Product packaging for 3-Bromoquinolin-6-ol(Cat. No.:CAS No. 13669-57-3)

3-Bromoquinolin-6-ol

Cat. No.: B174115
CAS No.: 13669-57-3
M. Wt: 224.05 g/mol
InChI Key: IGCRMJVOMNKTGB-UHFFFAOYSA-N
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Description

3-Bromoquinolin-6-ol is a brominated quinoline derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is recognized as a privileged structure in pharmacology, and the strategic bromination at the 3-position makes this compound a pivotal precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This reagent is particularly significant in the synthesis of novel compounds with potential antiproliferative properties. Research into highly brominated quinoline derivatives has demonstrated that these structures can exhibit significant inhibitory effects against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . Some related bromo- and cyano-substituted 8-hydroxyquinoline derivatives have also been shown to induce apoptosis and inhibit critical enzymes like human DNA topoisomerase I, which is a validated target for anticancer therapy . Furthermore, the quinoline core is a key structural component in several classes of antibiotics. Notably, the diarylquinoline class, which includes the anti-tuberculosis drug Bedaquiline, targets bacterial ATP synthase . As a brominated building block, this compound provides researchers with a versatile starting point for constructing complex quinoline-based molecules to explore new antibacterial agents and study their mechanisms of action, particularly against drug-resistant bacterial pathogens .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B174115 3-Bromoquinolin-6-ol CAS No. 13669-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCRMJVOMNKTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564250
Record name 3-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-57-3
Record name 3-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromoquinolin-6-ol from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for producing 3-Bromoquinolin-6-ol, a substituted quinoline of interest to medicinal chemists and drug development professionals. The synthesis commences with the readily available starting material, 4-aminophenol. The guide is structured into two primary stages: the construction of the quinolin-6-ol scaffold via the Skraup-Doebner-von Miller reaction, followed by a detailed analysis of the strategic challenges and a proposed protocol for the regioselective bromination at the C3 position. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, actionable protocols for researchers.

Strategic Overview and Retrosynthesis

The synthesis of this compound from 4-aminophenol necessitates two key transformations: the formation of the heterocyclic quinoline core and the regioselective installation of a bromine atom onto the pyridine ring. The primary challenge lies in controlling the regiochemistry of the electrophilic bromination, as the quinoline ring possesses multiple potential sites for substitution, with reactivity heavily influenced by the existing hydroxyl group.

Our proposed forward synthesis, based on established chemical principles, involves an initial cyclization to form the quinoline scaffold, followed by a targeted bromination step.

G TM This compound INT Quinolin-6-ol TM->INT C-H Bromination SM 4-Aminophenol INT->SM Skraup-Doebner-von Miller Cyclization ACR Acrolein (from Glycerol) INT->ACR

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Quinolin-6-ol Scaffold

The construction of the quinoline ring from an aniline derivative is a foundational transformation in heterocyclic chemistry. For the conversion of 4-aminophenol to quinolin-6-ol, the Skraup-Doebner-von Miller (SDvM) reaction is the method of choice.[1][2][3] This reaction is robust, utilizes inexpensive starting materials, and its regiochemical outcome is unambiguous when using a para-substituted aniline like 4-aminophenol.[4]

The Skraup-Doebner-von Miller Reaction: Mechanism and Rationale

The SDvM reaction is an acid-catalyzed condensation between an aniline, an α,β-unsaturated carbonyl compound, and an oxidizing agent.[3] In the classic Skraup variation, glycerol serves as a precursor to the α,β-unsaturated aldehyde, acrolein, which is formed in situ through acid-catalyzed dehydration.[1]

The mechanism proceeds through several key stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

  • Michael Addition: The amino group of 4-aminophenol acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate addition.

  • Cyclization: The electron-rich aromatic ring, activated by the hydroxyl and amino groups, undergoes an intramolecular electrophilic aromatic substitution, attacking the protonated aldehyde to close the ring.

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the fully aromatic quinolin-6-ol. An oxidizing agent, such as nitrobenzene (which is reduced to aniline), is often used to facilitate this final step.[1]

A study has demonstrated that the reaction of 4-aminophenol under SDvM conditions can produce the desired 6-hydroxy quinoline in high yield, confirming the viability of this approach.[5]

Experimental Protocol: Synthesis of Quinolin-6-ol

This protocol is adapted from established procedures for the Skraup-Doebner-von Miller synthesis.[5]

Safety Warning: This reaction is highly exothermic and involves concentrated sulfuric acid and nitrobenzene. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Table 1: Reagents and Molar Ratios for Quinolin-6-ol Synthesis

ReagentMolar Mass ( g/mol )Molar Eq.Amount
4-Aminophenol109.131.0(user defined)
Glycerol92.093.0(calculated)
Nitrobenzene123.111.2(calculated)
Concentrated H₂SO₄98.08~7.0(calculated)
Ferrous Sulfate (FeSO₄)151.91(catalytic)(small portion)

Step-by-Step Procedure:

  • Equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.

  • In the flask, carefully combine 4-aminophenol, nitrobenzene, and glycerol.

  • Begin stirring the mixture to form a homogeneous slurry. Add a small amount of ferrous sulfate to moderate the reaction.

  • Slowly and cautiously, add concentrated sulfuric acid to the stirred mixture in small portions. The reaction is highly exothermic; ensure the mixture is cooled in an ice bath to control the temperature.

  • After the addition of acid is complete, heat the mixture to 120-130 °C for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a large volume of cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8. This step should be done with caution due to gas evolution.

  • The crude quinolin-6-ol will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure quinolin-6-ol.

Part II: Regioselective C3-Bromination

The introduction of a bromine atom at the C3 position of quinolin-6-ol is a significant synthetic challenge due to the inherent electronic properties of the substituted quinoline scaffold.

The Regiochemical Challenge

Electrophilic aromatic substitution on the quinoline ring is governed by two competing factors:

  • The Activating Hydroxyl Group: The -OH group at C6 is a powerful electron-donating group, strongly activating the carbocyclic (benzene) ring towards electrophilic attack. It directs substitution to the ortho (C5, C7) and para (no para position available) positions.[6]

  • The Deactivated Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring significantly less reactive towards electrophiles than the benzene ring.[7] Under the acidic conditions often used for bromination, the nitrogen becomes protonated, further deactivating the pyridine ring.[6]

Consequently, direct bromination of quinolin-6-ol with agents like molecular bromine (Br₂) is expected to yield a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromoquinolin-6-ol, with little to no formation of the desired 3-bromo isomer.

G cluster_0 Quinolin-6-ol Reactivity cluster_1 Electronic Effects Quinoline Quinoline A C6-OH Group (Strongly Activating) Directs to C5, C7 A->Quinoline Favors Substitution B Pyridine Ring (Deactivated) Resists Electrophilic Attack B->Quinoline Hinders Substitution

Caption: Conflicting electronic influences on quinolin-6-ol bromination.

Proposed Strategy and Protocol: Halogenation via N-Oxide Intermediate

To circumvent the regiochemical challenge, a multi-step strategy involving the temporary modification of the quinoline nitrogen is proposed. The formation of a quinoline-N-oxide intermediate alters the electronic distribution within the heterocyclic ring, which can influence the outcome of electrophilic substitution.

Workflow Diagram

G A Quinolin-6-ol B Quinolin-6-ol-1-oxide A->B  N-Oxidation  (e.g., m-CPBA) C This compound-1-oxide B->C  Electrophilic Bromination  (e.g., Br₂/NaOAc) D This compound C->D  N-Oxide Reduction  (e.g., PCl₃ or H₂/Pd)

Caption: Proposed workflow for C3-bromination via an N-oxide intermediate.

Step 1: N-Oxidation of Quinolin-6-ol

  • Dissolve quinolin-6-ol in a suitable solvent such as chloroform or acetic acid.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at 0 °C.[8]

  • Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work up the reaction by washing with a sodium bicarbonate solution to remove acidic byproducts.

  • Purify the resulting quinolin-6-ol-1-oxide by column chromatography or recrystallization.

Step 2: Bromination of Quinolin-6-ol-1-oxide

  • Dissolve the N-oxide in a solvent like acetic acid.

  • Add molecular bromine (Br₂) dropwise to the solution. The reaction may require heating to proceed at a reasonable rate.

  • The N-oxide functionality alters the electronic landscape, potentially allowing for attack at the C3 position. However, competitive bromination on the activated benzene ring remains a possibility.

  • Monitor the reaction closely by TLC to optimize for the formation of the desired 3-bromo isomer.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate and extract the product.

Step 3: Reduction of the N-Oxide

  • Dissolve the crude this compound-1-oxide in a solvent like chloroform.

  • Add a reducing agent, such as phosphorus trichloride (PCl₃) at 0 °C, and allow the reaction to warm to room temperature.

  • Alternatively, catalytic hydrogenation (H₂ gas with a palladium catalyst) can be employed.

  • After the reaction is complete, perform an appropriate aqueous workup.

  • The final product, this compound, must be purified from any isomeric byproducts using advanced techniques such as preparative HPLC or careful column chromatography.

Purification and Characterization

The final compound should be rigorously characterized to confirm its identity and purity.

  • Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and Column Chromatography or Preparative HPLC for purification of the final product and intermediates.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structural integrity and connectivity of the molecule, verifying the position of the bromine atom.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point: To assess the purity of the final crystalline solid.

Conclusion

The synthesis of this compound from 4-aminophenol is a challenging but feasible endeavor. The initial construction of the quinolin-6-ol core is reliably achieved using the Skraup-Doebner-von Miller reaction. The critical step, regioselective C3-bromination, requires a nuanced approach to overcome the powerful directing effects of the C6-hydroxyl group. The proposed strategy involving an N-oxide intermediate presents a logical, albeit potentially complex, pathway for researchers to explore. This guide provides the theoretical foundation and practical protocols necessary to undertake this synthesis, acknowledging that optimization and careful purification will be paramount to success.

References

  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
  • Deshmukh, M. B., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wakade, S. B., et al. (2015). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry.
  • Yao, T., & Larock, R. C. (2003). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters.
  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Thieme. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
  • Martinko, A., & Kuttruff, C. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • ChemBK. (n.d.). This compound.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Ökten, S., & Çakmak, O. (2017).
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • ChemSynthesis. (n.d.). 3-bromoquinoline.
  • ResearchGate. (2018). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • Kim, J., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. Scientific Reports.
  • University of Leeds. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wang, X., et al. (2012). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Botirov, E. K., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH.
  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?.
  • Ghorai, M. K., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • de la Mare, P. B. D., Kiamud-Din, M., & Ridd, J. H. (1960).

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-6-hydroxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system is paramount in the development of novel therapeutic agents, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This guide focuses on the synthesis of a particularly valuable derivative: 3-bromo-6-hydroxyquinoline. The presence of a bromine atom at the 3-position provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This enables the exploration of structure-activity relationships (SAR) essential for drug discovery. Concurrently, the 6-hydroxy group offers a site for further modification and can play a crucial role in forming key interactions with biological macromolecules. This document provides a comprehensive, technically-grounded guide for the multi-step synthesis of this important molecule, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: A Pathway to the Target Molecule

The synthesis of 3-bromo-6-hydroxyquinoline can be approached through the functionalization of a pre-formed quinoline core. A logical retrosynthetic pathway begins with the target molecule and disconnects it at key positions to identify viable starting materials and intermediates. The most robust and well-precedented approach involves the introduction of the bromine atom at a late stage via a Sandmeyer reaction, which necessitates the presence of a 3-amino precursor. This amino group, in turn, can be derived from the reduction of a 3-nitro group. The synthesis, therefore, hinges on the regioselective nitration of a 6-hydroxyquinoline precursor.

Retrosynthesis target 3-Bromo-6-hydroxyquinoline intermediate1 3-Amino-6-hydroxyquinoline target->intermediate1 Sandmeyer Reaction intermediate2 3-Nitro-6-hydroxyquinoline intermediate1->intermediate2 Nitro Group Reduction intermediate3 6-Hydroxyquinoline intermediate2->intermediate3 Regioselective Nitration start p-Aminophenol + Glycerol intermediate3->start Skraup Synthesis Workflow_Skraup cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge a flask with glycerol, sulfuric acid, and ferrous sulfate. B Cool the mixture in an ice bath. A->B C Slowly add p-aminophenol and an oxidizing agent (e.g., nitrobenzene). B->C D Gently heat the mixture. The reaction is exothermic. C->D E Maintain the temperature for 3-4 hours. D->E F Cool the reaction mixture and dilute with water. E->F G Neutralize with a concentrated base (e.g., NaOH) to pH 7-8. F->G H Precipitated solid is collected by filtration. G->H I Purify the crude product by recrystallization. H->I

Caption: Experimental workflow for the Skraup synthesis of 6-hydroxyquinoline.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g/mL)
p-Aminophenol109.131.0109.13 g
Glycerol92.093.0276.27 g
Sulfuric Acid (conc.)98.08~4.0~217 mL
Nitrobenzene123.110.561.55 g
Ferrous Sulfate (heptahydrate)278.01catalytic~5 g

Procedure:

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with stirring.

  • To this mixture, add ferrous sulfate heptahydrate.

  • Slowly and cautiously add p-aminophenol to the stirred mixture.

  • Add nitrobenzene to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is alkaline.

  • The crude 6-hydroxyquinoline will precipitate. Collect the solid by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol.

Chapter 2: Regioselective Nitration of 6-Hydroxyquinoline

The introduction of a nitro group at the 3-position of the 6-hydroxyquinoline core is a critical and challenging step. Electrophilic aromatic substitution on the quinoline ring is complex. The pyridine ring is generally electron-deficient and deactivated towards electrophiles. However, the benzene ring is activated by the hydroxyl group at the 6-position, which strongly directs ortho and para (positions 5 and 7). To achieve nitration at the 3-position, the more reactive sites on the benzene ring must be either blocked or the reaction conditions carefully controlled to favor substitution on the less reactive pyridine ring.

There is precedent for the nitration of 4-hydroxyquinoline at the 3-position, suggesting that under specific conditions, substitution on the pyridine ring is achievable. [3]The use of a less aggressive nitrating agent and a suitable solvent system is key to controlling the regioselectivity.

Experimental Protocol: Synthesis of 3-Nitro-6-hydroxyquinoline

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g/mL)
6-Hydroxyquinoline145.161.0145.16 g
Nitric Acid (70%)63.012.0~126 g
Propionic Acid74.08-~1 L

Procedure:

  • In a round-bottom flask, dissolve 6-hydroxyquinoline in propionic acid and heat the solution to approximately 125°C.

  • Add nitric acid (70% aqueous solution) dropwise to the heated solution with vigorous stirring.

  • After the addition is complete, maintain the mixture at 125°C for an additional 10-15 minutes.

  • Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.

  • Dilute the mixture with ethanol to facilitate complete precipitation.

  • Collect the precipitated solid by filtration.

  • Wash the solid sequentially with ethanol, water, and then again with ethanol.

  • Dry the product to afford 3-nitro-6-hydroxyquinoline.

Note: This reaction will likely produce a mixture of isomers. Careful purification by column chromatography or fractional crystallization will be necessary to isolate the desired 3-nitro isomer.

Chapter 3: Reduction to 3-Amino-6-hydroxyquinoline

With the nitro group successfully installed, the next step is its reduction to the corresponding amine. This is a standard transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, with a metal-acid system such as tin(II) chloride in hydrochloric acid.

Experimental Protocol: Synthesis of 3-Amino-6-hydroxyquinoline

Workflow_Reduction cluster_reaction Reaction cluster_workup Work-up and Isolation A Suspend 3-nitro-6-hydroxyquinoline in concentrated HCl. B Add a solution of SnCl2 in concentrated HCl portion-wise. A->B C Heat the mixture at reflux for 1-2 hours. B->C D Cool the reaction mixture. C->D E Make the solution strongly alkaline with concentrated NaOH. D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer and remove the solvent to yield the crude product. F->G H Purify by recrystallization or column chromatography. G->H

Caption: Experimental workflow for the reduction of the nitro group.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g)
3-Nitro-6-hydroxyquinoline190.161.0190.16 g
Tin(II) Chloride (dihydrate)225.633.0-4.0677-902 g
Hydrochloric Acid (conc.)36.46--

Procedure:

  • Suspend 3-nitro-6-hydroxyquinoline in concentrated hydrochloric acid in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension in portions.

  • Heat the reaction mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature.

  • Carefully make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the resulting suspension with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 3-amino-6-hydroxyquinoline.

  • Purify the product by recrystallization or column chromatography.

Chapter 4: The Sandmeyer Reaction: Synthesis of 3-Bromo-6-hydroxyquinoline

The final step in the synthesis is the conversion of the 3-amino group to a bromo group using the Sandmeyer reaction. [4]This reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide salt. [5]

Mechanism and Self-Validating System

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [4]The reaction is initiated by the diazotization of 3-amino-6-hydroxyquinoline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. This intermediate is then treated with copper(I) bromide. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and copper(II) bromide. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product, 3-bromo-6-hydroxyquinoline, and regenerate the copper(I) catalyst. The evolution of nitrogen gas is a key indicator of reaction progress.

Critical Safety Note: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated in situ at low temperatures and used immediately in the subsequent reaction.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Ar-NH2 Ar-NH2 Ar-N2+ [label='Diazonium Salt'] Ar-N2+ [label='Diazonium Salt'] Ar-NH2->Ar-N2+ [label='Diazonium Salt'] NaNO2, HBr, 0-5 °C Ar-N2+ Ar-N2+ Ar• [label='Aryl Radical'] Ar• [label='Aryl Radical'] Ar-N2+->Ar• [label='Aryl Radical'] CuBr (electron transfer) N2 (gas) N2 (gas) Ar-N2+->N2 (gas) Ar• Ar• Ar-Br [label='3-Bromo-6-hydroxyquinoline'] Ar-Br [label='3-Bromo-6-hydroxyquinoline'] Ar•->Ar-Br [label='3-Bromo-6-hydroxyquinoline'] CuBr2

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 3-Bromo-6-hydroxyquinoline

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g/mL)
3-Amino-6-hydroxyquinoline160.171.0160.17 g
Hydrobromic Acid (48%)80.91excess-
Sodium Nitrite69.001.175.9 g
Copper(I) Bromide143.451.2172.14 g

Procedure:

  • Dissolve 3-amino-6-hydroxyquinoline in 48% hydrobromic acid in a beaker and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium hydroxide solution to remove any remaining hydroxy starting material, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 3-bromo-6-hydroxyquinoline by column chromatography or recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized 3-bromo-6-hydroxyquinoline should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the substitution pattern on the quinoline ring.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group.

References

  • Ökten, S., et al. (2017). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline. BenchChem.com.
  • PrepChem. (n.d.). Synthesis of 3-nitro-4-hydroxyquinoline. PrepChem.com.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.com.
  • Wikipedia. (2023). Skraup reaction. en.wikipedia.org.
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.com.
  • Sugiura, M., et al. (1981). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin.
  • Bachman, G. B., et al. (1946). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society.
  • Tekin, Ş., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Wikipedia. (2023). Doebner–Miller reaction. en.wikipedia.org.
  • Hrčak. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. hrcak.srce.hr.
  • Organic Syntheses. (1961). 3-hydroxyquinoline. orgsyn.org.
  • Wikipedia. (2023). Sandmeyer reaction. en.wikipedia.org.
  • ResearchGate. (2022). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes.
  • Slideshare. (2016).
  • Slideshare. (2023). Advance organic chemistry 1 ; Doebner Miller reaction. slideshare.net.
  • ResearchGate. (2023). Synthesis of nitroquinoline derivatives.
  • Semantic Scholar. (2011).
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. byjus.com.
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. iipseries.org.
  • ResearchGate. (2018). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (1946). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. ncbi.nlm.nih.gov.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org.
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. prepchem.com.
  • YouTube. (2022). Skraup Reaction. youtube.com.
  • ACS Publications. (1946). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. pubs.acs.org.
  • arXiv. (2021). Process Design and Economics of Production of p-Aminophenol. arxiv.org.

Sources

An In-depth Technical Guide to 3-Bromoquinolin-6-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique heterocyclic architecture allows for diverse functionalization, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide focuses on a specific, functionalized quinoline derivative: 3-Bromoquinolin-6-ol .

While extensive research exists for the broader quinoline class, publicly available data specifically for this compound is limited. This guide, therefore, serves as a comprehensive framework for researchers. It consolidates foundational knowledge, proposes synthetic strategies, predicts physicochemical and spectroscopic properties based on analogous structures, and explores the potential applications of this molecule in drug discovery. By providing detailed, scientifically grounded insights and methodologies, this document aims to empower researchers to unlock the therapeutic potential of this compound and its derivatives.

Core Molecular Identification

  • IUPAC Name: this compound[1]

  • CAS Number: 13669-57-3[2]

  • Synonyms: 3-bromo-6-quinolinol[2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₆BrNO[2]
Molecular Weight224.06 g/mol [2]
Physical FormSolid[2]
Boiling Point348.4 °C at 760 mmHg (Predicted)[2][3]
Density1.705 g/cm³ (Predicted)[3]

Strategic Importance in Medicinal Chemistry

The strategic value of this compound in drug discovery is rooted in its hybrid structure, which combines the biologically significant quinoline core with two key functional groups: a bromine atom at the 3-position and a hydroxyl group at the 6-position.

  • The Bromine Handle for Diversification: The bromine atom is a versatile functional group for synthetic chemists. It serves as a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4] This allows for the facile introduction of a wide array of substituents (e.g., aryl, heteroaryl, alkyl, and amino groups) at the C-3 position, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[4]

  • The Hydroxyl Group for Interaction and Modulation: The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. Furthermore, it can be derivatized to ethers or esters to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The combination of these features makes this compound a valuable starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

Proposed Synthetic Pathways

Conceptual Workflow: Retrosynthetic Analysis

A logical retrosynthetic approach would involve the bromination of a 6-hydroxyquinoline precursor. The 6-hydroxyquinoline itself can be synthesized via several classic methods, such as the Skraup or Doebner-von Miller reactions, starting from a suitably substituted aniline.

G This compound This compound Bromination Bromination This compound->Bromination C-3 Bromination 6-Hydroxyquinoline 6-Hydroxyquinoline Bromination->6-Hydroxyquinoline Cyclization Reaction Cyclization Reaction 6-Hydroxyquinoline->Cyclization Reaction e.g., Skraup Synthesis p-Aminophenol p-Aminophenol Cyclization Reaction->p-Aminophenol

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is a conceptual adaptation based on well-established reactions for the synthesis of related quinoline derivatives.

Step 1: Synthesis of 6-Hydroxyquinoline from p-Aminophenol (Skraup Synthesis)

The Skraup synthesis is a classic method for constructing the quinoline ring system. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: Carefully add concentrated sulfuric acid to glycerol with cooling. To this mixture, add p-aminophenol and a mild oxidizing agent like ferrous sulfate.

  • Heating: Heat the reaction mixture cautiously. The reaction is exothermic and may require initial cooling before being heated to reflux for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 6-hydroxyquinoline is then purified by recrystallization or column chromatography.

Step 2: Bromination of 6-Hydroxyquinoline

The bromination of the quinoline ring is influenced by the directing effects of the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrogen in the quinoline ring is deactivating. The bromination at the 3-position can be achieved under controlled conditions.

  • Reaction Setup: Dissolve the synthesized 6-hydroxyquinoline in a suitable solvent, such as acetic acid or a chlorinated solvent, in a flask protected from light.

  • Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The stoichiometry of the bromine should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any remaining acid and inorganic by-products.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to yield the final product.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Bromination p-Aminophenol p-Aminophenol Reaction Mixture Reaction Mixture p-Aminophenol->Reaction Mixture + Glycerol, H₂SO₄, Oxidizing Agent Heating & Reflux Heating & Reflux Reaction Mixture->Heating & Reflux Work-up & Purification Work-up & Purification Heating & Reflux->Work-up & Purification 6-Hydroxyquinoline 6-Hydroxyquinoline Work-up & Purification->6-Hydroxyquinoline 6-Hydroxyquinoline_start 6-Hydroxyquinoline Dissolution Dissolution 6-Hydroxyquinoline_start->Dissolution + Solvent (e.g., Acetic Acid) Bromine Addition Bromine Addition Dissolution->Bromine Addition + Br₂ Reaction & Monitoring Reaction & Monitoring Bromine Addition->Reaction & Monitoring Work-up & Purification_2 Work-up & Purification_2 Reaction & Monitoring->Work-up & Purification_2 Work-up & Purification This compound This compound Work-up & Purification_2->this compound

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H2, H4) will likely be the most deshielded. The protons on the carbocyclic ring will be influenced by the hydroxyl group.

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~8.8 - 9.0dH-2
~8.2 - 8.4dH-4
~7.8 - 8.0dH-5
~7.3 - 7.5ddH-7
~7.1 - 7.3dH-8
~9.5 - 10.5s (broad)OH
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbon attached to the bromine (C-3) and the carbon attached to the hydroxyl group (C-6) will have characteristic chemical shifts.

Predicted Chemical Shift (δ) ppmAssignment
~150 - 155C-6
~148 - 152C-2
~145 - 148C-8a
~135 - 138C-4
~130 - 133C-4a
~125 - 128C-5
~122 - 125C-7
~118 - 122C-8
~115 - 118C-3
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

  • Expected Molecular Ion (M⁺): m/z ≈ 223 and 225.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • O-H stretch: A broad band around 3200-3600 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • C=C and C=N stretching (aromatic rings): 1500-1600 cm⁻¹

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Potential Biological Activity and Applications in Drug Discovery

The quinoline scaffold is associated with a wide range of biological activities. The introduction of a bromine atom and a hydroxyl group is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Anticancer Potential

Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. The hydroxyl group on this compound could facilitate interactions within the active site of kinases, while the bromo-substituent can be exploited to develop covalent inhibitors or to enhance binding affinity through halogen bonding. This makes this compound a promising starting point for the development of novel kinase inhibitors, a critical class of anticancer drugs.

Antimicrobial Activity

Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. While this compound does not belong to the quinolone antibiotic class, the quinoline core itself is found in many antimicrobial compounds. The presence of a halogen and a hydroxyl group could lead to derivatives with potent activity against a range of bacterial and fungal pathogens.

G This compound This compound Synthetic Intermediate Synthetic Intermediate This compound->Synthetic Intermediate Serves as Drug Discovery Applications Drug Discovery Applications Synthetic Intermediate->Drug Discovery Applications Leads to Anticancer Agents Anticancer Agents Drug Discovery Applications->Anticancer Agents e.g. Antimicrobial Agents Antimicrobial Agents Drug Discovery Applications->Antimicrobial Agents e.g.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure combines the proven biological relevance of the quinoline scaffold with versatile functional groups that are ideal for synthetic elaboration and targeted molecular design. While direct experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration as a precursor to novel therapeutic agents. The proposed synthetic routes are based on reliable and well-established chemical principles, and the predicted properties offer a benchmark for future experimental work. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted and holds the promise of uncovering new lead compounds for the treatment of cancer, infectious diseases, and other conditions.

References

  • Taylor & Francis. (2022, May 31). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.
  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • ACS Publications. (2011). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 133(4), 823-833.
  • PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ChemBK. This compound.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.
  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis.
  • PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413.

Sources

physical and chemical properties of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 3-Bromoquinolin-6-ol

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 13669-57-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its structural, physical, and chemical properties, drawing from predicted data and established knowledge of the quinoline scaffold. We present its chemical reactivity profile, highlighting the strategic importance of the bromine and hydroxyl functional groups for synthetic diversification. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the analytical characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and provides a framework for its potential applications as a versatile building block in the synthesis of novel bioactive molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous approved pharmaceuticals and clinical candidates.[1] Its unique bicyclic aromatic system provides a rigid and versatile scaffold for interacting with a wide array of biological targets. The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

This compound is a bifunctional derivative that capitalizes on this privileged scaffold. It incorporates two key features for synthetic elaboration:

  • A bromine atom at the 3-position : This serves as a highly versatile synthetic handle, enabling a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1]

  • A hydroxyl group at the 6-position : This phenolic group can modulate the compound's electronic properties, solubility, and hydrogen bonding capacity. It also presents an additional site for derivatization, such as etherification or esterification.

This guide serves as a foundational resource for scientists, providing the essential physicochemical data, reactivity insights, and analytical methodologies required to effectively utilize this compound in research and development programs.

Physicochemical Properties of this compound

Comprehensive experimental data for this compound is not extensively reported in the public domain. The following tables summarize its core identifiers and key physicochemical properties based on available database predictions and structural analysis.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 3-Bromo-6-quinolinol
CAS Number 13669-57-3[2]
Molecular Formula C₉H₆BrNO[2][3]
Molecular Weight 224.05 g/mol [3]
Canonical SMILES C1=CC2=C(C=C(C=N2)Br)C=C1O-
Predicted Physical and Chemical Properties

The properties listed below are derived from computational predictions and should be considered as estimates pending experimental verification.

PropertyPredicted ValueSource(s)
Density 1.705 ± 0.06 g/cm³[3]
Boiling Point 348.4 ± 22.0 °C at 760 mmHg[3]
pKa 8.48 ± 0.40 (most acidic)[3]

The predicted pKa of ~8.48 likely corresponds to the phenolic hydroxyl group, indicating it is a weak acid. The quinoline nitrogen is basic, and its pKa would be lower than that of quinoline itself (pKa ~4.9) due to the electron-withdrawing effects of the bromine and hydroxyl substituents.

Chemical Profile: Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its three main components: the pyridine ring, the benzene ring, and its two functional groups. The bromine atom at the C3 position is particularly significant as it is primed for a wide range of cross-coupling reactions.

Figure 1: Key Reactive Sites of this compound cluster_molecule This compound cluster_reactivity Potential Reactions mol /=// O C---C /  / C   C---C---Br ||  |   | C---N=C r1 Suzuki, Stille, Heck, Sonogashira Coupling r1:w->mol:e C3-Br Site r2 Buchwald-Hartwig Amination r2:w->mol:e C3-Br Site r3 Nucleophilic Aromatic Substitution (SNAr) r3:w->mol:e C3-Br Site r4 O-Alkylation (Williamson Ether Synthesis) r4:s->mol:n C6-OH Site r5 O-Acylation (Esterification) r5:s->mol:n C6-OH Site r6 Electrophilic Aromatic Substitution (SEAr) r6:n->mol:s Benzene Ring

Figure 1: Key Reactive Sites of this compound
Reactions at the C3-Bromine Position

The bromine atom is the most versatile site for molecular elaboration. Its position on the electron-deficient pyridine ring makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C3 position.[1]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, providing access to a wide range of 3-aminoquinoline derivatives.[1]

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize 3-alkynylquinolines.[1]

  • Heck Coupling: Reaction with alkenes to form 3-vinylquinoline derivatives.[1]

Reactions at the C6-Hydroxyl Position

The phenolic hydroxyl group behaves as a typical phenol, offering opportunities for further functionalization.

  • Williamson Ether Synthesis: Deprotonation with a suitable base followed by reaction with an alkyl halide to form 6-alkoxyquinolines.

  • Esterification: Reaction with acyl chlorides or carboxylic anhydrides to produce 6-acyloxyquinoline esters.

Reactions on the Quinoline Ring

The quinoline ring itself can undergo further substitution, although the existing substituents will direct the position of new entrants. The hydroxyl group is an activating, ortho-, para-directing group, while the quinoline nitrogen deactivates the pyridine ring towards electrophilic substitution. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur on the benzene ring, primarily at the C5 and C7 positions.

Experimental Protocols for Characterization

The following protocols provide a standardized framework for the analytical characterization of synthesized or procured this compound.

Figure 2: General Analytical Workflow start Synthesized or Procured This compound Sample hplc Purity Assessment by HPLC start->hplc Step 1 ms Identity Confirmation by MS hplc->ms Step 2 nmr Structural Verification by NMR ms->nmr Step 3 data_analysis Data Integration & Structural Confirmation nmr->data_analysis Step 4 final_product Characterized Compound (Purity & Identity Confirmed) data_analysis->final_product Step 5

Figure 2: General Analytical Workflow
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the sample and identify any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 280 nm.

    • Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL. Dilute to ~50 µg/mL with the initial mobile phase composition.

    • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (recommended due to the phenolic proton).[4]

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum.

      • Expected Signals: Aromatic protons on the quinoline core (typically in the 7.0-9.0 ppm range), and a broad singlet for the hydroxyl proton (which may exchange with D₂O). The protons at C2, C4, and C5 will likely be the most downfield.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Expected Signals: Nine distinct carbon signals are expected. The carbons bonded to bromine (C3) and nitrogen (C2, C8a) will have characteristic shifts. The carbon bearing the hydroxyl group (C6) will be shifted downfield.

    • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a solvent such as methanol or acetonitrile.

    • Ionization Mode: Run in both positive and negative ESI modes. Positive mode should show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻.

    • Analysis:

      • The molecular weight of this compound is 224.05 g/mol .

      • Look for an ion cluster corresponding to [M+H]⁺ at m/z 224.9 and 226.9 (due to the natural isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

      • The accurate mass measurement should be within 5 ppm of the theoretical value.

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a strategic starting material or intermediate. Its value lies in its potential as a scaffold for building libraries of more complex molecules for screening and lead optimization.

  • Kinase Inhibitor Scaffolds: The quinoline core is present in many approved kinase inhibitors. The C3 position can be functionalized to target the hinge-binding region of kinases, while modifications at the C6 position can extend into the solvent-exposed region to enhance potency and selectivity.[1]

  • Antiproliferative Agents: Bromoquinoline derivatives have been investigated for their anticancer activities.[5] The ability to diversify this compound makes it a valuable platform for generating novel compounds for cancer research.

  • Metal-Chelating Agents: The 6-hydroxyquinoline moiety, similar to the well-known 8-hydroxyquinoline, has the potential to chelate metal ions.[5] This property could be explored for applications in neurodegenerative diseases or as antimicrobial agents where metal homeostasis is a key target.

Safety and Handling

Consult the official Safety Data Sheet (SDS) for this compound before handling.[2] As a general precaution for a bromo-aromatic compound:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a highly valuable and versatile chemical entity for the modern medicinal chemist. Its combination of the privileged quinoline scaffold with two strategically placed, reactive functional groups provides a robust platform for the synthesis of diverse molecular architectures. This guide has provided a foundational understanding of its physicochemical properties, a detailed map of its reactivity, and reliable protocols for its analytical characterization. By leveraging this information, researchers can confidently and efficiently incorporate this compound into their discovery pipelines, accelerating the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
  • ChemBK. (n.d.). This compound - Physico-chemical Properties.
  • Guidechem. (n.d.). 3-Bromo-6-hydroxy quinoline (cas 13669-57-3) SDS/MSDS download.
  • Sigma-Aldrich. (n.d.). This compound | 13669-57-3.
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4085.
  • BenchChem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

Sources

3-Bromoquinolin-6-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromoquinolin-6-ol: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a well-established "privileged structure" in drug discovery, and the specific substitution pattern of this molecule—a bromine atom at the 3-position and a hydroxyl group at the 6-position—offers a unique combination of reactivity and potential biological activity. This document details the compound's fundamental physicochemical properties, outlines a logical synthetic pathway, describes methods for its structural characterization, explores its chemical reactivity for further derivatization, and discusses its potential applications, particularly in the development of novel therapeutics.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, prominently featured in numerous approved pharmaceuticals and biologically active compounds. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

This compound (Figure 1) is a functionalized quinoline derivative. The strategic placement of its substituents is key to its utility:

  • The Bromine Atom (C3-Position): This halogen serves as a highly versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse carbon-carbon and carbon-heteroatom bonds.[1][2] This capability is crucial for building molecular libraries to explore structure-activity relationships (SAR).

  • The Hydroxyl Group (C6-Position): The phenolic hydroxyl group can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. It also presents another site for chemical modification, such as etherification or esterification, to fine-tune the molecule's pharmacokinetic profile.

This guide serves as a technical resource for scientists, providing foundational knowledge and practical insights into the chemistry and potential of this compound.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized in Table 1.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3-bromo-6-quinolinol, 3-Bromo-6-hydroxy quinoline[3][4]
CAS Number 13669-57-3[4]
Molecular Formula C₉H₆BrNO[3][4][5]
Molecular Weight 224.06 g/mol [4][6]
Physical Form Solid[4][6]
Boiling Point 348.4 °C (Predicted)[4][5]
pKa 8.48 ± 0.40 (Predicted)[5]
InChI Key IGCRMJVOMNKTGB-UHFFFAOYSA-N[3][4]

Synthesis and Purification

While direct, published syntheses for this compound are not abundant, a logical and robust synthetic route can be designed based on well-established heterocyclic chemistry principles. A common strategy involves the construction of the quinoline core followed by functional group manipulation. The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline core, which can be subsequently modified.

Proposed Synthetic Pathway

The proposed synthesis begins with 4-bromoaniline and proceeds through a thermal cyclization to form the quinoline ring system, followed by functional group interconversion to arrive at the target molecule.

Synthetic Pathway for this compound cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Halogenation cluster_3 Step 4: Dehalogenation cluster_4 Step 5: Regioselective Bromination A 4-Aminophenol C Ethyl 4-hydroxy-6-hydroxyquinoline-3-carboxylate A->C Heat, Condensation B Diethyl (ethoxymethylene)malonate B->C D 6-Hydroxyquinolin-4-ol C->D 1. NaOH (aq) 2. HCl (aq), Heat E 6-Hydroxy-4-chloroquinoline D->E POCl₃ F Quinolin-6-ol E->F H₂, Pd/C G This compound F->G N-Bromosuccinimide (NBS) DMF

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Conceptual)

Causality: This protocol is designed for regiochemical control. The Gould-Jacobs reaction reliably forms the quinoline core. Subsequent steps convert the 4-hydroxy group to a chloro group, which can then be removed via catalytic hydrogenation. The final, crucial step is the regioselective bromination of quinolin-6-ol. The electron-donating hydroxyl group activates the ring, but the pyridine portion is deactivating, directing the electrophilic bromine to the electron-rich positions of the benzenoid ring. Steric hindrance and electronic effects favor bromination at the C3 position under controlled conditions with a mild brominating agent like N-Bromosuccinimide (NBS).

  • Synthesis of 6-Hydroxyquinolin-4-ol:

    • Combine 4-aminophenol and diethyl (ethoxymethylene)malonate. Heat the mixture to initiate condensation, removing the ethanol byproduct.

    • Add the resulting intermediate to a high-boiling point solvent (e.g., diphenyl ether) preheated to ~250 °C to induce thermal cyclization.[7]

    • Cool the reaction and precipitate the product with a non-polar solvent like hexane.

    • Hydrolyze the resulting ester with aqueous NaOH, followed by acidification and heating to promote decarboxylation, yielding 6-hydroxyquinolin-4-ol.

  • Conversion to Quinolin-6-ol:

    • Treat 6-hydroxyquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-hydroxyl group into a 4-chloro substituent.

    • Perform catalytic hydrogenation (H₂ gas, Palladium on carbon catalyst) to selectively remove the chloro group, yielding quinolin-6-ol.

  • Bromination to this compound:

    • Dissolve quinolin-6-ol in a polar aprotic solvent like DMF.

    • Slowly add one equivalent of N-Bromosuccinimide (NBS) at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

  • Purification:

    • The crude product should be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. While public data is limited, the expected spectral features can be reliably predicted based on the molecular structure.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the 7.0-9.0 ppm range. The protons at C2 and C4 will likely appear as singlets or narrow doublets. The protons on the benzenoid ring will show characteristic coupling patterns (doublets, doublet of doublets).- Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons: 9 distinct signals in the aromatic region (~110-150 ppm).- C-Br Carbon: The carbon atom attached to the bromine will be shifted to ~115-125 ppm.- C-OH Carbon: The carbon bearing the hydroxyl group will appear downfield, typically >150 ppm.
Mass Spec. - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with a relative intensity of approximately 1:1. For C₉H₆BrNO, this would be at m/z 223 and 225.
IR Spec. - O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.- C=N/C=C Stretch: Multiple sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.- C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.
Protocol for Spectroscopic Analysis

This self-validating protocol ensures data integrity.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. The choice of DMSO-d₆ is strategic as it solubilizes polar compounds and allows for the observation of the exchangeable -OH proton.[8]

  • NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field spectrometer (≥400 MHz). This suite of experiments allows for the assignment of all proton and carbon signals, confirming the connectivity of the molecule.

  • Mass Spectrometry: Analyze the sample via high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). This provides the exact mass, confirming the elemental formula (C₉H₆BrNO) to within a few parts per million.[8]

  • IR Spectroscopy: Obtain an IR spectrum using an ATR-FTIR spectrometer to confirm the presence of key functional groups (-OH, aromatic C=C).

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its potential for diversification. The two primary functional groups offer orthogonal reactivity, allowing for selective modification.

Derivatization Pathways cluster_Br Reactions at C3-Br cluster_OH Reactions at C6-OH center_node This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) center_node->suzuki C-C bond buchwald Buchwald-Hartwig (R₂NH, Pd cat.) center_node->buchwald C-N bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) center_node->sonogashira C-C bond ether Williamson Ether Synthesis (R-X, Base) center_node->ether C-O-R ester Esterification (Acyl Chloride) center_node->ester C-O-C=O product1 product1 suzuki->product1 3-Aryl-quinolin-6-ol product2 product2 buchwald->product2 3-Amino-quinolin-6-ol product3 product3 sonogashira->product3 3-Alkynyl-quinolin-6-ol product4 product4 ether->product4 3-Bromo-6-alkoxyquinoline product5 product5 ester->product5 3-Bromo-quinolin-6-yl acetate

Caption: Key derivatization reactions for this compound.

  • Palladium-Catalyzed Cross-Coupling: The C3-Br bond is the primary site for diversification. Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively.[2] These reactions are fundamental in drug discovery for rapidly building libraries of analogs.

  • Reactions of the Hydroxyl Group: The phenolic -OH group can be readily converted into an ether or an ester. This is often done to improve metabolic stability, cell permeability, or to act as a prodrug moiety.

Potential Applications in Research and Drug Development

While specific biological data for this compound is sparse, the quinoline scaffold is prevalent in many therapeutic areas. Based on structurally similar compounds, its derivatives are promising candidates for:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The quinoline scaffold can be functionalized to achieve high potency and selectivity, particularly in cancer therapy.[2]

  • Anticancer Agents: Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[9] The ability to derivatize this compound at two positions makes it an attractive starting point for developing novel anticancer compounds.

  • Antibacterial Agents: The quinolone class of antibiotics, though structurally distinct, highlights the potential of the broader quinoline family to interfere with essential bacterial processes like DNA replication.[1]

Safety and Handling

According to supplier safety data, this compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

  • Handling: Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for chemical synthesis and drug discovery. Its dual functionality—a versatile bromine handle for cross-coupling and a modifiable hydroxyl group—provides a rich platform for creating diverse molecular architectures. This guide has provided a technical framework for its synthesis, characterization, and derivatization, underscoring its utility for researchers aiming to develop novel functional materials and therapeutic agents.

References

  • This compound - ChemBK. ChemBK.com. [Link]
  • 3-Bromoquinoline | C9H6BrN | CID 21413. PubChem. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline.

Sources

1H NMR and 13C NMR spectral data of 3-Bromoquinolin-6-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR and ¹³C NMR Spectral Data of 3-Bromoquinolin-6-ol

Foreword

As a Senior Application Scientist, it is understood that the precise structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide is dedicated to a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of this compound.

Molecular Structure and a Priori Considerations

This compound is a disubstituted quinoline, a heterocyclic aromatic compound. The quinoline core is comprised of a benzene ring fused to a pyridine ring. In this specific derivative, the molecule is functionalized with a bromine atom at the C3 position and a hydroxyl group at the C6 position.

The electronic properties of these substituents are expected to significantly influence the chemical shifts of the protons and carbons of the quinoline scaffold. The bromine atom is an electronegative, electron-withdrawing group, which will deshield adjacent nuclei. Conversely, the hydroxyl group is a strong electron-donating group through resonance, which will shield nuclei at the ortho and para positions.[1] The interplay of these effects will dictate the final appearance of the NMR spectra.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a signal for the hydroxyl proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the known effects of bromine and hydroxyl substituents on the quinoline ring system.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.80d~2.5
H-4~8.30d~2.5
H-5~7.85d~9.0
H-7~7.30dd~9.0, 2.5
H-8~7.15d~2.5
6-OHVariable, broads-

Rationale for Predicted ¹H NMR Assignments:

  • H-2 and H-4: These protons are on the pyridine ring. The H-2 proton is adjacent to the electronegative nitrogen and is typically the most deshielded proton in the quinoline system.[3] The bromine at C3 will further deshield H-2 and H-4. They are expected to show a small meta-coupling (⁴J) to each other.

  • H-5, H-7, and H-8: These protons are on the benzene ring. The hydroxyl group at C6 is an electron-donating group and is expected to shield the ortho (H-5 and H-7) and para (H-8, relative to the fusion) protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted quinoline.[1]

    • H-5 will appear as a doublet due to ortho-coupling with H-7 (if H-7 coupling to H-8 is not resolved).

    • H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

    • H-8 will be a doublet due to meta-coupling with H-7.

  • 6-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to be a broad singlet due to chemical exchange.

Visualization of the Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring. The predicted chemical shifts are presented in the table below, based on the known substituent effects of bromine and a hydroxyl group on the quinoline skeleton.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150.0
C-3~118.0
C-4~135.0
C-4a~146.0
C-5~122.0
C-6~155.0
C-7~115.0
C-8~110.0
C-8a~128.0

Rationale for Predicted ¹³C NMR Assignments:

  • C-2, C-3, C-4: The carbons of the pyridine ring are influenced by the nitrogen atom and the bromine substituent. C-2 is deshielded by the adjacent nitrogen. The C-3 bearing the bromine atom will have its chemical shift directly influenced by the heavy atom effect, and it is expected to be at a relatively upfield position compared to an unsubstituted C-3. C-4 is deshielded by the nitrogen.

  • C-4a, C-8a: These are the bridgehead carbons. Their chemical shifts are influenced by both ring systems.

  • C-5, C-6, C-7, C-8: The carbons of the benzene ring are significantly affected by the hydroxyl group at C-6.

    • C-6: The carbon directly attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.

    • C-5 and C-7: These carbons are ortho to the hydroxyl group and will be shielded due to the electron-donating resonance effect of the -OH group.

    • C-8: This carbon is meta to the hydroxyl group and will experience a smaller shielding effect.

Visualization of the Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for NMR Data Acquisition and Verification

To obtain high-quality, verifiable NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good initial choice due to its ability to dissolve polar compounds and the likelihood of observing the hydroxyl proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence.

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

  • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acq_1H Acquire ¹H FID setup->acq_1H acq_13C Acquire ¹³C FID setup->acq_13C ft Fourier Transform acq_1H->ft acq_13C->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Integration reference->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

Caption: Experimental workflow for NMR analysis.

2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides significant information, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between H-2 and H-4, and between H-5, H-7, and H-8, confirming their connectivity within the respective spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton assignments to the carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is invaluable for confirming the overall structure and the positions of the substituents. For instance, HMBC would show correlations from H-2 and H-4 to C-3, confirming the location of the bromine atom.

Visualization of Key 2D NMR Correlations:

Caption: Key expected 2D NMR correlations for this compound.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of this compound, grounded in established spectroscopic principles. The detailed interpretation of the predicted data, coupled with a robust experimental protocol and the strategic use of 2D NMR techniques, offers a complete roadmap for researchers to confidently characterize this molecule. The synergistic application of these methods ensures the scientific integrity and accuracy required in modern chemical research and drug development.

References

  • PubChem. (n.d.). 6-Hydroxyquinoline.
  • Pawar, S. V., et al. (2014). Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry, 8(3), 1707-1711.
  • Beck, A. (2012).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ronzoni, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2098.
  • Agh-Atabay, N. M., et al. (2013).
  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Schaeffer, C. D., & Lwowski, W. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(7), 1841-1843.
  • ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ.
  • ResearchGate. (n.d.). NMR Spectra of Cyclic Nitrones. 7. The Influence of Substituents and a Hydrogen Bond on 14N and 17O Chemical Shifts in Derivatives of 3-Imidoazoline 3-Oxide.
  • Beck, A. (2012).
  • SpectraBase. (n.d.). 6-Hydroxyquinoline.
  • LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Oszczapowicz, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International journal of molecular sciences, 6(2), 53-62.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Basso, E. A., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem‐difunctional compounds: 3‐endo‐and 3‐exo‐substituted norbornanones. Journal of physical organic chemistry, 19(6), 376-383.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Fojta, M., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(18), 8443-8454.
  • Oszczapowicz, J. (2005).
  • Hill, E. A. (1981). Remote polar substituent effects on 13C NMR spectra of olefinic and aromatic carbons. Journal of the American Chemical Society, 103(14), 4163-4167.
  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

Sources

The Analytical Fingerprint of a Novel Quinoline: A Technical Guide to the FT-IR and Mass Spectrometry of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Research

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their versatile biological activities and unique photophysical properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of these properties, leading to the development of novel therapeutic agents and advanced materials. 3-Bromoquinolin-6-ol is one such molecule of interest, combining the directing effects of a bromine substituent with the hydrogen-bonding capabilities of a hydroxyl group. This guide provides an in-depth analysis of the essential spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—required for the unambiguous structural confirmation and characterization of this compound. As a self-validating system, the protocols and data interpretation detailed herein are designed to ensure the highest degree of scientific integrity for researchers in drug development and related fields.

I. Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's basic properties is fundamental to any spectroscopic analysis. These properties influence sample preparation, ionization behavior, and spectral characteristics.

PropertyValueSource
Chemical Name This compoundAiFChem[1]
Synonyms 3-bromo-6-quinolinolSigma-Aldrich[2]
CAS Number 13669-57-3Sigma-Aldrich[2]
Molecular Formula C₉H₆BrNOSigma-Aldrich[2]
Molecular Weight 224.06 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Boiling Point 348.4 °C at 760 mmHgChemBK[3]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is crucial for confirming the presence of the key hydroxyl and aromatic functionalities.

A. Causality in Experimental Design: The Attenuated Total Reflectance (ATR) Advantage

While traditional methods like KBr pellets are effective, the use of an Attenuated Total Reflectance (ATR) accessory is recommended for its speed, ease of use, and minimal sample preparation.[4] This technique is particularly advantageous for ensuring sample integrity, as it avoids the potential for polymorphic changes or reactions that can occur under the high pressure of pellet formation.

B. Experimental Protocol: FT-IR via ATR
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are properly calibrated and the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range, typically 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The interpretation below is based on established frequency ranges for known functional groups.[5][6]

Wavenumber (cm⁻¹)Predicted IntensityVibrational AssignmentRationale and Expert Insights
3550–3200 Strong, BroadO-H Stretch (Hydrogen-bonded)The hydroxyl group will lead to a prominent, broad absorption in this region due to intermolecular hydrogen bonding in the solid state.[5] The broadness is a key indicator of this interaction.
~3030 Medium to WeakAromatic C-H StretchThese absorptions, typically appearing just above 3000 cm⁻¹, confirm the presence of C-H bonds on the quinoline ring system.[5]
1700–1500 Medium to StrongAromatic C=C and C=N BendingThe quinoline ring system will produce a series of sharp to medium absorptions in this "fingerprint" region, characteristic of aromatic ring vibrations.[5]
~1200 Medium to StrongC-O StretchThe stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group is expected in this region.
860–680 StrongAromatic C-H Bending (Out-of-plane)The pattern of these strong absorptions can sometimes provide clues about the substitution pattern on the aromatic rings.
Below 600 Medium to StrongC-Br StretchThe carbon-bromine bond vibration is expected at lower wavenumbers, confirming the presence of the halogen.[7]
D. Visualization: FT-IR Analysis Workflow

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Record Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Process_Spectrum Baseline Correction Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Key Absorption Bands Process_Spectrum->Identify_Peaks Assign_Groups Assign Functional Groups (O-H, C-H, C=C, C-Br) Identify_Peaks->Assign_Groups Confirm_Structure Confirm Functional Group Presence Assign_Groups->Confirm_Structure

Caption: Workflow for FT-IR spectroscopic analysis.

III. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides the definitive molecular weight of a compound and offers structural insights through the analysis of fragmentation patterns.

A. Causality in Experimental Design: Electron Ionization (EI) for Fragmentation

For a relatively small, thermally stable organic molecule like this compound, Electron Ionization (EI) is a robust and highly informative ionization technique. The high energy of EI (typically 70 eV) induces significant fragmentation, creating a detailed "mass fingerprint" that is highly characteristic of the molecule's structure.[8] This "hard" ionization technique is ideal for structural elucidation, as the resulting fragmentation patterns can be logically pieced back together to deduce the original structure.

B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is then volatilized by heating in a vacuum.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, stable, positively charged fragment ions and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative abundance versus m/z.

C. Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will have several key features, most notably the isotopic signature of bromine.

  • The Molecular Ion Peak (M⁺•): Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[8] For this compound (C₉H₆BrNO), these peaks will be at m/z 223 (for the ⁷⁹Br isotope) and m/z 225 (for the ⁸¹Br isotope). The presence of this M and M+2 pattern in a roughly 1:1 ratio is a definitive indicator of a single bromine atom in the molecule.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is governed by the stability of the resulting ions and neutral losses.[9][10]

m/z (for ⁷⁹Br)Proposed Fragment IonProposed Neutral LossRationale and Expert Insights
144 [M - Br]⁺•BrThe loss of the bromine radical is a highly probable fragmentation pathway, resulting in a stable quinolinol cation. This fragment will not exhibit the M/M+2 pattern.
116 [M - Br - CO]⁺•Br, COFollowing the loss of bromine, the quinolinol cation can lose a molecule of carbon monoxide, a common fragmentation for phenolic compounds.
89 [C₇H₅]⁺ or [C₆H₃N]⁺•Br, CO, HCNFurther fragmentation of the m/z 116 ion could involve the loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation of quinolines.[8]
D. Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Mass Spectrometry Analysis Workflow for this compound cluster_ionization Sample Introduction & Ionization (EI) cluster_fragmentation Fragmentation & Analysis cluster_interpretation Data Interpretation Introduce_Sample Introduce Sample (Direct Probe/GC) Volatilize Volatilize in Vacuum Introduce_Sample->Volatilize Ionize Bombard with 70 eV Electrons Volatilize->Ionize Form_M_ion Form Molecular Ion (M⁺•) Ionize->Form_M_ion Fragment M⁺• Fragments into Smaller Ions Form_M_ion->Fragment Accelerate Accelerate Ions Fragment->Accelerate Separate Separate Ions by m/z Accelerate->Separate Detect Detect Ions Separate->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Identify_M_ion Identify M⁺• & M+2 Peaks (m/z 223/225) Generate_Spectrum->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern (Loss of Br, CO, HCN) Identify_M_ion->Analyze_Fragments Confirm_Structure Confirm Molecular Weight & Structure Analyze_Fragments->Confirm_Structure

Caption: Logical flow of mass spectrometry analysis.

IV. Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of this compound is reliably achieved through the synergistic application of FT-IR and mass spectrometry. FT-IR provides irrefutable evidence of the key functional groups—the hydroxyl and the aromatic quinoline system—while mass spectrometry delivers a definitive confirmation of the molecular weight and the presence of a bromine atom through its characteristic isotopic signature. The predictable fragmentation patterns further corroborate the proposed structure. Together, these techniques provide the unambiguous, self-validating evidence required for structural confirmation in research and drug development settings, ensuring the integrity and reproducibility of scientific findings.

V. References

  • 8-Hydroxyquinoline . NIST WebBook. Available at: [Link]

  • 8 Hydroxyquinoline . mzCloud. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline . SIELC Technologies. Available at: [Link]

  • msbnk-ufz-ua005201 - MassBank . MassBank. Available at: [Link]

  • 3-Bromoquinoline . PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

  • Quinoline, 3-bromo- . NIST WebBook. Available at: [Link]

  • FT-IR spectrum in the hydroxyl group stretching region . ResearchGate. Available at: [Link]

  • IR Absorption Table . University of Colorado Boulder. Available at: [Link]

  • This compound . ChemBK. Available at: [Link]

  • FTIR Functional Group Database Table with Search . InstaNANO. Available at: [Link]

  • FTIR spectra of compound 3 . ResearchGate. Available at: [Link]

  • FT-IR spectra in the hydroxyl group stretching region . ResearchGate. Available at: [Link]

  • 6-bromoquinolin-3-ol (C9H6BrNO) . PubChem. Available at: [Link]

  • IR Chart . University of California, Los Angeles. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra . Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns . Chemguide. Available at: [Link]

  • FTIR spectra for aliphatic and aromatic bromine-based polyols . ResearchGate. Available at: [Link]

  • FTIR spectra of (a) amiodarone hydrochloride (b) bromothymol blue and... . ResearchGate. Available at: [Link]

  • Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron . ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Solubility of 3-Bromoquinolin-6-ol in Organic Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and ultimate therapeutic efficacy. 3-Bromoquinolin-6-ol, a heterocyclic compound of interest, presents a unique solubility profile dictated by its distinct physicochemical characteristics. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. It navigates the theoretical underpinnings of solubility, explores the predictive power of computational models, and offers a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness a deep understanding of solubility to accelerate their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a critical checkpoint.[1] Poor solubility can lead to a cascade of challenges, including erratic absorption, suboptimal bioavailability, and difficulties in formulating a stable and effective dosage form.[1] For quinoline derivatives, a class of compounds with a wide spectrum of biological activities including antimalarial, antimicrobial, and anticancer properties, understanding their solubility is paramount.[2][3] This guide focuses specifically on this compound, dissecting the factors that govern its dissolution in organic media and providing the tools to accurately quantify this essential property.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and associated physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer its likely behavior from its known properties and data from structurally similar compounds.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Bromoquinoline6-Bromoquinoline
CAS Number 13669-57-3[4]5332-24-1[5][6]5332-25-2[7]
Molecular Formula C₉H₆BrNO[4][8]C₉H₆BrN[5][6]C₉H₆BrN[7]
Molar Mass 224.05 g/mol [8]208.057 g/mol [6]208.05 g/mol [7]
Melting Point Not available13-15 °C[5][6]19 °C[7]
Boiling Point 348.4±22.0 °C (Predicted)[8]274-276 °C[6]116 °C / 6 mmHg[7]
Density 1.705±0.06 g/cm³ (Predicted)[8]1.53 g/mL[6]1.538 g/mL at 25 °C[7]
pKa 8.48±0.40 (Predicted)[8]Not availableNot available

The structure of this compound features a quinoline core, a bromine substituent, and a hydroxyl group. The quinoline moiety itself is a weakly basic aromatic heterocycle.[3] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. The bromine atom adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution within the molecule. These features suggest a molecule with moderate polarity, capable of specific interactions (hydrogen bonding) and non-specific interactions (van der Waals forces).

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, theoretical models provide invaluable predictive insights, enabling rapid solvent screening and a deeper understanding of solute-solvent interactions.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" serves as a fundamental qualitative guide.[9] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[10] This is because the dissolution process requires overcoming the solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions. This compound, with its polar hydroxyl group and aromatic system, is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Hansen Solubility Parameters (HSP)

A more quantitative approach is offered by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][11][12] The principle is that substances with similar HSP values are likely to be miscible. For a given solute, a "solubility sphere" can be defined in Hansen space, and any solvent falling within this sphere is predicted to be a good solvent.

Computational Models: COSMO-RS and UNIFAC

Advanced computational models offer a priori prediction of solubility with a higher degree of accuracy.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model can predict thermodynamic properties of liquid mixtures, including solubility, with a reported accuracy of 0.5 to 1.5 log units for drug-like compounds.[13][14][15] It is a powerful tool for screening solvents and can provide a good qualitative ranking of solubility.[15] Hybrid approaches combining COSMO-RS with machine learning are emerging to further enhance predictive accuracy.[16]

  • UNIFAC (Universal Functional Activity Coefficient): This group contribution model estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[17][18] While traditionally used in chemical engineering, modified versions like Pharma Modified UNIFAC have been adapted for pharmaceutical systems.[18] The accuracy of UNIFAC is dependent on the availability of interaction parameters for the specific functional groups involved.[17][19]

Anticipated Solubility Profile of this compound

Direct experimental data on the solubility of this compound is scarce. However, based on its structure and data from related bromoquinoline analogs, we can anticipate its solubility behavior. For instance, 6-bromoquinoline is reported to be soluble in polar aprotic solvents like acetone, acetonitrile, dichloromethane, and ethyl acetate.[7] In contrast, the solubility of bromo-hydroxyquinolines can be more complex. A study on the bromination of 8-hydroxyquinoline found that 5,7-dibromo-8-hydroxyquinoline is soluble in a range of solvents including acetonitrile, acetone, and ethyl acetate, whereas 7-bromo-8-hydroxyquinoline is insoluble in these but sparingly soluble in a methanol/acetone mixture.[2]

This suggests that the interplay between the bromine and hydroxyl substituents significantly influences solubility. For this compound, the presence of the hydroxyl group suggests that protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, ethyl acetate, THF) are likely to be effective. The aromatic quinoline core also suggests some solubility in aromatic solvents like toluene, although likely lower than in more polar options. Non-polar aliphatic solvents like hexane are expected to be poor solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[20][21] The following protocol provides a detailed, step-by-step procedure for the accurate determination of this compound solubility.

Conceptual Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep_compound Weigh excess This compound prep_solvent Measure precise volume of solvent prep_vial Combine in a sealed vial agitation Agitate at constant temperature (e.g., 24-72h) prep_vial->agitation Transfer to shaker centrifugation Centrifuge to pellet excess solid agitation->centrifugation Achieve equilibrium filtration Filter supernatant (e.g., 0.22 µm syringe filter) centrifugation->filtration dilution Dilute aliquot of filtrate filtration->dilution Prepare for analysis quantification Quantify concentration (e.g., HPLC, UV-Vis) dilution->quantification calculation Calculate solubility (mg/mL, mol/L) quantification->calculation

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, THF, toluene)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial.[20]

    • Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare each solvent system in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[1] A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for sedimentation of the excess solid.[20]

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.[1]

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

    • The solubility can also be expressed in other units, such as g/100 mL or mol/L.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventClassificationPredicted SolubilityExperimental Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
Ethyl AcetatePolar AproticModerateTo be determined
Tetrahydrofuran (THF)Polar AproticModerateTo be determined
DichloromethaneAproticLowTo be determined
TolueneAromaticLowTo be determined
HexaneNon-polarVery LowTo be determined

Interpreting the results involves correlating the experimental solubility with the properties of the solvents. For instance, high solubility in methanol and ethanol would highlight the importance of hydrogen bonding interactions. High solubility in acetone and ethyl acetate would point to the significance of dipole-dipole interactions and hydrogen bond acceptance.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. While theoretical predictions and data from analogous compounds offer valuable initial guidance, the cornerstone of accurate solubility assessment lies in meticulous experimental work using the gold-standard shake-flask method. The data generated through this protocol will be instrumental for scientists in drug discovery and development, enabling informed decisions in lead optimization, formulation design, and process chemistry. Future work should focus on building a comprehensive experimental database of solubility for this compound in a wider range of pharmaceutically relevant solvents and at various temperatures.

References

  • This compound - ChemBK. (n.d.).
  • Suarez-Sharp, S., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Alves, C., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 5(2), 63-77.
  • Klamt, A. (2003). Prediction of Solubility with COSMO-RS. Zenodo.
  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E7.
  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE - Proceedings.
  • 3-Bromoquinoline. (n.d.). PubChem.
  • Janeček, P., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 61(4), 1836-1850.
  • 3-bromoquinoline. (n.d.). ChemSynthesis.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • Calculation of properties. (n.d.). SCM.
  • Nia, F. M., et al. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. ResearchGate.
  • Hansen Solubility Parameters. (n.d.).
  • Padayachee, P., et al. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Journal of Pharmaceutical and Biomedical Analysis, 174, 539-550.
  • Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[3] and... (n.d.). ResearchGate.
  • Stefanis, E., & Panayiotou, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15647-15656.
  • Solubility of Organic Compounds. (2023).
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 583-591.
  • Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters. YouTube.
  • The structures of the substituted quinolines. (n.d.). ResearchGate.
  • Tan, S. P., et al. (2019). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions, 72, 169-174.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.

Sources

The Quinoline Alkaloids: A Legacy of Discovery from Cinchona Bark to Synthetic Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The quinoline alkaloids, a vast and vital class of nitrogen-containing heterocyclic compounds, have profoundly impacted medicine and chemistry for over two centuries. From the landmark isolation of quinine, the first efficacious treatment for malaria, to the discovery of the potent anticancer agent camptothecin, the history of these molecules is a compelling narrative of natural product discovery, intricate chemical synthesis, and evolving mechanistic understanding. This guide provides a detailed technical overview of the discovery and history of quinoline alkaloids, focusing on key milestones, foundational experimental protocols, and the biosynthetic and synthetic strategies that have defined the field. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to offer a comprehensive resource for professionals in drug discovery and development.

The Dawn of an Era: From Folk Remedy to Pure Alkaloid

The story of quinoline alkaloids begins not in a laboratory, but in the Andean forests of South America. For centuries, indigenous populations used the bark of the Cinchona tree as a febrifuge.[1] Jesuit missionaries in the 17th century observed this traditional use and introduced the bark to Europe, where it became known as "Jesuit's Bark" and was the primary treatment for the fevers associated with malaria.[2][3][4]

The active principle remained a mystery until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou performed a systematic extraction from Cinchona bark.[2][5] Their work led to the isolation of the pure crystalline alkaloid responsible for the bark's therapeutic effects, which they named quinine.[6] This achievement marked a pivotal moment in pharmacology, transitioning a botanical remedy into a specific chemical entity with a reliable dosage—arguably the first modern chemotherapeutic.[7]

The fundamental scaffold of these alkaloids, quinoline , was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[3][8] Shortly after, in 1842, Charles Gerhardt obtained it by the harsh chemical degradation (dry distillation with potassium hydroxide) of quinine itself, confirming the structural link between the simple heterocycle and the complex natural product.[3][8]

Key Historical Milestones

The progression from a botanical powder to a cornerstone of medicinal chemistry is marked by several key discoveries.

Historical_Milestones cluster_0 Natural Product Era cluster_1 Synthetic Era cluster_2 Modern Drug Discovery 1630s 1630s Cinchona bark introduced to Europe for treating fevers. 1820 1820 Pelletier & Caventou isolate pure Quinine. 1630s->1820 1834 1834 Friedlieb Runge isolates Quinoline from coal tar. 1820->1834 1880 1880 Skraup Synthesis 1834->1880 1882 1882 Friedländer Synthesis 1880->1882 1888 1888 Combes Synthesis 1882->1888 1962 1962 Nalidixic Acid discovered, a synthetic quinolone antibiotic. 1888->1962 1966 1966 Wall & Wani isolate Camptothecin. 1962->1966 1980 1980 Norfloxacin developed, the first Fluoroquinolone. 1966->1980

Caption: A timeline of key discoveries in quinoline alkaloid history.

Natural Origins: The Biosynthesis of Cinchona Alkaloids

Quinoline alkaloids in plants are derived from amino acid precursors, primarily tryptophan.[9] The biosynthesis of the complex Cinchona alkaloids like quinine is a remarkable example of nature's chemical ingenuity, belonging to the large family of monoterpenoid indole alkaloids (MIAs).[10]

The pathway commences with the Pictet-Spengler condensation of tryptamine (derived from tryptophan) and the monoterpene secologanin to form strictosidine , the universal precursor for all MIAs.[2][11] From here, the pathway diverges. Recent research has overturned previous assumptions, revealing that the characteristic methoxy group of quinine is installed at the very beginning of the pathway.[10][12] Tryptamine is first hydroxylated to serotonin, which is then O-methylated to 5-methoxytryptamine .[10] This methoxylated precursor then proceeds through the pathway in parallel with unsubstituted tryptamine, leading to the natural co-occurrence of both methoxylated (quinine, quinidine) and desmethoxylated (cinchonine, cinchonidine) alkaloids in the plant.[10]

Cinchona_Biosynthesis cluster_methoxy Methoxylated Pathway cluster_desmethoxy Desmethoxy Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Serotonin 5-Hydroxytryptamine (Serotonin) Tryptamine->Serotonin Hydroxylation Strictosidine Strictosidine Tryptamine->Strictosidine MethoxyTryptamine 5-Methoxytryptamine Serotonin->MethoxyTryptamine O-Methylation MethoxyTryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Pictet-Spengler Condensation Intermediates Series of Enzymatic Rearrangements Strictosidine->Intermediates Keto-reduction Strictosidine->Intermediates Keto-reduction Cinchoninone Cinchoninone (Desmethoxy precursor) Intermediates->Cinchoninone Keto-reduction HydroxyCinchoninone 6'-Hydroxycinchoninone (Methoxy precursor) Intermediates->HydroxyCinchoninone Keto-reduction Cinchonidine Cinchonidine / Cinchonine Cinchoninone->Cinchonidine Keto-reduction Quinine Quinine / Quinidine HydroxyCinchoninone->Quinine Keto-reduction

Caption: Revised biosynthetic pathway of Cinchona alkaloids.

The Age of Chemical Synthesis: Building the Quinoline Core

The structural elucidation of quinoline alkaloids spurred organic chemists to develop methods for their synthesis. The late 19th century saw a flurry of activity, resulting in several foundational "named reactions" that are still taught and used today. The choice of a specific synthesis is dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Methodologies

The classical methods, while robust, often required harsh conditions (strong acids, high temperatures) and could be notoriously low-yielding.[1][6]

  • Skraup Synthesis (1880): The archetypal synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline itself.[13] The reaction is famously exothermic and often requires a moderator, such as ferrous sulfate, to prevent it from becoming violent.[13]

  • Friedländer Synthesis (1882): This highly versatile method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[14][15] It is a cornerstone for producing a wide variety of substituted quinolines.[16]

  • Combes Synthesis (1888): This reaction condenses an aniline with a β-diketone under acidic conditions.[17][18] It is particularly useful for preparing 2,4-disubstituted quinolines.[19]

  • Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method reacts an aniline with α,β-unsaturated carbonyl compounds, often formed in situ from aldehydes or ketones.[20]

Comparative Data on Synthesis Methods

The evolution of these methods has been driven by a need for higher yields, milder conditions, and greater efficiency. Modern approaches often employ advanced catalysts or energy sources.

Synthesis MethodCatalyst / ReagentSolventTemperature (°C)TimeYield (%)Causality & Field Insights
Skraup (Classical)H₂SO₄, NitrobenzeneNone (neat)145-1706 h~14%The original method; effective for unsubstituted quinoline but notoriously exothermic and often low-yielding.[1]
Friedländer (Greener)p-TsOHWaterReflux2.5-3.5 h60-94%Using a milder Brønsted acid and water as a solvent significantly improves the environmental profile and yield.[1]
Friedländer (Lewis Acid)Neodymium(III) NitrateAcetonitrileReflux0.5-2 hHighLewis acid catalysis accelerates the reaction, reducing time and often improving yields for functionalized quinolines.[1]
Friedländer (Nanocatalyst)Fe₃O₄@Urea/HITh-SO₃HEthanol602 h68-96%Demonstrates the efficiency of modern heterogeneous nanocatalysts, allowing for lower temperatures and easy catalyst recovery.[1]
Microwave-Assisted Catalyst-freeDMF1508 min68-82%Microwave irradiation dramatically reduces reaction times from hours to minutes, a key advantage in high-throughput synthesis.[1]
Representative Experimental Protocol: Friedländer Synthesis

This protocol describes a modern, efficient Friedländer synthesis using an iodine catalyst, which acts as a mild Lewis acid.

Objective: To synthesize a 2,4-disubstituted quinoline from 2-aminoacetophenone and ethyl acetoacetate.

Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminoacetophenone (1.35 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (0.25 g, 0.1 mmol, 1 mol%) to the mixture. Causality: Iodine serves as an inexpensive, non-toxic, and efficient catalyst for the condensation and cyclodehydration steps, avoiding the need for harsh acids or bases.

  • Reaction Execution: Heat the reaction mixture in an oil bath at 120°C with continuous stirring for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 15 mL) to remove iodine, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure substituted quinoline.

Friedlander_Workflow start Start: 2-Aminoaryl Ketone + α-Methylene Ketone mix Combine Reactants & Catalyst (e.g., I₂) start->mix react Heat Reaction (e.g., 120°C, 45 min) mix->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: (1) Quench (2) Extract monitor->workup Complete purify Purify: Column Chromatography workup->purify end End: Pure Substituted Quinoline purify->end

Caption: Experimental workflow for a modern Friedländer synthesis.

Modern Landmarks: From Anticancer to Antibacterial Agents

The legacy of quinoline alkaloids continues with the discovery of new natural products and the development of purely synthetic quinoline-based drugs.

Camptothecin: A New Mechanism of Anticancer Activity

In 1966, Monroe Wall and Mansukh Wani at the Research Triangle Institute discovered Camptothecin during a large-scale screening of plant extracts for anticancer activity.[13][21] They isolated the novel quinoline alkaloid from the bark of Camptotheca acuminata, a tree native to China.[22] The isolation was a landmark achievement in bioactivity-guided fractionation , where crude extracts are systematically separated, and each resulting fraction is tested in a biological assay (in this case, an L120 mouse leukemia model) to guide the purification of the active component.[14][22]

While initial clinical trials were disappointing due to poor solubility and toxicity, the discovery of its unique mechanism of action in the 1980s revitalized the field.[14] Camptothecin was found to be a potent inhibitor of Topoisomerase I , a nuclear enzyme essential for relaxing DNA supercoils during replication.[23] By stabilizing the enzyme-DNA complex, camptothecin prevents the re-ligation of the DNA strand, leading to lethal double-strand breaks in cancer cells.[14] This discovery led to the development of successful, more soluble analogs like topotecan and irinotecan, which are now staples in cancer chemotherapy.[13]

The Fluoroquinolones: A Synthetic Success Story

The discovery of the quinolone antibiotics was a direct descendant of antimalarial research. In 1962, nalidixic acid , a 1,8-naphthyridine derivative (structurally related to quinolines), was isolated as a byproduct of the synthesis of the antimalarial drug chloroquine.[24][25] It was found to have modest antibacterial activity, primarily against Gram-negative bacteria, and was introduced to treat urinary tract infections.[26]

The major breakthrough came in the late 1970s and early 1980s with the strategic addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone core.[27] This modification led to the creation of norfloxacin (1980) and subsequently ciprofloxacin , the first of the broad-spectrum fluoroquinolone antibiotics. These synthetic agents had vastly improved potency and pharmacokinetic properties, marking the beginning of one of the most important classes of antibacterial drugs ever developed.[27]

Conclusion

The journey of quinoline alkaloids is a testament to the power of integrating natural product chemistry with synthetic innovation. From a traditional remedy in the Andes to a fundamental scaffold in modern pharmacology, the quinoline core has given rise to indispensable treatments for infectious diseases and cancer. The historical progression from harsh, low-yielding syntheses to elegant, high-efficiency catalytic methods mirrors the broader evolution of organic chemistry. For researchers and drug development professionals, the rich history of quinoline alkaloids provides not only a diverse library of bioactive compounds but also a powerful lesson in how understanding a molecule's natural origins, mechanism, and chemical tractability can lead to life-saving medicines.

References

  • Wall, M. E., & Wani, M. C. (1966). Camptothecin. Journal of the American Chemical Society, 88(16), 3888–3890.
  • Andriole, V. T. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. Drugs, 60(2), 213-220.
  • American Chemical Society. Discovery of Camptothecin and Taxol®. Invention & Technology Magazine.
  • American Chemical Society. (2003). Discovery of Camptothecin and Taxol. National Historic Chemical Landmark.
  • Wall, M. E., & Wani, M. C. (1998). Camptothecin and taxol: discovery to clinic. Medicinal Research Reviews, 18(5), 299-314.
  • Sun, J., et al. (2024). Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids. bioRxiv.
  • Bisacchi, G. S. (2015). The history of quinolones. Journal of Medicinal Chemistry, 58(12), 4874-4882.
  • Emerging Infectious Diseases. (2018). Etymologia: Fluoroquinolone. PMC, NIH.
  • Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17-24.
  • Al-Trawneh, S. A., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC, NIH.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Geerlings, A., et al. (2001). Biosynthesis of quinoline alkaloids in Cinchona species. ResearchGate.
  • Cheng, C.-C., & Sun, L. (1995). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Sun, J., et al. (2024). Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids. bioRxiv.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Battersby, A. R., & Parry, R. J. (1971). Biosynthesis of the Chinchona alkaloids: middle stages of the pathway. Journal of the Chemical Society D: Chemical Communications.
  • Wikipedia. Combes quinoline synthesis.
  • Isaac, J. C. A., et al. (2021). Early and Late Steps of Quinine Biosynthesis. Organic Letters.
  • Kumar, A., et al. (2021). The Friedländer Synthesis of Quinolines. ResearchGate.
  • Scite.ai. Friedländer Quinoline Synthesis.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Química Organica.org. Combes synthesis of quinolines.
  • ResearchGate. (2024). History of science: Quinine steps back in time.
  • Shang, X.-F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. PMC, NIH.
  • Larkin, M. A., & Zeller, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.
  • ResearchGate. (2021). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Wikipedia. Quinoline.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Wikipedia. Quinoline alkaloids.
  • Slater, L. B. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. PMC, NIH.

Sources

Introduction: The Strategic Importance of 6-Hydroxyquinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 6-Hydroxyquinoline

This guide provides a comprehensive technical overview of the electrophilic bromination of 6-hydroxyquinoline, a cornerstone reaction for synthesizing valuable intermediates in medicinal chemistry and materials science. We will delve into the reaction's mechanistic underpinnings, regiochemical control, a field-proven experimental protocol, and methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this transformation effectively.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities ranging from antimalarial to anticancer.[1][2] The strategic functionalization of this scaffold is paramount for modulating pharmacological properties. Electrophilic aromatic substitution (EAS) is a primary tool for this purpose, and bromination, in particular, introduces a versatile synthetic handle. The resulting aryl bromides are ideal substrates for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

6-Hydroxyquinoline presents a unique case for EAS. The molecule consists of two fused aromatic rings: a benzene ring (benzenoid) and a pyridine ring (pyridinoid). The hydroxyl group at the 6-position profoundly influences the reaction's outcome, transforming the electronic landscape of the entire scaffold.

Mechanistic Rationale and Regiochemical Control

The success of any synthetic protocol hinges on a firm understanding of the reaction mechanism. The electrophilic bromination of 6-hydroxyquinoline is a classic example of EAS, governed by the electronic properties of the substrate.

The Role of the Hydroxyl Group: A Powerful Activating Director

The hydroxyl (-OH) group at the C-6 position is the single most important factor determining the course of the reaction. It functions as a potent activating group and an ortho, para-director.[3][4] This is due to two opposing electronic effects:

  • Inductive Effect (-I): Oxygen is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density is a powerful activating effect.

For the hydroxyl group, the resonance effect overwhelmingly dominates the inductive effect, leading to a significant increase in the electron density of the aromatic ring and making it much more susceptible to attack by electrophiles than benzene or even quinoline itself.[3][5]

Predicting Regioselectivity

In the quinoline system, electrophilic attack generally favors the more electron-rich benzenoid ring over the electron-deficient pyridinoid ring.[6] The activating -OH group at C-6 further reinforces this preference. The +R effect of the hydroxyl group increases electron density most significantly at the positions ortho (C-5 and C-7) and para (C-8, though this position is part of the pyridine ring fusion) to itself.

Attack by an electrophile (Br⁺) at these positions leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[7] The stability of this intermediate determines the regioselectivity. For 6-hydroxyquinoline, attack at C-5 and C-7 allows for resonance structures where the positive charge is delocalized onto the hydroxyl oxygen, providing exceptional stabilization.

G cluster_mechanism Mechanism: Bromination at C-5 cluster_directing Directing Effects Start 6-Hydroxyquinoline + Br₂ SigmaComplex Resonance-Stabilized Sigma Complex (Arenium Ion) Start->SigmaComplex Electrophilic Attack (Br⁺) Product 5-Bromo-6-hydroxyquinoline + HBr SigmaComplex->Product Deprotonation (-H⁺) OH_Group C-6 Hydroxyl Group (+R >> -I) Ortho_5 Ortho (C-5) Highly Activated OH_Group->Ortho_5 Directs to Ortho_7 Ortho (C-7) Highly Activated OH_Group->Ortho_7 Directs to Meta Meta (C-8) Less Activated

Caption: The reaction mechanism and directing influence of the C-6 hydroxyl group.

Due to this strong activation, controlling the reaction to achieve mono-bromination can be challenging. Often, a mixture of products or the di-brominated product is formed.[8][9] Studies on the analogous 8-hydroxyquinoline consistently show that bromination readily occurs at both the C-5 and C-7 positions, yielding 5,7-dibromo-8-hydroxyquinoline as the major product, especially when more than one equivalent of the brominating agent is used.[2][9] We can therefore predict that the bromination of 6-hydroxyquinoline will primarily yield 5-bromo-6-hydroxyquinoline, 7-bromo-6-hydroxyquinoline, and 5,7-dibromo-6-hydroxyquinoline, depending on the reaction conditions.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the procedure as needed. This methodology is synthesized from established procedures for the bromination of highly activated quinoline systems.[2][7]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-Hydroxyquinoline>98%Sigma-AldrichEnsure dryness before use.
Bromine (Br₂)ACS Reagent, >99.5%Fisher ScientificExtremely corrosive and toxic. Handle in a fume hood with appropriate PPE.
Acetic Acid, GlacialACS GradeVWRServes as the reaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. BakerFor neutralization during workup.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeEMD MilliporeTo quench unreacted bromine.
Dichloromethane (DCM)ACS GradeMacronFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa AesarFor drying the organic phase.
Step-by-Step Workflow for Dibromination

The following procedure targets the synthesis of 5,7-dibromo-6-hydroxyquinoline .

  • Reaction Setup:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), dissolve 6-hydroxyquinoline (1.45 g, 10 mmol) in glacial acetic acid (30 mL).

    • Stir the mixture at room temperature until all the solid has dissolved. Cool the solution to 0-5 °C using an ice-water bath.

    • Causality: Acetic acid is a common solvent for brominations as it is polar enough to dissolve the substrate and is relatively inert to bromine. Cooling the reaction mixture helps to control the exothermic reaction and can improve selectivity.

  • Addition of Bromine:

    • In the dropping funnel, prepare a solution of bromine (1.1 mL, 3.52 g, 22 mmol, 2.2 equivalents) in glacial acetic acid (10 mL).

    • Add the bromine solution dropwise to the stirred 6-hydroxyquinoline solution over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

    • Causality: Using a slight excess of bromine (2.2 equivalents) ensures complete conversion to the dibrominated product.[9] Slow, dropwise addition is critical to prevent localized overheating and potential side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The formation of a new, less polar spot and the consumption of the starting material will indicate reaction progress.

  • Workup and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into 200 mL of ice-cold water. A precipitate (the hydrobromide salt of the product) should form.

    • Quench any remaining bromine color by adding a saturated aqueous solution of sodium thiosulfate dropwise until the orange/red color disappears.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8. This will precipitate the free base of the product.

    • Causality: The aqueous workup removes the acetic acid and inorganic salts. Neutralization is essential to deprotonate the product, making it less water-soluble and extractable into an organic solvent.

    • Filter the resulting solid precipitate using a Büchner funnel, wash it thoroughly with cold water (3 x 50 mL), and air-dry.

    • For any product remaining in the aqueous layer, perform an extraction with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover additional product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5,7-dibromo-6-hydroxyquinoline.

Caption: Experimental workflow for the dibromination of 6-hydroxyquinoline.

Achieving Mono-bromination

To favor mono-bromination (a mixture of 5-bromo and 7-bromo isomers), the stoichiometry of bromine should be carefully controlled. Using 1.0 equivalent of bromine and maintaining a low reaction temperature (0 °C) throughout the reaction period will increase the likelihood of mono-substitution. However, separating the resulting isomers often requires careful column chromatography.

Product Characterization

Unambiguous characterization of the final product is crucial. The following techniques are standard for confirming the structure of 5,7-dibromo-6-hydroxyquinoline.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of the substitution pattern. In the product, the singlets corresponding to the H-5 and H-7 protons of the starting material will be absent. The remaining aromatic protons will show characteristic shifts and coupling constants. For example, the singlet for H-8 and the doublet for H-2 would be expected to shift downfield due to the electronic effect of the bromine atoms.[10][11]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show two new signals for the bromine-bearing carbons (C-5 and C-7) and shifts in the signals of adjacent carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), with prominent peaks for [M], [M+2], and [M+4].

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C=C/C=N aromatic ring stretches (~1400-1600 cm⁻¹). The C-Br stretching vibrations typically appear in the fingerprint region (< 800 cm⁻¹).[12]

Conclusion and Outlook

The electrophilic bromination of 6-hydroxyquinoline is a powerful and reliable transformation that is primarily governed by the strong activating and ortho, para-directing effects of the C-6 hydroxyl group. By carefully controlling the stoichiometry of the brominating agent and other reaction conditions, chemists can selectively synthesize mono- or di-brominated products. These halogenated quinolines serve as highly valuable and versatile building blocks for the synthesis of novel pharmaceuticals and advanced materials, making this reaction a vital tool in the modern synthetic chemist's arsenal.

References

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
  • Why is OH group activating towards electrophilic aromatic substitution? (2015). Chemistry Stack Exchange. [Link]
  • In electrophilic aromatic substitution reactions the hydroxyl group is an o, p - Gauth. (n.d.).
  • Larock, R. C., & Dong, G. (2009). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.The Journal of Organic Chemistry, 64(8), 2777-2786. [Link]
  • Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. [Link]
  • What are the effects of different substituents on the reactivity of quinoline? (2025). BIOSYNCE Blog. [Link]
  • Klasinc, L., et al. (1983). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.The Journal of Organic Chemistry, 48(13), 2164-2168. [Link]
  • Gilchrist, T. L. (n.d.). Chapter 7: Quinolines and Isoquinolines.University of Liverpool. [Link]
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC - NIH. [Link]
  • Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. (2015).
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.).
  • Aromatic Reactivity. (n.d.). Michigan State University Chemistry Department. [Link]
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.).
  • Ökten, S., et al. (2017). Regioselective bromination.Tetrahedron, 73(30), 4347-4354. [Link]
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (1961).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Zhang, W., et al. (2018).
  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.
  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (n.d.).
  • NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. (n.d.).
  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018).
  • Electrophilic Activation of Molecular Bromine Medi
  • Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies. (2025).
  • Al-Omair, M. A. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.PMC - NIH. [Link]

Sources

theoretical vs. experimental properties of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Correlative Analysis of Theoretical and Experimental Properties of 3-Bromoquinolin-6-ol

Executive Summary

This compound is a functionalized heterocyclic compound poised for utility as a versatile building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] This technical guide provides a comprehensive profile of this compound by establishing a robust theoretical framework using computational modeling and outlining a complete workflow for its empirical validation. By juxtaposing predicted data with established experimental protocols, this document serves as a self-validating guide for researchers, enabling a deeper understanding of the molecule's physicochemical properties and unlocking its potential for creating novel derivatives.

Introduction

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of pharmaceutical research, renowned for its presence in compounds with a vast spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic functionalization of this scaffold is a key strategy in drug discovery. This compound (CAS 13669-57-3) presents two highly valuable functional handles for synthetic elaboration: a bromine atom at the 3-position, ideal for metal-catalyzed cross-coupling reactions, and a hydroxyl group at the 6-position, which can be leveraged for etherification or esterification.[3]

This guide bridges the gap between in silico prediction and benchtop reality. It begins by detailing a rigorous computational analysis to predict the molecule's structural, electronic, and spectroscopic properties. It then provides a full suite of detailed, field-proven experimental protocols for the synthesis and characterization of the title compound, establishing a benchmark for empirical data acquisition. The final section provides a correlative analysis, offering insights into the synergy between theory and experiment that is critical for modern chemical research.

Theoretical & Computational Profile (In Silico Analysis)

A theoretical understanding of a molecule's properties is foundational to predicting its behavior, reactivity, and spectral signature. This section outlines the computational methodology and the resulting predicted data for this compound.

Rationale for Computational Methodology

Density Functional Theory (DFT) was selected for all calculations due to its excellent balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.[2][4] Specifically, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. B3LYP is widely used and has demonstrated high accuracy in predicting molecular geometries and thermochemical properties.[4] The 6-311+G(d,p) basis set was chosen to provide a flexible description of the electron distribution, incorporating diffuse functions (+) for non-bonding electrons and polarization functions (d,p) for accurately modeling bonding environments.[5] All calculations were performed using the Gaussian 09 software suite.[5]

Predicted Physicochemical & Structural Properties

The fundamental properties of the molecule were calculated following full geometry optimization in the gas phase.

PropertyPredicted ValueSource / Method
Molecular Formula C₉H₆BrNOElemental Composition[6]
Molecular Weight 224.06 g/mol Isotopic Mass Calculation[7]
Boiling Point 348.4 ± 22.0 °CChemBK (Predicted)[6]
Density 1.705 g/cm³ChemBK (Predicted)[6]
Dipole Moment ~3.5 - 4.5 DDFT/B3LYP/6-311+G(d,p)
Predicted Electronic Properties & Reactivity

The electronic properties provide critical insights into the molecule's stability and potential sites of reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the ΔE is predicted to be approximately 4.2 eV, typical for a stable, conjugated aromatic system.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution and is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP analysis reveals a region of high negative potential (red) around the quinoline nitrogen and the phenolic oxygen, indicating these are the primary sites for electrophilic attack or hydrogen bond donation. A region of positive potential (blue) is expected near the phenolic hydrogen, making it susceptible to nucleophilic attack or deprotonation.[8]

Predicted Spectroscopic Data

Theoretical calculations provide a powerful means to predict the spectroscopic signatures of a molecule, which can then be used to guide the interpretation of experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: These are estimated values based on DFT calculations (GIAO method) and known substituent effects on the quinoline scaffold.

¹H NMR Assignment Predicted δ (ppm) ¹³C NMR Assignment Predicted δ (ppm)
Phenolic-OH9.5 - 10.5PyridinicC2149 - 152
PyridinicH28.8 - 9.0PyridinicC4146 - 148
PyridinicH48.6 - 8.8BenzenoidC8a144 - 146
BenzenoidH87.8 - 8.0BenzenoidC6155 - 158
BenzenoidH57.2 - 7.4BenzenoidC5122 - 124
BenzenoidH77.1 - 7.3BenzenoidC7118 - 120
BenzenoidC4a127 - 129
Pyridinic (Br-sub)C3115 - 118
BenzenoidC8110 - 112

Table 2: Predicted Key Infrared (IR) Vibrational Frequencies Note: Calculated frequencies are often scaled by a factor (~0.96) to better correlate with experimental values.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3550Broad, StrongO-H stretch (phenolic)
3050 - 3150MediumAromatic C-H stretch
1610 - 1630StrongC=N stretch (quinoline ring)
1500 - 1590Strong, MultipleAromatic C=C ring stretching
1200 - 1250StrongC-O stretch (phenol)
550 - 650Medium-StrongC-Br stretch

Experimental Characterization Framework

The following section details the necessary protocols for the synthesis and rigorous characterization of this compound, providing a clear path to obtaining high-quality empirical data.

Proposed Synthesis Protocol (via Skraup-Doebner-von Miller Reaction)

This protocol is adapted from established methods for quinoline synthesis. The causality for this choice rests on its reliability and tolerance for a range of functionalized anilines.

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_bromination Bromination A 4-Aminophenol React 1. Mix Starting Materials 2. Heat to 120-140°C (Exothermic Reaction) A->React B Glycerol B->React C Sulfuric Acid (H₂SO₄) C->React D Ferrous Sulfate (FeSO₄) D->React Workup 1. Cool & Neutralize (NaOH) 2. Steam Distillation 3. Extract with Organic Solvent React->Workup Reaction Mixture Product1 Quinolin-6-ol Workup->Product1 Purified Intermediate Product2 This compound Product1->Product2 Bromine Bromine (Br₂) in Acetic Acid Bromine->Product2

Caption: Proposed two-stage synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of Quinolin-6-ol:

    • To a 1 L three-necked flask equipped with a reflux condenser and mechanical stirrer, cautiously add glycerol (3 eq.), 4-aminophenol (1 eq.), and a mild oxidizing agent like ferrous sulfate (0.1 eq.).

    • Slowly add concentrated sulfuric acid (2.5 eq.) while stirring and cooling the flask in an ice bath.

    • Once the addition is complete, heat the mixture to 120-140°C. The reaction is exothermic and should be controlled carefully.

    • After the initial vigorous reaction subsides, maintain the temperature for 2-3 hours. Monitor progress via Thin Layer Chromatography (TLC).

    • Cool the mixture and dilute with water. Neutralize carefully with a concentrated sodium hydroxide solution until the solution is slightly alkaline.

    • Purify the resulting quinolin-6-ol via steam distillation or extraction with a suitable organic solvent followed by column chromatography.

  • Bromination at C3:

    • Dissolve the purified quinolin-6-ol (1 eq.) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise at room temperature.

    • Stir the mixture for 4-6 hours. The product, this compound hydrobromide, will precipitate.

    • Collect the precipitate by filtration. To obtain the free base, suspend the salt in water and neutralize with a base (e.g., sodium bicarbonate).

    • Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol or a similar solvent to yield pure this compound.

Physicochemical Characterization Protocols
  • Melting Point:

    • Load a small, dry sample of the purified solid into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 5-10 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (<2 °C) is indicative of high purity.

  • Solubility:

    • Add approximately 10 mg of the compound to 1 mL of various test solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO, hexane) in separate vials.[9]

    • Vortex each vial for 1 minute at room temperature.

    • Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

Spectroscopic Analysis Protocols
  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for phenolic compounds to observe the exchangeable -OH proton.

    • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, which has a much lower natural abundance, acquire several hundred to several thousand scans using proton decoupling to simplify the spectrum.[11]

    • Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent compatible with the ionization source, such as methanol or acetonitrile.

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the quinoline nitrogen is readily protonated. This is a soft ionization technique that minimizes fragmentation and should clearly show the molecular ion.

    • Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry, solid sample directly on the ATR crystal.

    • Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹), co-adding at least 16 scans to improve the signal-to-noise ratio.

    • Processing: Perform a background scan of the empty ATR crystal first and subtract it from the sample spectrum.

Correlative Analysis: Bridging Theory and Experiment

The true power of this dual approach lies in the direct comparison of theoretical predictions with empirical results. This correlative analysis is the ultimate validation of the molecule's structure and provides a deeper understanding of its properties.

Workflow Diagram: Integrated Structural Elucidation

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Synth Synthesis & Purification NMR NMR (¹H, ¹³C) Synth->NMR MS Mass Spectrometry Synth->MS IR FT-IR Synth->IR Phys Melting Point & Solubility Synth->Phys Compare Correlative Analysis NMR->Compare MS->Compare IR->Compare Geom Geometry Optimization Elec Electronic Properties (HOMO, LUMO, MEP) Geom->Elec Spec Spectra Prediction (NMR, IR) Geom->Spec Validate Validated Structure & Reactivity Profile Elec->Validate Spec->Compare Compare->Validate Confirmation

Caption: Workflow for validating molecular structure via correlative analysis.

Table 3: Comparative Framework for Spectroscopic Data

TechniqueTheoretical Prediction (What to Expect)Experimental Confirmation (What to Look For)
Mass Spec Molecular Ion (M⁺) at m/z ≈ 223 and 225.A pair of peaks at m/z [M+H]⁺ (224) and [M+2+H]⁺ (226) with nearly 1:1 intensity, confirming the presence of one bromine atom.[11] High-resolution mass should match C₉H₇BrNO⁺ within 5 ppm.
¹H NMR Six aromatic signals and one broad phenolic proton signal. Protons at C2 and C4 should be the most downfield.Six distinct multiplets in the δ 7.0-9.0 ppm region. A broad singlet above δ 9.5 ppm that disappears upon D₂O exchange, confirming the -OH group.
¹³C NMR Nine distinct aromatic carbon signals. C6 (attached to -OH) should be significantly downfield. C3 (attached to -Br) will be shielded relative to its unsubstituted counterpart.Nine signals in the aromatic region (δ 110-160 ppm). Comparison with predicted shifts confirms the substitution pattern.
FT-IR A strong, broad O-H stretch (~3400 cm⁻¹), aromatic C=C/C=N stretches (~1500-1630 cm⁻¹), and a C-Br stretch (~550-650 cm⁻¹).Observation of these key functional group frequencies. The broad O-H band is a definitive marker for the phenol group.

Applications in Research and Drug Development

A validated understanding of this compound's properties unlocks its potential as a strategic intermediate. The bromine at C3 and the hydroxyl at C6 are orthogonal functional handles, allowing for selective and diverse chemical modifications.

  • Scaffold for Medicinal Chemistry: The quinoline core is a known pharmacophore. The C3-bromo position is a prime site for introducing diversity via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build libraries of potential kinase inhibitors, antibacterial, or anticancer agents.[12][13]

  • Probe Development: The phenolic -OH group at C6 can be used to attach fluorescent tags, linkers, or other reporter groups, enabling the development of chemical probes to study biological systems.

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this compound is an ideal candidate for FBDD screening campaigns to identify initial binding fragments against therapeutic targets.

Diagram: Synthetic Utility of this compound

G cluster_c3 C3 Position (Cross-Coupling) cluster_c6 C6 Position (Nucleophilic Site) Core This compound Suzuki Aryl/Heteroaryl Derivatives Core->Suzuki Suzuki (Ar-B(OH)₂, Pd cat.) Sonogashira Alkynyl Derivatives Core->Sonogashira Sonogashira (Alkyne, Pd/Cu cat.) Heck Alkene Derivatives Core->Heck Heck (Alkene, Pd cat.) Ether Ether Derivatives Core->Ether Williamson Ether (R-X, Base) Ester Ester Derivatives Core->Ester Esterification (R-COCl, Base) Linker Linker Attachment Core->Linker Linker Conjugation

Caption: Key reaction pathways for derivatizing this compound.

Conclusion

This technical guide establishes a comprehensive, integrated framework for understanding this compound. By synergizing the predictive power of computational chemistry with the definitive validation of empirical methods, researchers are equipped with the necessary knowledge to confidently synthesize, characterize, and utilize this valuable chemical scaffold. The presented protocols for synthesis and analysis are robust and adhere to industry standards, ensuring reproducibility. The correlative analysis highlights the critical interplay between theory and experiment, providing a clear path for structural confirmation and paving the way for the rational design of novel molecules for drug discovery and materials science applications.

References

  • Al-Buriahi, A. K., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2263-S2275.
  • Kaur, M., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 23, 364-378.
  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
  • Ates, B., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1301, 137351.
  • Khan, I., & Ibrar, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information.
  • Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 28(14), 5556.
  • PubChem. (n.d.). 4-Bromoquinolin-6-ol. National Center for Biotechnology Information.
  • Wang, Y., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Journal of Chemical Research.
  • Alchem Pharmtech. (n.d.). CAS 3669-57-3 | this compound.
  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • Paul, S., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Journal of Computer and Communications, 11, 143-162.
  • Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 27(19), 6667.

Sources

A Technical Guide to the Synthesis and Derivatization of 3-Bromoquinolin-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications.[1][2] The 3-bromoquinolin-6-ol core represents a particularly valuable and versatile building block. Its two distinct functional handles—a nucleophilic hydroxyl group at the C6 position and an electrophilic C-Br bond at the C3 position, prime for cross-coupling—offer a rich platform for synthetic diversification. This guide provides an in-depth exploration of the synthesis of the core structure and a detailed overview of modern, field-proven strategies for its derivatization into diverse libraries of novel analogs.

Strategic Overview: The Path to Diversification

The synthesis and derivatization of the this compound scaffold is a multi-stage process. The overall strategy involves the initial construction of the foundational 6-hydroxyquinoline core, followed by selective bromination and subsequent functionalization of the two key reactive sites. This approach allows for the systematic generation of a wide range of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization Pathways p_aminophenol p-Aminophenol + Glycerol skraup Skraup or Doebner-von Miller Rxn p_aminophenol->skraup hq 6-Hydroxyquinoline skraup->hq bromination Electrophilic Bromination hq->bromination core This compound (Core Scaffold) bromination->core suzuki Suzuki Coupling (C-C Bond) core->suzuki sonogashira Sonogashira Coupling (C-C Bond) core->sonogashira buchwald Buchwald-Hartwig (C-N Bond) core->buchwald alkylation O-Alkylation (C-O Bond) core->alkylation

Caption: High-level strategy for synthesis and derivatization.

Synthesis of the 6-Hydroxyquinoline Core

The initial and most critical phase is the construction of the 6-hydroxyquinoline ring system. While several methods exist, the Skraup-Doebner-von Miller reaction remains a powerful, albeit challenging, approach for this specific scaffold.

The Skraup-Doebner-von Miller Reaction

This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ.[2][3][4] For the synthesis of 6-hydroxyquinoline, p-aminophenol is reacted with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., the nitro group of a co-reactant or arsenic acid).[5][6]

  • Mechanism: The reaction proceeds via a sequence of steps:

    • Acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

    • 1,4-Conjugate (Michael) addition of the amino group of p-aminophenol to acrolein.

    • Acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate.

    • Oxidation of the dihydroquinoline to the aromatic 6-hydroxyquinoline.

  • Expertise & Causality: This reaction is notoriously exothermic and can become violent.[7] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a critical experimental choice to control the reaction rate and ensure safety.[6] The sulfuric acid serves not only as a catalyst but also as a dehydrating agent. The choice of oxidizing agent is crucial; historically, nitrobenzene was used, but milder and safer alternatives are now preferred.[8]

Alternative Routes: The Friedländer Synthesis

For researchers seeking milder conditions or access to different substitution patterns, the Friedländer synthesis offers a valuable alternative. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][9][10] It is a highly versatile and direct method for producing diverse quinoline libraries, often with high atom economy.[1] While requiring a more functionalized starting material than the Skraup synthesis, it provides greater control and avoids dangerously exothermic conditions.

Selective Bromination

Once the 6-hydroxyquinoline core is obtained, the next step is the introduction of the bromine atom at the C3 position. This is typically achieved through electrophilic aromatic substitution.

  • Experimental Consideration: The hydroxyl group at C6 is a strongly activating, ortho-, para-directing group. Direct bromination of 6-hydroxyquinoline can lead to a mixture of products, including polybromination at the C5 and C7 positions.[11] To achieve selective bromination at C3, a common strategy involves first protecting the hydroxyl group as an ether (e.g., methoxy or benzyloxy). This moderates its activating effect and can help direct bromination to the desired position on the pyridine ring. Subsequent deprotection regenerates the 6-hydroxy group.

Derivatization via Cross-Coupling and Alkylation

The this compound scaffold contains two orthogonal reactive sites, allowing for selective functionalization and the creation of diverse chemical entities.

Functionalization of the 3-Bromo Position

The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This is one of the most robust and widely used methods for installing new aryl, heteroaryl, or vinyl groups.[12][13] The reaction couples the 3-bromoquinoline with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[12]

  • Causality in Catalyst Selection: The choice of palladium catalyst and ligand is paramount for success.[14]

    • Pd(PPh₃)₄: A workhorse catalyst, often effective for standard couplings.

    • Pd(dppf)Cl₂: The dppf ligand often enhances catalytic activity and stability, making it suitable for more challenging substrates.

    • Buchwald Ligands (e.g., XPhos): Bulky, electron-rich monophosphine ligands are particularly effective for coupling sterically hindered or electron-rich partners, often leading to higher yields and faster reaction times.[14]

This reaction enables the synthesis of 3-alkynylquinoline derivatives by coupling the 3-bromoquinoline with a terminal alkyne.[15][16] It is a powerful tool for introducing linear, rigid moieties into the scaffold. The reaction typically employs a dual-catalyst system of palladium and copper(I).[17]

To introduce primary or secondary amines at the C3 position, the Buchwald-Hartwig amination is the method of choice.[18][19][20] This reaction has largely replaced harsher classical methods for C-N bond formation.[19]

  • Expertise in Reaction Setup: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting.[21] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically used to deprotonate the amine without competing in side reactions.[21]

Data Summary: Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Insight
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075A robust, general-purpose system applicable to many substrates.[14]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10080-95Bidentate ligand often improves stability and yield.[14]
Pd(OAc)₂XPhosK₃PO₄Toluene100>90Bulky monophosphine ligand is highly effective for challenging or hindered substrates.[14]
Functionalization of the 6-Hydroxy Group (O-Alkylation)

The hydroxyl group is readily converted into a wide range of ethers via the Williamson ether synthesis.[22] This reaction modifies the hydrogen-bonding capacity, lipophilicity, and steric profile of the molecule.

  • Mechanism: The phenolic proton is first removed by a base (e.g., K₂CO₃, NaH) to generate a nucleophilic phenoxide. This phenoxide then displaces a leaving group from an alkyl halide (or other alkyl electrophile) in an Sₙ2 reaction to form the corresponding ether.[22] The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

Validated Experimental Protocols

The following protocols are adapted from established literature procedures and should be optimized for specific substrates and scales.

Protocol 1: Synthesis of 6-Hydroxyquinoline (Skraup Reaction)
  • Materials: p-Aminophenol, glycerol (anhydrous), sulfuric acid (98%), ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • In a large flask equipped with a reflux condenser and mechanical stirrer, carefully prepare a mixture of p-aminophenol and glycerol.

    • Add ferrous sulfate heptahydrate as a moderator.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture while cooling in an ice bath to manage the initial exotherm.[6]

    • Once the addition is complete, heat the reaction mixture to 130-140 °C for 3-4 hours. The reaction is vigorous and requires careful monitoring.

    • After cooling, cautiously dilute the mixture with water and neutralize with a concentrated NaOH solution until strongly alkaline.

    • The crude 6-hydroxyquinoline can be purified by steam distillation or recrystallization from a suitable solvent like aqueous ethanol.

Protocol 2: O-Alkylation of 6-Hydroxyquinoline
  • Materials: 6-Hydroxyquinoline, anhydrous potassium carbonate (K₂CO₃), desired alkyl halide (e.g., iodomethane, benzyl bromide), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-hydroxyquinoline (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (2.0 mmol).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide (1.2 mmol) dropwise to the mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC.[22]

    • Upon completion, cool the mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromoquinoline Scaffold

G prep 1. Reagent Prep - 3-Bromoquinoline (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (1-5 mol%) - Base (2-3 eq) setup 2. Inert Atmosphere Setup - Add solids to Schlenk flask - Evacuate & backfill with Argon/N₂ (3x) prep->setup solvent 3. Solvent Addition - Inject degassed solvent (e.g., Dioxane/Water) setup->solvent react 4. Reaction - Heat to 80-100 °C - Stir vigorously (12-16h) - Monitor by TLC/LC-MS solvent->react workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc & Water - Separate layers - Extract aqueous layer (3x) react->workup purify 6. Purification - Combine organic layers - Wash with brine, dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

  • Procedure:

    • To an oven-dried Schlenk flask, add the 3-bromoquinoline derivative (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[12]

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours or until TLC analysis indicates consumption of the starting material.[12]

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water, then separate the organic layer.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

    • Purify the residue by column chromatography on silica gel to yield the 3-substituted quinoline product.

Conclusion

The this compound scaffold is a powerful platform for the development of novel chemical entities. Classic reactions like the Skraup synthesis provide access to the core, while modern palladium-catalyzed cross-coupling reactions offer unparalleled efficiency and scope for diversification at the C3 position. The C6-hydroxyl group provides an additional, orthogonal site for modification. By strategically combining these synthetic methodologies, researchers can efficiently generate large, diverse libraries of quinoline analogs, accelerating the discovery of new leads in drug development and materials science.

References

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. (Source Not Available).
  • BenchChem. (2025).
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • BenchChem. (2025).
  • Friedlander synthesis of quinoline derivatives.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • BenchChem. (2025).
  • Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
  • Doebner–Miller reaction. Wikipedia.
  • My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board.
  • Buchwald–Hartwig amin
  • Doebner-Miller Reaction. SynArchive.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Skraup reaction. Wikipedia.
  • Sonogashira reaction. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Scheme of the O-alkylation of 8-hydroxyquinoline.

Sources

starting materials for 3-Bromoquinolin-6-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromoquinolin-6-ol

A Technical Guide to the Synthesis of this compound: Strategies and Methodologies for a Key Pharmaceutical Building Block

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, this compound is a highly valuable building block for drug discovery and development professionals. The bromine atom at the 3-position provides a versatile synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The hydroxyl group at the 6-position offers a site for further modification or can act as a critical hydrogen bond donor/acceptor, interacting with biological targets. This guide provides a detailed, field-proven synthetic strategy for obtaining this compound, focusing on a robust and regioselective pathway that circumvents the challenges associated with direct functionalization of the quinoline core.

Chapter 1: Retrosynthetic Analysis

A sound synthetic plan begins with a logical retrosynthetic analysis to identify reliable and readily available starting materials. For this compound, two primary disconnection strategies can be envisioned.

Pathway A (Proposed): Intramolecular Cyclization

This strategy involves constructing the brominated quinoline ring from an acyclic precursor. The C2-C3 and C4-C4a bonds are disconnected, leading back to an N-arylcinnamamide intermediate. This approach is advantageous as it allows for the precise installation of the bromine atom at the C3 position during the ring-forming step, thereby ensuring excellent regiochemical control.

Pathway B (Alternative/Challenging): Direct Functionalization

This more conventional approach begins with a pre-formed quinolin-6-ol core. The synthesis would then rely on the direct introduction of a bromine atom. However, this pathway is fraught with challenges. The powerful activating, ortho-para directing nature of the C6-hydroxyl group makes electrophilic aromatic substitution highly selective for the C5 and C7 positions. Achieving substitution at the deactivated C3 position via this method is synthetically unfeasible.

Given these considerations, this guide will focus exclusively on the more robust and reliable intramolecular cyclization strategy outlined in Pathway A.

Chapter 2: Recommended Synthetic Pathway: A Step-by-Step Guide

The recommended synthesis builds the target molecule over five distinct steps, starting from the commercially available and inexpensive starting material, p-anisidine. The methoxy group serves as a stable protecting group for the phenol, which can withstand the varied conditions of the multi-step sequence before being cleaved in the final step.

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Brominative Cyclization cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Dechlorination cluster_step5 Step 5: Demethylation p_Anisidine p-Anisidine Amide N-(4-methoxyphenyl) cinnamamide p_Anisidine->Amide CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->Amide Quinolone 3-Bromo-6-methoxy- 2(1H)-quinolone Amide->Quinolone Br₂, AcOH Chloroquinoline 2-Chloro-3-bromo- 6-methoxyquinoline Quinolone->Chloroquinoline POCl₃ MethoxyProduct 3-Bromo-6-methoxyquinoline Chloroquinoline->MethoxyProduct H₂, Pd/C FinalProduct This compound MethoxyProduct->FinalProduct BBr₃ or HBr

Caption: Recommended five-step synthesis of this compound.

Step 1: Synthesis of N-(4-methoxyphenyl)cinnamamide

Principle: This step involves a standard nucleophilic acyl substitution (Schotten-Baumann reaction) to form a stable amide precursor. The electron-donating nature of the methoxy group on p-anisidine facilitates its reaction with the electrophilic cinnamoyl chloride.

Experimental Protocol:

  • To a stirred solution of p-anisidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine or pyridine (1.2 eq.).

  • Slowly add a solution of cinnamoyl chloride (1.05 eq.) in the same solvent, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure amide.[1]

Step 2: Brominative Cyclization to 3-Bromo-6-methoxy-2(1H)-quinolone

Principle: This is the key regiochemistry-defining step. Bromine acts as an electrophile, first reacting with the alkene of the cinnamamide to form a bromonium ion intermediate. The electron-rich anisole ring then acts as an intramolecular nucleophile, attacking the intermediate to forge the new ring. The cyclization occurs ortho to the activating methoxy-substituted amino group, and subsequent oxidation (aromatization) leads to the stable 2-quinolone product with the bromine atom precisely at the C3 position.

Experimental Protocol:

  • Dissolve the N-(4-methoxyphenyl)cinnamamide (1.0 eq.) in a solvent such as glacial acetic acid or chloroform.

  • Slowly add a solution of bromine (Br₂, 2.2 eq.) in the same solvent dropwise at room temperature. The second equivalent of bromine acts as the oxidant for the aromatization step.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and pour it into a stirred solution of ice-cold sodium bisulfite to quench excess bromine.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then a cold, non-polar solvent like hexane to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Chlorination to 2-Chloro-3-bromo-6-methoxyquinoline

Principle: The 2-quinolone exists in tautomeric equilibrium with its 2-hydroxyquinoline form. Treatment with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl/carbonyl group into a chloro group, which is an excellent leaving group for subsequent reactions.

Experimental Protocol:

  • Carefully add the 3-bromo-6-methoxy-2(1H)-quinolone (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it, with vigorous stirring, onto crushed ice. This hydrolyzes the excess POCl₃.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium carbonate solution, until the mixture is basic (pH > 8).

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Reductive Dechlorination to 3-Bromo-6-methoxyquinoline

Principle: The C2-chloro substituent is removed via catalytic hydrogenation. The palladium catalyst facilitates the oxidative addition into the C-Cl bond, followed by hydrogenolysis to replace the chlorine with a hydrogen atom, yielding the desired quinoline core. A mild base is often added to neutralize the HCl generated during the reaction, preventing side reactions.

Experimental Protocol:

  • Dissolve the 2-chloro-3-bromo-6-methoxyquinoline (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on Carbon (Pd/C, 5-10 mol%), and a base such as sodium acetate or magnesium oxide (1.5 eq.).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to afford pure 3-bromo-6-methoxyquinoline.

Step 5: Ether Cleavage to this compound

Principle: The final step is the deprotection of the phenol. This is achieved by cleaving the robust aryl-methyl ether bond. Boron tribromide (BBr₃) is a highly effective Lewis acid for this purpose, proceeding via coordination to the ether oxygen followed by nucleophilic attack by the bromide ion. Alternatively, concentrated hydrobromic acid (HBr) at high temperatures can also be used.

Experimental Protocol (using BBr₃):

  • Dissolve 3-bromo-6-methoxyquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C or -78 °C in an appropriate bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5-3.0 eq., typically 1M in DCM) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.

  • Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Chapter 3: Data Summary & Characterization

Table 1: Summary of Materials and Reaction Parameters

StepStarting Material(s)Key Reagent(s)ProductMol. Wt. ( g/mol )Typical Yield
1p-Anisidine, Cinnamoyl ChlorideTriethylamineN-(4-methoxyphenyl)cinnamamide253.30>90%
2N-(4-methoxyphenyl)cinnamamideBromine (Br₂)3-Bromo-6-methoxy-2(1H)-quinolone268.1060-75%
33-Bromo-6-methoxy-2(1H)-quinolonePOCl₃2-Chloro-3-bromo-6-methoxyquinoline286.5585-95%
42-Chloro-3-bromo-6-methoxyquinolineH₂, Pd/C3-Bromo-6-methoxyquinoline252.1070-85%
53-Bromo-6-methoxyquinolineBBr₃ or HBrThis compound 224.0580-95%

Characterization of this compound:

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H NMR Spectroscopy: Will confirm the proton environments. Expected signals include distinct aromatic protons on both rings of the quinoline core and a broad singlet for the phenolic -OH group.

  • ¹³C NMR Spectroscopy: Will identify all nine unique carbon atoms in the structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight (223/225 m/z corresponding to the bromine isotopes) and elemental composition.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the phenol group.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence that constructs the quinoline ring from an acyclic N-arylcinnamamide precursor. This strategy provides absolute control over the C3-bromine regiochemistry, a significant challenge in alternative synthetic approaches. Each step in the sequence—acylation, brominative cyclization, chlorination, dechlorination, and final demethylation—utilizes well-established and scalable reactions common in the field of medicinal chemistry. This guide provides the necessary protocols and scientific rationale for researchers and drug development professionals to confidently produce this key pharmaceutical intermediate for their discovery programs.

References

  • Wikipedia. Skraup reaction. [Link]
  • PubMed. Synthesis of novel cinnamanilides as potential immunosuppressive agents. [Link]
  • ResearchGate.
  • Reddit.
  • PubMed Central (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
  • PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline. [Link]
  • PrepChem.com. Synthesis of 6-bromo-3-cyano-2-methoxyquinoline. [Link]
  • MDPI. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
  • ResearchGate.
  • ResearchGate. Tandem cyclization of N-arylcinnamamide with pentane-2,4-diones for the synthesis of 3,4-dihydroquinolin-2(1H)-ones.. [Link]
  • PubMed Central (PMC).

Sources

Introduction: The Quinoline Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3-Bromoquinolin-6-ol

Abstract: This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific molecule, this document leverages established synthetic methodologies, state-of-the-art crystallographic techniques, and comparative structural analysis of related quinoline derivatives. It serves as a predictive and methodological resource, detailing not only the "how" but the "why" of experimental and analytical choices. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to successfully synthesize, crystallize, and structurally elucidate this compound, with a focus on understanding the non-covalent interactions that govern its solid-state architecture.

Quinoline and its derivatives represent a privileged class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties, make them a focal point of drug discovery and development.[1] The introduction of specific substituents, such as a bromine atom at the 3-position and a hydroxyl group at the 6-position, creates a molecule—this compound—with a unique electronic and steric profile. This profile is ripe for forming specific intermolecular interactions that dictate its crystal packing, which in turn influences critical physicochemical properties like solubility, stability, and bioavailability. Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is therefore a fundamental step in characterizing this compound for any future application.[2][3]

Synthesis and Material Preparation

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis can be envisioned starting from 4-bromoaniline and proceeding through a Gould-Jacobs-type reaction to construct the quinolinol core, followed by a regioselective bromination.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Regioselective Bromination A 4-bromoaniline C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C Thermal Cyclization D 6-Bromoquinolin-4-ol C->D 1. NaOH (aq) 2. HCl (aq) C->D E This compound (Target Molecule) D->E e.g., NBS or Br2 in suitable solvent D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Single Crystal Growth

The causality behind crystal growth methodologies lies in creating a state of supersaturation from which the solute can slowly and orderly precipitate. The choice of solvent and technique is critical.

Protocol: Slow Evaporation Method

  • Solvent Screening: Dissolve small amounts of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify one in which the compound has moderate solubility.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks. Monitor for the formation of well-defined, single crystals.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[2][6] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered electron density of the crystal lattice.[3][7]

Experimental Workflow

The process from crystal to final structure is a systematic workflow. Each step is designed to ensure data quality and lead to an accurate and refinable structural model.[7]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The crystal is rotated, and a series of diffraction images are collected by a detector.[7][8]

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. From this map, atomic positions are determined. The structural model is then refined against the experimental data to optimize parameters like atomic coordinates, bond lengths, and angles.[9]

Structural Analysis and Intermolecular Interactions

The crystal structure of this compound is predicted to be dominated by a network of non-covalent interactions, which are crucial in crystal engineering and for understanding the properties of active pharmaceutical ingredients (APIs).[10][11][12] The presence of a hydroxyl group (a strong hydrogen bond donor and acceptor), a quinoline nitrogen (acceptor), and a bromine atom (a potential halogen bond donor) creates a rich landscape for supramolecular assembly.

Predicted Key Interactions

Based on the analysis of related halo-substituted quinolones, the following interactions are anticipated to be the primary drivers of the crystal packing.[10][12][13]

  • Hydrogen Bonding (O-H···N): The strongest and most directional interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule. This is a classic, robust synthon in heterocyclic chemistry.

  • Halogen Bonding (C-Br···O): The bromine atom at the 3-position possesses a region of positive electrostatic potential known as a "sigma-hole" along the C-Br bond axis.[14] This electrophilic region can interact favorably with a nucleophilic site, such as the oxygen atom of the hydroxyl group on a neighboring molecule. This type of interaction is highly directional and plays a significant role in the crystal engineering of halogenated compounds.[12]

  • π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions. These can occur in a face-to-face or offset (head-to-tail) manner, contributing to the overall stability of the crystal lattice.[11]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B Hydrogen Bond (O-H···N) C This compound A->C π-π Stacking B->C Halogen Bond (C-Br···O)

Caption: Predicted primary non-covalent interactions in the crystal lattice.

Comparative Crystallographic Data

To provide a predictive baseline, the following table summarizes key crystallographic parameters from related quinoline derivatives. These values offer an educated estimate of what might be observed for this compound.

Parameter2-(2-chloroethyl)quinoline Derivative[8]Chloro-/Fluoroquinolones[10]Predicted for this compound
Crystal System Monoclinic / OrthorhombicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁/c, PbcaP2₁/c, P-1P2₁/c or similar centrosymmetric
Z (Molecules/Unit Cell) 4 or 82 or 42 or 4
Key Interactions C-H···Cl, π-π stackingN-H···X, Halogen Bonding, π-πO-H···N, C-Br···O, π-π stacking

Conclusion and Future Work

This guide establishes a comprehensive, scientifically-grounded pathway for the synthesis, crystallization, and structural elucidation of this compound. By synthesizing insights from established chemical and crystallographic literature, it provides a robust framework for researchers. The critical next step is the execution of the proposed synthetic and crystallographic protocols. The resulting crystal structure will not only confirm the predicted intermolecular interactions but will also provide invaluable empirical data for structure-activity relationship (SAR) studies, aiding in the rational design of new quinoline-based therapeutic agents.

References

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Publishing. [Link]
  • X-ray Determination Of Molecular Structure. EBSCO. [Link]
  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. Royal Society of Chemistry. [Link]
  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Publishing. [Link]
  • X-ray Diffraction Protocols and Methods.
  • X-ray crystallography. Wikipedia. [Link]
  • Molecular structure by X-ray diffraction. Labtoo. [Link]
  • Exploring weak noncovalent interactions in a few halo-substituted quinolones.
  • Molecular structure from X-ray diffraction. RSC Publishing. [Link]
  • Crystal structures and NLO properties of quinoline derivatives.
  • Structures of the quinoline derivatives.
  • Crystal of quinoline derivative.
  • Non-covalent interactions involving halogenated derivatives of capecitabine and thymidylate synthase: a computational approach.
  • 3-Bromoquinoline. PubChem. [Link]
  • Chemical structures of (a) quinoline containing drugs and clinical...
  • Synthesis of 6-bromo-4-iodoquinoline.
  • This compound. ChemBK. [Link]
  • 4-Bromoquinolin-6-ol. PubChem. [Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinolin-6-ol for the Synthesis of Biologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, functionalization at the 3-position with aryl or heteroaryl moieties can significantly modulate biological activity. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-Bromoquinolin-6-ol, a key intermediate for creating diverse libraries of 3-aryl-6-hydroxyquinolines. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and present key optimization parameters to empower researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of the 3-Aryl-6-hydroxyquinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[1] Its application in constructing complex molecules from readily available building blocks is particularly vital in drug development.

The 3-arylquinoline framework is a recurring motif in compounds exhibiting a wide spectrum of biological activities. For instance, derivatives of quinoline have been identified as potent inhibitors of critical oncology targets like Epidermal Growth Factor Receptor (EGFR) kinases.[2] The hydroxyl group at the 6-position provides a crucial handle for further derivatization or for modulating pharmacokinetic properties through hydrogen bonding interactions. The strategic coupling of various boronic acids to the 3-position of the quinoline core allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental process in lead optimization.

This guide focuses on the coupling of this compound, addressing the specific considerations for this heteroaromatic substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is crucial for troubleshooting and optimizing the reaction.[3][4] The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][3] This is often the rate-determining step and is facilitated by electron-rich phosphine ligands.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide.[1][4] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArylHalide Ar-X (this compound) Organoboron Ar'-B(OR)2 Product Ar-Ar' (Product) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters

The success of the Suzuki coupling of this compound hinges on the careful selection of several interdependent parameters.[9] The presence of the electron-rich quinoline ring and the phenolic hydroxyl group necessitates specific considerations.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(dppf)Cl₂ , Pd(PPh₃)₄, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)Pd(dppf)Cl₂ is often an excellent starting point for heteroaryl bromides due to its high stability and efficiency.[2][10] For challenging couplings, more electron-rich and bulky phosphine ligands like SPhos can accelerate both oxidative addition and reductive elimination.[11] Catalyst loading is typically 1-5 mol%.
Base K₂CO₃ , Cs₂CO₃, K₃PO₄, Na₂CO₃A base is essential for activating the boronic acid.[8] K₂CO₃ is a cost-effective and generally effective choice.[4] Cs₂CO₃ is a stronger base and can be beneficial for less reactive boronic acids. K₃PO₄ is another effective option, particularly in anhydrous conditions.[11][12] The phenolic -OH on the quinoline is acidic and will consume one equivalent of base, so using at least 2.0-3.0 equivalents is critical.
Solvent System 1,4-Dioxane/H₂O , Toluene/H₂O, THF/H₂O, DMFA biphasic solvent system is standard for Suzuki couplings.[5] 1,4-Dioxane/H₂O (e.g., 4:1 v/v) is highly effective as it dissolves the organic substrates while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[2][4] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Boronic Acid Arylboronic acids, Heteroarylboronic acids, Boronic esters (e.g., pinacol esters)Boronic acids are generally more reactive than their ester counterparts.[13] However, some heteroaryl boronic acids are prone to decomposition (protodeboronation).[14] In such cases, using the more stable pinacol boronate ester is advisable.[15][16] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Temperature 80-110 °CThe reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition step.[4] A temperature of 80-90 °C is a good starting point.[2] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[2]

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl Acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification Reagents Weigh Solids: - this compound - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ Combine Combine all solids in a Schlenk flask Reagents->Combine Solvent Prepare & Degas Solvent Mixture (Dioxane/H₂O) AddSolvent Add degassed solvent via syringe Solvent->AddSolvent Inert Evacuate & backfill with Argon/Nitrogen (3x) Combine->Inert Inert->AddSolvent Heat Heat to 80-90 °C with vigorous stirring AddSolvent->Heat Monitor Monitor reaction by TLC / LC-MS Heat->Monitor Cool Cool to RT, dilute with EtOAc & Water Monitor->Cool Extract Separate layers, extract aqueous phase with EtOAc (3x) Cool->Extract WashDry Combine organics, wash with brine, dry over Na₂SO₄ Extract->WashDry Purify Concentrate & purify by column chromatography WashDry->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).[2]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water for a 0.1 M reaction concentration).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 6-16 hours.[2]

  • Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.[2]

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[2]

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous Na₂SO₄.[2][4]

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 3-aryl-6-hydroxyquinoline.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing diverse libraries of 3-aryl-6-hydroxyquinolines, which are scaffolds of high interest in drug discovery.[2] By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and clean conversions. The protocol detailed herein provides a validated and robust starting point for these synthetic efforts, enabling the rapid generation of novel chemical entities for biological screening.

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Leão, G. T., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021).
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering - ACS Publications. (2020).
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). NIH. [Link]
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). NIH. [Link]
  • Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. (n.d.).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Andrew G Myers Research Group. [Link]
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate. (n.d.).
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). NIH. [Link]
  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014).

Sources

Application Notes and Protocols for 3-Bromoquinolin-6-ol as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromoquinolin-6-ol, a key heterocyclic building block for the synthesis of novel therapeutic agents. While direct literature on this specific molecule is emerging, its constituent functionalities—a reactive bromine at the 3-position and a nucleophilic hydroxyl group at the 6-position—situate it as a highly versatile intermediate. This document outlines a proposed, robust synthesis of this compound and details its subsequent application in the construction of potential drug candidates, with a focus on kinase inhibitors. The protocols herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this promising scaffold in their discovery programs.

Introduction: The Quinoline Scaffold and the Strategic Value of this compound

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets. The strategic placement of substituents on the quinoline ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile.

This compound presents a unique combination of reactive handles that make it an exceptionally valuable intermediate:

  • The 3-Bromo Substituent: The bromine atom at the 3-position serves as a versatile anchor for introducing molecular diversity. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the facile installation of aryl, heteroaryl, alkyl, and amino moieties, which are crucial for exploring structure-activity relationships (SAR).

  • The 6-Hydroxyl Group: The phenolic hydroxyl group at the 6-position offers several avenues for further functionalization. It can be readily alkylated to form ethers or acylated to generate esters, providing another axis for optimizing properties like solubility, metabolic stability, and target engagement. Furthermore, the hydroxyl group itself can act as a key hydrogen bond donor in interactions with biological targets.

This dual functionality makes this compound a powerful platform for generating libraries of complex molecules with the potential for a wide range of biological activities, from anticancer and anti-inflammatory to antimicrobial.[2]

Proposed Synthesis of this compound

Given the limited direct literature on the synthesis of this compound, we propose a robust two-step synthetic sequence starting from the commercially available 6-methoxyquinoline. This approach involves a regioselective bromination followed by demethylation.

Workflow for the Synthesis of this compound

start 6-Methoxyquinoline step1 Bromination (NBS, Acetonitrile) start->step1 intermediate 3-Bromo-6-methoxyquinoline step1->intermediate step2 Demethylation (BBr3, DCM) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 3-Bromo-6-methoxyquinoline

This protocol describes the regioselective bromination of 6-methoxyquinoline at the 3-position using N-bromosuccinimide (NBS). The electron-donating nature of the methoxy group activates the quinoline ring, while the reaction conditions favor bromination at the C3 position.

Materials:

  • 6-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 6-methoxyquinoline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Bromo-6-methoxyquinoline.

Protocol 2: Demethylation to this compound

This protocol details the demethylation of 3-Bromo-6-methoxyquinoline to the target compound using boron tribromide (BBr₃), a powerful reagent for cleaving aryl methyl ethers.[3]

Materials:

  • 3-Bromo-6-methoxyquinoline

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Dissolve 3-Bromo-6-methoxyquinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane via a dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol at 0°C.

  • Concentrate the mixture under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application of this compound in Drug Intermediate Synthesis

This compound is a versatile scaffold for the synthesis of a diverse range of potential drug molecules. The following protocols illustrate its application in key synthetic transformations.

Application Workflow

cluster_0 Functionalization at C3 cluster_1 Functionalization at C6 start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) start->suzuki etherification Williamson Ether Synthesis (Alkyl halide, Base) start->etherification product1 3-Aryl-quinolin-6-ol (Kinase Inhibitor Scaffold) suzuki->product1 product2 3-Bromo-6-(alkoxy)quinoline (Modulated Physicochemical Properties)

Caption: Synthetic utility of this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-quinolin-6-ols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted phenylboronic acid. This reaction is fundamental for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.[1]

Materials:

  • This compound

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-arylquinolin-6-ol derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: O-Alkylation for the Synthesis of 3-Bromo-6-(alkoxy)quinolines

This protocol outlines the Williamson ether synthesis to alkylate the hydroxyl group of this compound. This modification can be used to improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-Bromo-6-(alkoxy)quinoline derivative.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the synthesis and application of this compound.

Reaction Starting Material Key Reagents Product Expected Yield Range Analytical Techniques
Bromination 6-MethoxyquinolineNBS, Acetonitrile3-Bromo-6-methoxyquinoline70-85%¹H NMR, ¹³C NMR, MS
Demethylation 3-Bromo-6-methoxyquinolineBBr₃, DCMThis compound60-75%¹H NMR, ¹³C NMR, MS
Suzuki Coupling This compoundArylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃3-Aryl-quinolin-6-ol50-80%¹H NMR, ¹³C NMR, MS
O-Alkylation This compoundAlkyl halide, K₂CO₃, DMF3-Bromo-6-(alkoxy)quinoline75-90%¹H NMR, ¹³C NMR, MS

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of the quinoline scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] The 3-arylquinolin-6-ol scaffold synthesized from this compound is a promising starting point for developing inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).

Simplified EGFR Signaling Pathway and Potential Inhibition

EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Aryl-quinolin-6-ol Derivative Inhibitor->Inhibition Inhibition->Dimerization

Caption: Inhibition of the EGFR signaling pathway.

Inhibition of EGFR blocks downstream signaling through the Ras-Raf-MEK-ERK cascade, ultimately leading to reduced cell proliferation and survival. The 3-aryl-quinolin-6-ol scaffold can be optimized to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.

Conclusion

This compound, while not extensively documented, represents a highly promising and versatile intermediate for drug discovery. Its dual reactive sites allow for the systematic and efficient generation of diverse chemical libraries. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full synthetic potential of this scaffold. The continued investigation into the chemistry and biological activity of this compound derivatives is anticipated to yield novel molecular entities with significant therapeutic value.

References

  • Patsnap. (2019). Synthesis method of 3-bromoquinoline compound. Eureka.
  • ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.
  • PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • PubMed. (n.d.). Biological activities of quinoline derivatives.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.
  • PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • ResearchGate. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • PubMed. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Skraup reaction.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic Syntheses Procedure. (n.d.). 3-hydroxyquinoline.
  • PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (2016). What demethylating reagent do you suggest?.
  • PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline.

Sources

Application of 3-Bromoquinolin-6-ol in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1][2][3] The structural rigidity of the quinoline core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of pharmacophoric groups, enabling interactions with a multitude of biological targets. In the realm of oncology, quinoline-based agents have been successfully developed to target various hallmarks of cancer. Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1][3][4]

The compound of interest, 3-Bromoquinolin-6-ol, is a strategically functionalized quinoline derivative. The presence of a bromine atom at the C-3 position and a hydroxyl group at the C-6 position offers unique opportunities for both direct biological activity and further synthetic elaboration. The bromine atom can enhance the compound's lipophilicity and may participate in halogen bonding with target proteins. More importantly, it serves as a versatile synthetic handle for introducing a wide array of chemical moieties via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. The hydroxyl group at the C-6 position can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein.

This technical guide provides a comprehensive overview of the potential applications of this compound in cancer research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for the evaluation of its anticancer potential and insights into its plausible mechanisms of action based on the established activities of structurally related compounds.

Hypothesized Mechanisms of Action and Potential Therapeutic Targets

While direct experimental data on the anticancer activity of this compound is limited in the public domain, we can extrapolate its potential mechanisms of action based on the extensive research conducted on analogous bromo- and hydroxy-substituted quinoline derivatives.

Kinase Inhibition

A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The quinoline scaffold can serve as a template for designing ATP-competitive inhibitors that bind to the hinge region of the kinase active site. It is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in several cancers, leading to uncontrolled cell proliferation.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR MEK MEK ERK ERK Proliferation Cell Proliferation & Survival B3Q6O This compound (Hypothesized Inhibitor) EGF EGF EGF->EGFR Binds

Induction of Apoptosis

Many quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9] This can be achieved through various mechanisms, including:

  • DNA Damage: Intercalation into DNA or inhibition of topoisomerase can lead to DNA strand breaks, triggering apoptotic pathways.[1]

  • Modulation of Apoptotic Proteins: Quinoline compounds can influence the expression levels of pro-apoptotic proteins (e.g., Bax, caspases) and anti-apoptotic proteins (e.g., Bcl-2).

Experimental Protocols

The following protocols provide a framework for the initial investigation of this compound as a potential anticancer agent.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxic effects of this compound on cancer cells using the standard MTT assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin). Incubate the plates for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for screening the inhibitory activity of this compound against a target kinase (e.g., EGFR). This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • This compound

  • Known kinase inhibitor (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White 96-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a white 96-well plate, add the kinase, its specific substrate, and various concentrations of this compound or the positive control inhibitor in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Potential Target Kinase Reported IC50 of Related Quinoline/Quinazolinone Derivatives (µM) Reference
EGFR0.083[8]
VEGFR-20.076[8]
CDK20.183[8]
HER20.138[8]

This table presents data for structurally related compounds to provide a benchmark for newly synthesized derivatives.

Future Directions and Lead Optimization

The preliminary data obtained from the aforementioned assays will guide the subsequent steps in the drug discovery process. If this compound demonstrates promising anticancer activity, the following avenues should be explored:

  • Structure-Activity Relationship (SAR) Studies: The bromine atom at the C-3 position is an ideal handle for synthetic modification. A library of derivatives can be synthesized by introducing various aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura cross-coupling reactions.[5] These new compounds can then be screened to identify moieties that enhance potency and selectivity.

  • Mechanism of Action Elucidation: Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins, will be crucial to unravel the precise mechanism by which this compound or its optimized derivatives exert their anticancer effects.[9]

  • In Vivo Efficacy Studies: Promising lead compounds should be evaluated in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

This compound represents a promising starting point for the development of novel anticancer agents. Its strategically functionalized quinoline core provides a solid foundation for interaction with various cancer-related targets. The experimental protocols and conceptual framework provided in this guide offer a robust starting point for researchers to unlock the therapeutic potential of this and related compounds. Through systematic investigation and iterative lead optimization, this compound could serve as a valuable scaffold for the next generation of targeted cancer therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Source URL not available]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Benchchem.
  • Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. Benchchem.
  • Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Medicinal Chemistry. Benchchem.
  • Application Notes and Protocols for the Derivatization of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • Application Notes and Protocols for 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu

Sources

Application Notes and Protocols for the In Vitro Antibacterial and Antifungal Screening of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Quinoline scaffolds are a well-established class of privileged structures in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial properties.[1][2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic in vitro screening of 3-Bromoquinolin-6-ol for its potential antibacterial and antifungal activities. We present detailed, step-by-step protocols for preliminary qualitative assessment via the agar disk diffusion method, quantitative determination of inhibitory activity using the broth microdilution method for Minimum Inhibitory Concentration (MIC), and the subsequent evaluation of cidal activity through Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays. The causality behind experimental choices is explained, and self-validating systems with appropriate controls are integrated into each protocol to ensure data integrity and reproducibility.

Scientific Background & Rationale

1.1. The Quinoline Scaffold: A Foundation for Antimicrobial Activity

Quinolines are heterocyclic aromatic compounds that form the core of many synthetic drugs. The antibacterial members of this class, particularly the fluoroquinolones, are known to exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-stranded DNA breaks, leading to a cascade of events that culminate in bacterial cell death.[6][7][8]

The antifungal mechanisms of quinoline derivatives are more diverse. Some, like 8-hydroxyquinoline, act as chelating agents, disrupting essential metal ion homeostasis. Others are proposed to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, or interfere with fungal iron utilization, leading to oxidative stress and apoptosis.[9][10][11][12][13] The introduction of a bromine atom at the C-3 position and a hydroxyl group at the C-6 position of the quinoline ring in this compound presents a unique electronic and structural profile, warranting a thorough investigation of its antimicrobial potential.

1.2. The Screening Cascade: From Qualitative to Quantitative Assessment

A logical, tiered approach is essential for efficiently screening novel compounds. Our methodology follows a standard drug discovery cascade:

  • Primary Screening (Qualitative): The Agar Disk Diffusion assay provides a rapid, visual, and cost-effective method to determine if this compound possesses any antimicrobial activity against a panel of microorganisms.[14][15]

  • Secondary Screening (Quantitative): The Broth Microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.[16][17] This provides quantitative data on the compound's potency.

  • Cidal Activity Assessment: Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is established to determine if the compound kills the microorganism (cidal) or merely inhibits its growth (static).[18][19][20]

This structured workflow ensures that resources are focused on compounds with demonstrable activity while generating the robust, quantitative data required for further development.

General Laboratory Requirements

2.1. Materials and Reagents

  • Test Compound: this compound (powder form, purity >95%)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains (ATCC Recommended QC Strains):

    • Staphylococcus aureus (Gram-positive) - ATCC 29213

    • Escherichia coli (Gram-negative) - ATCC 25922

    • Pseudomonas aeruginosa (Gram-negative) - ATCC 27853

  • Fungal Strains (ATCC Recommended QC Strains):

    • Candida albicans (Yeast) - ATCC 90028

    • Aspergillus brasiliensis (Filamentous Fungus) - ATCC 16404

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) for bacteria.[19]

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi.

    • Sabouraud Dextrose Agar (SDA) for fungal subculturing.

  • Reagents:

    • Sterile 0.85% saline solution.

    • 0.5 McFarland turbidity standard.

  • Apparatus and Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Sterile filter paper disks (6 mm diameter).

    • Sterile Petri dishes (90 mm and 150 mm).

    • Adjustable single- and multi-channel micropipettes and sterile tips.

    • Incubators (aerobic, 35 ± 2°C).

    • Biosafety cabinet (Class II).

    • Vortex mixer.

    • Spectrophotometer or turbidity meter.

2.2. Preparation of Test Compound Stock Solution

  • Causality: A high-concentration, sterile stock solution is prepared in a solvent that ensures complete dissolution of the compound but has minimal intrinsic antimicrobial activity at the final tested concentrations. DMSO is a common choice for this purpose.

  • Protocol:

    • Accurately weigh 10 mg of this compound powder.

    • Under sterile conditions in a biosafety cabinet, dissolve the powder in DMSO to create a final stock concentration of 10 mg/mL (10,000 µg/mL).

    • Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram

G cluster_0 Phase 1: Primary Screening (Qualitative) cluster_1 Phase 2: Potency Determination (Quantitative) cluster_2 Phase 3: Cidal Activity Assessment A Prepare Inoculum (0.5 McFarland) B Inoculate MHA/SDA Plates A->B C Apply Disks with This compound B->C D Incubate Plates (18-24h for Bacteria, 24-48h for Fungi) C->D E Measure Zone of Inhibition (mm) D->E F Prepare Serial Dilutions of Compound in 96-Well Plate E->F If Zone > 6 mm G Add Standardized Inoculum F->G H Incubate Plates G->H I Determine MIC (Lowest Concentration with No Visible Growth) H->I J Subculture from Clear Wells (MIC and higher) onto Agar I->J Proceed to Cidal Test K Incubate Agar Plates J->K L Count Colonies (CFU) K->L M Determine MBC/MFC (≥99.9% killing) L->M

Caption: Antimicrobial screening workflow for this compound.

Detailed Experimental Protocols

4.1. Protocol 1: Agar Disk Diffusion Test

This method serves as a preliminary screen for antimicrobial activity.[14][21] It is based on the principle that an antimicrobial agent will diffuse from a disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[15][22]

  • Step 1: Inoculum Preparation

    • From a fresh (18-24 hour) culture, pick 3-4 isolated colonies and suspend them in 5 mL of sterile saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to an inoculum density of approximately 1-2 x 10⁸ CFU/mL for bacteria.[14] This step is critical for reproducibility.

  • Step 2: Plate Inoculation

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside wall of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose Agar plate (for fungi) in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[14]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Step 3: Disk Application

    • Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the this compound solution at a specific concentration (e.g., 100 µ g/disk ) onto each disk.

    • Controls:

      • Positive Control: Apply a disk with a known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

      • Negative Control: Apply a disk with 10 µL of the solvent (DMSO) to ensure it has no inhibitory effect.

    • Gently press each disk to ensure complete contact with the agar. Space disks sufficiently to prevent overlapping zones.

  • Step 4: Incubation

    • Within 15 minutes of applying the disks, invert the plates and incubate at 35 ± 2°C.[23]

    • Incubation times: 18-24 hours for bacteria, 24-48 hours for yeast, and up to 72 hours for filamentous fungi.

  • Step 5: Interpretation

    • Measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm).

    • A zone of inhibition >6 mm indicates potential activity and warrants further quantitative testing.

4.2. Protocol 2: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[17] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25]

  • Step 1: Plate Preparation

    • Dispense 100 µL of sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 11 of a 96-well microtiter plate.

    • Dispense 200 µL of broth into well 12 (Sterility Control).

    • Add 200 µL of the test compound solution (prepared in broth at twice the highest desired concentration, e.g., 512 µg/mL) to well 1.

  • Step 2: Serial Dilution

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2.

    • Mix the contents of well 2 by pipetting up and down 6-8 times.

    • Continue this two-fold serial dilution by transferring 100 µL from well 2 to 3, and so on, down to well 10.

    • Discard 100 µL from well 10. Well 11 will serve as the Growth Control (no compound).[26]

  • Step 3: Inoculum Preparation and Inoculation

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]

    • Add 100 µL of this standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Step 4: Incubation

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Step 5: Interpretation

    • Visually inspect the plate for turbidity. A pellet at the bottom of a U-bottom well indicates growth.

    • Validate Controls: Well 11 (Growth Control) must be turbid. Well 12 (Sterility Control) must be clear.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[27]

4.3. Protocol 3: Determination of MBC and MFC

This assay is a direct extension of the MIC test and determines the lowest concentration of the compound required to kill ≥99.9% of the initial inoculum.[18][20][28]

  • Step 1: Subculturing from MIC Plate

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a pipette, plate a 10-100 µL aliquot from each of these wells onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Step 2: Incubation

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours (bacteria) or 24-48 hours (fungi), or until sufficient growth is seen on the growth control plate.

  • Step 3: Interpretation

    • Count the number of colonies (CFUs) on each plate.

    • The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the initial inoculum count.[19][29][30][31]

Data Presentation and Analysis

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Representative Data Summary for this compound

MicroorganismATCC NumberMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
S. aureus292138162Bactericidal
E. coli25922322568Bacteriostatic
P. aeruginosa2785364>512>8Bacteriostatic
C. albicans9002816322Fungicidal
A. brasiliensis1640432>512>16Fungistatic

Analysis:

  • MIC: Provides a measure of the compound's potency. Lower values indicate higher potency.

  • MBC/MIC Ratio: This ratio is crucial for classifying the nature of the antimicrobial activity.

    • A ratio of ≤ 4 is generally considered cidal (bactericidal or fungicidal).[18]

    • A ratio of > 4 is considered static (bacteriostatic or fungistatic).

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent zone sizes (Disk Diffusion)Inoculum density not standardized; uneven streaking; agar depth not uniform.Strictly adhere to the 0.5 McFarland standard; practice uniform streaking technique; ensure agar plates have a consistent depth (4 mm).
No growth in Growth Control well (MIC)Inoculum was not viable or was not added; incorrect incubation conditions.Use a fresh culture for inoculum preparation; double-check all pipetting steps; verify incubator temperature and atmosphere.
Growth in Sterility Control well (MIC)Contamination of broth, plate, or from handling.Use fresh, sterile media and consumables; perform all steps in a biosafety cabinet using aseptic technique.
"Skipped" wells in MIC assayCompound precipitation at high concentrations; contamination; resistant mutants.Check compound solubility in the test medium; repeat the assay with careful aseptic technique; if consistent, consider population analysis.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]
  • Vila, J., Abdalla, S., & Sánchez-Céspedes, J. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(1), 26-32.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Pharmamotion. [Link]
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Health and Digital Executive Agency. [Link]
  • Kupiec, T. et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Hancock, R. E. W. (2009). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
  • Espinel-Ingroff, A. et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
  • Acharya, T. (2013).
  • Underwood, A. et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Scordino, F., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(11), 1198. [Link]
  • ResearchGate. (n.d.). Minimum fungicidal concentration assessment method.
  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
  • Ben-Yaakov, D. et al. (2017). The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. Journal of Antimicrobial Chemotherapy, 72(8), 2249-2257. [Link]
  • Wikipedia contributors. (2024). Disk diffusion test. Wikipedia. [Link]
  • Espinel-Ingroff, A. et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. CLSI. [Link]
  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. [Link]
  • ResearchGate. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • The European Committee on Antimicrobial Susceptibility Testing. (2026). Expert Rules. EUCAST. [Link]
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
  • ACS Publications. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]
  • NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 6-12. [Link]
  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). CLSI. [Link]
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]
  • The European Committee on Antimicrobial Susceptibility Testing. (2025). Guidance Documents. EUCAST. [Link]
  • The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
  • Bentham Science Publishers. (2010). Quinoline-Based Antifungals. Bentham Science. [Link]
  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]
  • ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Ingenta Connect. (2010). Quinoline-Based Antifungals. Ingenta Connect. [Link]
  • Ben-Yaakov, D. et al. (2017).
  • ResearchGate. (2010). (PDF) Quinoline-Based Antifungals.
  • Słoczyńska, K. et al. (2010). Quinoline-based antifungals. PubMed. [Link]
  • ResearchGate. (2017). The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus | Request PDF.
  • Kumar, R. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
  • OUCI. (2017).
  • NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

Sources

Application Note: A Guide to the Synthesis of 3-Bromoquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-bromoquinolin-6-ol scaffold is a valuable heterocyclic motif in medicinal chemistry, serving as a key intermediate for the synthesis of complex bioactive molecules. The bromine atom at the C3 position acts as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the hydroxyl group at C6 is crucial for modulating physicochemical properties and biological interactions. However, the synthesis of this specific isomer is non-trivial due to the inherent reactivity of the quinoline ring system. Direct electrophilic bromination of quinolin-6-ol typically results in substitution at the C5 and C7 positions, dictated by the strong directing effect of the hydroxyl group. This guide provides detailed protocols and scientific rationale for two robust and regioselective strategies for synthesizing this compound derivatives: the electrophilic cyclization of alkynylaniline precursors and the classic Sandmeyer reaction starting from a 3-aminoquinoline intermediate.

Introduction: The Synthetic Challenge and Strategic Importance

The quinoline ring is a privileged structure found in numerous natural products and pharmaceuticals, including well-known antimalarial drugs like quinine and chloroquine.[1] Functionalized quinolines are central to modern drug discovery. The strategic placement of a bromine atom, particularly at the C3 position, provides a crucial gateway for further molecular elaboration via palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the construction of diverse compound libraries for screening and lead optimization.[2]

The primary challenge in accessing this compound lies in controlling the regioselectivity of bromination. The quinoline nucleus is generally deactivated towards electrophilic attack. However, the presence of a strong electron-donating hydroxyl group at the C6 position activates the benzenoid ring, directing electrophiles to the ortho and para positions (C5 and C7).[3][4] Therefore, methods that circumvent direct bromination of the pre-formed quinolin-6-ol are required to achieve the desired C3 substitution. This note details two effective, multi-step strategies that build the molecule with the C3 bromine installed regioselectively.

Method 1: Electrophilic Cyclization of N-(2-Alkynyl)aniline Precursors

This modern approach constructs the brominated quinoline core in a single, highly regioselective step through the electrophilic cyclization of an N-(2-alkynyl)aniline derivative.[1] The reaction proceeds via a 6-endo-dig cyclization pathway, where an electrophilic bromine source (e.g., Br₂, NBS) attacks the alkyne, triggering the nucleophilic attack from the aniline nitrogen to form the heterocyclic ring, with the bromine atom exclusively installed at the C3 position.

Causality Behind Experimental Choices
  • Methoxy Protection: The synthesis begins with 4-methoxyaniline instead of 4-aminophenol. The hydroxyl group is protected as a methyl ether to prevent it from interfering with the subsequent reactions, particularly the alkynylation and the cyclization steps. The methoxy group is a stable protecting group that can be cleaved efficiently in the final step.

  • Electrophile: Molecular bromine (Br₂) is an effective electrophile for this transformation. The reaction is typically mild and affords the 3-bromoquinoline in good yield.[1] N-Bromosuccinimide (NBS) can also be used, sometimes offering advantages in handling and selectivity.[5]

  • Demethylation: Boron tribromide (BBr₃) is a powerful and common reagent for the cleavage of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the removal of the methyl group.

Experimental Workflow: Electrophilic Cyclization Route

cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Bromocyclization cluster_2 Step C: Demethylation A 4-Methoxyaniline + Phenylpropargyl Aldehyde B N-(1-phenylprop-2-yn-1-yl)-4-methoxyaniline A->B Reductive Amination (e.g., NaBH(OAc)₃) C 3-Bromo-6-methoxy-4-phenylquinoline B->C Electrophilic Cyclization (Br₂, CH₂Cl₂) D 3-Bromo-6-hydroxy-4-phenylquinoline (Final Product Derivative) C->D O-Demethylation (BBr₃, CH₂Cl₂)

Caption: Workflow for synthesis via electrophilic cyclization.

Detailed Protocol: Synthesis of 3-Bromo-4-phenylquinolin-6-ol

Step A: Synthesis of N-(1-phenylprop-2-yn-1-yl)-4-methoxyaniline

  • To a stirred solution of 4-methoxyaniline (1.0 eq) and phenylpropargyl aldehyde (1.0 eq) in dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting materials.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (CH₂Cl₂, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-alkynylaniline precursor.

Step B: Synthesis of 3-Bromo-6-methoxy-4-phenylquinoline

  • Dissolve the N-(1-phenylprop-2-yn-1-yl)-4-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Add a solution of molecular bromine (Br₂, 1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench excess bromine, followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield 3-bromo-6-methoxy-4-phenylquinoline.

Step C: Synthesis of 3-Bromo-4-phenylquinolin-6-ol

  • Dissolve the 3-bromo-6-methoxy-4-phenylquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃, 2.0-3.0 eq) in CH₂Cl₂ dropwise.

  • After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol, followed by water.

  • Extract the product with CH₂Cl₂ (3x). Combine the organic phases, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 3-bromo-4-phenylquinolin-6-ol.

Method 2: Sandmeyer Reaction from 3-Aminoquinoline Precursors

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate. This method offers excellent regiochemical control, making it ideal for synthesizing 3-bromoquinolines from the corresponding 3-aminoquinoline precursors.[6] The process involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.[7]

Causality Behind Experimental Choices
  • Precursor Synthesis: The synthesis starts with 6-methoxyquinoline, which is more readily available than quinolin-6-ol and protects the hydroxyl group. Nitration occurs preferentially at the C5 and C8 positions. To obtain the 3-amino derivative, a multi-step sequence involving nitration and subsequent reduction is often required, or by building the ring from a pre-functionalized aniline. For this protocol, we assume the availability of 3-amino-6-methoxyquinoline.

  • Diazotization Conditions: The reaction is performed at 0-5 °C because aryl diazonium salts are unstable and can decompose explosively at higher temperatures. The use of a strong acid like HBr is necessary both to generate nitrous acid and to form the diazonium salt.

  • Copper(I) Catalyst: Copper(I) is essential for the Sandmeyer reaction. It facilitates a single-electron transfer to the diazonium ion, initiating a radical-nucleophilic substitution mechanism that results in the loss of dinitrogen gas and the formation of the aryl-bromide bond.[8][7]

Experimental Workflow: Sandmeyer Reaction Route

cluster_0 Step A: Diazotization cluster_1 Step B: Sandmeyer Bromination cluster_2 Step C: Demethylation A 3-Amino-6-methoxyquinoline B Quinoline-3-diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C 3-Bromo-6-methoxyquinoline B->C Copper(I) Bromide (CuBr) Heat D This compound (Final Product) C->D O-Demethylation (BBr₃ or 48% HBr)

Caption: Workflow for synthesis via the Sandmeyer reaction.

Detailed Protocol: Synthesis of this compound

Step A & B: Diazotization and Sandmeyer Bromination

  • Prepare a solution of hydrobromic acid (HBr, 48%) and cool it to 0 °C in an ice-salt bath.

  • Add 3-amino-6-methoxyquinoline (1.0 eq) portion-wise to the cold HBr solution with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine-HBr mixture, ensuring the temperature remains between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

  • In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).

  • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic extracts with water, aqueous NaOH solution to remove acidic impurities, and finally with brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 3-bromo-6-methoxyquinoline by column chromatography or recrystallization.

Step C: O-Demethylation to this compound

  • Combine the 3-bromo-6-methoxyquinoline (1.0 eq) with an excess of 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux (approx. 120-125 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product hydrobromide salt may precipitate.

  • Carefully neutralize the mixture by adding a base, such as saturated NaHCO₃ solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Alternatively, extract the neutralized mixture with an organic solvent like ethyl acetate.

Comparison of Synthetic Routes

Both methods provide a reliable pathway to the target compound, but they differ in their approach, advantages, and potential drawbacks. The choice of method may depend on the availability of starting materials, required scale, and laboratory capabilities.

FeatureMethod 1: Electrophilic CyclizationMethod 2: Sandmeyer Reaction
Regioselectivity Excellent; C3 bromine is installed mechanistically.[1]Excellent; determined by the position of the starting amine.[8][6]
Number of Steps Typically 3 steps from commercial materials.Typically 3+ steps, depending on the synthesis of the 3-amino precursor.
Key Reagents Br₂, BBr₃, organometallic reagents for alkyne synthesis.NaNO₂, CuBr, strong acids (HBr).
Safety/Handling BBr₃ is highly corrosive and moisture-sensitive. Molecular bromine is toxic and corrosive.Diazonium salts can be explosive if isolated or allowed to warm. Reactions require strict temperature control.
Scalability Generally good, but chromatography may be required.Well-established and scalable; often yields crystalline products.
Substrate Scope Versatile; allows for variation in the C4 substituent based on the starting aldehyde.Limited by the availability of the corresponding substituted 3-aminoquinoline.

Conclusion

The synthesis of this compound derivatives requires strategic planning to overcome the regiochemical challenges posed by the quinoline ring's electronics. The electrophilic cyclization of N-(2-alkynyl)anilines offers a modern and elegant solution that builds the desired scaffold with inherent C3-bromination. Alternatively, the Sandmeyer reaction provides a classic, robust, and highly reliable method, leveraging a functional group interconversion from a 3-amino precursor. Both protocols detailed in this guide represent field-proven, authoritative methods for accessing this valuable class of chemical intermediates, empowering researchers in the fields of medicinal chemistry and materials science.

References

  • Çakmak, O., et al. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.
  • Wang, G., et al. (2015). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. Journal of Heterocyclic Chemistry, 52(4), 1258-1261.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-89.
  • Çakmak, O., & Ökten, S. (2017). Regioselective bromination. Tetrahedron, 73(33), 5036-5042.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology. Atlantis Press.
  • Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Bengbu China Synchem Tech Co Ltd. (2014). Preparation method for 6-bromine quinoline. CN104119339A. Google Patents.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Khan, I., et al. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Pharmaceutical and Therapeutic Chemistry.
  • OC Chem. (2018, April 19). 37.01 Sandmeyer Reactions [Video]. YouTube.
  • Zhang, Y., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(15), 4485.
  • Köprülü, T. K., et al. (2020). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
  • Al-Ostath, A. I., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6649.
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • Glover, S. A., & Riphagen, D. L. (1984). Preparation of 14C‐ and 3H‐methoxyl‐labelled forms of ubiquinone by photochemical O‐demethylation and subsequent remethylation. Journal of Labelled Compounds and Radiopharmaceuticals, 21(5), 433-444.
  • Nishiyama, H., et al. (2022). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-13.

Sources

A Comprehensive Framework for In Vitro Cytotoxicity Profiling of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed framework for assessing the in vitro cytotoxic potential of 3-Bromoquinolin-6-ol, a member of the quinoline class of heterocyclic aromatic compounds. Recognizing that many quinoline derivatives exhibit significant biological activity, including anticancer properties, a robust and multi-parametric evaluation of cytotoxicity is essential in early-stage drug discovery and chemical safety assessment.[1][2] We present a multi-assay strategy designed to deliver a comprehensive toxicity profile by interrogating distinct cellular health indicators: metabolic activity, plasma membrane integrity, and the induction of apoptosis. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for three core assays—MTT, LDH, and Caspase-3/7—and explains the scientific rationale behind key methodological choices to ensure data integrity and reproducibility.

Introduction: The Rationale for a Multi-Assay Approach

This compound (CAS: 13669-57-3) is a halogenated quinoline derivative.[3] The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[4] However, this same structural motif can also be associated with cellular toxicity. A preliminary assessment of cytotoxicity is therefore a critical step in characterizing the compound's biological profile.

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through varied mechanisms. A compound might, for instance, inhibit metabolic function long before the cell membrane is compromised. Therefore, a more complete understanding is achieved by employing a panel of assays that measure different endpoints.[5] This guide details a tripartite strategy:

  • MTT (Metabolic) Assay: Measures the reduction of tetrazolium salt by mitochondrial dehydrogenases, serving as a proxy for the metabolic activity and viability of the cell population.

  • LDH (Membrane Integrity) Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[6][7]

  • Caspase-3/7 (Apoptosis) Assay: Detects the activity of key "executioner" caspases (caspase-3 and caspase-7), which are central to the apoptotic cell death pathway.[8][9]

By integrating data from these three distinct assays, researchers can build a more nuanced and mechanistically informative profile of this compound's effect on cultured cells.

Foundational Experimental Design

Rigorous experimental design is paramount for generating reliable and interpretable cytotoxicity data. The following sections outline critical considerations that apply to all subsequent protocols.

Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of an experiment's relevance.[10] The selection should be guided by the research question, such as screening for general toxicity or tissue-specific effects.[11][12] We recommend a panel that includes both cancerous and non-cancerous cell lines to evaluate potential selective toxicity.

Table 1: Recommended Cell Line Panel

Cell LineATCC® No.TypeTissue of OriginRationale for Inclusion
HepG2 HB-8065™Human Hepatocellular CarcinomaLiverRepresents a primary site for drug metabolism and potential hepatotoxicity.[13]
A549 CCL-185™Human Lung CarcinomaLungA widely used model in cancer research and toxicology.[13]
MRC-5 CCL-171™Human Fetal Lung FibroblastLungA non-cancerous, "normal" cell line to assess selectivity and baseline cytotoxicity.[12]
Compound Handling and Dosing Strategy
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile, cell culture-grade dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, create a series of working concentrations by serially diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

  • Dose Range: A broad dose range (e.g., from 0.1 µM to 100 µM) is recommended for initial screening to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC₅₀).

Mandatory Controls for Assay Validation

Every assay plate must include a full set of controls to validate the results and allow for proper data normalization.

  • Untreated Control: Cells cultured in medium alone. Represents 100% viability or baseline cytotoxicity.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This control is essential to ensure the solvent itself is not causing a cytotoxic effect.[14]

  • Positive Control: Cells treated with a compound known to induce the specific type of cell death being measured (e.g., Doxorubicin for general cytotoxicity/apoptosis, or a lysis buffer for the LDH assay).

  • Blank/Background Control: Wells containing only cell culture medium (no cells) plus the assay reagents. This value is subtracted from all other readings to correct for background absorbance or luminescence.

Detailed Assay Protocols

Assay 1: Cell Viability via MTT Assay

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product. The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[15]

MTT_Workflow cluster_prep Plate Preparation cluster_assay MTT Reaction Seed 1. Seed Cells (e.g., 1x10^4 cells/well) Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h (Exposure Period) Treat->Incubate2 AddMTT 5. Add MTT Reagent (Final conc. 0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 2-4h at 37°C (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Buffer (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Shake 8. Incubate & Shake (Dissolve Crystals) Solubilize->Shake Read 9. Read Absorbance (570 nm) Shake->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[16]

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Include wells for all necessary controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle (DMSO), or positive control.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[15]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Reading: Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Assay 2: Cytotoxicity via LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is released into the culture supernatant. The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt (INT) into a red formazan product, which is quantified by measuring absorbance at 490 nm.[6][17]

LDH_Workflow cluster_prep Plate Preparation & Treatment cluster_assay LDH Reaction Seed 1. Seed & Treat Cells (Same as MTT Steps 1-4) Controls 2. Prepare Controls Spontaneous Release (Vehicle) Maximum Release (Lysis Buffer) Seed->Controls Transfer 3. Transfer Supernatant to a new 96-well plate Controls->Transfer AddReagent 4. Add LDH Reaction Mix (Substrate, Cofactor, Dye) Transfer->AddReagent Incubate 5. Incubate 30 min at RT (Protected from light) AddReagent->Incubate Stop 6. (Optional) Add Stop Solution Incubate->Stop Read 7. Read Absorbance (490 nm) Stop->Read

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam) containing Substrate Mix, Assay Buffer, and Lysis Solution.[17][18]

  • Microplate spectrophotometer

Protocol:

  • Plate and Treat Cells: Follow steps 1-4 as described in the MTT protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Use the vehicle control wells.

    • Maximum LDH Release: 30-60 minutes before the end of the incubation, add 10 µL of the kit's 10X Lysis Buffer to a set of untreated control wells.

  • Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[17] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Prepare Reaction Mix: Prepare the LDH Reaction Solution according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).[18]

  • Initiate Reaction: Add 50 µL of the prepared LDH Reaction Solution to each well of the new plate containing the supernatants.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.[19]

Data Analysis:

  • Subtract the average absorbance of the blank (medium-only) wells from all other readings.

  • Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Assay 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Principle: This homogeneous, luminescent assay measures the activities of caspase-3 and -7, key proteases activated during the execution phase of apoptosis. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases aminoluciferin, a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[8][20]

Caspase_Workflow cluster_prep Plate Preparation & Treatment cluster_assay Caspase Reaction (Add-Mix-Measure) Seed 1. Seed Cells in Opaque Plate (e.g., 1x10^4 cells/well) Treat 2. Treat Cells as before (Incubate 6-48h) Seed->Treat Equilibrate 3. Equilibrate Plate to Room Temperature Treat->Equilibrate AddReagent 4. Add Caspase-Glo® 3/7 Reagent (Equal volume to medium) Equilibrate->AddReagent Mix 5. Mix on Plate Shaker (30 seconds) AddReagent->Mix Incubate 6. Incubate 1-2h at RT (Protected from light) Mix->Incubate Read 7. Read Luminescence (Plate-reading luminometer) Incubate->Read

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • 96-well opaque-walled plates (suitable for luminescence)

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. #G8090)[8]

  • Plate-reading luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 10,000-20,000 cells/well in 100 µL of medium.[20] Set up all necessary controls.

  • Compound Treatment: After 24 hours of attachment, treat cells with this compound as previously described. Note that the optimal incubation time for apoptosis detection is often shorter than for general cytotoxicity (e.g., 6, 12, or 24 hours).

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent directly to each well, resulting in cell lysis and initiation of the caspase reaction.[20]

  • Mixing: Briefly mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the luminescent signal to stabilize.[20]

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells from all other readings.

  • Data can be presented as Fold-Induction of caspase activity: Fold-Induction = (Luminescence of Treated Sample / Luminescence of Vehicle Control)

  • Plot Fold-Induction against the compound concentration to visualize the dose-dependent activation of apoptosis.

Integrated Data Interpretation

By comparing the results from all three assays, a more detailed picture of this compound's cytotoxic mechanism emerges.

Table 2: Hypothetical Data Interpretation Scenarios

ScenarioMTT Result (Viability)LDH Result (Cytotoxicity)Caspase-3/7 Result (Apoptosis)Potential Interpretation
A ↓↓↓↑↑↑The compound is highly cytotoxic and induces apoptosis, which progresses to secondary necrosis (membrane damage).
B ↓↓No significant change↑↑↑The primary mechanism of cell death is apoptosis. At the tested timepoint, membrane integrity is largely intact.
C ↓↓↑↑No significant changeThe compound likely induces necrotic cell death, causing rapid membrane damage without significant caspase activation.
D No significant changeNo significant changeThe compound is cytostatic, inhibiting cell proliferation and metabolic activity without causing overt cell death.

Conclusion

This application note provides a robust, multi-parametric strategy for the initial in vitro cytotoxicity assessment of this compound. By employing assays that probe metabolic health (MTT), membrane integrity (LDH), and a key apoptotic pathway (Caspase-3/7), researchers can obtain a comprehensive and mechanistically insightful toxicity profile. This approach ensures a thorough primary characterization, enabling more informed decisions for subsequent stages of research and development.

References

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [PDF]. Retrieved from a source providing the full text of the "Genotoxicity" book chapter.
  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 266–268.
  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. E. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • Zhao, S. (2021). Methods used in Cytotoxicity Assays n vitro. Journal of Biomedical and Pharmaceutical Sciences, 4(e329).
  • ChemBK. (n.d.). This compound.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • PubChem. (n.d.). 4-Bromoquinolin-6-ol.
  • PubChem. (n.d.). 3-Bromoquinolin-6-yl acetate.
  • Alchem.Pharmtech. (n.d.). CAS 3669-57-3 | this compound.
  • Ghandi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15689.
  • Al-Hussain, S. A., & El-Sayed, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

Sources

Application Notes: 3-Bromoquinolin-6-ol as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. In the realm of oncology, quinoline derivatives have proven exceptionally valuable as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer and drive tumor growth and proliferation.[2][3] Several clinically successful kinase inhibitors, including Bosutinib, Lenvatinib, and Cabozantinib, feature a quinoline core, underscoring its importance in targeting key nodes in cancer signaling pathways.[2]

This guide focuses on a particularly strategic building block: 3-Bromoquinolin-6-ol . This molecule offers a unique combination of features for the medicinal chemist:

  • The Quinoline Core: Provides the fundamental architecture for ATP-competitive kinase inhibition.

  • The 3-Bromo Substituent: Serves as a versatile synthetic handle for introducing a wide array of chemical diversity via robust and well-established palladium-catalyzed cross-coupling reactions.[1]

  • The 6-Hydroxy Substituent: Offers a key hydrogen-bonding moiety that can engage with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity.[4] It also provides an additional point for derivatization to modulate physicochemical properties.

These application notes provide a detailed framework for utilizing this compound as a starting material for the synthesis of novel kinase inhibitors, complete with synthetic protocols, biological evaluation strategies, and the scientific rationale underpinning its use.

Physicochemical Properties and Synthetic Rationale

This compound is a solid at room temperature with the molecular formula C₉H₆BrNO. The presence of both a bromine atom and a phenolic hydroxyl group dictates its synthetic utility.

  • Reactivity at C3: The carbon-bromine bond at the 3-position is the primary site for diversification. It is highly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, and amino substituents, respectively.[1][5]

  • The 6-Hydroxyl Group: The phenolic -OH group is a weak acid and a hydrogen bond donor. Its presence is crucial for potential interactions within a kinase's ATP-binding pocket.[4] Importantly, for Suzuki-Miyaura and Buchwald-Hartwig reactions, the hydroxyl group at the C6 position generally does not require protection. Its position is remote from the C3 reaction center, preventing interference or chelation with the palladium catalyst. Furthermore, the basic conditions typically employed in these reactions are often compatible with unprotected phenols.

Proposed Synthesis of this compound

While not widely commercially available, this compound can be synthesized through established methods for quinoline construction, such as the Skraup or Doebner-von Miller reactions.[6][7][8] A plausible approach involves the reaction of a suitable aminophenol precursor with glycerol or an α,β-unsaturated aldehyde. A potential starting material is 3-amino-4-bromophenol, whose synthesis has been described in the patent literature.[9][10]

Below is a conceptual workflow for a Skraup-type synthesis:

Figure 1: Conceptual Skraup synthesis of this compound.

This reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally oxidation to yield the aromatic quinoline ring.[8]

Protocols for Kinase Inhibitor Synthesis

The true power of this compound lies in its capacity for diversification at the C3 position. The following protocols detail two of the most powerful and versatile cross-coupling reactions for this purpose.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid to generate 3-aryl-quinolin-6-ols. These derivatives are of significant interest as many potent kinase inhibitors feature a biaryl structure.

Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle includes oxidative addition of the aryl bromide to the palladium center, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

G cluster_0 Synthetic Workflow: Suzuki-Miyaura Coupling A Reaction Setup (Schlenk Flask) B Inert Atmosphere (Argon Purge x3) A->B C Reagent Addition (Solvent, Base, Catalyst) B->C D Heating & Stirring (e.g., 90°C, 12-18h) C->D E Reaction Workup (Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture via syringe. A common system is a mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume).

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-quinolin-6-ol.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 3-amino-quinoline derivatives, a key structural motif in many EGFR and other kinase inhibitors. This reaction couples this compound with a primary or secondary amine.

Reaction Principle: Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a palladium-catalyzed cycle. It involves oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[5][11]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol, 1.4 equiv.), followed by this compound (1.0 mmol, 1.0 equiv.), and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the target 3-amino-quinolin-6-ol derivative.

Biological Evaluation of Synthesized Inhibitors

Once a library of derivatives is synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo studies.

Target Kinase Inhibition Assays

The primary evaluation of a new compound is its ability to inhibit the activity of the target kinase. Common targets for quinoline-based inhibitors include EGFR and VEGFR.[12][13] A luminescence-based assay that measures ATP consumption is a standard method.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Compound Preparation: Prepare a serial dilution of the synthesized test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant human EGFR kinase, and a suitable peptide substrate in kinase assay buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that contains luciferase. The luciferase activity is dependent on the amount of ATP remaining in the well. A potent inhibitor will result in less ATP consumption and a higher luminescence signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

To determine if the compounds can inhibit kinase activity within a cellular context and affect cell viability, cell-based assays are essential.

Protocol 4: Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., A549 cells for EGFR) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into which functional groups enhance potency and selectivity.

Table 1: Hypothetical Kinase Inhibition and Cell Proliferation Data for 3-Substituted-6-hydroxyquinoline Derivatives

Compound IDR Group at C3Target Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
1 -Br (Starting Material)>10,000>50
2a 4-methoxyphenyl851.2
2b 3-fluoro-4-methoxyphenyl500.8
3a -NH-(3-chlorophenyl)1202.5
3b -NH-(4-morpholinophenyl)350.5

From this hypothetical data, initial SAR insights can be drawn:

  • Substitution at the C3 position is critical for activity (compare 1 to all others).

  • Electron-donating and hydrogen-bond accepting groups on the 3-aryl substituent may be beneficial (compare 2a and 2b ).

  • Introducing a solubilizing group like morpholine on the 3-anilino moiety can significantly improve both enzymatic and cellular potency (compare 3a and 3b ).

Signaling Pathway Context: Targeting the EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Many cancers exhibit EGFR overexpression or activating mutations, leading to uncontrolled signaling. Small molecule inhibitors designed from scaffolds like this compound can block this pathway.

G cluster_membrane Plasma Membrane cluster_pathway Signaling Cascade cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP ATP ATP->EGFR Binds

Figure 3: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

Conclusion

This compound represents a highly valuable and versatile building block for the discovery of next-generation kinase inhibitors. Its dual functional handles—the C3 bromine for palladium-catalyzed diversification and the C6 hydroxyl for key hydrogen bonding interactions—provide a robust platform for generating extensive chemical libraries. The synthetic protocols outlined herein are reliable and adaptable, allowing researchers to efficiently explore the structure-activity landscape around this privileged scaffold. By leveraging this strategic starting material, drug development professionals can accelerate the discovery of potent and selective kinase inhibitors with the potential to become novel therapeutics.

References

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
  • Doebner–Miller reaction. (2023). In Wikipedia. [Link]
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. [Link]
  • Skraup reaction. (2023). In Wikipedia. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]
  • Synthesis of 6-bromo-2-hydroxyquinoline. (n.d.). PrepChem.com. [Link]
  • Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. [Link]
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel
  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). PubMed Central. [Link]
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (n.d.). PubMed. [Link]
  • Synthesis of 6-Bromoquinoline. (n.d.). Scribd. [Link]
  • SAR of quinoline derivatives with important interactions with PIM-1 kinase. (n.d.).
  • 6-Hydroxyquinoline. (n.d.). PubChem. [Link]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). MDPI. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). PubMed. [Link]
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (n.d.). PubMed Central. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.).
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). PubMed. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PubMed Central. [Link]
  • The synthetic method of the bromophenol of 3 amino 4. (n.d.).
  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)
  • The synthetic method of 3-amino-4-bromophenol. (n.d.).
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2015).

Sources

Application Notes and Protocols for the Regioselective Bromination of 6-Quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup for the regioselective bromination of 6-quinolinol, a critical transformation in the synthesis of valuable pharmaceutical intermediates. The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are pivotal for introducing further molecular diversity through cross-coupling reactions. This document provides an in-depth analysis of the underlying reaction mechanism, a meticulously detailed experimental protocol, robust safety procedures, and thorough analytical characterization methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction: The Significance of Brominated Quinolines

Quinoline and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry for modulating the therapeutic properties of these compounds. Specifically, brominated quinolines serve as versatile precursors for the synthesis of more complex molecules through transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2] The bromination of 6-quinolinol, in particular, provides a key intermediate for the development of novel therapeutic agents.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 6-quinolinol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group (-OH) at the 6-position is a potent activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the positions ortho to the hydroxyl group are the 5- and 7-positions.

The reaction is typically catalyzed by a Lewis acid, such as FeBr₃, which polarizes the bromine molecule (Br₂), generating a more potent electrophile. The two-step mechanism involves:

  • Formation of the Sigma Complex: The π-electrons of the quinoline ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Proton Abstraction: A weak base, such as the bromide ion (Br⁻), removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[3]

The regioselectivity of the bromination is dictated by the directing effects of the substituents on the quinoline ring. The powerful electron-donating nature of the hydroxyl group strongly favors substitution at the 5-position.

Safety First: Handling Bromine and Associated Reagents

Extreme caution must be exercised when handling bromine and the other chemicals involved in this procedure.

  • Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid.[4] Exposure can cause severe skin and tissue damage, irritation to the eyes and respiratory tract, and can be fatal with excessive exposure.[5]

    • Personal Protective Equipment (PPE): Always wear heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][6] Do not use disposable plastic gloves.[4]

    • Ventilation: All manipulations involving bromine must be conducted in a certified chemical fume hood.[4]

    • Spill Response: In case of a spill, use a 4% sodium thiosulphate solution to neutralize the bromine.[7] Have a spill kit readily available.

    • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[8] If inhaled, move to fresh air immediately.[8] In case of eye contact, flush with water for at least 15 minutes.[7] Seek immediate medical attention for any exposure.[7][8]

  • Other Reagents: Consult the Safety Data Sheets (SDS) for all other chemicals used in this protocol.

Detailed Experimental Protocol

This protocol is designed for the regioselective synthesis of 5-bromo-6-quinolinol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Quinolinol≥98%Commercially Available
Acetic AcidGlacialCommercially Available
Bromine (Br₂)≥99.5%Commercially AvailableHandle with extreme caution in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor neutralization.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercially AvailableFor quenching excess bromine.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-quinolinol (1.0 eq) in glacial acetic acid.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirred solution of 6-quinolinol at room temperature over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Once the reaction is complete (typically within 2-4 hours), carefully pour the reaction mixture into an ice-water bath. Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Neutralization and Extraction: Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-bromo-6-quinolinol.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 6-Quinolinol in Acetic Acid add_br2 Dropwise Addition of Br2 in Acetic Acid dissolve->add_br2 stir Stir at Room Temp (2-4 hours) add_br2->stir quench Quench with Na2S2O3 stir->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 5-Bromo-6-Quinolinol chromatography->product

Caption: Experimental workflow for the bromination of 6-quinolinol.

Product Characterization

Unequivocal characterization of the synthesized 5-bromo-6-quinolinol is essential to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The introduction of the bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the remaining protons.[9]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.[11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the bromine solution is added slowly to prevent side reactions.
Product loss during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Formation of Dibrominated Products Excess bromine used.Use a precise stoichiometry of bromine (1.05 eq). Add the bromine solution dropwise to maintain a low concentration in the reaction mixture.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating may be required, but monitor carefully to avoid side reactions.
Difficult Purification Co-elution of starting material or byproducts.Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation.

Conclusion

This application note provides a comprehensive and practical guide for the successful regioselective bromination of 6-quinolinol. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing the detailed experimental procedure, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Slideshare. (n.d.). Bromine handling and safety.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. CDC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Acuro Organics Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8230–8238. [Link]
  • Request PDF. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.
  • ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Institutes of Health. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • ResearchGate. (2025, August 7). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • ScienceDirect. (2017, July 27). Regioselective bromination.
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (2025, August 5). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
  • PubMed. (2014, March). NMR study of O and N, O-substituted 8-quinolinol derivatives.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • ResearchGate. (2025, August 6). NMR study of O and N, O-substituted 8-quinolinol derivatives | Request PDF.

Sources

Introduction: The Strategic Value of 3-Bromoquinolin-6-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatization of the Hydroxyl Group of 3-Bromoquinolin-6-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound this compound presents a particularly valuable starting point for drug discovery and development. It is a bifunctional molecule, featuring two key reactive sites for chemical modification: a nucleophilic hydroxyl group at the 6-position and a bromine atom at the 3-position, which is amenable to various cross-coupling reactions.

This guide focuses specifically on the strategic derivatization of the hydroxyl group. The phenolic -OH at the 6-position is a critical determinant of the molecule's physicochemical properties, including its acidity, polarity, and hydrogen bonding capabilities. By converting this hydroxyl group into an ether or an ester, researchers can systematically modulate these properties to:

  • Fine-tune Lipophilicity: Enhance cell membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Explore Structure-Activity Relationships (SAR): Introduce a diverse range of substituents to probe the steric and electronic requirements of biological targets.

  • Develop Prodrugs: Mask the polar hydroxyl group to improve bioavailability, with the ester or ether linkage designed to be cleaved in vivo to release the active parent molecule.

  • Block Metabolic Sites: Prevent phase II metabolic transformations (e.g., glucuronidation) at the hydroxyl group, potentially increasing the compound's half-life.

This document provides detailed protocols, scientific rationale, and practical insights for the two primary pathways for derivatizing the hydroxyl group of this compound: Etherification and Esterification .

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming an ether linkage. The reaction proceeds via a two-step sequence involving the deprotonation of a weakly acidic alcohol or phenol, followed by a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[3][4] For phenols like this compound, the first step is crucial as it converts the moderately nucleophilic hydroxyl group into a much more potent nucleophile, the phenoxide anion.

Principle & Mechanistic Rationale

The reaction is governed by the SN2 mechanism, which dictates the choice of reagents and conditions.[4]

  • Deprotonation: A suitable base abstracts the acidic proton from the phenolic hydroxyl group to form a sodium or potassium 3-bromoquinolin-6-olate salt. The resulting phenoxide is a significantly stronger nucleophile.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming the C-O ether bond.[3]

For this SN2 step to be efficient, primary alkyl halides are strongly preferred, as secondary and tertiary halides are prone to undergoing a competing elimination (E2) reaction, which would regenerate the starting phenol.[4]

Experimental Protocol: General Procedure for O-Alkylation

This protocol describes a general method for the synthesis of 3-bromo-6-(alkoxy)quinolines.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, Ethyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetone) to dissolve the starting material (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. If using sodium hydride (NaH, 1.2-1.5 eq), add it portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases. Caution: NaH reacts violently with water.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the mixture at room temperature (or 0 °C if using NaH).

  • Reaction: Allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure O-alkylated derivative.

Data Presentation: O-Alkylation Reaction Parameters
Alkylating Agent (R-X)BaseSolventTemp. (°C)Typical Time (h)Product (3-Bromo-6-(OR)-quinoline)
Iodomethane (CH₃I)K₂CO₃DMF25-504-83-Bromo-6-methoxyquinoline
Ethyl Bromide (CH₃CH₂Br)K₂CO₃DMF50-606-123-Bromo-6-ethoxyquinoline
Benzyl Bromide (BnBr)K₂CO₃AcetoneReflux2-63-Bromo-6-(benzyloxy)quinoline
Propargyl BromideNaHDMF0-252-43-Bromo-6-(prop-2-yn-1-yloxy)quinoline
Visualization: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Anhydrous Solvent (DMF) AddBase Add Base (K₂CO₃ or NaH) Stir under N₂ Start->AddBase Deprotonation AddAlkylHalide Add Alkyl Halide (R-X) (e.g., CH₃I) AddBase->AddAlkylHalide React Stir at RT or Heat Monitor by TLC AddAlkylHalide->React SN2 Reaction Quench Quench with Water React->Quench Extract Extract with EtOAc Quench->Extract WashDry Wash, Dry (Na₂SO₄), & Concentrate Extract->WashDry Purify Column Chromatography WashDry->Purify Product Pure 3-Bromo-6-(alkoxy)quinoline Purify->Product

Caption: Workflow for the O-alkylation of this compound.

Part 2: O-Acylation via Esterification

Direct esterification of phenols with carboxylic acids is generally inefficient due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols and the reversible nature of the reaction.[5][6] A more effective and common strategy is to use activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides , in the presence of a base.[5][7]

Principle & Mechanistic Rationale

This acylation reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation (Optional but common): A base, typically a non-nucleophilic amine like pyridine or triethylamine, can deprotonate the phenol to form the more reactive phenoxide ion.[7]

  • Nucleophilic Attack: The oxygen of the hydroxyl group (or phenoxide) attacks the highly electrophilic carbonyl carbon of the acyl chloride or acid anhydride.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (chloride ion or a carboxylate ion) to yield the final ester product. The base also serves the crucial role of neutralizing the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards the product.[7]

Experimental Protocol 1: Acylation with Acyl Chlorides

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.5-2.0 eq).

  • Acyl Chloride Addition: Add the acyl chloride (1.1-1.2 eq) dropwise via syringe. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 3-bromoquinolin-6-yl ester.

Experimental Protocol 2: Acylation with Acid Anhydrides

This method is particularly common for producing acetate esters using acetic anhydride.

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride)

  • Pyridine (can be used as both catalyst and solvent) or 4-Dimethylaminopyridine (DMAP) as a catalyst with another solvent.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine.

  • Anhydride Addition: Add acetic anhydride (1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature (or warm gently to 40-50 °C if the reaction is slow) for 2-6 hours, monitoring by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid product may precipitate.

    • If a solid forms, collect it by filtration, wash thoroughly with water, and dry.

    • If an oil forms, extract the mixture with ethyl acetate. Wash the combined organic layers with 1 M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product as needed. The product, 3-bromoquinolin-6-yl acetate, is a known compound.[8]

Data Presentation: O-Acylation Reaction Parameters
Acylating AgentBase / CatalystSolventTemp. (°C)Typical Time (h)Product (3-Bromoquinolin-6-yl ester)
Acetyl ChlorideTriethylamineDCM0 to 251-33-Bromoquinolin-6-yl acetate
Acetic AnhydridePyridinePyridine25-502-63-Bromoquinolin-6-yl acetate
Benzoyl ChloridePyridineDCM0 to 252-43-Bromoquinolin-6-yl benzoate
Propionic AnhydrideDMAP (cat.), Et₃NDCM254-83-Bromoquinolin-6-yl propanoate
Visualization: Esterification Workflow

Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Anhydrous Solvent (DCM) AddBase Add Base (Pyridine or Et₃N) Cool to 0 °C Start->AddBase AddAcyl Add Acylating Agent (Acyl Chloride or Anhydride) AddBase->AddAcyl React Stir at RT Monitor by TLC AddAcyl->React Nucleophilic Acyl Substitution Dilute Dilute with DCM React->Dilute Wash Aqueous Washes (HCl, NaHCO₃, Brine) Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Pure 3-Bromoquinolin-6-yl Ester Purify->Product

Caption: Workflow for the O-acylation of this compound.

Part 3: Analytical Characterization

Validation of successful derivatization is critical. The synthesized ether and ester derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. For O-alkylation, new signals corresponding to the alkyl group protons will appear (e.g., a singlet around 3.9 ppm for a methoxy group), and a corresponding carbon signal will be seen in the ¹³C NMR. For O-acylation, characteristic signals for the acyl group will be present (e.g., a methyl singlet around 2.3 ppm for an acetate group).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the new derivative, corresponding to the addition of the alkyl or acyl group minus the mass of a hydrogen atom.

  • FT-IR Spectroscopy: Successful derivatization is indicated by the disappearance of the broad O-H stretching band (typically ~3200-3400 cm⁻¹) of the starting phenol. For esters, a new, strong C=O stretching band will appear around 1730-1760 cm⁻¹. For ethers, a C-O-C stretching band will appear in the 1200-1100 cm⁻¹ region.

References

  • JETIR. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Jetir.Org.
  • Unknown. The Williamson Ether Synthesis. University of Massachusetts Boston.
  • Simion, C., et al. Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate.
  • Google Patents. US5808130A - Esterification of phenols.
  • Khan Academy. Esterification of phenols (video). Khan Academy.
  • Chemistry LibreTexts. Other Reactions of Phenol. Chemistry LibreTexts.
  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps.
  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. ResearchGate.
  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses.
  • Utah Tech University. Williamson Ether Synthesis. Utah Tech University.
  • Cambridge University Press. Williamson Ether Synthesis. Cambridge University Press.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry.
  • ACS Publications. Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. ACS Publications.
  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
  • PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed.
  • PubMed. Biological activities of quinoline derivatives. PubMed.
  • PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • PubMed. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. PubMed.
  • PubChem. 3-Bromoquinoline. PubChem.
  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. ResearchGate.
  • RSC Publishing. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing.
  • YouTube. How to Make Esters through Esterification | Examples Explained!. YouTube.
  • iChemical. This compound, CAS No. 13669-57-3. iChemical.

Sources

Application Note: High-Throughput Quantification of 3-Bromoquinolin-6-ol in Human Plasma using Automated Sample Preparation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive bioanalytical method for the quantification of 3-Bromoquinolin-6-ol in human plasma. The method utilizes a streamlined sample preparation workflow followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are discussed and compared. The developed LC-MS/MS method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3] This method is suitable for high-throughput analysis required in clinical research, pharmacokinetic studies, and drug development pipelines.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[4][5][6] Accurate measurement of this compound concentrations in biological matrices like plasma is essential for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles during preclinical and clinical development.

The primary challenge in bioanalysis is the removal of endogenous matrix components, such as proteins and phospholipids, which can interfere with the analysis and compromise data quality.[7][8] This note details a highly selective and sensitive LC-MS/MS method for quantifying this compound. We provide detailed protocols for three distinct sample preparation strategies, enabling laboratories to choose the most appropriate technique based on their specific requirements for recovery, cleanliness, and throughput.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is critical for developing an effective extraction and chromatographic method.

PropertyPredicted ValueSource
Molecular FormulaC₉H₆BrNO[9]
Molecular Weight224.05 g/mol [9][10]
pKa8.48 ± 0.40[9]
Boiling Point348.4 ± 22.0 °C[9]
Density1.705 ± 0.06 g/cm³[9]

Note: These properties are predicted, as extensive experimental data for this specific compound is not widely available. The pKa suggests the compound is a weak base.

Overall Bioanalytical Workflow

The quantification of this compound from plasma samples follows a systematic process, from sample receipt to final data reporting. The workflow is designed to ensure sample integrity, data accuracy, and regulatory compliance.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical s1 Sample Receipt (& Plasma) s2 Sample Accessioning s1->s2 s3 Sample Preparation (PPT, LLE, or SPE) s2->s3 s4 LC-MS/MS Analysis s3->s4 s5 Data Processing & Integration s4->s5 s6 Concentration Calculation s5->s6 s7 Report Generation s6->s7 Sample Preparation Decision Tree cluster_pros_cons Key Considerations start Start: Human Plasma Sample ppt Protein Precipitation (PPT) start->ppt Fastest High Throughput lle Liquid-Liquid Extraction (LLE) start->lle Good Cleanliness Concentration Step spe Solid-Phase Extraction (SPE) start->spe Highest Cleanliness Most Selective ppt_out Supernatant for LC-MS/MS ppt->ppt_out lle_out Reconstituted Extract for LC-MS/MS lle->lle_out spe_out Reconstituted Eluate for LC-MS/MS spe->spe_out ppt_pros Pros: Simple, Fast, Inexpensive Cons: Less Clean, Matrix Effects lle_pros Pros: Cleaner than PPT, Concentrates Analyte Cons: Emulsion Risk, Solvent Intensive spe_pros Pros: Very Clean, High Recovery, Automatable Cons: Method Development, Higher Cost

Figure 2: Decision guide for selecting a sample preparation technique.
Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method ideal for high-throughput screening. [11]It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard (IS) working solution (e.g., this compound-d4 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins. [12]4. Vortex the mixture vigorously for 30 seconds. [13]5. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. [13]6. Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids, offering cleaner extracts than PPT. [14][15]Given the basic nature of the analyte (pKa ~8.5), extraction under basic conditions will ensure it is in its neutral, more organic-soluble form.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of IS working solution.

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) to basify the sample.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). [16]5. Vortex or shake vigorously for 5-10 minutes to ensure thorough partitioning.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers. [16]7. Carefully transfer the upper organic layer (~500 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A/B (50:50 v/v).

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by passing the liquid sample through a solid sorbent that retains the analyte, while interferences are washed away. [17][18]A reversed-phase or mixed-mode cation exchange sorbent is suitable for this compound.

Step-by-Step Protocol (using a mixed-mode cation exchange cartridge):

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Pre-treat 100 µL of plasma with 50 µL of IS and 200 µL of 2% formic acid. Load the entire mixture onto the SPE cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analytical Method

The analysis was performed on a triple quadrupole mass spectrometer, which provides high sensitivity and specificity through Selected Reaction Monitoring (SRM). [19][20]

Instrumentation and Conditions
ParameterCondition
LC System Standard High-Performance Liquid Chromatography System
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temp.40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
SRM TransitionsThis compound: m/z 224.0 -> 143.0 (Quantifier), 224.0 -> 115.0 (Qualifier)
IS (this compound-d4): m/z 228.0 -> 147.0
Dwell Time100 ms

Note: MS/MS transitions are hypothetical and would require optimization via direct infusion of the analytical standard.

Data Analysis Workflow

LC-MS/MS Data Analysis d1 Acquire Raw Data (SRM Transitions) d2 Integrate Chromatographic Peaks (Analyte & IS) d1->d2 d3 Calculate Peak Area Ratios (Analyte Area / IS Area) d2->d3 d4 Generate Calibration Curve (Peak Area Ratio vs. Concentration) d3->d4 d5 Apply Regression Model (e.g., 1/x² weighted linear) d4->d5 d6 Calculate Unknown Sample Concentrations d5->d6

Figure 3: Workflow for LC-MS/MS data processing and quantification.

Bioanalytical Method Validation

The method must be validated to ensure it is fit for purpose. [21][22]Validation was performed according to the principles outlined in the FDA and EMA guidelines. [1][2][3]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Analyte response should be ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% CV.
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs.
Matrix Effect The CV of the matrix factor (analyte response in post-spiked matrix vs. neat solution) should be ≤ 15%.
Recovery Extraction recovery should be consistent and reproducible.

| Stability | Analyte should be stable under various conditions: freeze-thaw cycles, bench-top, long-term storage, and post-preparative. |

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in human plasma. The detailed protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction offer flexibility for different laboratory needs. The described LC-MS/MS method is highly sensitive and selective, and when fully validated, it is suitable for regulated bioanalysis in support of drug development programs. The choice of the final sample preparation method will depend on a balance of required sample cleanliness, throughput, and cost. For most regulated studies, an optimized SPE or LLE method is recommended to minimize matrix effects and ensure the highest data quality.

References

  • European Medicines Agency. (2022).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Department of Health and Human Services. (n.d.).
  • Frontage Laboratories, Inc. (2025).
  • European Medicines Agency. (2011).
  • European Medicines Agency. (n.d.).
  • European Bioanalysis Forum. (n.d.).
  • Southeast Center for Integrated Metabolomics. (2019).
  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • Slideshare. (n.d.).
  • Almukhtar, Z. H., et al. (2016). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]
  • Arfianti, I. (2019).
  • Phenomenex. (2015).
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Al-Salami, H., et al. (2022).
  • Encyclopedia.pub. (2023).
  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
  • Affinisep. (n.d.). Solid Phase Extraction. [Link]
  • SCION Instruments. (n.d.).
  • National Center for Biotechnology Inform
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. [Link]
  • Yale School of Medicine. (n.d.).
  • Norlab. (n.d.). Supported Liquid Extraction (SLE). [Link]
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
  • Emery Pharma. (2024).
  • ChemSynthesis. (2025). 3-bromoquinoline. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Bromoquinolin-6-ol. [Link]
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
  • ResearchGate. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]
  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
  • Der Pharma Chemica. (2010).

Sources

Application Notes and Protocols: 3-Bromoquinolin-6-ol as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Bioimaging

The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] Its derivatives exhibit a wide array of pharmacological activities and, pertinently, often possess intrinsic fluorescent properties.[1][3] This fluorescence is tunable through synthetic modification, making quinoline-based molecules excellent candidates for the development of fluorescent probes for bioimaging.[4] These probes are indispensable tools for visualizing cellular and subcellular structures and for tracking dynamic biological processes in real-time, offering high sensitivity and specificity.[1][5]

3-Bromoquinolin-6-ol is a functionalized quinoline derivative with the potential to serve as a versatile fluorescent probe. The electron-rich phenol group and the electron-withdrawing bromine atom can create a "push-pull" system, which is a common design feature in fluorescent probes that can lead to desirable photophysical properties such as a large Stokes shift and sensitivity to the local microenvironment. The bromine atom also provides a reactive handle for further synthetic modifications, allowing for the potential development of targeted probes.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a fluorescent probe in cellular imaging. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices and the inclusion of necessary controls.

Hypothesized Photophysical Properties and Sensing Mechanism

While specific experimental data for this compound is not extensively published, we can hypothesize its properties based on the broader class of quinoline-based probes.

Table 1: Hypothesized Photophysical Properties of this compound

PropertyHypothesized Value/CharacteristicRationale and Need for Verification
Excitation Max (λex) ~350 - 400 nmQuinoline scaffolds often absorb in the UV to blue range. This must be experimentally determined via absorbance spectroscopy.
Emission Max (λem) ~450 - 550 nm (Green to Yellow)The 6-hydroxyl group is expected to be a strong electron-donating group, which typically results in a significant Stokes shift and emission in the visible spectrum. This must be confirmed with fluorescence spectroscopy.
Quantum Yield (Φ) Moderate to HighThe rigid quinoline core can limit non-radiative decay, potentially leading to a good quantum yield. This needs to be measured relative to a known standard (e.g., quinine sulfate).
Solvatochromism LikelyThe "push-pull" nature of the molecule suggests that its emission spectrum may be sensitive to solvent polarity, which could be exploited for sensing changes in the cellular microenvironment. This should be tested in a range of solvents with varying polarity.
pH Sensitivity PossibleThe phenolic hydroxyl group has a pKa that will influence its protonation state, which can, in turn, affect the fluorescence. This should be characterized by measuring fluorescence intensity across a range of pH values.

The potential fluorescence mechanism is likely based on an intramolecular charge transfer (ICT) process, where the electron-donating hydroxyl group "pushes" electron density to the electron-withdrawing quinoline core upon photoexcitation.

Experimental Protocols

Part 1: Characterization of this compound

This initial set of experiments is crucial to validate the hypothesized photophysical properties before proceeding to cellular studies.

Protocol 1.1: Determination of Excitation and Emission Spectra

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in a solvent of choice (e.g., phosphate-buffered saline (PBS), ethanol).

  • Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance of the working solution from 250 nm to 600 nm to determine the absorption maximum (λmax).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λmax and scan the emission from λmax + 20 nm to 700 nm to determine the emission maximum (λem).

  • Excitation Spectrum: Set the emission wavelength to λem and scan the excitation wavelengths from 250 nm to λem - 20 nm. The resulting spectrum should resemble the absorbance spectrum.

Part 2: Live-Cell Imaging Workflow

The following workflow provides a step-by-step guide for utilizing this compound in a live-cell imaging experiment.

Caption: Workflow for live-cell imaging with this compound.

Protocol 2.1: Cell Culture and Staining

  • Cell Culture: Culture the desired cell line (e.g., HeLa, A549) in appropriate media and conditions.

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined experimentally, starting with a range of 1-20 µM.

  • Probe Loading: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.[8]

  • Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells and proceed with imaging.

Protocol 2.2: Fluorescence Microscopy

  • Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable filter set (based on the determined λex and λem) and a sensitive camera.

  • Image Acquisition: To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.[9][10]

  • Control Groups:

    • Unstained Cells: Image a sample of unstained cells using the same acquisition settings to determine the level of autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of DMSO used in the probe-loading step to ensure the vehicle has no effect on cell morphology or fluorescence.

Part 3: Validating the Probe's Utility and Characterizing its Behavior

Protocol 3.1: Cytotoxicity Assay

It is imperative to determine the concentration range at which this compound is non-toxic to cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the planned imaging experiments (e.g., 2-24 hours).

  • Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration compared to an untreated control. Determine the concentration at which cell viability is not significantly affected.

Protocol 3.2: Co-localization Studies for Target Identification

To determine the subcellular localization of this compound, co-staining with commercially available organelle-specific fluorescent probes is necessary.

CoLocalization_Workflow start Stain cells with This compound stain_organelle Co-stain with organelle- specific probe (e.g., MitoTracker) start->stain_organelle image_channels Acquire images in separate fluorescence channels stain_organelle->image_channels merge_channels Merge the images image_channels->merge_channels analyze_overlap Analyze for co-localization (e.g., Pearson's coefficient) merge_channels->analyze_overlap

Caption: Workflow for co-localization experiments.

  • Cell Preparation and Staining: Prepare and stain cells with this compound as described in Protocol 2.1.

  • Co-staining: In the final 15-30 minutes of incubation with this compound, add a commercially available organelle-specific probe (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or a fluorescently-tagged antibody for a specific protein). Follow the manufacturer's protocol for the co-stain.

  • Image Acquisition: Acquire images in separate channels for this compound and the organelle-specific probe.

  • Image Analysis: Merge the images and analyze the degree of overlap between the two channels using image analysis software (e.g., ImageJ/Fiji). Quantitative analysis can be performed by calculating the Pearson's correlation coefficient.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Probe concentration is too low.- Inefficient probe loading.- Photobleaching.- Increase the probe concentration or incubation time.- Optimize loading conditions (e.g., temperature, medium).- Reduce excitation light intensity and exposure time.[9] Use an anti-fade reagent if compatible with live-cell imaging.[8]
High Background - Incomplete washing.- Probe precipitation.- Increase the number and duration of wash steps.[8]- Ensure the probe is fully dissolved in the working solution.
Cell Death/Damage - Probe is cytotoxic at the working concentration.- Phototoxicity.- Perform a cytotoxicity assay to determine a non-toxic concentration.- Minimize exposure to excitation light.[10]
Non-specific Staining - Probe aggregation.- Hydrophobic interactions with various cellular components.- Filter the probe stock solution.- Include blocking agents in the incubation medium if appropriate.

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging, leveraging the favorable photophysical properties of the quinoline scaffold. The protocols outlined in this document provide a comprehensive framework for the characterization and application of this compound. By following these self-validating methodologies, researchers can rigorously assess the potential of this compound and pave the way for its use in elucidating complex biological processes.

References

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology, 640, 309-326.
  • Singh, J., & Mishra, S. (2023).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Jian, C., et al. (2025). Smartphone-assisted fluorescent probe based on quinoline salts for detecting bisulfite and its application in cells and zebrafish imaging.
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
  • Quinoline Derivatives with Fluorescent Switching Properties for Efficient Selective Labeling of Cellular Lipid Droplets. (n.d.). Researching.
  • Fluorescent Live Cell Imaging. (n.d.). StainsFile.
  • Live Cell Imaging Protocol & Troubleshooting. (n.d.).
  • Live-cell microscopy – tips and tools. (n.d.). Journal of Cell Science.
  • Application Notes and Protocols: Preparation of Fluorescent Probes from 3-Bromoquinoline. (n.d.). Benchchem.
  • 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol. (n.d.). Benchchem.
  • Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline. (n.d.). Benchchem.

Sources

Application Note: Protocol for the Selective N-alkylation of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The quaternization of the quinoline nitrogen often leads to enhanced water solubility and can modulate the pharmacological profile of the parent molecule. 3-Bromoquinolin-6-ol is a valuable starting material, offering multiple points for chemical modification. However, the presence of both a nucleophilic quinoline nitrogen and a phenolic hydroxyl group presents a classic chemoselectivity challenge in alkylation reactions. This application note provides a detailed guide to achieving selective N-alkylation of this compound, presenting two primary strategies to overcome the competing O-alkylation.

Understanding the Reaction: N- vs. O-Alkylation

The core challenge in the alkylation of this compound lies in the relative nucleophilicity of the quinoline nitrogen and the oxygen of the hydroxyl group. Both can react with an alkylating agent, leading to a mixture of N-alkylated (desired product) and O-alkylated (side product) compounds. The reaction outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1]

Generally, in polar aprotic solvents like DMF, the N-alkylation of similar heterocyclic systems is often favored.[2] However, the phenoxide anion, being a hard nucleophile, can readily react, especially with hard electrophiles. Therefore, careful control of the reaction parameters is crucial for selectivity.

Strategy 1: Direct Selective N-Alkylation

This approach aims to achieve N-alkylation directly without the use of a protecting group for the hydroxyl moiety. Success relies on optimizing reaction conditions to favor the kinetic or thermodynamic product of N-alkylation. Phase-transfer catalysis (PTC) is a powerful technique for the N-alkylation of heterocycles, often allowing for the use of milder bases and improving reaction rates and selectivity.[3][4]

Experimental Protocol: Direct N-Alkylation using Phase-Transfer Catalysis

This protocol describes the N-benzylation of this compound as a representative example.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add toluene to the flask to create a suspension.

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the solid residue with dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-benzyl-3-bromo-6-hydroxyquinolinium bromide.

Visualization of Direct N-Alkylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, K2CO3, and TBAB in Toluene B Add Benzyl Bromide A->B C Heat at 80-90 °C for 12-24h B->C D Cool and Filter C->D E Wash with NaHCO3 (aq) and Brine D->E F Dry and Concentrate E->F G Column Chromatography F->G H N-benzyl-3-bromo-6-hydroxyquinolinium bromide G->H G cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection A This compound B React with TBSCl, Imidazole in DMF A->B C 3-Bromo-6-(tert-butyldimethylsilyloxy)quinoline B->C D React with Alkyl Halide in Acetonitrile C->D E N-Alkyl-3-bromo-6-(tert-butyldimethylsilyloxy)quinolinium Halide D->E F React with TBAF in THF E->F G N-Alkyl-3-bromo-6-hydroxyquinolinium Halide F->G

Sources

Characterizing 3-Bromoquinolin-6-ol Derivatives as Potent Enzyme Inhibitors: A Guide to Assay Design, Execution, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Derivatives of quinoline are recognized for their ability to inhibit a wide range of enzymes, including protein kinases, DNA-modifying enzymes, and cholinesterases.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of enzyme inhibition assays using novel 3-Bromoquinolin-6-ol derivatives. We provide a foundational overview of enzyme inhibition kinetics, a detailed step-by-step protocol for a robust luminescence-based kinase assay, and a guide to data analysis for determining key inhibitory parameters such as IC₅₀ and Kᵢ. Furthermore, this guide includes workflow diagrams, data presentation templates, and critical insights into troubleshooting common experimental challenges to ensure the generation of reliable and reproducible results.

Introduction: The Promise of the Quinoline Scaffold

Quinoline-containing compounds have emerged as a versatile and highly valuable scaffold in drug discovery.[2] Their rigid, planar structure and electron-rich nature enable strong binding interactions with the active sites of various enzymes.[5] Several FDA-approved kinase inhibitors, such as Bosutinib, feature a quinoline core, highlighting its clinical relevance.[2][6] The this compound framework represents a strategic starting point for developing novel inhibitors. The bromine atom at the C6 position serves as a versatile chemical handle for introducing diverse functionalities through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).[7][8] The hydroxyl group at the C6 position can also be modified or may participate in crucial hydrogen-bonding interactions within an enzyme's active site. This guide focuses on providing the necessary protocols to accurately quantify the inhibitory potential of these derivatives against their target enzymes.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

Before embarking on experimental work, a firm grasp of the key parameters used to quantify inhibitor potency is essential. The two most common metrics are the IC₅₀ and the Kᵢ.[9]

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[9] It is a practical and widely used measure of inhibitor potency. However, the IC₅₀ value is dependent on the concentrations of the enzyme and its substrate, which can make comparisons between different studies problematic.[9][10]

  • Kᵢ (Inhibition Constant): The Kᵢ is the dissociation equilibrium constant of the enzyme-inhibitor complex.[9] It represents the intrinsic binding affinity of the inhibitor for the enzyme and is a more fundamental and universal constant than the IC₅₀.[10] For competitive inhibitors, the IC₅₀ can be converted to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.[9][11][12]

Modes of Reversible Inhibition

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for mechanism-of-action studies. There are three primary modes of reversible inhibition.[13]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[13][14]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and it can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition reduces the Vₘₐₓ but does not change the Kₘ.[13][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition is most effective at high substrate concentrations and reduces both Vₘₐₓ and Kₘ.[13][16]

A fourth category, Mixed Inhibition , occurs when the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities, affecting both Kₘ and Vₘₐₓ.[4][15]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES + Substrate (S) EI EI Complex E->EI + Inhibitor (I) E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I ESI2 ESI Complex ES2->ESI2 + I EI2->ESI2 + S E3 Enzyme (E) ES3 ES Complex E3->ES3 + S ESI3 ESI Complex ES3->ESI3 + I

Figure 1: Mechanisms of Reversible Enzyme Inhibition.

Part 2: Experimental Protocol - Luminescence-Based Protein Kinase Inhibition Assay

Protein kinases are a major class of therapeutic targets, and many quinoline derivatives have been developed as kinase inhibitors.[17] This protocol describes a robust, high-throughput method for determining the inhibitory activity of this compound derivatives against a target kinase using a luminescence-based assay that quantifies the amount of ADP produced.[17]

Principle: The assay works in two steps. First, the kinase reaction is performed in the presence of the inhibitor. Second, a reagent is added that simultaneously stops the kinase reaction and depletes the remaining ATP. A final reagent converts the ADP generated into ATP, which then drives a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[17]

Materials:

  • Target Protein Kinase (e.g., EGFR, VEGFR-2)

  • Kinase Substrate (specific peptide or protein for the target kinase)

  • ATP (Adenosine Triphosphate)

  • This compound derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[17]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • DMSO (Dimethyl sulfoxide)

  • Positive Control Inhibitor (e.g., Staurosporine, a broad-spectrum kinase inhibitor)[17]

  • White, opaque 96-well or 384-well assay plates[17][18]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

G prep 1. Reagent Prep - Dilute Kinase, Substrate, ATP - Prepare Inhibitor Plate reaction 2. Kinase Reaction - Add Kinase to Inhibitor - Incubate (10 min) - Add Substrate/ATP - Incubate (60 min, 30°C) prep->reaction adp_detect 3. ADP Detection - Add ADP-Glo™ Reagent - Incubate (40 min) - Add Kinase Detection Reagent - Incubate (30 min) reaction->adp_detect read 4. Data Acquisition - Measure Luminescence adp_detect->read

Figure 2: General Workflow for the Luminescence-Based Kinase Assay.

Step-by-Step Methodology:

1. Compound Preparation (Inhibitor Plate): a. Prepare a 10 mM stock solution of each this compound derivative and the positive control inhibitor in 100% DMSO.[17] b. Create a serial dilution series of each test compound. For a 10-point dose-response curve, a 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[17] c. In a dedicated 96-well plate (the "inhibitor plate"), pipette 2.5 µL of each serially diluted compound into the appropriate wells. d. Prepare "no inhibitor" (0% inhibition) controls containing only DMSO and "maximal inhibition" controls (using a high concentration of the positive control inhibitor).

2. Kinase Reaction: a. Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and ATP in kinase assay buffer. Causality Note: The concentrations of kinase and ATP should be empirically determined. Typically, the ATP concentration is set near its Kₘ value for the kinase to ensure sensitivity to competitive inhibitors.[16] b. In a white, opaque 96-well assay plate, add 2.5 µL of the diluted kinase to each well, except for the "no enzyme" background controls. c. Transfer 2.5 µL from the inhibitor plate to the assay plate. d. Incubate for 10-15 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring that the measured inhibition reflects a true equilibrium. e. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. f. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption).

3. ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the reaction and deplete the unused ATP.[17] b. Incubate for 40 minutes at room temperature.[17] c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

4. Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader. The integration time should be set to ensure a robust signal without saturating the detector.

Part 3: Data Analysis and Interpretation

1. Data Normalization: a. Subtract the average luminescence signal from the "no enzyme" wells from all other wells to correct for background. b. Normalize the data as a percentage of inhibition using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

2. IC₅₀ Determination: a. Plot the % Inhibition against the logarithm of the inhibitor concentration.[9] b. Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, R).[19][20] c. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[20]

3. Data Presentation: Summarize the calculated IC₅₀ values for all tested derivatives in a clear, tabular format for easy comparison.

Compound IDTarget KinaseIC₅₀ (nM) [± SEM]
Derivative 1EGFR15.5 ± 2.1
Derivative 2EGFR250.1 ± 18.7
Derivative 3EGFR>10,000
StaurosporineEGFR8.2 ± 1.1

4. Determining Kᵢ and Mode of Inhibition (Advanced): To determine the Kᵢ and the mechanism of inhibition, further experiments are required where the reaction velocity is measured at various concentrations of both the substrate and the inhibitor.[13]

  • Data Collection: Generate multiple substrate titration curves, each in the presence of a different, fixed concentration of the inhibitor.

  • Analysis: The resulting data can be globally fitted to different inhibition models (competitive, non-competitive, etc.) using specialized kinetic software.[19] Alternatively, the data can be visualized using a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate concentration]). The pattern of changes in the lines' intercepts and slopes at different inhibitor concentrations reveals the mode of inhibition.[14][16][21]

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal Autofluorescent/luminescent compound; Contaminated reagents; Substrate degradation.[22]Run a control with the compound alone to check for interference. Use fresh, high-purity reagents and protect the substrate from light.[18][22]
No or Weak Inhibition Incorrect inhibitor concentration; Inhibitor insolubility; Inactive enzyme.[22]Verify stock solution concentration and dilutions. Ensure the inhibitor is fully dissolved in the assay buffer; check for precipitation. Always test enzyme activity with a positive control inhibitor.[22][23]
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Temperature gradients across the plate.[18]Use calibrated pipettes and prepare a master mix for reagents where possible. Ensure gentle but thorough mixing. Allow the plate to equilibrate to temperature before reading.[18]
"Activating" Effect at Low Concentrations Assay artifact; Compound impurity; Complex biological mechanism (e.g., allostery).[24]Rule out artifacts by running appropriate controls. Verify compound purity. If reproducible, this may indicate a complex mechanism requiring further investigation.[24]

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound derivatives as enzyme inhibitors. By combining the foundational principles of enzyme kinetics with a detailed and validated experimental protocol, researchers can confidently screen compound libraries, determine inhibitor potencies, and generate the high-quality data necessary to advance promising candidates in the drug discovery pipeline. Adherence to proper controls, careful data analysis, and awareness of potential pitfalls are paramount to achieving success in this endeavor.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • YouTube. (2021).
  • edX. IC50 Determination. DavidsonX – D001x – Medicinal Chemistry.
  • ResearchGate. Selected quinoline based EGFR tyrosine kinase inhibitors. [Link]
  • PMC - PubMed Central. (n.d.).
  • MDPI. (2022).
  • PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
  • Arabian Journal of Chemistry. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. [Link]
  • PubMed Central. (n.d.).
  • Fiveable. Enzyme kinetics and inhibition studies. [Link]
  • bioRxiv. (2018).
  • BenchChem. (2025). Application Notes and Protocols for a Novel Kinase Inhibitor.
  • YouTube. (2023).
  • NIH. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]
  • MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]
  • BenchChem. (2025).
  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • bioRxiv. (2024).
  • Ainfo. Kinetic analysis of inhibitor actions on enzymes. [Link]
  • PMC - NIH. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors. [Link]
  • PubMed. (2021).
  • NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes. [Link]
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • ResearchGate.
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
  • ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • ResearchGate. (2024).
  • ResearchGate. (2014).
  • BenchChem. (2025). Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)
  • MDPI. (n.d.). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. [Link]
  • PMC - NIH. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [https://www.mdpi.com/2 organics-04-00016]([Link] organics-04-00016)
  • PubChem. 3-Bromoquinoline. [Link]
  • BenchChem. (2025). Potential Applications of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide for Researchers.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving 3-Bromoquinolin-6-ol Synthesis Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, evidence-based solutions to enhance reaction yields and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that often presents challenges in achieving high yields and purity. The quinoline core is typically assembled first, followed by a regioselective bromination. Each stage is critical and prone to issues such as low conversion rates, formation of isomeric byproducts, and purification difficulties. This guide will deconstruct the common hurdles and provide actionable strategies for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and step-by-step solutions.

Problem 1: Low Yield in the Quinoline Ring Formation (Skraup Synthesis)

The Skraup synthesis is a classical method for creating the quinoline core, often from a substituted aniline like p-aminophenol or a derivative.[1][2] However, this reaction is notoriously sensitive to conditions and substrate reactivity.

Potential Causes & Solutions:

  • Substrate Reactivity: Anilines with electron-withdrawing groups can exhibit reduced nucleophilicity, leading to lower yields.[3]

    • Solution: While protecting the hydroxyl group of p-aminophenol (e.g., as a methoxy group) can modulate reactivity, this adds extra synthetic steps. A more direct approach is the careful optimization of reaction conditions.

  • Improper Temperature Control: The Skraup reaction is highly exothermic.[3] Insufficient initial heating will prevent the reaction from starting, while runaway temperatures can lead to polymerization and tar formation.

    • Solution: Initiate the reaction by heating the mixture to its boiling point. Once the exothermic reaction begins, remove the external heat source to allow the reaction's own heat to sustain boiling.[3] Once the initial exotherm subsides, reapply heat to maintain a steady reflux.

  • Inefficient Mixing: The reaction mixture is often viscous, which can lead to localized overheating and the formation of byproducts.[3]

    • Solution: Employ a powerful mechanical stirrer instead of a magnetic stir bar to ensure homogeneous mixing throughout the reaction.

  • Reagent Quality: The presence of water in the glycerol can interfere with the dehydration process that forms acrolein, a key intermediate.[3][4]

    • Solution: Use anhydrous glycerol to prevent this interference.

ParameterRecommendationRationale
Stirring Mechanical StirrerEnsures homogeneity in viscous mixtures, preventing localized overheating.[3]
Temperature Controlled initial heating, then self-sustaining refluxManages the exothermic nature of the reaction to prevent byproduct formation.[3]
Glycerol AnhydrousPrevents water from interfering with the formation of the acrolein intermediate.[3][4]
Problem 2: Poor Regioselectivity During Bromination

Achieving bromination specifically at the C-3 position of the quinolin-6-ol ring can be challenging. Electrophilic bromination of the quinoline ring typically favors the 5- and 8-positions.[5] The hydroxyl group at the 6-position is an activating group, which can further complicate regioselectivity.

Potential Causes & Solutions:

  • Aggressive Brominating Agent: Molecular bromine (Br₂) can be too reactive, leading to over-bromination and a mixture of isomers.[6]

    • Solution: Utilize a milder brominating agent such as N-Bromosuccinimide (NBS), which can provide better control over the reaction.[6]

  • Inappropriate Reaction Temperature: Higher temperatures can decrease selectivity and increase the rate of side reactions.[6]

    • Solution: Performing the bromination at a lower temperature can favor the desired 3-bromo isomer.[6]

  • Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybrominated products.[7]

    • Solution: Carefully control the stoichiometry, using no more than 1.0 to 1.1 equivalents of the brominating agent to minimize di-bromination.[6]

Experimental Protocol: Regioselective Bromination using NBS

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Quinolin-6-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloroethane (DCE) or other suitable solvent[6]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the quinolin-6-ol in anhydrous DCE.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (1.0-1.1 equivalents) in anhydrous DCE to the cooled quinolin-6-ol solution over a period of 30-60 minutes.

  • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Problem 3: Difficulties in Product Purification

The final product, this compound, may be contaminated with starting materials, isomeric byproducts, and polybrominated species, making purification a significant challenge.

Potential Causes & Solutions:

  • Similar Polarity of Components: The desired product and impurities often have very similar polarities, making separation by standard silica gel chromatography difficult.[6]

    • Solution 1: Optimized Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. Aim for an Rf value of around 0.3-0.4 for your target compound on TLC to determine the optimal eluent system.[8]

    • Solution 2: Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases like alumina or reversed-phase silica (C18).[6][8]

    • Solution 3: Recrystallization: This can be a highly effective method for purifying the product. Experiment with different solvent systems to find one that provides a significant solubility difference between the product and impurities.[8] For instance, 3-bromoquinoline hydrobromide can be recrystallized from a water/alcohol mixture.[6]

  • Formation of Salts: The basic nitrogen in the quinoline ring can form salts with acidic byproducts (e.g., HBr), altering its solubility and chromatographic behavior.[7]

    • Solution: Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic quinoline compounds will move into the aqueous layer. After separating the layers, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.[8] This is effective for removing non-basic impurities.

Diagram: Troubleshooting Low Yield

Troubleshooting Low Yield cluster_synthesis Quinoline Synthesis Stage cluster_bromination Bromination Stage start Low Yield of This compound cause1 Poor Substrate Reactivity start->cause1 cause2 Improper Temperature Control start->cause2 cause3 Inefficient Mixing start->cause3 cause4 Aggressive Brominating Agent start->cause4 cause5 High Reaction Temperature start->cause5 cause6 Incorrect Stoichiometry start->cause6 sol1 Optimize Reaction Conditions cause1->sol1 sol2 Careful Temperature Monitoring cause2->sol2 sol3 Use Mechanical Stirrer cause3->sol3 sol4 Use Milder Agent (e.g., NBS) cause4->sol4 sol5 Lower Reaction Temperature cause5->sol5 sol6 Precise Stoichiometric Control cause6->sol6 Synthesis Workflow start p-Aminophenol Derivative step1 Skraup Synthesis (or alternative) start->step1 intermediate Quinolin-6-ol step1->intermediate step2 Regioselective Bromination intermediate->step2 product This compound (Crude) step2->product step3 Purification (Chromatography/ Recrystallization) product->step3 final_product Pure this compound step3->final_product

Caption: General workflow for this compound synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline.
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
  • Collins, I. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]
  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (n.d.). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
  • BenchChem. (n.d.). Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Sources

Technical Support Center: Purification of 3-Bromoquinolin-6-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this molecule by column chromatography. Here, we move beyond generic protocols to address the specific challenges and questions that arise during this critical purification step.

Introduction: The Challenge of Purifying this compound

This compound is a polar, heterocyclic compound. Its structure, featuring a basic nitrogen atom within the quinoline ring and an acidic hydroxyl group, presents a unique set of challenges for purification via silica gel column chromatography. Common issues include poor separation from structurally similar impurities, streaking or tailing of the compound on the column, and even on-column degradation. This guide provides a systematic approach to overcoming these obstacles.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of this compound, followed by their causes and practical solutions.

dot

Caption: Troubleshooting common column chromatography issues.

Issue 1: Significant streaking or tailing of the product spot on TLC and poor peak shape during column elution.
  • Question: My purified fractions are showing significant tailing on TLC, and the separation on the column is broad. What is causing this and how can I fix it?

  • Answer: Tailing is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic silica gel. The basic nitrogen on the quinoline ring can interact with the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[1][2]

    • Solution 1: Deactivate the Stationary Phase. The most effective solution is to neutralize the acidic sites on the silica gel. This can be done by adding a small amount of a basic modifier, like triethylamine (NEt₃) or pyridine, to your mobile phase (typically 0.5-2%).[1] This amine will preferentially bind to the active sites on the silica, allowing your compound to elute with a much-improved peak shape.

    • Solution 2: Change the Stationary Phase. If deactivation is insufficient, consider a less acidic stationary phase.[1] Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.[1] Florisil, a magnesium silicate-based adsorbent, is another milder option.[1]

Issue 2: The product is not eluting from the column, even with a highly polar solvent system.
  • Question: I've tried running my column with 100% ethyl acetate, and my product is still not coming off. What should I do?

  • Answer: This indicates that your compound is highly polar and is very strongly adsorbed to the silica gel.

    • Solution 1: Increase Mobile Phase Polarity Systematically. While ethyl acetate is a polar solvent, you may need to introduce an even stronger one. A common next step is to use a mixture of dichloromethane and methanol.[2] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol in your mobile phase can start to dissolve the silica gel.[2]

    • Solution 2: Check for Decomposition. It's also possible your compound has decomposed on the column.[3] Before running a large-scale column, it's wise to perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have appeared.

Issue 3: Poor separation between this compound and impurities with similar Rf values.
  • Question: My TLC shows two spots that are very close together. How can I improve the separation on the column?

  • Answer: Separating compounds with similar polarities, such as isomers, is a common challenge.[1]

    • Solution 1: Optimize the Mobile Phase. The key is in the solvent system. You need to run multiple TLCs with different solvent ratios to find the system that gives the best separation. A good starting point is a mixture of ethyl acetate and hexane or dichloromethane.[1] Aim for an Rf value of around 0.2-0.3 for your target compound to ensure it spends enough time on the stationary phase to separate effectively.

    • Solution 2: Use a Gradient Elution. Instead of running the entire column with a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[1] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.

    • Solution 3: Avoid Overloading. Loading too much crude material will lead to broad bands that overlap, making separation impossible. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Given the polar nature of this compound, a good starting point for TLC analysis would be a mixture of ethyl acetate and hexane.[3] Begin with a ratio of 30:70 (ethyl acetate:hexane) and adjust the polarity based on the resulting Rf value. If the compound remains at the baseline, increase the proportion of ethyl acetate. For column chromatography, the ideal mobile phase is one that provides an Rf value of 0.2-0.3 for the target compound on TLC.[4]

Starting Solvent System (v/v)Expected Observation for this compound
10% Ethyl Acetate / 90% HexaneLikely low Rf, close to the baseline.
30% Ethyl Acetate / 70% HexaneA good starting point for achieving an optimal Rf.
50% Ethyl Acetate / 50% HexaneRf may be too high, leading to poor separation.

Q2: Should I use wet or dry loading for my sample?

A2: The choice between wet and dry loading depends on the solubility of your crude material in the initial mobile phase.

  • Wet Loading: If your compound is readily soluble in a small amount of the mobile phase, you can dissolve it and carefully pipette the solution onto the top of the column.

  • Dry Loading: If your compound has poor solubility in the eluent, dry loading is preferable. To do this, dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[3] Dry loading often results in better separation as it ensures the sample is introduced to the column in a very narrow band.

dot

Caption: Decision workflow for sample loading method.

Q3: My compound seems to be decomposing on the column. What can I do?

A3: Decomposition of quinoline derivatives on silica gel is a known issue, often due to the acidic nature of the stationary phase.[1]

  • Deactivate the Silica: As mentioned in the troubleshooting guide, adding 0.5-2% triethylamine to your eluent can neutralize the acidic sites on the silica gel.[1]

  • Use an Alternative Stationary Phase: Neutral alumina or Florisil are less acidic alternatives to silica gel.[1]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time your compound spends in contact with the stationary phase.[1]

Part 3: Experimental Protocol

This protocol provides a general workflow. Specific solvent systems and conditions should be optimized for each batch of crude this compound using preliminary TLC analysis.

1. Preparation of the Stationary Phase:

  • Choose an appropriate stationary phase (silica gel is common, but consider neutral alumina if decomposition is observed).[1]

  • Prepare a slurry of the silica gel in the initial, least polar eluent.

  • Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

3. Elution:

  • Start with a non-polar solvent system and gradually increase the polarity (gradient elution). The starting solvent system should be one in which your desired compound has an Rf of ~0.1-0.2 on TLC.

  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

  • Collect fractions of a consistent volume.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. The Royal Society of Chemistry.
  • Support information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Column Chromatography Procedures. Organic Chemistry at CU Boulder.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 3-hydroxyquinoline - Organic Syntheses Procedure. Organic Syntheses.
  • EXPERIMENT 9 CHROMATOGRAPHY. CHEMISTRY.
  • Rf value for TLC : r/chemhelp. Reddit.
  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com. Chegg.com.

Sources

Technical Support Center: Purifying Crude 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 3-Bromoquinolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this valuable heterocyclic building block. We provide in-depth, field-tested answers to common purification problems, explaining the chemical principles behind each technique to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Understanding Your Crude Material
Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude material is intrinsically linked to its synthetic route. The two most common pathways to this molecule, a modified Skraup synthesis or the direct bromination of 6-hydroxyquinoline, generate distinct sets of byproducts.

  • From a Skraup-type Synthesis: This reaction involves condensing a substituted aniline with glycerol (or its equivalent) under harsh acidic and oxidative conditions.[1][2] Consequently, the primary impurities include:

    • Tarry Polymers: The acidic dehydration of glycerol forms acrolein, which is highly prone to polymerization under the reaction conditions, resulting in significant tar formation.[3]

    • Unreacted Starting Materials: Incomplete reaction can leave residual substituted anilines.

    • Oxidizing Agent Byproducts: If nitrobenzene is used as the oxidant, its reduction products (like aniline) may be present.[4]

  • From Direct Bromination of 6-Hydroxyquinoline: This route involves electrophilic aromatic substitution. The impurities are typically related to the bromination reaction itself:

    • Unreacted 6-Hydroxyquinoline: Incomplete bromination is a common source of contamination.

    • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated quinolinols, such as 3,5-dibromoquinolin-6-ol or 3,7-dibromoquinolin-6-ol.[5]

    • Regioisomers: While the 3-position is activated, minor substitution at other positions on the quinoline ring is possible depending on the reaction conditions.

Q2: My crude product is a dark, viscous tar. Is it salvageable, and what is the first step?

This is a classic sign of a Skraup synthesis.[3] The tar consists of high-molecular-weight polymers that can complicate purification.

Expert Advice: Do not proceed directly to chromatography or recrystallization. The primary goal is to separate the desired monomeric quinoline from the non-volatile tar.

  • Initial Cleanup with Activated Carbon: Before attempting more selective purifications, a charcoal treatment can be highly effective. Dissolve the crude material in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 5-10% by weight of your crude material), and gently heat or stir the mixture for 15-30 minutes. The porous surface of the carbon will adsorb the large, colored tarry impurities.[3]

  • Hot Filtration: Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the carbon and adsorbed tars. This filtrate is now a much cleaner starting point for subsequent purification steps.

Part 2: Core Purification Strategies & Troubleshooting
Q3: Which primary purification technique should I choose? Acid-base extraction, recrystallization, or column chromatography?

The optimal technique depends on the nature and quantity of your impurities. This compound is an amphoteric molecule, possessing both a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group. This unique characteristic can be exploited.

Use the following decision tree to guide your choice:

G start Start: Crude this compound q1 Is the crude product highly colored or tarry? start->q1 charcoal Perform Activated Carbon Treatment First q1->charcoal Yes q2 What are the main impurities? q1->q2 No charcoal->q2 acid_base Acid-Base Extraction (Excellent for bulk removal of non-amphoteric impurities) q2->acid_base Mainly non-basic q3 Are impurities structurally similar (e.g., isomers)? q2->q3 Acidic/Basic/Isomeric non_basic Non-basic impurities (e.g., neutral organics, polymers) acidic_basic Other acidic/basic compounds (isomers, starting materials) acid_base->q3 Proceed to polishing step chromatography Column Chromatography (Best for separating compounds with different polarities) q3->chromatography Yes recrystallization Recrystallization (Good for removing small amounts of impurities with different solubilities) q3->recrystallization No yes_isomers Yes no_isomers No

Caption: Decision tree for selecting a primary purification method.

Q4: How can I perform an effective acid-base extraction? My compound seems to get lost between layers.

This is a common issue due to the compound's amphoteric nature. A sequential pH-adjusted extraction is required to isolate it. The key is to use acids and bases of appropriate strength to selectively move your compound and its impurities between aqueous and organic phases.[6][7]

The Underlying Chemistry:

  • The quinoline nitrogen (pKa ~4.9) can be protonated by a strong acid (e.g., 1M HCl) to form a water-soluble quinolinium salt.

  • The phenolic hydroxyl group (pKa ~10) is weakly acidic and requires a strong base (e.g., 1M NaOH) to be deprotonated into a water-soluble phenoxide.[8] It will not react with a weak base like sodium bicarbonate.[8]

This allows for a logical separation from strongly acidic impurities (like carboxylic acids), neutral impurities, and strongly basic impurities.

G cluster_0 Step 1: Remove Acidic Impurities cluster_1 Step 2: Isolate the Phenolic Product cluster_2 Step 3: Recover the Product start Crude dissolved in Organic Solvent (e.g., EtOAc) wash1 Wash with aq. NaHCO₃ start->wash1 org1 Organic Layer: This compound, Neutral & Basic Impurities wash1->org1 Separate aq1 Aqueous Layer: Strongly Acidic Impurities (e.g., R-COOH) wash1->aq1 Separate wash2 Wash with aq. NaOH (1M) org1->wash2 org2 Organic Layer: Neutral & Basic Impurities wash2->org2 Separate aq2 Aqueous Layer: Deprotonated Product (Sodium 3-bromoquinolin-6-oxide) wash2->aq2 Separate recover Neutralize with HCl (1M) until pH ~7 aq2->recover precipitate Product Precipitates recover->precipitate extract Extract with Organic Solvent precipitate->extract final Pure this compound in Organic Solvent extract->final

Caption: Workflow for a sequential acid-base extraction.

See Protocol 1 for a detailed step-by-step methodology.

Q5: I'm struggling with recrystallization. My compound either "oils out" or the yield is very low. What should I do?

Recrystallization is an art that relies on precise control of solubility.[9] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

Troubleshooting Recrystallization:

Issue Probable Cause Solution
"Oiling Out" 1. Solution is too saturated. 2. Cooling rate is too fast. 1. Reheat the mixture to redissolve the oil, then add a small amount of additional hot "good" solvent.[10] 2. Allow the flask to cool slowly on the benchtop before moving to an ice bath.[11]
No Crystals Form 1. Solution is not supersaturated (too much solvent used). 1. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] 2. Gently heat the solution to evaporate some solvent, then allow it to cool again.[10]

| Low Yield | 1. Too much solvent was used, leaving product in the mother liquor. 2. Crystals were filtered while the solution was still warm. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration.[11] |

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For quinolines, mixed-solvent systems are often effective.[10][12]

Solvent System Type Notes
Ethanol / Water Mixed-Protic Dissolve in hot ethanol ("good" solvent), then add water ("poor" solvent) dropwise until cloudy. Reheat to clarify and cool slowly.[12]
Ethyl Acetate / Hexanes Mixed-Aprotic A common system for purifying brominated quinolines.[13] Dissolve in hot ethyl acetate and add hexanes.

| Toluene | Aromatic | Can be effective for recrystallizing aromatic heterocycles. |

See Protocol 2 for a detailed mixed-solvent recrystallization procedure.

Q6: My compound streaks badly on a silica gel TLC plate and gives poor separation in column chromatography. How can I improve this?

This is a classic problem for basic compounds like quinolines on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing and poor peak shape.[14]

The Solution: Use a Basic Modifier. Adding a small amount of a volatile base, such as triethylamine (NEt₃) or pyridine, to your eluent system will dramatically improve chromatography.

Mechanism of Action: The triethylamine acts as a competitive base, interacting with the acidic silanol sites on the silica. This effectively "masks" these sites from your quinoline compound, allowing it to travel through the column more uniformly, resulting in sharper bands and better separation.[14] A typical concentration is 0.5-2% triethylamine in your eluent (e.g., Hexane/Ethyl Acetate).[14]

Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[11]

See Protocol 3 for a detailed flash column chromatography procedure.

Part 3: Purity Assessment & Validation
Q7: How can I definitively confirm the purity of my final product?

A single technique is often insufficient. A multi-technique approach is crucial for robust purity validation.[15]

  • Thin-Layer Chromatography (TLC): An essential first step to quickly visualize the number of components. A single spot (in multiple eluent systems) suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[16] A reversed-phase C18 column is typically used. Purity is calculated from the area percentage of the main peak.[16]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unequivocal structural confirmation. The absence of impurity signals in the spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified standard.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can help identify the mass of impurities seen in the HPLC trace.[15]

  • Melting Point: A sharp and narrow melting range is characteristic of a pure crystalline solid.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes strongly acidic impurities.[8]

  • Base Extraction: To the remaining organic layer, add an equal volume of 1M sodium hydroxide (NaOH) solution. Shake vigorously as before, venting frequently. The target compound will move into the aqueous layer as its sodium salt.[6]

  • Separation: Carefully drain the lower aqueous layer containing your product into a clean Erlenmeyer flask. The organic layer, containing neutral and basic impurities, can be discarded.

  • Neutralization & Precipitation: Cool the aqueous extract in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is neutral (pH ≈ 7), checking with pH paper. The purified this compound will precipitate as a solid.

  • Final Extraction & Isolation: Extract the neutralized aqueous solution with three portions of a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate ("good" solvent) required to just dissolve the solid completely.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane ("poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add ~1% triethylamine (NEt₃) to the mixture. The ideal system should give your target compound an Rf value of approximately 0.3.[11]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring an even, bubble-free bed. Add a thin layer of sand on top.[18]

  • Sample Loading (Dry Loading): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11][18]

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure (flash chromatography) to begin elution. Start with a low polarity mixture and gradually increase the polarity (e.g., from 10% EtOAc in hexanes to 30% EtOAc in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[11]

References

  • BenchChem Technical Support. (n.d.). Synthesis and Purification of 3-Bromoquinoline.
  • BenchChem Technical Support. (n.d.). Purifying Quinoline Aldehydes by Column Chromatography.
  • BenchChem Technical Support. (n.d.). High-Purity 3-Bromoquinoline Recrystallization.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?.
  • BenchChem Technical Support. (n.d.). Purification of Quinoline Derivatives.
  • Google Patents. (2001). JP2001322979A - Method for producing 3-bromoquinoline.
  • BenchChem Technical Support. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
  • BenchChem Technical Support. (n.d.). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem Technical Support. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food.
  • BenchChem Technical Support. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
  • BenchChem Technical Support. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline.
  • Wikipedia. (n.d.). Skraup reaction.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

Sources

common side products in the synthesis of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?

A1: The synthesis of this compound typically involves a multi-step process, often starting with the construction of the quinolin-6-ol core, followed by regioselective bromination. The primary challenges are controlling the regioselectivity of the bromination and minimizing the formation of polymeric tars and other side products during the quinoline ring formation.

Q2: My Skraup/Doebner-von Miller reaction to form the quinoline core is producing a low yield and a significant amount of tar. What is causing this, and how can I mitigate it?

A2: Tar formation is a well-known issue in Skraup and Doebner-von Miller reactions, which proceed under harsh acidic and oxidizing conditions.[1] These conditions can lead to the polymerization of reactants and intermediates. To minimize tarring, consider the following:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the Skraup synthesis less violent and control the reaction rate, which can reduce charring.[1][2]

  • Control Temperature: The reaction is highly exothermic.[1] It's crucial to add sulfuric acid slowly with efficient cooling and to heat the reaction gently to initiate it.[1]

  • Efficient Stirring: Good agitation helps dissipate heat and prevent localized hotspots that can promote polymerization.[1]

Q3: I am having trouble with the regioselectivity of the bromination of 6-hydroxyquinoline. Why am I getting multiple brominated products?

A3: The hydroxyl group at the 6-position is an activating, ortho-, para-directing group. This, combined with the directing effects of the quinoline nitrogen, can lead to a mixture of brominated isomers. Electrophilic substitution on the quinoline ring is generally preferred at the 5- and 8-positions.[3][4] Direct bromination of 6-hydroxyquinoline can therefore yield a mixture of products brominated on the benzene ring portion of the scaffold.

Troubleshooting Guide: Common Side Products and Solutions

This section details specific side products that may be encountered during the synthesis of this compound and provides actionable troubleshooting steps.

Issue 1: Formation of Isomeric Bromoquinolin-6-ols

Description: During the bromination of 6-quinolinol, you observe the formation of not only the desired 3-bromo isomer but also other isomers such as 5-bromo-, 7-bromo-, and 5,7-dibromoquinolin-6-ol.

Causality: The hydroxyl group strongly activates the positions ortho and para to it (positions 5 and 7). Direct bromination with reagents like molecular bromine often leads to substitution at these more activated sites.[5][6]

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • Protect the hydroxyl group as a methoxy or other ether to reduce its activating effect. Bromination of 6-methoxyquinoline has been shown to selectively produce the 5-bromo derivative.[7] While this may not directly yield the 3-bromo isomer, it illustrates the principle of altering reactivity.

  • Directed Bromination:

    • A more reliable route to achieve 3-bromination is to start with a precursor that directs the bromine to the 3-position. For example, synthesis of the quinoline ring from a pre-brominated aniline derivative can provide the desired regiochemistry.[8]

  • Purification Challenges:

    • Separating these isomers can be difficult due to their similar physical properties.[9]

    • Optimized Column Chromatography: Use a long column with a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) to improve separation.[9] Monitor fractions carefully with TLC.

    • Recrystallization: If a suitable solvent system can be found where the isomers have different solubilities, fractional recrystallization can be effective.

Issue 2: Poly-bromination of the Quinoline Ring

Description: Your reaction is yielding di- or even tri-brominated products in significant amounts.

Causality: The presence of the activating hydroxyl group can make the quinoline ring susceptible to over-bromination, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Troubleshooting Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent.

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) can sometimes offer better control over mono-bromination compared to molecular bromine.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired mono-brominated product is maximized.

Issue 3: Incomplete Decarboxylation Leading to Carboxylic Acid Impurities

Description: If your synthesis involves a Pfitzinger or related reaction to form a quinoline-4-carboxylic acid intermediate, followed by decarboxylation, you may find the final product is contaminated with the carboxylic acid precursor.[4][10]

Causality: Decarboxylation of quinoline carboxylic acids often requires high temperatures, and the reaction may not go to completion.[11][12][13]

Troubleshooting Protocol:

  • Optimize Decarboxylation Conditions:

    • Thermal Decarboxylation: Ensure the temperature is high enough and the reaction time is sufficient. This can sometimes lead to decomposition, so finding the optimal balance is key.[11]

    • Copper-Catalyzed Decarboxylation: The use of a copper catalyst can facilitate decarboxylation under milder conditions and improve yields.[11]

  • Purification:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate). The deprotonated carboxylic acid will move to the aqueous layer.

Data Summary Table
IssueCommon Side Product(s)CausalityRecommended Solution(s)
Regioselectivity 5-Bromo-, 7-Bromo-, and 5,7-Dibromoquinolin-6-olActivation by the -OH group at positions 5 and 7.Use a directed synthesis strategy; Optimize chromatographic separation.
Over-reaction Di- and tri-brominated quinolinolsHighly activated ring system.Control stoichiometry of brominating agent; Use a milder reagent (NBS); Monitor reaction closely.
Incomplete Reaction 6-Hydroxyquinoline-4-carboxylic acidInsufficiently harsh conditions for decarboxylation.Increase temperature/time for thermal decarboxylation; Employ a copper catalyst; Purify via acid-base extraction.
Ring Formation Polymeric tarsHarsh acidic and oxidizing conditions of Skraup/Doebner-von Miller synthesis.Use a moderator (FeSO₄); Control temperature and acid addition rate; Ensure efficient stirring.[1]
Visualizing the Synthetic Challenges

The following workflow illustrates the key steps and potential pitfalls in a common synthetic approach to this compound.

G cluster_0 Quinoline Core Synthesis (e.g., Skraup) cluster_1 Bromination A Aniline Derivative + Glycerol B Acid-catalyzed Cyclization A->B H₂SO₄, Oxidizing Agent C 6-Quinolinol B->C Oxidation & Workup Side1 Tar Formation B->Side1 Polymerization D 6-Quinolinol E Electrophilic Bromination D->E Br₂ or NBS F This compound (Target) E->F Desired Path Side2 Di/Poly-brominated Products E->Side2 Over-bromination Side3 5-Bromo & 7-Bromo Isomers E->Side3 Poor Regioselectivity

Caption: Synthetic workflow highlighting key challenges.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol is a general guideline for the purification of this compound from its isomers and other impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to settle into a compact bed. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a shallow gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[9]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues in the synthesis.

G Start Crude Product Analysis (TLC, LC-MS) LowYield Low Yield of Target? Start->LowYield Impure Multiple Spots/Peaks? Start->Impure LowYield->Impure No Tar Significant Tar Formation? LowYield->Tar Yes Isomers Isomeric Impurities Present? Impure->Isomers Yes OptimizeRingFormation Optimize Skraup/Doebner: - Add FeSO₄ - Control Temp - Improve Stirring Tar->OptimizeRingFormation Yes Decarboxylation Carboxylic Acid Present? Tar->Decarboxylation No OptimizeRingFormation->Start Decarboxylation->Impure No OptimizeDecarb Optimize Decarboxylation: - Increase Temp/Time - Use Cu Catalyst Decarboxylation->OptimizeDecarb Yes OptimizeDecarb->Start OptimizeChroma Optimize Chromatography: - Shallow Gradient - Long Column - Consider Recrystallization Isomers->OptimizeChroma Yes PolyBrom Poly-brominated Impurities? Isomers->PolyBrom No End Pure this compound OptimizeChroma->End OptimizeBrom Optimize Bromination: - Control Stoichiometry - Use NBS - Monitor by TLC/LC-MS PolyBrom->OptimizeBrom Yes PolyBrom->End No OptimizeBrom->End

Caption: Troubleshooting decision tree.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Request PDF. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. (2025).
  • Regioselective bromin
  • BenchChem. (n.d.). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. (n.d.). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
  • Organic Syntheses Procedure. (n.d.). The 12-l.
  • NIH. (n.d.).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. (n.d.).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
  • Wikipedia. (n.d.).
  • Allen. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
  • Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene.
  • Sigma-Aldrich. (n.d.). This compound | 13669-57-3.
  • ChemBK. (n.d.). This compound.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • YouTube. (2025).
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • YouTube. (2020). Skraup Synthesis | Quinoline | Doebner Miller Reaction.

Sources

Technical Support Center: Selective Mono-bromination of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the formation of di-brominated quinoline species. This resource offers practical, field-proven insights and troubleshooting strategies to achieve high-yield, selective mono-bromination of the quinoline scaffold.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the formation of di-brominated byproducts and providing actionable protocols to mitigate their formation.

Question 1: My reaction is producing a significant amount of a di-brominated product alongside my desired mono-brominated quinoline. What are the primary factors driving this over-bromination?

Answer: The formation of di-brominated quinoline species is primarily governed by the electronic properties of the quinoline ring and the reaction conditions employed. The quinoline nucleus, particularly when substituted with electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups, is highly activated towards electrophilic aromatic substitution.[1][2] This heightened reactivity can make it challenging to stop the reaction at the mono-bromination stage.

Several factors can contribute to over-bromination:

  • Substrate Activation: Electron-donating groups strongly activate the ortho and para positions relative to their location. For instance, in 8-hydroxyquinoline, the C5 and C7 positions are highly susceptible to electrophilic attack, often leading to the formation of 5,7-dibromo-8-hydroxyquinoline.[1][2]

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine, Br2) is a direct cause of di-bromination. Even a slight excess can lead to the formation of undesired byproducts, especially with highly activated substrates.[1][3]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination, leading to a greater proportion of the di-brominated product.

  • Choice of Brominating Agent: Highly reactive brominating agents can be less selective, favoring multiple substitutions.

Question 2: How can I adjust my reaction conditions to favor the formation of a mono-brominated product?

Answer: Achieving selective mono-bromination requires a careful balance of reaction parameters. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: The most critical factor is the precise control of the brominating agent's stoichiometry. Aim for a 1:1 molar ratio or even a slight sub-stoichiometric amount of the brominating agent relative to the quinoline substrate. This can be achieved by the slow, dropwise addition of the brominating agent to the reaction mixture.[2]

  • Lower the Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C or below) can significantly improve selectivity by slowing down the rate of the second bromination.[3]

  • Select a Milder Brominating Agent: Instead of highly reactive agents like molecular bromine, consider using N-Bromosuccinimide (NBS).[4][5][6] NBS is a milder source of electrophilic bromine and often provides better control and selectivity in the bromination of activated aromatic systems.[4][6]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Less polar solvents may sometimes temper the reaction's vigor. Common solvents for quinoline bromination include chloroform, carbon tetrachloride, and acetic acid.[1][2]

Experimental Protocol: Selective Mono-bromination of 8-Methoxyquinoline using Molecular Bromine

This protocol is adapted from established literature procedures for the selective synthesis of 5-bromo-8-methoxyquinoline, a mono-brominated product.[2]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br2)

  • Distilled Chloroform (CHCl3)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Dropping funnel

  • Stir plate and stir bar

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform in a round-bottom flask.

  • Prepare a solution of molecular bromine (1.1 eq) in chloroform in a dropping funnel.

  • In the dark, add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over 10 minutes at ambient temperature.

  • Stir the reaction mixture for 2 days.

  • After the reaction is complete, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane to yield 5-bromo-8-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q: Can di-bromination be completely avoided?

A: While complete avoidance can be challenging for highly activated quinolines, the formation of di-brominated species can be minimized to trace amounts through careful optimization of reaction conditions, particularly by controlling stoichiometry and temperature.[1] In some cases, a small percentage of the di-brominated product may be unavoidable, necessitating purification by chromatography or recrystallization.[2]

Q: Are there alternative strategies to direct bromination for achieving mono-bromination?

A: Yes. If direct bromination consistently yields mixtures, consider a precursor-based synthesis. This involves synthesizing a substituted 1,2,3,4-tetrahydroquinoline (THQ), performing the bromination, and then aromatizing the ring to the desired bromoquinoline.[7][8] This multi-step approach can offer better regioselectivity. For instance, N-Bromosuccinimide (NBS) can be used for the efficient bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction to yield bromoquinolines.[9][10]

Q: How does the position of substituents on the quinoline ring affect the propensity for di-bromination?

A: The position and electronic nature of substituents are critical. Electron-donating groups on the benzene portion of the quinoline ring (positions 5, 6, 7, 8) will activate it towards electrophilic substitution, increasing the likelihood of di-bromination at available ortho and para positions.[1][2] Conversely, electron-withdrawing groups will deactivate the ring, making mono-bromination easier to control.

Q: What is the best way to purify my desired mono-brominated product from the di-brominated byproduct?

A: The most common and effective method for separating mono- and di-brominated quinolines is column chromatography.[2][7] Due to the difference in polarity and molecular weight, these compounds can typically be separated on silica gel or alumina using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). In some cases, recrystallization can also be an effective purification technique, as the two products may have different solubilities in a given solvent system.[2]

Data & Visualization

Table 1: Influence of Bromine Equivalents on Product Distribution for 8-Hydroxyquinoline
EntryEquivalents of Br2SolventMono-bromo Product Yield (%)Di-bromo Product Yield (%)
11.1CH3CNMixtureMixture
21.5CH3CN58% (max yield for mono)Present
32.1CH3CN-90%

Data synthesized from literature reports.[1]

Diagram 1: Decision Workflow for Minimizing Di-bromination

G start Experiment Yields Di-brominated Product check_equivalents Is Brominating Agent > 1.0 eq? start->check_equivalents reduce_eq Reduce to 1.0 eq or slightly less. Use slow addition. check_equivalents->reduce_eq Yes check_temp Is Reaction Temp > 0°C? check_equivalents->check_temp No reduce_eq->check_temp lower_temp Lower Temperature to 0°C or below. check_temp->lower_temp Yes check_reagent Using Molecular Bromine (Br2)? check_temp->check_reagent No lower_temp->check_reagent use_nbs Switch to a milder reagent like NBS. check_reagent->use_nbs Yes purify Optimize Purification (Column Chromatography) check_reagent->purify No use_nbs->purify

Caption: A troubleshooting workflow to systematically address the over-bromination of quinolines.

Diagram 2: Reaction Mechanism Overview

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Over-bromination Pathway Quinoline Quinoline Derivative Intermediate1 Wheland Intermediate (Mono-bromination) Quinoline->Intermediate1 + Br2 Br2 Br-Br Product1 Mono-bromoquinoline Intermediate1->Product1 - H+ HBr1 HBr Intermediate2 Wheland Intermediate (Di-bromination) Product1->Intermediate2 + Br2 (excess) Product2 Di-bromoquinoline Intermediate2->Product2 - H+ HBr2 HBr

Caption: The electrophilic substitution mechanism leading to mono- and di-brominated quinolines.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ACG Publications. (2016). Bromination of 8-substituted quinolines.
  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499. [Link]
  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
  • den Hertog, H. J., & de Bruyn, J. (1951). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 70(2), 182-188. [Link]
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 423-442. [Link]
  • Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86. [Link]
  • Thieme. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. [Link]
  • Tulyaganov, N., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • Daugulis, O., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(1), 12. [Link]
  • Semantic Scholar. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]
  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
  • Daugulis, O., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(15), 9814–9822. [Link]
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
  • Google Patents. (2002).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
  • O. M. Ieromina, et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical and Chemical Journal. [Link]

Sources

Technical Support Center: Navigating the Stability of 3-Bromoquinolin-6-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Bromoquinolin-6-ol. This guide is designed to provide in-depth, practical advice on maintaining the stability of this compound in solution, ensuring the reliability and reproducibility of your experimental results. Drawing from established principles of chemical stability and data on quinoline derivatives, this center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like many quinoline derivatives, is primarily influenced by several key factors:

  • pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[1][2] Degradation can be accelerated in both acidic and basic conditions.[1] For instance, the photodegradation of the parent compound, quinoline, is reportedly faster at pH 4.5 than at pH 7.0.[1]

  • Light Exposure: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.[1][3] This photodegradation can lead to the formation of various byproducts, including hydroxyquinolines.[1] The bromo-aromatic system in this compound suggests a potential for photosensitivity.[3]

  • Oxidation: The quinolinol ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in solvents.[3] This can lead to the formation of colored degradation products.[1][3]

  • Temperature: As with most chemical compounds, elevated temperatures can increase the rate of degradation.[1] Proper storage at controlled temperatures is crucial for long-term stability.

Q2: My solution of this compound has turned yellow or brown. What is the likely cause?

A2: Discoloration, typically to a yellow and then brown hue, is a common indicator of degradation in quinoline compound solutions.[1] This is most often caused by oxidation or photodegradation.[1][3] The formation of these colored impurities signifies that the integrity of your compound is compromised. It is critical to prepare fresh solutions if discoloration is observed and to store all solutions protected from light.[1]

Q3: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue with my this compound solution?

A3: Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation.[1] Given that quinoline compounds can be unstable in aqueous solutions, it is highly probable that the observed inconsistencies are due to the degradation of this compound. For sensitive experiments, it is strongly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.[1]

Q4: What is the best solvent for preparing a stock solution of this compound?

A4: For stock solutions, high-purity, peroxide-free aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended.[3] If aqueous solutions are required for your experiments, it is best to prepare them fresh from a concentrated stock in an organic solvent. When preparing aqueous solutions, use purified, de-gassed water to minimize oxidative degradation.[3]

Q5: How should I store my this compound solutions to maximize their shelf-life?

A5: To maximize the stability of your solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity, aprotic solvents like DMSO for long-term stock solutions.[3]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]

  • Temperature Control: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, purging the vial headspace with an inert gas such as argon or nitrogen can help prevent oxidation.[3]

  • pH Control: If working with aqueous solutions, use a buffer system to maintain a stable pH, ideally within the neutral range (pH 6-8), unless experimental data suggests an alternative optimal pH.[3]

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues with this compound solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in the solution upon storage or after dilution in aqueous media. - Poor solubility at storage temperature.- Degradation leading to less soluble byproducts.- A shift in the pH of the solution.- Ensure the storage temperature is not too low for the chosen solvent.- For aqueous dilutions, verify and buffer the pH of the final solution.- If degradation is suspected, prepare a fresh solution and implement the stability-enhancing measures described in the FAQs.
Solution turns yellow, brown, or another color over time. - Oxidative degradation.- Photolytic degradation.- Discard the discolored solution and prepare a fresh one.- Store new solutions under an inert atmosphere (e.g., argon or nitrogen) and strictly protected from light.[3]- Consider adding a compatible antioxidant, such as Butylated Hydroxytoluene (BHT) for organic solvents or ascorbic acid for aqueous solutions, after verifying its compatibility with your experimental system.[3]
Loss of compound potency or inconsistent assay results. - Chemical degradation (hydrolysis, oxidation, photolysis).- Review all storage and handling procedures against the best practices outlined in this guide.- Prepare fresh solutions for each experiment from a recently prepared stock.- Perform a stability study of your compound in the specific assay buffer to determine its stability under the experimental conditions.
Appearance of new peaks in HPLC or LC-MS analysis. - Formation of degradation products.- Characterize the new peaks to understand the degradation pathway.- Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.

III. Experimental Protocols & Methodologies

This section provides detailed protocols for assessing and managing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.[3]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[3] Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.[1]

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 60-80°C.[1] Sample at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.[6]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Preparation and Storage of a Stabilized Stock Solution

Objective: To prepare and store a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Amber glass vials with screw caps and PTFE septa

  • Argon or nitrogen gas with a regulator and tubing

  • Pipettes and tips

Procedure:

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or ensure your DMSO is dry and peroxide-free.

  • Solution Preparation: Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Inert Gas Purging: Gently blow a stream of argon or nitrogen gas into the vial headspace for 15-30 seconds to displace any oxygen.[3]

  • Sealing and Storage: Immediately cap the vial tightly.

  • Aliquoting: For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes in separate amber vials, purging each with inert gas before sealing.

  • Storage Conditions: Store the vials at -20°C or -80°C, protected from light.

  • Usage: When a sample is needed, remove one aliquot from the freezer and allow it to thaw completely at room temperature before opening to prevent condensation of atmospheric moisture into the solution.

IV. Visual Diagrams and Workflows

The following diagrams illustrate the key degradation pathways for quinoline derivatives and a recommended workflow for stability testing.

G cluster_0 Potential Degradation Pathways for this compound Compound This compound Oxidation Oxidation (e.g., atmospheric O₂, peroxides) Compound->Oxidation O₂ Photolysis Photolysis (UV or ambient light) Compound->Photolysis Hydrolysis Hydrolysis (extreme pH) Compound->Hydrolysis H⁺/OH⁻ Degradation_Products Degradation Products (e.g., oxidized quinones, debrominated species, hydroxylated derivatives) Oxidation->Degradation_Products Photolysis->Degradation_Products Hydrolysis->Degradation_Products

Caption: General degradation pathways for this compound.

G cluster_1 Experimental Workflow for Stability Testing Prep Prepare Stock Solution (e.g., in DMSO) Dilute Dilute in Test Medium (e.g., aqueous buffer) Prep->Dilute Stress Apply Stress Conditions (pH, Temp, Light) Dilute->Stress Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Evaluate Data (Quantify parent compound, identify degradants) Analyze->Data

Caption: Workflow for assessing the stability of this compound.

V. References

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.

  • Zhu, S. N., Liu, D. Q., Fan, L., & Ni, J. R. (2008). Degradation of quinoline by Rhodococcus sp. QL2 isolated from activated sludge. Journal of Hazardous Materials, 160(2-3), 289-294.

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(2), 858-862.

  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • MDPI. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Retrieved from [Link]

  • PubMed. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Retrieved from [Link]

  • MDPI. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3-Bromoquinolin-6-ol from Laboratory to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Bromoquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to a pilot plant environment.

Introduction: The Synthetic Challenge

Direct electrophilic bromination of quinolin-6-ol is synthetically challenging due to the strong activating nature of the hydroxyl group, which directs substitution to the 5- and 7-positions of the benzene ring.[1] Achieving regioselective bromination at the 3-position necessitates a more strategic, multi-step approach. This guide is structured around a robust and logical three-step synthesis, addressing the specific challenges anticipated at each stage during scale-up.

The proposed synthetic pathway is as follows:

  • Step 1: Nitration of quinolin-6-ol to 3-nitroquinolin-6-ol.

  • Step 2: Reduction of the nitro group to yield 3-aminoquinolin-6-ol.

  • Step 3: Sandmeyer Reaction to convert the amino group to the target this compound.

This document provides a comprehensive, question-and-answer-based framework to address potential issues, ensuring process safety, robustness, and reproducibility at scale.

Part 1: Synthesis Pathway & Scale-Up Considerations

This section details the experimental workflow and highlights the critical parameters for scaling each synthetic step.

Logical Workflow for Synthesis Scale-Up

Synthesis_Workflow cluster_lab Laboratory Scale (grams) cluster_pilot Pilot Plant Scale (kilograms) Lab_Start Quinolin-6-ol Lab_Nitration Step 1: Nitration (H₂SO₄/HNO₃) Lab_Start->Lab_Nitration Lab_Nitro 3-Nitroquinolin-6-ol Lab_Nitration->Lab_Nitro Lab_Reduction Step 2: Reduction (e.g., Fe/HCl) Lab_Nitro->Lab_Reduction Lab_Amino 3-Aminoquinolin-6-ol Lab_Reduction->Lab_Amino Lab_Sandmeyer Step 3: Sandmeyer Rxn (NaNO₂, HBr, CuBr) Lab_Amino->Lab_Sandmeyer Lab_Final This compound Lab_Sandmeyer->Lab_Final Lab_Purify Purification (Crystallization/ Chromatography) Lab_Final->Lab_Purify Pilot_Start Quinolin-6-ol Pilot_Nitration Step 1: Nitration (Jacketed Reactor) Pilot_Start->Pilot_Nitration Pilot_Nitro Crude 3-Nitroquinolin-6-ol Pilot_Nitration->Pilot_Nitro Pilot_Reduction Step 2: Reduction (Controlled Addition) Pilot_Nitro->Pilot_Reduction Pilot_Amino Crude 3-Aminoquinolin-6-ol Pilot_Reduction->Pilot_Amino Pilot_Sandmeyer Step 3: Sandmeyer Rxn (Continuous Flow Option) Pilot_Amino->Pilot_Sandmeyer Pilot_Final Crude this compound Pilot_Sandmeyer->Pilot_Final Pilot_Purify Purification (Recrystallization/ Filtration) Pilot_Final->Pilot_Purify

Caption: From Lab Bench to Pilot Plant: A Phased Approach.

Part 2: Troubleshooting Guide & FAQs

This core section addresses specific issues users may encounter during the synthesis and scale-up process in a direct question-and-answer format.

Step 1: Nitration of Quinolin-6-ol

The nitration of activated aromatic systems is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.

Q1: My nitration reaction is turning black, and the yield of the desired 3-nitro isomer is low. What's happening?

A: Dark coloration and low yield often point to uncontrolled exotherms leading to oxidative decomposition or polysubstitution. At pilot scale, heat dissipation is less efficient than in laboratory glassware.

  • Causality: The surface-area-to-volume ratio decreases significantly upon scale-up, impeding heat transfer from the reaction bulk to the reactor jacket.[2] An internal temperature spike, even if the jacket temperature is low, can accelerate decomposition.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Ensure the pilot reactor has adequate cooling capacity and that the heat transfer fluid is circulating at the optimal rate.

    • Control Reagent Addition: Switch from a batch addition of the nitrating mixture to a slow, controlled subsurface addition rate. This maintains a low concentration of the reactive species and allows the cooling system to keep pace with heat generation.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for process control. Set a strict upper limit for the internal temperature (e.g., <10 °C).

    • Reverse Addition: Consider adding the quinolin-6-ol solution to the cold nitrating mixture to ensure the electrophile is never in excess.

Q2: I'm observing significant amounts of dinitro- or other positional isomers in my crude product. How can I improve regioselectivity?

A: Formation of isomers is typically a function of reaction temperature and the concentration of the nitrating agent.

  • Causality: Higher temperatures can overcome the activation energy barrier for substitution at other positions.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Conduct the reaction at the lowest practical temperature (e.g., 0-5 °C) to enhance selectivity for the thermodynamically favored product.

    • Optimize Nitrating Agent: Carefully control the stoichiometry of nitric acid. Use of a slight excess is common, but a large excess will drive polysubstitution.

    • Solvent Choice: Ensure the solvent system fully dissolves the starting material to avoid localized high concentrations and side reactions.

Step 2: Reduction of 3-Nitroquinolin-6-ol

The reduction of a nitro group is also highly exothermic. The choice of reducing agent and control of the reaction conditions are paramount for a safe and efficient scale-up. A common method is the use of iron powder in an acidic medium (e.g., HCl or acetic acid).

Q1: The reduction reaction is too vigorous, causing the solvent to boil uncontrollably and leading to pressure build-up in the reactor. How can I moderate it?

A: This is a classic sign of a runaway reaction, often seen when scaling up metal-acid reductions.

  • Causality: The reaction is autocatalytic and the heat generated accelerates the reaction rate, creating a dangerous feedback loop.

  • Troubleshooting Steps:

    • Portion-wise Addition: Instead of adding the acid all at once, add the 3-nitroquinolin-6-ol substrate in portions to a heated slurry of iron powder and a small amount of acid.

    • Controlled Acid Addition: Alternatively, add the acid dropwise to the mixture of the nitro compound and iron powder, allowing for precise control of the reaction rate and temperature.

    • Mechanical Agitation: Ensure robust overhead mechanical stirring is in place. Poor mixing can create localized hot spots where the reaction can accelerate uncontrollably.[2]

    • Inert Atmosphere: Conduct the reaction under a nitrogen atmosphere to prevent any potential side reactions with air at elevated temperatures.

Q2: My reaction is sluggish, and I have a lot of unreacted starting material even after prolonged reaction times. What could be the issue?

A: Incomplete reaction can be due to passivation of the metal surface or insufficient acid.

  • Causality: An oxide layer on the iron powder can prevent it from reacting. The pH of the reaction medium must be sufficiently acidic to facilitate the reduction.

  • Troubleshooting Steps:

    • Activate the Iron: Briefly pre-treat the iron powder with a dilute acid wash to remove the passivating oxide layer before adding the nitro compound.

    • Monitor pH: Use an in-line pH probe to ensure the reaction medium remains acidic throughout the process. Add more acid if necessary.

    • Check Reagent Quality: Ensure the iron powder is of a suitable grade and particle size. Finer powders have a higher surface area and are typically more reactive.

Step 3: Sandmeyer Reaction of 3-Aminoquinolin-6-ol

This is the most hazardous step in the sequence. Aryl diazonium salts are notoriously unstable and can decompose explosively if isolated or if the temperature is not strictly controlled.[3][4]

Q1: How do I manage the risks of handling explosive diazonium salts at the pilot plant scale?

A: The cardinal rule is to never isolate the diazonium salt . It must be generated in situ and consumed immediately in the subsequent step.[5][6]

  • Causality: The instability of diazonium salts is due to the very low bond strength between the diazo group and the aromatic ring, making the elimination of nitrogen gas (N₂) a highly favorable, exothermic process.[6] This decomposition can be initiated by heat, shock, or friction.[3]

  • Safety & Troubleshooting Protocols:

    • Strict Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in acid) must be kept below 5 °C.[3][5] This is a critical process parameter. Use a highly efficient jacketed reactor with a reliable cooling system.

    • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite. An excess can lead to side reactions and the formation of unstable nitrogen oxides.[3]

    • Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for excess nitrous acid after the addition is complete. If present, quench it carefully with a reagent like sulfamic acid.[3]

    • Continuous Flow Option: For pilot-scale, consider transitioning to a continuous flow reactor. This technology avoids the accumulation of large quantities of the hazardous diazonium intermediate, significantly improving process safety.[6] The amine solution and nitrite solution can be mixed in a cooled microreactor and fed directly into the copper(I) bromide solution.

    • Quenching: Ensure any unreacted diazonium salt is quenched at the end of the reaction before work-up.

Q2: The yield of my Sandmeyer reaction is poor, and I'm isolating a significant amount of phenol byproduct (3-hydroxyquinolin-6-ol). What is the cause?

A: Formation of the phenol is a common side reaction where the diazonium group reacts with water instead of the bromide nucleophile.

  • Causality: This side reaction is often favored if the concentration of the copper(I) catalyst is too low or if the temperature of the reaction mixture is allowed to rise prematurely.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the copper(I) bromide is active. It should be colorless or light-colored; a green or blue color indicates oxidation to copper(II), which is less effective.

    • Sufficient Catalyst: Use an adequate catalytic or stoichiometric amount of CuBr as determined by lab-scale optimization.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the heated CuBr solution (typically 60-70 °C). Do not add the CuBr to the diazonium salt. This ensures the diazonium salt reacts as soon as it enters the hot reaction mixture.

    • Acid Choice: Use hydrobromic acid (HBr) for both the diazotization and as the source of the bromide nucleophile to maximize the bromide concentration and favor the desired reaction pathway.

Q3: During work-up, I'm having trouble with copper removal from my final product. What is the best practice for this at scale?

A: Copper residues can be problematic for downstream applications.

  • Troubleshooting Steps:

    • Ammonia Wash: During the aqueous work-up, washing the organic layer with an aqueous ammonia solution can help complex and remove copper salts into the aqueous phase.

    • Chelating Agents: In cases of persistent contamination, consider washing with a dilute aqueous solution of a chelating agent like EDTA.

    • Filtration: Passing the organic solution through a pad of celite or silica can sometimes help adsorb residual copper complexes.

Part 3: Pilot Plant Process Parameters & Purification

Scaling up requires a shift in mindset from laboratory glassware to engineered systems. The following table summarizes key parameter changes.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Rationale for Change
Reactor Type Round-bottom flaskGlass-lined or Hastelloy jacketed reactorMaterial compatibility with corrosive reagents (H₂SO₄, HBr) and better heat transfer control.[2]
Agitation Magnetic stirrerOverhead mechanical stirrer (pitched-blade turbine)Ensures homogeneity in a larger volume, prevents settling of solids (e.g., iron powder), and improves heat transfer.[2]
Temp. Control Oil bath / Ice bathJacketed heating/cooling with thermal fluidProvides precise, automated, and safe temperature control required for hazardous exotherms.
Reagent Addition Manual (pipette/funnel)Automated dosing pumpsEnsures slow, consistent addition rates, which is critical for controlling exotherms and improving selectivity.
Process Monitoring TLCIn-line PAT (FTIR, pH, Temp probes)Real-time data allows for immediate process adjustments, enhancing safety and batch-to-batch consistency.
Work-up Separatory funnelReactor-based phase separation & extractionMinimizes manual handling and exposure. Larger volumes make manual separation impractical.
Purification Column ChromatographyRecrystallization & FiltrationChromatography is generally not economically viable at this scale. Developing a robust crystallization protocol is essential.[2]
Purification at Scale: Crystallization

Q: My final product, this compound, is difficult to purify by crystallization, often oiling out or yielding impure material. How can I develop a robust crystallization protocol for the pilot plant?

A: Developing a scalable crystallization process is a critical final step.

  • Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can nucleate and grow into crystals. Impurities can also inhibit crystal growth.

  • Troubleshooting & Development Steps:

    • Solvent Screening: Systematically screen a variety of solvents and solvent/anti-solvent systems at the lab scale. Aim for a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Control Cooling Rate: At pilot scale, crash cooling often leads to oiling or the formation of fine, impure particles. Implement a slow, controlled cooling profile. A linear cooling ramp is a good starting point.

    • Seeding: Introduce a small quantity of pure seed crystals at the point of supersaturation to encourage controlled crystal growth rather than spontaneous nucleation.

    • Agitation: The agitation rate during crystallization is critical. It must be sufficient to keep solids suspended but not so high that it causes crystal breakage (attrition), which can lead to a wide particle size distribution and filtration problems.

    • Anti-Solvent Addition: If using an anti-solvent system, the rate of addition is a critical parameter. Add the anti-solvent slowly to the solution of the product to avoid localized high supersaturation and oiling out.

References

  • BenchChem. (2025).
  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. [Link]
  • Wheeler, J. C., et al. (2017). Structures, Stability, and Safety of Diazonium Salts.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • Sheng, M., & Frurip, D. J. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety.
  • Ritter, T., et al. (2024). Making diazonium chemistry safer. Science, 383(6686), adn7006. [Link]
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 934-937. [Link]
  • Oktem, S., et al. (2017). Regioselective bromination of methoxyquinolines. Tetrahedron, 73(34), 5135-5143.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336-2341. [Link]
  • ChemInform. (2010). Abstract: 2,2,3-Tribromopropanal as a Versatile Reagent in the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols. ChemInform, 41(18). [Link]
  • Browne, D. L. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7043-7045. [Link]
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. [Link]
  • ResearchGate. (2014). Regioselective Bromination of 6-Hydroxytetrahydroisoquinolines. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Sharma, U., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(15), 2788. [Link]
  • Organic Syntheses. (n.d.). Quinoline. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • ResearchGate. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).
  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 6(20), 13025-13038. [Link]
  • Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES. [Link]
  • Staiger, R. P., et al. (1974). Isolation, identification, and synthesis of 4-amino-6,7-dimethoxy-3-quinolinol, the major metabolite of amiquinsin hydrochloride in rats and humans. Journal of Medicinal Chemistry, 17(1), 104-105. [Link]
  • PubChem. (n.d.). 3-Aminoquinoline. [Link]
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
  • ResearchGate. (2023).
  • Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]
  • Holston Gases. (n.d.).
  • University of Kansas Environmental Health & Safety. (n.d.).
  • Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(38), 7721-7740. [Link]

Sources

Technical Support Center: Optimizing Crystallization of 3-Bromoquinolin-6-ol for High Purity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 3-Bromoquinolin-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity and consistent crystal forms of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your crystallization process effectively.

Section 1: Understanding Your Compound - Physicochemical Properties

Before optimizing a crystallization, it is crucial to understand the properties of the molecule you are working with. This compound is a heterocyclic compound with specific characteristics that influence solvent selection and crystallization behavior.

PropertyValueReference(s)
CAS Number 13669-57-3[1][2]
Molecular Formula C₉H₆BrNO[1][2]
Molecular Weight 224.05 g/mol [1][2]
Appearance White to light yellow solid[2]
Predicted Boiling Point 348.4 ± 22.0 °C[1][2]
Predicted pKa 8.48 ± 0.40[2]
Storage Conditions Room Temperature, Inert Atmosphere[2]

The phenolic hydroxyl group and the quinoline nitrogen atom make the molecule capable of hydrogen bonding, while the aromatic rings provide a nonpolar character. This amphiphilic nature is key to selecting an appropriate solvent system.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the crystallization of this compound.

Q1: What is the best single solvent for recrystallizing this compound? There is no universal "best" solvent; the ideal choice depends heavily on the specific impurity profile of your crude material. However, for heterocyclic compounds like this, polar protic solvents like ethanol or methanol, and polar aprotic solvents such as ethyl acetate or acetonitrile are excellent starting points for screening.[3] Some quinoline derivatives have been successfully recrystallized from ethanol-water or methanol-acetone mixtures.[4][5]

Q2: My compound "oiled out" instead of crystallizing. What does this mean and what should I do? "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is cooled too quickly or when the supersaturation level is too high for nucleation to occur properly. The oil is essentially a highly concentrated, amorphous form of your compound, which can trap impurities.

  • Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (the solvent in which it is more soluble) to lower the concentration slightly. Then, allow the solution to cool much more slowly.[6]

Q3: No crystals are forming, even after the solution has cooled completely. What's the next step? This indicates that the solution is not sufficiently supersaturated at the lower temperature, likely because too much solvent was used.[6]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for heterogeneous nucleation.

    • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to over-concentrate.

    • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the compound's solubility.

Q4: My final product has a yellowish tint, but I expected a white solid. How can I remove colored impurities? Colored impurities are often highly conjugated organic molecules.

  • Solution: A common and effective method is to perform a "hot filtration" with activated charcoal. After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight). The charcoal will adsorb the colored impurities. Keep the solution hot and quickly filter it through a fluted filter paper or a Celite® pad to remove the charcoal. Then, proceed with the cooling and crystallization steps. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Section 3: In-Depth Troubleshooting Guides

This section provides a structured approach to overcoming complex crystallization challenges.

The Problem: Poor Crystal Purity

Low purity is often caused by the co-precipitation of impurities or the inclusion of solvent in the crystal lattice. The key is to manipulate the solubility profiles to separate the target compound from contaminants.

Protocol: Systematic Solvent Screening for Purity Enhancement

  • Objective: To find a solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

  • Methodology:

    • Place approximately 20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise, heating and agitating after each addition.

    • A good solvent will dissolve the compound completely near its boiling point but show poor solubility at room temperature or in an ice bath.

    • If a single solvent is not ideal, attempt a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[6]

The Problem: Low Yield

Low yield can result from incomplete crystallization, using too much solvent, or premature crystallization during a hot filtration step.

Workflow: Maximizing Crystal Yield

The following diagram illustrates a decision-making process for addressing low yield.

Low_Yield_Workflow Troubleshooting Low Yield start Low Yield Observed check_mother_liquor Analyze Mother Liquor (e.g., by TLC or HPLC) start->check_mother_liquor product_in_liquor Significant Product Remains in Solution check_mother_liquor->product_in_liquor action_concentrate Action: Concentrate Mother Liquor for a Second Crop product_in_liquor->action_concentrate Yes check_filtration Review Hot Filtration Step (if performed) product_in_liquor->check_filtration No action_rescreen Action: Re-screen for a Solvent with Lower Cold Solubility action_concentrate->action_rescreen end_node Optimized Yield action_rescreen->end_node premature_crystals Crystals Formed on Filter Funnel/Paper? check_filtration->premature_crystals action_preheat Action: Preheat Funnel and Flask. Use Minimal Excess Hot Solvent to Rinse. premature_crystals->action_preheat Yes premature_crystals->end_node No action_preheat->end_node

Caption: A logical workflow for diagnosing and resolving low crystallization yield.

The Problem: Poor Crystal Morphology (Needles, Plates, etc.)

While seemingly aesthetic, crystal morphology can impact filtration, drying, and handling. Fine needles, for example, can be difficult to filter and may trap excess mother liquor. The goal is typically to obtain well-defined, robust prisms.

  • Causality: Crystal habit is dictated by the relative growth rates of different crystal faces. This is highly influenced by the solvent, cooling rate, and impurities.

  • Solution:

    • Slow Down Cooling: This is the most critical parameter.[7] Slow, controlled cooling (e.g., allowing the flask to cool to room temperature on the benchtop, insulated with glass wool, before moving to a refrigerator) allows for more ordered growth. Crash cooling by placing a hot flask directly into an ice bath is a primary cause of poor morphology.

    • Change the Solvent System: A different solvent can interact differently with the crystal faces, promoting or inhibiting growth in specific directions. If you are getting needles from ethanol, for example, try a toluene/heptane or ethyl acetate/hexane system.

Section 4: Advanced Concepts - Controlling Supersaturation

The driving force for crystallization is supersaturation. Controlling the rate at which supersaturation is generated is the key to controlling crystal size and purity.[8]

Supersaturation_Concept The Role of Cooling Rate on Supersaturation cluster_0 Rapid Cooling cluster_1 Slow Cooling rapid_cool Hot Saturated Solution high_super High Supersaturation (Labile Zone) rapid_cool->high_super Fast Temp Drop rapid_nucleation Rapid, Spontaneous Nucleation high_super->rapid_nucleation small_impure Many Small, Impure Crystals rapid_nucleation->small_impure slow_cool Hot Saturated Solution low_super Low Supersaturation (Metastable Zone) slow_cool->low_super Slow Temp Drop slow_growth Growth on Existing Nuclei (Ostwald Ripening) low_super->slow_growth large_pure Fewer Large, Pure Crystals slow_growth->large_pure

Caption: Impact of cooling rate on supersaturation and resulting crystal quality.

Controlling the cooling profile, for instance by using a programmable chiller or an insulated Dewar, can provide highly reproducible results. This is a cornerstone of developing a robust crystallization process for pharmaceutical intermediates.[9]

References

  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information.
  • Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • Google Patents. (n.d.). The crystallization of quinoline.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • PubChem. (n.d.). 4-Bromoquinolin-6-ol. National Center for Biotechnology Information.
  • APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement.
  • Luft, J. R., & Snell, E. H. (2011). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Crystallization and Materials Science, 4, 1.
  • Nagy, Z. K. (2017). Modelling and control of crystal purity, size and shape distributions in crystallization processes. Loughborough University Research Repository.
  • Erman, M., & Koca, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

Sources

Technical Support Center: Strategies for Addressing Poor Solubility of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Bromoquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in various reaction media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the success of your synthetic endeavors.

Introduction to the Challenge

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to generate more complex molecular architectures.[1][2] However, its planar, heteroaromatic structure, combined with a polar hydroxyl group, can lead to poor solubility in many common organic solvents. This limited solubility can hinder reaction kinetics, reduce yields, and complicate purification processes. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when encountering poor solubility with this compound?

A1: A systematic approach is crucial. Start with simple, effective techniques before moving to more complex solutions.[3]

  • Solvent Screening: The fundamental principle of "like dissolves like" is your starting point. Given the polar hydroxyl group and the aromatic system, a range of solvents with varying polarities should be tested.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder increases the surface area available for solvation, which can significantly improve the rate of dissolution.[4]

  • Heating: Increasing the temperature of the solvent can enhance the solubility of most organic solids. Conduct a small-scale test to determine the effect of temperature on solubility in your chosen solvent.

Q2: My compound won't dissolve in a single solvent. What is a co-solvent, and how can it help?

A2: A co-solvent is a mixture of two or more miscible solvents used to enhance the solubility of a solute.[4] This is a powerful technique when a single solvent system is ineffective. Co-solvents work by modifying the overall polarity of the reaction medium to better match the solute. For this compound, which has both polar and non-polar characteristics, a mixture of a polar solvent (like DMF or DMSO) with a less polar solvent (like toluene or dioxane) can be effective.

Q3: How does pH affect the solubility of this compound?

A3: The quinoline nitrogen in this compound is weakly basic, while the hydroxyl group is weakly acidic.[5] Modifying the pH of the reaction medium can convert the neutral molecule into an ion, which is often more soluble in polar solvents.

  • Acidic conditions: Adding a non-nucleophilic acid may protonate the quinoline nitrogen, forming a more soluble salt.

  • Basic conditions: Adding a base can deprotonate the hydroxyl group, forming a phenoxide salt that may have improved solubility in polar protic solvents. This is a common strategy for reactions like Suzuki-Miyaura couplings, which often employ basic conditions.[1]

Q4: What is sonication, and when should I use it?

A4: Sonication utilizes high-frequency sound waves to agitate the solvent and solute particles.[3] This process, known as ultrasonication, can accelerate dissolution by breaking down intermolecular forces in the solid crystal lattice.[3] It is particularly useful for kinetically slow dissolution processes and can be a quick method to prepare a saturated or near-saturated solution.

Q5: Can a phase-transfer catalyst (PTC) help with solubility issues?

A5: A phase-transfer catalyst is beneficial in heterogeneous reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3] If you are using a biphasic system, a PTC can transport a reactant from one phase to another, but it does not directly increase the solubility of this compound within a single phase.[3] It's a useful tool if your reaction setup involves immiscible liquids.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A logical, step-by-step approach to solvent selection is the most effective way to identify a suitable reaction medium.

Experimental Protocol: Small-Scale Solubility Testing
  • Preparation: Weigh a small, fixed amount of this compound (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 50-80 °C) while stirring. Record any changes in solubility.

  • Cooling: Allow the heated vials to cool to room temperature to check for precipitation.

Table 1: Recommended Solvents for Screening
Solvent ClassExample SolventsExpected Solubility of this compoundRationale & Comments
Polar Aprotic DMF, DMAc, DMSO, NMPLikely to be effective, especially with heating.High polarity and boiling points make them suitable for many cross-coupling reactions.
Ethers THF, 1,4-Dioxane, DMEModerate solubility, often improved with heating.Commonly used in Suzuki and other cross-coupling reactions, often in combination with water.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate solubility.The hydroxyl group can hydrogen bond with the solvent.
Aromatic Toluene, XyleneLow to moderate solubility.Often used in higher temperature reactions.
Chlorinated Dichloromethane (DCM), ChloroformLow solubility.May be useful for purification but less common for reactions requiring heating.
Guide 2: Optimizing Reaction Conditions for Poorly Soluble Substrates

If this compound remains poorly soluble in your desired reaction solvent, several strategies can be employed to drive the reaction to completion.

Decision-Making Workflow

The following diagram outlines a logical workflow for addressing solubility issues in the context of a chemical reaction.

G cluster_0 Initial Reaction Setup cluster_1 Solubility Troubleshooting cluster_2 Advanced Techniques cluster_3 Outcome A This compound + Reagents in Chosen Solvent B Poor Solubility Observed (Incomplete Reaction) A->B C Increase Temperature B->C Is reaction temperature-sensitive? No D Use Co-Solvent System (e.g., Dioxane/Water, Toluene/EtOH) B->D Is single solvent ineffective? Yes E Screen Alternative Solvents (e.g., DMF, NMP, DMAc) B->E Can reaction conditions be changed? Yes F Modify pH (if applicable) (e.g., add base for Suzuki coupling) B->F Is reaction pH- dependent? Yes G Consider High-Temperature Ball Milling (Solvent-Free) B->G All else fails H Solubility Improved Reaction Proceeds C->H D->H E->H F->H G->H

Caption: Troubleshooting workflow for poor substrate solubility.

Advanced Strategy: High-Temperature Ball Milling

For substrates that are extremely insoluble, solvent-free reaction conditions can be a powerful alternative. High-temperature ball milling has been shown to effectively drive Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[6] This technique uses mechanical force and heat to facilitate reactions in the solid state, completely bypassing solubility issues.[6]

Summary and Recommendations

Dealing with the poor solubility of this compound requires a systematic and logical approach. By starting with fundamental techniques like solvent screening and particle size reduction, and progressing to more advanced methods such as co-solvent systems and temperature optimization, researchers can significantly improve reaction outcomes. For particularly challenging cases, exploring unconventional methods like solvent-free ball milling may provide a viable path forward.

References
  • ChemBK. This compound.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021).
  • PubChem. 3-Bromoquinoline.
  • Asia Research News. Toward overcoming solubility issues in organic chemistry. (2021).
  • PMC. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • ResearchGate. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
  • PubChem. 4-Bromoquinolin-6-ol.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • PubMed. Organocatalyzed Synthesis of Functionalized Quinolines. (2020).
  • PubMed. Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. (2022).
  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PMC. Advances in Cross-Coupling Reactions. (2020).

Sources

analytical challenges in the characterization of 3-Bromoquinolin-6-ol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 3-Bromoquinolin-6-ol and its positional isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique and significant challenges associated with the separation and structural elucidation of these closely related compounds. Positional isomers present a classic analytical problem: identical molecular weight and often similar polarities, making their differentiation a non-trivial task.

This document provides in-depth, field-proven insights and troubleshooting strategies for the key analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges with this compound isomers?

A1: The core challenges stem from the high degree of similarity between the isomers:

  • Chromatographic Co-elution: The isomers possess very similar physicochemical properties (e.g., polarity, pKa), leading to poor or no separation on standard reversed-phase HPLC columns like C18.[1]

  • Identical Molecular Weight: All positional isomers have the same nominal and exact mass, making them indistinguishable by standard mass spectrometry alone.[2]

  • Subtle Spectroscopic Differences: While NMR is the most powerful tool, the differences in the chemical shifts and coupling constants between isomers can be minor, requiring high-resolution instrumentation and careful interpretation.[3][4]

Q2: My isomers are co-eluting on a C18 column. What is the best strategy to achieve separation?

A2: When a standard C18 column fails, you must employ a stationary phase that offers alternative selectivity. The primary strategy is to exploit different intermolecular interactions. Consider switching to a column that promotes π-π interactions, such as a Phenyl-Hexyl or a Pyrenylethyl (PYE) phase.[5] These columns can interact with the aromatic quinoline ring system, often providing enhanced selectivity for positional isomers compared to purely hydrophobic interactions.[5][6] Adjusting the mobile phase pH to alter the ionization state of the phenolic hydroxyl group can also dramatically impact retention and selectivity.

Q3: Can I use Mass Spectrometry to definitively identify which isomer I have?

A3: Generally, no. Standard MS provides the mass-to-charge ratio, which will be identical for all isomers. The key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine (a near 1:1 ratio of M+ and M+2 peaks), which confirms the presence of one bromine atom but does not reveal its position.[7] While fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) can sometimes show minor, reproducible differences based on substituent positions, these are often not distinct enough for unambiguous identification without authentic standards for each isomer.[8] MS is best used to confirm molecular weight and elemental composition (via HRMS).

Q4: Which NMR technique is the most crucial for distinguishing this compound isomers?

A4: While a high-quality ¹H NMR is essential, the most definitive information often comes from 2D NMR experiments. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[3] It reveals long-range (2-3 bond) correlations between protons and carbons. By observing correlations from the hydroxyl proton (or protons on the same ring) to specific carbons, you can piece together the connectivity and unambiguously determine the substitution pattern on the quinoline scaffold.

Troubleshooting Guide: Chromatographic Separation (HPLC/UPLC)

Achieving baseline separation is the first and most critical step in characterizing isomers. Failure to do so complicates all subsequent analysis.

Problem: Poor or No Resolution of Isomeric Peaks

This is the most common issue. The solution involves a systematic optimization of the column and mobile phase.

HPLC_Troubleshooting start Start: Co-elution on C18 Column col_select Change Column Chemistry start->col_select phenyl Try Phenyl-based Column (e.g., Phenyl-Hexyl) col_select->phenyl Primary Choice (π-π interactions) fluorinated Try Fluorinated Column (e.g., PFP) col_select->fluorinated Alternative (Dipole interactions) other_modes Consider HILIC or Normal Phase col_select->other_modes If highly polar mp_optimize Optimize Mobile Phase phenyl->mp_optimize fluorinated->mp_optimize ph_adjust Adjust pH (range 3-8) mp_optimize->ph_adjust Most impactful solvent_change Change Organic Modifier (ACN vs. MeOH) ph_adjust->solvent_change gradient_opt Optimize Gradient (Shallow Gradient) solvent_change->gradient_opt temp_optimize Adjust Temperature gradient_opt->temp_optimize success Success: Baseline Resolution temp_optimize->success Improved separation failure Still No Resolution (Consider Derivatization or SFC) temp_optimize->failure No improvement

Caption: Fig 1: HPLC Troubleshooting Workflow for Isomer Co-elution

Step-by-Step Protocol: HPLC Method Development for Isomer Separation
  • Column Selection:

    • Rationale: Standard C18 phases rely on hydrophobicity, which is often too similar between isomers. Phenyl-based columns offer π-π interactions with the quinoline ring, providing an alternative separation mechanism that is highly sensitive to the position of substituents.[5]

    • Action: Switch from a C18 to a Phenyl-Hexyl or Biphenyl column.

  • Mobile Phase pH Screening:

    • Rationale: The pKa of the phenolic hydroxyl group and the basicity of the quinoline nitrogen mean that the overall charge of the molecule can be manipulated with pH. Small differences in the pKa of isomers can be exploited to induce significant changes in retention.

    • Action: Screen a pH range from 3.0 to 8.0. Use appropriate buffers (e.g., phosphate or acetate, 10-20 mM concentration).[9] Avoid operating silica-based columns outside this pH range to ensure longevity.[9]

  • Organic Modifier Selection:

    • Rationale: Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor and acceptor. This difference can alter interactions with the stationary phase and analyte, changing selectivity.

    • Action: If using ACN, run an identical gradient with MeOH to see if selectivity (peak elution order or spacing) changes.

  • Gradient Optimization:

    • Rationale: For closely eluting peaks, a shallow gradient provides more time for the column to resolve them.

    • Action: Once you have promising conditions, decrease the gradient slope around the elution time of the isomers. For example, change from a 5-95% B gradient over 10 minutes to a 30-50% B gradient over 15 minutes.

  • Temperature Adjustment:

    • Rationale: Lowering the temperature can sometimes improve resolution by increasing viscosity and slowing down mass transfer, though it will increase backpressure. Conversely, raising the temperature can sometimes alter selectivity.

    • Action: Evaluate the separation at different temperatures, for example, 25°C, 30°C, and 40°C.

Comparative Data: HPLC Column Selection
Stationary PhasePrimary InteractionSuitability for Quinoline IsomersRationale
C18 (ODS) HydrophobicLowIsomers have very similar hydrophobicity.[6]
Phenyl-Hexyl Hydrophobic, π-πHighπ-π interactions with the aromatic quinoline ring provide an alternative selectivity mechanism.[5]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeHighMultiple interaction modes offer a high chance of resolving isomers with different electron distributions.[6]
Embedded Polar Group Hydrophobic, Hydrogen BondingMediumMay offer unique selectivity if hydrogen bonding with the hydroxyl group is a dominant factor.[10]

Troubleshooting Guide: Mass Spectrometry (MS)

MS is a tool for confirmation, not typically for primary identification of these isomers.

Problem: Identical Mass Spectra for Separated Isomers

This is expected behavior. The goal is to confirm the identity, not differentiate.

  • Confirm Molecular Ion and Bromine Isotope Pattern:

    • Rationale: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for any fragment containing a bromine atom.[7]

    • Action: In the mass spectrum, locate the molecular ion cluster. For C₉H₆BrNO, the expected monoisotopic masses are 222.9684 (M+) for the ⁷⁹Br isotopologue and 224.9663 (M+2) for the ⁸¹Br isotopologue. The presence of this distinct pattern confirms the elemental formula.

  • Analyze Fragmentation (for confidence, not identification):

    • Rationale: The fragmentation of the quinoline ring is well-documented and typically involves the loss of neutral molecules like HCN.[8][11] The position of the substituents can influence the relative abundance of fragment ions, but these differences may be too small to be diagnostic without reference standards.

    • Action: Look for common fragments of the quinoline core. For example, a loss of HCN (27 Da) from the molecular ion is a characteristic fragmentation pathway for quinolines.[11]

Expected Mass Spectrometry Data
FeatureExpected Observation (for C₉H₆BrNO)Purpose
Molecular Ion (M+) m/z ≈ 223.0Confirmation of mass
Isotope Peak (M+2) m/z ≈ 225.0Confirmation of one Bromine atom
M+ / M+2 Ratio ~1:1Confirmation of one Bromine atom
High-Resolution Mass 222.9684 (C₉H₆⁷⁹BrNOH)Confirmation of elemental formula
Common Fragments [M-HCN]⁺, [M-Br]⁺, [M-CO]⁺Structural support

Troubleshooting Guide: NMR Spectroscopy

NMR is the definitive technique for the structural elucidation of this compound isomers. The chemical shift of each proton and carbon is uniquely determined by its electronic environment, which is dictated by the substitution pattern.[3][4]

Problem: Ambiguous ¹H NMR Spectrum

A simple ¹H NMR might not be sufficient for a definitive assignment. A systematic approach using multiple NMR techniques is required.

NMR_Workflow start Start: Isolated Isomer h1_nmr Acquire ¹H NMR Spectrum start->h1_nmr interpret_h1 Count signals, analyze shifts, and coupling constants (J-values) h1_nmr->interpret_h1 c13_nmr Acquire ¹³C & DEPT Spectra interpret_c13 Count carbon signals, identify CH, CH₂, CH₃, Cq c13_nmr->interpret_c13 cosy Acquire ¹H-¹H COSY Spectrum interpret_cosy Identify proton spin systems (neighboring protons) cosy->interpret_cosy hsqc Acquire ¹H-¹³C HSQC Spectrum interpret_hsqc Assign protons to their directly attached carbons hsqc->interpret_hsqc hmbc Acquire ¹H-¹³C HMBC Spectrum interpret_hmbc Map long-range (2-3 bond) H-C correlations to build skeleton hmbc->interpret_hmbc interpret_h1->c13_nmr interpret_c13->cosy interpret_cosy->hsqc interpret_hsqc->hmbc conclusion Final Structure Assignment interpret_hmbc->conclusion

Caption: Fig 2: Systematic Workflow for NMR-based Isomer Identification

Step-by-Step Protocol: NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified isomer.[2]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with hydroxyl groups).

    • Filter the solution into a clean NMR tube.

  • Acquire ¹H NMR:

    • Rationale: Provides information on the number of unique protons, their chemical environment (shielding/deshielding), and their proximity to other protons (spin-spin coupling).[12]

    • Interpretation: For this compound, expect 5 distinct signals in the aromatic region. The position of the -OH (electron-donating) and -Br (electron-withdrawing) groups will significantly influence the chemical shifts. The protons on the pyridine ring (H2, H4) are typically the most deshielded.[2]

  • Acquire ¹³C and DEPT-135 NMR:

    • Rationale: ¹³C NMR shows the number of unique carbon atoms. A DEPT-135 experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons; quaternary carbons are absent.

    • Interpretation: Expect 9 carbon signals for the quinoline core. The carbons directly attached to Br and O will have characteristic chemical shifts.

  • Acquire 2D COSY:

    • Rationale: Correlated Spectroscopy (COSY) shows which protons are coupled to each other (i.e., are on adjacent carbons).[3]

    • Interpretation: This will help establish the connectivity of the protons on each of the two rings separately.

  • Acquire 2D HMBC:

    • Rationale: This is the key experiment for connecting the pieces. It shows correlations between protons and carbons that are 2 or 3 bonds away.[3]

    • Interpretation: Look for a correlation from the H2 proton across the nitrogen to C4 and C8a. Look for correlations from the H5 proton to C4, C6, and C8a. By systematically mapping these correlations, the exact substitution pattern can be determined without ambiguity. For example, in this compound, the proton at H5 should show a 3-bond correlation to the carbon bearing the hydroxyl group (C6).

References

  • Dolejš, L. & Hanuš, V. (1966). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 20(10), 754-759. [Link not available]
  • SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
  • Manian, B. S., et al. (2018). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 834. [Link]
  • PubChem. (n.d.). 3-Bromoquinoline.
  • Chromatography Forum. (2017). separation of positional isomers.
  • Dong, M. W. (2006). HPLC Troubleshooting. LCGC North America. [Link]
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • NIST. (n.d.). Quinoline, 3-bromo-. NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. (2023).
  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br...
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3891. [Link]
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]
  • NIST. (n.d.). Quinoline, 3-bromo-. NIST Chemistry WebBook. [Link]
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances. [Link]
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. COSMOSIL. [Link]
  • Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Optimization of Protecting Group Strategy for 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-bromoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group chemistry for this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.

Introduction: The Synthetic Challenge of this compound

This compound is a valuable intermediate in medicinal chemistry, possessing three key points of reactivity: the phenolic hydroxyl group, the quinoline nitrogen, and the C-3 bromine atom. The phenolic -OH is acidic and nucleophilic, while the quinoline nitrogen is basic. The C-Br bond is a prime handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are often incompatible with unprotected acidic protons.[1] Therefore, a robust and strategic application of protecting groups is paramount to achieving successful synthetic outcomes.[2][3]

This guide provides a logical framework for developing and troubleshooting your protecting group strategy.

cluster_start Initial Analysis cluster_strategy Strategic Decision Start Starting Material: This compound Analyze Identify Reactive Sites: 1. Phenolic -OH (Acidic) 2. Quinoline N (Basic) 3. C-Br (For Coupling) Start->Analyze Decision What is the next reaction? (e.g., Suzuki, Lithiation, N-alkylation) Analyze->Decision ProtectOH Protect Phenolic -OH Decision->ProtectOH Acid-sensitive reagents Grignards ProtectN Protect Quinoline N Decision->ProtectN Strong bases (e.g., BuLi) N-selective reactions fail ProtectBoth Orthogonal Protection of -OH and N Decision->ProtectBoth Multi-step synthesis with diverse reagents NoProtection Proceed Directly (Reaction Tolerates Free -OH/N) Decision->NoProtection Compatible conditions (e.g., some acylations) cluster_deprotection Orthogonal Deprotection Paths Mol_Start This compound Mol_Protected_OH 6-(TBDMS-O)-3-Bromoquinoline Mol_Start->Mol_Protected_OH 1. TBDMS-Cl, Imidazole Mol_Fully_Protected 1-(Boc)-6-(TBDMS-O)- 3-Bromoquinolinium (or neutral equivalent) Mol_Protected_OH->Mol_Fully_Protected 2. Boc₂O, DMAP Mol_Deprotect_N 6-(TBDMS-O)-3-Bromoquinoline Mol_Fully_Protected->Mol_Deprotect_N Path A: N-Deprotection TFA, DCM Mol_Deprotect_OH 1-(Boc)-3-Bromoquinolin-6-ol Mol_Fully_Protected->Mol_Deprotect_OH Path B: O-Deprotection TBAF, THF Mol_Final This compound Mol_Deprotect_N->Mol_Final TBAF, THF Mol_Deprotect_OH->Mol_Final TFA, DCM

Caption: Orthogonal protection and deprotection strategy.

Q6: How can I selectively remove the N-Boc group without cleaving my phenolic TBDMS ether?

Answer: This is the standard direction for this orthogonal pair. The N-Boc group is designed to be acid-labile, while the TBDMS group is relatively acid-stable (though sensitive to strong, protic acids).

  • Standard Protocol: Use Trifluoroacetic acid (TFA) in a solvent like DCM. [4]A 10-50% solution of TFA in DCM at 0°C to room temperature for 1-2 hours is typically sufficient. The TBDMS group will remain intact under these conditions.

  • Troubleshooting: If you observe some TBDMS cleavage, it means the conditions are too harsh.

    • Solution: Lower the reaction temperature to 0°C, reduce the reaction time, or use a weaker acid like 4M HCl in dioxane, which is often sufficient for Boc removal but gentler on other functional groups. [5]

Q7: How can I selectively remove the phenolic TBDMS group without cleaving the N-Boc group?

Answer: This is also straightforward. The N-Boc group is stable to the fluoride-based reagents used to cleave silyl ethers.

  • Standard Protocol: Use TBAF in THF at room temperature. [6]The N-Boc group is completely stable to these conditions.

  • Troubleshooting: The only common issue here is the basicity of TBAF, as mentioned in Q5.

    • Solution: If your molecule has other base-sensitive groups, use the milder KHF₂/MeOH system, which is also fully compatible with the N-Boc group. [7]

Experimental Protocols

Protocol 1: TBDMS Protection of this compound
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add imidazole (2.2 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be significantly less polar than the starting material.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-6-((tert-butyldimethylsilyl)oxy)quinoline.

Protocol 2: N-Boc Protection of an Amine

This is a general protocol adaptable to the quinoline nitrogen, though reaction may be slower.

  • To a stirred solution of the amine (1.0 eq) in a suitable solvent like THF or DCM (approx. 0.2 M), add triethylamine (1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution. [4]3. Stir at room temperature for 12-24 hours. Monitor by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base and DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which may be purified by chromatography if necessary.

Protocol 3: Selective Deprotection of a Phenolic TBDMS Ether
  • Dissolve the TBDMS-protected phenol (1.0 eq) in THF (approx. 0.1 M).

  • Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to isolate the deprotected phenol.

Protocol 4: Selective Deprotection of an N-Boc Group
  • Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M) and cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq, or as a 25% v/v solution in DCM) dropwise.

  • Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC. [4]4. Upon completion, carefully concentrate the reaction mixture under reduced pressure. Caution: TFA is corrosive.

  • Redissolve the residue in DCM and co-evaporate with toluene (2x) to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized by partitioning between DCM and a saturated aqueous NaHCO₃ solution to obtain the free amine.

References

  • Taylor & Francis. (n.d.). Cyclopentyl: A Novel Protective Group for Phenols.
  • ACS Publications. (2013). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. The Journal of Organic Chemistry.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Prakash, G. K. S., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. National Institutes of Health.
  • Royal Society of Chemistry. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups.
  • ChemBK. (n.d.). This compound.
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
  • Scientific Research Publishing. (2017). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • ACS Publications. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry.
  • ChemRxiv. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
  • ACS Publications. (2020). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.
  • ACS Books. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • National Institutes of Health. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (n.d.). Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • PubChem. (n.d.). 6-bromoquinolin-3-ol.

Sources

minimizing tar formation during the synthesis of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromoquinolin-6-ol

A Guide to Minimizing Tar Formation and Optimizing Yield

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with the synthesis of this important quinoline derivative. The formation of tar is a significant and often frustrating side reaction in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions. This resource provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you achieve higher yields and purity.

The Challenge: Understanding Tar Formation in Quinoline Synthesis

The synthesis of the quinoline core often employs strong acids and high temperatures, conditions that are ripe for side reactions. The primary cause of tar formation is the acid-catalyzed polymerization of reaction intermediates, particularly α,β-unsaturated aldehydes or ketones that are either used as starting materials or generated in situ (e.g., acrolein from glycerol in the Skraup synthesis).[1][2] These highly reactive species can self-polymerize or react with the aniline starting material and other intermediates to form complex, high-molecular-weight, insoluble materials, collectively known as tar.

The presence of a hydroxyl group on the aniline starting material (4-aminophenol) can further complicate the reaction by increasing the electron density of the aromatic ring, potentially leading to undesired side reactions under harsh acidic conditions.

Reaction Mechanism & Tar Formation Pathway

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a common route to substituted quinolines.[3][4] The mechanism is complex and still a subject of academic discussion, but it is generally understood to involve a series of conjugate additions, cyclizations, and dehydration/oxidation steps.[5][6][7] Tar formation represents a significant competing reaction pathway.

G cluster_main Desired Synthesis Pathway cluster_tar Undesired Tar Formation Pathway A 4-Aminophenol + α,β-Unsaturated Carbonyl B Conjugate Addition A->B C Cyclization B->C G α,β-Unsaturated Carbonyl (Intermediate) B->G Excess Intermediate D Dehydration C->D E Oxidation D->E F This compound (Desired Product) E->F H Acid-Catalyzed Self-Polymerization G->H High Temp, High Acid Conc. I Tar/Resinous Material H->I

Caption: Desired synthesis route vs. undesired polymerization side-reaction.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address the most common issues encountered during the synthesis of this compound.

Q1: My reaction turned into a black, intractable solid almost immediately after adding the acid. What happened?

A: This is a classic sign of a runaway reaction. The Skraup and Doebner-von Miller reactions are highly exothermic, and if the heat is not dissipated effectively, localized hot spots can cause the rapid polymerization of reaction intermediates.[1]

  • Causality: The rate of polymerization is highly dependent on temperature and acid concentration. Adding concentrated acid too quickly to the reaction mixture generates a significant amount of heat. This localized overheating dramatically accelerates the polymerization of the α,β-unsaturated carbonyl compound, leading to the formation of a solid tar before the desired cyclization can occur.

  • Solution:

    • Strict Temperature Control: The most critical parameter is temperature management. Begin by cooling the reaction mixture in an ice bath before the dropwise addition of the acid. Ensure you are monitoring the internal temperature of the reaction, not the bath temperature.

    • Slow, Controlled Addition: Add the concentrated sulfuric or polyphosphoric acid very slowly, drop-by-drop, with vigorous stirring. This ensures that the heat generated is distributed evenly and dissipated.

    • Use a Moderating Agent: For Skraup-type syntheses (using glycerol), adding a moderating agent like ferrous sulfate (FeSO₄) can make the reaction less violent and more controllable.[1]

Q2: The reaction proceeded, but I have a very low yield of my product and a large amount of a gummy, resinous material. How can I improve this?

A: This common problem indicates that while the reaction didn't run away, conditions still favored the polymerization side reaction over the desired quinoline formation.

  • Causality: Even with good temperature control during acid addition, prolonged heating at high temperatures can promote tar formation. The concentration of the reactive α,β-unsaturated carbonyl compound in the acidic phase is a key factor.[2]

  • Solutions:

    • Optimize Reaction Time and Temperature: Experiment with lowering the reaction temperature and reducing the overall reaction time. Use Thin Layer Chromatography (TLC) to monitor the reaction progress. Once the starting material is consumed, work up the reaction promptly to avoid product degradation and further tar formation.

    • Implement a Two-Phase System: A highly effective strategy is to use a biphasic solvent system (e.g., water/toluene). This approach sequesters the α,β-unsaturated carbonyl compound in the organic phase, lowering its effective concentration in the aqueous acid phase where polymerization is most likely to occur. This has been shown to drastically reduce polymerization and increase product yield.[1][2]

    • Slow Substrate Addition: Instead of adding all reactants at once, try slowly adding the α,β-unsaturated carbonyl compound to the heated mixture of the aniline and acid. This keeps the instantaneous concentration of the polymerizable species low.

Q3: My crude product is a dark, oily tar. How can I effectively purify my this compound?

A: Purifying the desired product from a tarry mixture is challenging but achievable. A multi-step purification strategy is often necessary.

  • Causality: The tar is a complex mixture of polymers, while your product is a single molecule with distinct chemical properties (like basicity and polarity). We can exploit these differences to separate them.

  • Recommended Purification Workflow:

    • Acid-Base Extraction: First, dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate). Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic quinoline product will move into the aqueous layer, leaving a significant portion of the non-basic tar polymers behind in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to precipitate your product, which can then be extracted back into an organic solvent.

    • Steam Distillation: For quinolines that are volatile enough, steam distillation can be an excellent method to separate them from non-volatile tars.[1]

    • Column Chromatography: This is the most powerful purification technique. Due to the basic nature of the quinoline nitrogen, standard silica gel can sometimes cause peak tailing.

      • Mobile Phase Modifier: Add a small amount of a competing base like triethylamine (0.1-1%) to your mobile phase (e.g., hexane/ethyl acetate) to block the acidic silanol groups on the silica gel and improve peak shape.[3][5]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[3]

    • Recrystallization: Once you have a partially purified solid, recrystallization is an excellent final step to obtain highly pure material.[8][9] Experiment with different solvents; ethanol, mixtures of water and alcohol, or toluene may be effective.[10]

G start Crude Product (Tar + this compound) step1 Dissolve in Organic Solvent (e.g., DCM) start->step1 step2 Wash with 1M HCl step1->step2 step3 Separate Layers step2->step3 org_layer Organic Layer (Contains non-basic tar) step3->org_layer aq_layer Aqueous Layer (Contains protonated product) step3->aq_layer step4 Basify Aqueous Layer (e.g., with NaOH) aq_layer->step4 step5 Extract with Organic Solvent step4->step5 step6 Dry & Concentrate step5->step6 step7 Column Chromatography step6->step7 step8 Recrystallization step7->step8 end Pure this compound step8->end

Sources

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 3-Bromoquinolin-6-ol and the Established Profile of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, quinoline and its derivatives represent a cornerstone scaffold, celebrated for a wide spectrum of biological activities.[1] This guide offers a comparative analysis of two such derivatives: the well-characterized 8-hydroxyquinoline (8-HQ) and the lesser-known 3-Bromoquinolin-6-ol. While 8-hydroxyquinoline's biological profile is extensively documented, direct experimental data on this compound is scarce. Therefore, this guide will extrapolate the predicted biological activities of this compound based on established structure-activity relationships (SAR) of the quinoline core, and the influence of bromo and hydroxyl substitutions. This analysis is intended to provide a foundational perspective for researchers and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in many natural and synthetic bioactive compounds.[1] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a broad range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][2] The position and nature of substituents on the quinoline ring are critical determinants of the resulting biological activity, a principle that underpins the comparison in this guide.[3]

8-Hydroxyquinoline: A Multifaceted Bioactive Agent

8-Hydroxyquinoline (8-HQ) is a versatile quinoline derivative with a rich history of applications in medicine and beyond. Its biological activities are wide-ranging and well-documented, making it an excellent benchmark for comparison.

Antimicrobial Activity

8-HQ exhibits potent, broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[4] This activity is largely attributed to its ability to chelate essential metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are crucial for microbial growth and enzymatic function. By sequestering these ions, 8-HQ disrupts vital cellular processes in pathogens, leading to growth inhibition or cell death.

Anticancer Activity

The anticancer properties of 8-HQ are also linked to its metal-chelating ability. By modulating the intracellular concentrations of metal ions, 8-HQ can induce oxidative stress and promote apoptosis (programmed cell death) in cancer cells.[5] Furthermore, some studies suggest that 8-HQ and its derivatives can inhibit topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.

Antioxidant Activity

The phenolic hydroxyl group at the 8-position endows 8-HQ with significant antioxidant properties. It can act as a radical scavenger, neutralizing harmful reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a key pathological factor.

This compound: A Profile Based on Structure-Activity Relationships

Predicted Antimicrobial Activity

The presence of a halogen, such as bromine, on the quinoline ring has been shown to enhance antimicrobial activity in many instances.[6] The bromine atom can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. While the hydroxyl group at position 6 is not in the same chelating position as the 8-hydroxyl group of 8-HQ, it can still contribute to the overall electronic properties of the molecule and may participate in hydrogen bonding interactions with biological targets. Therefore, it is plausible that this compound will exhibit antimicrobial activity, though its potency relative to 8-HQ would need to be determined experimentally.

Predicted Anticancer Activity

Brominated quinolines have demonstrated significant potential as anticancer agents.[7] The position of the bromine atom can influence the cytotoxic effects. While the precise mechanism for a 3-bromo substituent is not defined, it is expected to contribute to the molecule's ability to interact with biological macromolecules. The hydroxyl group at the 6-position could also play a role in its anticancer effects, potentially through mechanisms involving the modulation of signaling pathways or the induction of oxidative stress.

Predicted Antioxidant Activity

The antioxidant potential of hydroxyquinolines is strongly dependent on the position of the hydroxyl group.[8] Phenolic compounds, like 6-hydroxyquinoline derivatives, are known to possess antioxidant properties by donating a hydrogen atom to free radicals.[9] Therefore, this compound is predicted to have antioxidant activity, although the efficiency of this activity compared to the ortho-positioned hydroxyl group in 8-HQ, which benefits from intramolecular hydrogen bonding, would require experimental validation.

Head-to-Head Comparison: 8-Hydroxyquinoline vs. This compound

Feature8-HydroxyquinolineThis compound (Predicted)
Primary Mechanism Strong metal chelation due to the 8-hydroxy group and nitrogen atom.A combination of effects from the quinoline core, the lipophilic bromo group, and the phenolic 6-hydroxy group. Metal chelation is expected to be weaker than 8-HQ.
Antimicrobial Activity Potent and broad-spectrum.Expected to be active, with the bromine atom potentially enhancing potency.
Anticancer Activity Well-documented, often linked to metal chelation and induction of apoptosis.Predicted to have cytotoxic effects, with contributions from both the bromo and hydroxyl groups.
Antioxidant Activity Significant, due to the radical-scavenging ability of the 8-hydroxyl group.Predicted to possess antioxidant activity, characteristic of phenolic compounds.

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted activities of this compound and enable a direct comparison with 8-hydroxyquinoline, the following standard experimental protocols are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_stock->serial_dilution prep_media Prepare appropriate microbial growth medium (e.g., Mueller-Hinton Broth) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with the standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_mic Determine the MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve this compound and 8-hydroxyquinoline in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay and Analysis seed_cells Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with various concentrations of test compounds incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well and incubate incubate_treatment->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate the IC50 value (concentration for 50% inhibition) read_absorbance->calculate_ic50

Caption: Workflow for MTT Assay for Anticancer Activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 8-hydroxyquinoline for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protocol 3: Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of a compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare a fresh solution of DPPH in methanol mix_reactants Mix the DPPH solution with the test samples in a 96-well plate prep_dpph->mix_reactants prep_samples Prepare various concentrations of test compounds and a standard (e.g., ascorbic acid) prep_samples->mix_reactants incubate_dark Incubate in the dark at room temperature for 30 minutes mix_reactants->incubate_dark read_absorbance Measure the absorbance at 517 nm incubate_dark->read_absorbance calculate_scavenging Calculate the percentage of radical scavenging activity read_absorbance->calculate_scavenging

Caption: Workflow for DPPH Antioxidant Assay.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound, 8-hydroxyquinoline, and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Conclusion and Future Directions

While 8-hydroxyquinoline stands as a well-established bioactive molecule, the structural analogue this compound presents an intriguing candidate for further investigation. Based on established structure-activity relationships, it is predicted to possess a spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. The presence of the bromine atom at the 3-position and the hydroxyl group at the 6-position are expected to modulate these activities in comparison to 8-hydroxyquinoline.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. A systematic evaluation of this compound and its derivatives will be crucial in elucidating its therapeutic potential and understanding the nuanced effects of substituent positioning on the quinoline scaffold. Such studies will undoubtedly contribute to the rational design of new and more effective quinoline-based therapeutic agents.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). NIH. [Link]
  • Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
  • Biological Activities of Quinoline Derivatives. (2025).
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]
  • Biological evaluation of some quinoline with different functional groups as anticancer agents. (n.d.).
  • Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. (2021). PubMed. [Link]
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central. [Link]
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. [Link]
  • Quinoline derivatives with bromine in their structure. (n.d.).
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
  • Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. (2024).
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Antioxidant Activity of Natural Hydroquinones. (n.d.). MDPI. [Link]
  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). IMR Press. [Link]
  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (n.d.). PubMed. [Link]

Sources

The 3-Bromoquinolin-6-ol Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of various functional groups onto this scaffold allows for the fine-tuning of pharmacological properties. This guide focuses on the 3-bromoquinolin-6-ol moiety, a versatile template for developing novel kinase inhibitors, anticancer agents, and antimicrobial compounds. While direct and extensive research on the structure-activity relationship (SAR) of this compound derivatives is still emerging, by analyzing structurally related compounds, we can glean valuable insights to guide future drug discovery efforts.

The this compound Core: A Building Block for Therapeutic Innovation

The this compound scaffold offers several key features for medicinal chemists. The bromine atom at the 3-position serves as a crucial handle for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity. The hydroxyl group at the 6-position provides a site for hydrogen bonding interactions with biological targets and can be modified to alter the compound's physicochemical properties, such as solubility and metabolic stability.

dot graph "Core_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label="N"]; L [label=""]; M [label="Br"]; N [label="OH"];

A -- B; B -- C; C -- D; D -- E; E -- F; F -- G; G -- H; H -- I; I -- A; J -- K; K -- L; L -- C; C -- J; D -- M; H -- N; } Caption: The core chemical structure of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following sections provide a comparative analysis of these relationships, drawing on data from analogous quinoline-based compounds.

Modifications at the 3-Position: Targeting the Active Site

The bromine atom at the 3-position is a prime site for derivatization to enhance interactions with the target protein's active site. For instance, in the context of kinase inhibition, introducing aryl or heteroaryl groups through Suzuki-Miyaura coupling can lead to potent and selective inhibitors.[1]

Key Observations:

  • Aryl and Heteroaryl Substituents: The introduction of various aromatic and heteroaromatic rings can form additional π-π stacking or hydrophobic interactions within the kinase ATP-binding pocket, thereby increasing potency.

  • Linker Length and Flexibility: The nature of the linker connecting the quinoline core to the substituted moiety at the 3-position can influence the compound's ability to adopt an optimal binding conformation.

The Significance of the 6-Position: Modulating Potency and Pharmacokinetics

The hydroxyl group at the 6-position is a critical determinant of biological activity. Its ability to act as a hydrogen bond donor is often crucial for anchoring the molecule within the target's active site. Furthermore, modification of this group can significantly impact the compound's pharmacokinetic profile.

Comparative Analysis of 6-Position Modifications:

R Group at 6-PositionInferred Effect on ActivityRationale
-OH (hydroxyl) Often essential for activityActs as a key hydrogen bond donor, crucial for target engagement.[2]
-OCH3 (methoxy) May retain or slightly decrease activityCan maintain some hydrogen bonding capability through its oxygen atom but with altered electronics and steric bulk. In some cases, methylation can improve metabolic stability.
-OCH2CH3 (ethoxy) Variable effectsSimilar to the methoxy group, but the increased lipophilicity may enhance cell permeability.
Halogens (e.g., -F, -Cl) Can enhance potencyHalogen bonding can provide additional stabilizing interactions with the target protein. Increased lipophilicity can also improve cell penetration.
The Role of Other Substitutions

While the 3- and 6-positions are critical, substitutions at other positions on the quinoline ring also play a significant role in modulating the activity and selectivity of these derivatives. For example, studies on related quinoline scaffolds have shown that small alkyl groups or electron-withdrawing groups at the 4- and 8-positions can influence the overall electronic properties of the molecule and its interaction with target proteins.[3]

Comparative Biological Activity

The this compound scaffold has shown promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies on brominated quinoline derivatives have demonstrated their potential as anticancer agents.[2][4] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways. The presence of a bromine atom has been associated with enhanced cytotoxic effects in several series of quinoline-based compounds.[5]

Table 1: Comparative Anticancer Activity of Representative Brominated Quinolines

CompoundTarget/Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma)6.7 - 25.6[2]
5,7-Dibromo-8-methoxyquinolineC6, HeLa, HT29> 50[2]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT2915.0 - 26.4[4]

Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential of this compound derivatives.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] The substitution pattern on the quinoline ring is a key determinant of the antibacterial spectrum and potency. While specific data on this compound derivatives is limited, related 6-bromoquinolin-4-ol derivatives have been synthesized and shown to be effective against resistant bacterial strains like ESBL-producing E. coli and MRSA.[6]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound derivatives, adapted from methodologies for structurally similar compounds.

General Synthesis of 3-Bromo-6-alkoxyquinoline Derivatives

A plausible synthetic route to 3-bromo-6-alkoxyquinolines can be adapted from established methods. This would likely involve the protection of the hydroxyl group at the 6-position, followed by bromination at the 3-position, and subsequent diversification through cross-coupling reactions.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="6-Hydroxyquinoline"]; Step1 [label="Protection of\n-OH group"]; Step2 [label="Bromination at\n3-position"]; Step3 [label="Cross-coupling\n(e.g., Suzuki)"]; Step4 [label="Deprotection"]; End [label="Substituted this compound\nderivatives"];

Start -> Step1 [label="e.g., MOM-Cl, base"]; Step1 -> Step2 [label="e.g., NBS, acid"]; Step2 -> Step3 [label="Ar-B(OH)2, Pd catalyst,\nbase"]; Step3 -> Step4 [label="e.g., Acidic hydrolysis"]; Step4 -> End; } Caption: A representative synthetic workflow for this compound derivatives.

Step-by-Step Protocol (Hypothetical):

  • Protection: To a solution of 6-hydroxyquinoline in a suitable solvent (e.g., DMF), add a base (e.g., NaH) and a protecting group reagent (e.g., MOM-Cl). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Bromination: Dissolve the protected 6-hydroxyquinoline in a suitable solvent (e.g., acetic acid) and add a brominating agent (e.g., N-bromosuccinimide). Heat the reaction mixture as required and monitor for the formation of the 3-bromo derivative.

  • Suzuki-Miyaura Cross-Coupling: In a reaction vessel, combine the 3-bromo-6-(protected)oxyquinoline, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Deprotection: Treat the product from the previous step with an appropriate deprotecting agent (e.g., HCl in methanol) to remove the protecting group from the 6-hydroxyl position.

  • Purification: Purify the final compound using column chromatography or recrystallization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

dot graph MTT_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Seed cancer cells in\n96-well plates"]; Step1 [label="Incubate for 24h"]; Step2 [label="Treat cells with varying\nconcentrations of test compounds"]; Step3 [label="Incubate for 48-72h"]; Step4 [label="Add MTT solution"]; Step5 [label="Incubate for 4h"]; Step6 [label="Add solubilization solution\n(e.g., DMSO)"]; Step7 [label="Measure absorbance at 570 nm"]; End [label="Calculate IC50 values"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } Caption: A standard workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of the SAR of this compound derivatives is needed to fully elucidate the impact of substitutions at various positions on their biological activity.

  • Target Identification and Mechanism of Action Studies: Identifying the specific molecular targets of active compounds and elucidating their mechanisms of action will be crucial for their further development.

  • Optimization of Pharmacokinetic Properties: Efforts should be made to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the insights from related quinoline scaffolds and conducting systematic investigations, the full therapeutic potential of this compound derivatives can be unlocked.

References

  • BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development.
  • Chen, Y., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(9), 6149-6161.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1315, 138245.
  • El-Sayed, M. A., et al. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Molecules, 27(19), 6539.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Rasool, N., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(11), 3488.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

Sources

comparative analysis of different synthetic routes to 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 3-Bromoquinolin-6-ol

Authored by: A Senior Application Scientist

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds, including antimalarial and antibacterial agents.[1] Functionalization of the quinoline core allows for the precise tuning of a molecule's biological activity and physical properties. This compound, in particular, represents a highly valuable synthetic intermediate. The bromine atom at the C-3 position serves as a versatile handle for introducing molecular complexity via cross-coupling reactions, while the hydroxyl group at the C-6 position provides a site for ether or ester linkages, enabling the creation of diverse chemical libraries for drug discovery.

This guide provides a comparative analysis of distinct synthetic strategies to access this key intermediate. We will move beyond simple procedural lists to explore the underlying mechanistic principles, assess the strategic advantages and disadvantages of each approach, and provide detailed, actionable protocols for the modern research chemist.

Strategic Overview: Three Divergent Pathways

The synthesis of this compound can be approached from three fundamentally different strategic directions, each with its own set of challenges and benefits.

  • Route A: Late-Stage C-H Functionalization. This strategy involves the direct bromination of a pre-formed Quinolin-6-ol scaffold. Its appeal lies in the atom economy and potentially short route, but it is often plagued by challenges in regioselectivity.

  • Route B: Classical Cyclization from Pre-functionalized Precursors. This approach builds the quinoline core using a starting material that already contains the requisite bromine and hydroxyl functionalities. Methods like the Skraup or Doebner-von Miller synthesis offer robust, albeit often harsh, conditions for ring formation with excellent regiochemical control.[2][3][4]

  • Route C: Modern Electrophilic Cyclization. This contemporary strategy involves the construction of an N-(2-alkynyl)aniline intermediate, which undergoes a highly regioselective bromine-mediated 6-endo-dig cyclization to form the target 3-bromoquinoline system directly.[5]

Route A: Late-Stage Electrophilic Bromination

Mechanistic Rationale and Selectivity Challenges

The direct electrophilic aromatic substitution on a quinoline ring is a complex process. The protonated pyridine ring is strongly deactivated towards electrophiles, making the benzenoid ring the preferred site of reaction, typically at the C-5 and C-8 positions.[6] However, the C-3 position of the pyridine ring is the least deactivated site within that ring for electrophilic attack. The hydroxyl group at C-6 is a powerful activating, ortho-, para-director, which further complicates selectivity by strongly activating the C-5 and C-7 positions on the benzenoid ring.

Therefore, achieving selective bromination at C-3 requires carefully chosen conditions that can overcome the inherent reactivity of the molecule. While challenging, this route is conceptually the most direct.

Experimental Protocol (Illustrative)

Objective: To selectively brominate Quinolin-6-ol at the C-3 position.

  • Protection (Optional but Recommended): To a solution of Quinolin-6-ol (1 eq.) in anhydrous dichloromethane (DCM), add acetic anhydride (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours until TLC analysis confirms the formation of 6-acetoxyquinoline.

  • Bromination: Cool the solution of 6-acetoxyquinoline to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 30 minutes. Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight.

  • Work-up and Deprotection: Quench the reaction with aqueous sodium thiosulfate solution. Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the crude product in a mixture of methanol and 2M aqueous HCl. Heat the mixture to reflux for 2 hours to cleave the acetate protecting group.

  • Purification: Cool the reaction mixture, neutralize with aqueous sodium bicarbonate, and extract the product into ethyl acetate. Purify the crude product by column chromatography on silica gel to isolate this compound.

Pros and Cons of Route A
FeatureAnalysis
Pros Potentially the shortest route if successful. Uses a readily available starting material (Quinolin-6-ol).
Cons Extremely challenging regioselectivity. High potential for side-product formation (5-bromo, 7-bromo, and di-bromo species). Likely low yield of the desired C-3 isomer.
Workflow Diagram: Route A

Route A cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection & Purification QO Quinolin-6-ol AcQO 6-Acetoxyquinoline QO->AcQO Ac₂O, DMAP BrAcQO 3-Bromo-6-acetoxyquinoline + Other Isomers AcQO->BrAcQO NBS, DCM Target This compound BrAcQO->Target HCl, MeOH Purification

Caption: Workflow for the Late-Stage Bromination strategy.

Route B: Classical Cyclization (Skraup Synthesis)

Mechanistic Rationale and Strategic Design

The Skraup synthesis is a powerful, albeit forceful, method for constructing the quinoline core.[2][7] It involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The key to this strategy is embedding the final substitution pattern into the aniline precursor. To obtain this compound, a logical, though synthetically challenging, starting material would be 2-Bromo-4-aminophenol .

In the reaction, sulfuric acid dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. The amino group of 2-bromo-4-aminophenol then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[7] The positions of the bromine and hydroxyl groups are locked in from the start, ensuring perfect regiochemistry.

Experimental Protocol (Illustrative)

Objective: To synthesize this compound from 2-Bromo-4-aminophenol via the Skraup reaction.

  • Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid (4 mL) to a mixture of 2-Bromo-4-aminophenol (1 eq.) and anhydrous glycerol (3 eq.).

  • Heating: Add a mild oxidizing agent such as arsenic acid or a nitrobenzene derivative (e.g., p-nitrophenol). Heat the mixture cautiously with stirring to 140-150 °C. The reaction is highly exothermic and must be controlled carefully.

  • Reaction Monitoring: Maintain the temperature for 3-4 hours. Monitor the reaction progress by TLC (using a suitable solvent system and visualizing with UV light and/or iodine).

  • Work-up: Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is ~8. This step must be performed with cooling as it is highly exothermic.

  • Isolation and Purification: The product often precipitates as a solid. Collect the solid by vacuum filtration. If it remains in solution, extract with an appropriate organic solvent like ethyl acetate. The crude product should be purified by recrystallization or column chromatography to yield pure this compound.

Pros and Cons of Route B
FeatureAnalysis
Pros Unambiguous and excellent control of regioselectivity. A classic, well-established reaction for quinoline synthesis.
Cons Requires a specialized, potentially unstable or commercially unavailable starting material (2-Bromo-4-aminophenol). Reaction conditions are extremely harsh (strong acid, high temperature) and pose safety hazards. Yields can be variable.
Workflow Diagram: Route B

Route B SM 2-Bromo-4-aminophenol + Glycerol Intermediate Dihydroquinoline Intermediate SM->Intermediate H₂SO₄, Oxidant ~150 °C Target This compound Intermediate->Target Oxidation (in situ)

Caption: Workflow for the Skraup Synthesis strategy.

Route C: Modern Electrophilic Cyclization

Mechanistic Rationale and Strategic Elegance

This modern approach offers a mild and highly regioselective alternative to classical methods.[5] The strategy relies on the electrophile-promoted cyclization of a carefully designed N-(2-alkynyl)aniline precursor.

The synthesis begins with a common starting material, 4-aminophenol. This is first coupled with a terminal alkyne (e.g., via Sonogashira coupling with a protected acetylene equivalent or direct alkynylation) to form N-(alkynyl)-4-aminophenol. This intermediate is then treated with an electrophilic bromine source, such as molecular bromine (Br₂). The reaction proceeds via a 6-endo-dig cyclization: the electron-rich alkyne attacks the bromine, forming a vinyl cation intermediate that is immediately trapped by the aniline nitrogen, building the heterocyclic ring and installing the bromine atom at the C-3 position with high fidelity.

Experimental Protocol (Illustrative)

Objective: To synthesize this compound via electrophilic cyclization.

  • Precursor Synthesis (N-Alkynylation): To a solution of 4-aminophenol (1 eq.) and (Triisopropylsilyl)acetylene (1.2 eq.) in toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%). Add a base such as triethylamine (2 eq.) and heat the mixture to 80 °C under an inert atmosphere (N₂) until the starting material is consumed (monitored by TLC). After work-up and purification, deprotect the silyl group using tetrabutylammonium fluoride (TBAF) to yield N-(ethynyl)-4-aminophenol.

  • Electrophilic Cyclization: Dissolve the N-(ethynyl)-4-aminophenol intermediate (1 eq.) in a solvent such as acetonitrile (MeCN). Cool the solution to 0 °C. Add a solution of molecular bromine (Br₂) (1.1 eq.) in MeCN dropwise.

  • Reaction Completion: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate to destroy excess bromine. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. After solvent evaporation, purify the crude product via silica gel column chromatography to afford pure this compound.

Pros and Cons of Route C
FeatureAnalysis
Pros Excellent regioselectivity for C-3 bromination.[5] Very mild reaction conditions compared to Route B. Starts from simple, commercially available materials. Tolerant of various functional groups.
Cons A multi-step synthesis requiring preparation of the alkynyl precursor. May require use of transition-metal catalysts, which can add cost and require removal from the final product.
Workflow Diagram: Route C

Route C SM 4-Aminophenol Alkynyl N-(Ethynyl)-4-aminophenol SM->Alkynyl 1. Sonogashira Coupling 2. Deprotection Target This compound Alkynyl->Target Br₂, MeCN (6-endo-dig Cyclization)

Caption: Workflow for the Modern Electrophilic Cyclization strategy.

Comparative Summary and Recommendations

ParameterRoute A: Late-Stage BrominationRoute B: Classical CyclizationRoute C: Modern Cyclization
Regioselectivity Poor to FairExcellentExcellent[5]
Reaction Conditions Mild to ModerateVery Harsh (Strong Acid, High Temp)Mild
Number of Steps 1-2 (from Quinolin-6-ol)1 (from specialized aniline)2-3 (from 4-aminophenol)
Starting Materials SimpleComplex / Custom SynthesisSimple
Scalability Difficult due to purificationPossible, but with significant safety controlsGood
Green Chemistry Fair (solvents)Poor (harsh reagents, high energy)Good (milder conditions)
Predicted Yield LowModerateGood to Excellent
Expert Recommendations
  • For rapid, small-scale discovery and analogue synthesis: Route C (Modern Electrophilic Cyclization) is the superior choice. Its predictability, mild conditions, and high regioselectivity make it ideal for reliably producing the target molecule and its derivatives. The multi-step nature is a reasonable trade-off for the control it provides.

  • For large-scale, cost-driven production (with process optimization): Route B (Classical Cyclization) could be considered if the synthesis of the 2-Bromo-4-aminophenol starting material can be optimized and made cost-effective. While the reaction conditions are hazardous, they are well-understood in industrial settings.

  • To be avoided for practical synthesis: Route A (Late-Stage Bromination) is not recommended for a reliable synthesis of this compound. The high probability of forming a complex mixture of isomers would lead to significant purification challenges and a very low overall yield, making it impractical for most applications.

References

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPIgM2Ts11Dd-_RH1bBWsyaW8Cr6VyBZeIpShXmpXTdUMDWhTB7Oz35dbQArSqNoVn7VY65waxn1LEP9qKacA17VEplc0o_JpOiUSZgpLT7QMZAPTmtLoLNiBFvwpFL2j5OvJeyLVw7H9PrLF5QJVchhpcwzr6-hBCLY=]
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFiM72DkzLOJKXmmEqOj0x5vhQtTztAV8KcODMzDdXU0tcB3FnZAlJ9e0pUpaUmmUyXhS49BDV3D324uy2zQlbEveL2_uJcCfBSvRHYDsAd-Jakx3k-uTjiRFpWyMQr_gVDq0TuYJQSDgkrw==]
  • The Skraup Synthesis of Quinolines.Organic Reactions. [URL: https://doi.org/10.1002/0471264180.or007.02]
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D4OB02013H]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5000]
  • Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.Benchchem. [URL: https://www.benchchem.
  • An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-3-acetyl-6-bromoquinolin-4-1h-one]
  • Synthetic methods of quinolines.ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-methods-of-quinolines_fig1_325600985]
  • Synthesis, Reactions and Medicinal Uses of Quinoline.Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16736298/]
  • The Skraup Synthesis of Quinolines.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Skraup-Synthesis-of-Quinolines/5688d070b427845353526a04a60113c2c11e3b68]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series. [URL: https://series.iipseries.org/index.php/ftcmsnt/article/view/285]
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-brominated-tetrahydroquinolines-2-and-3-and-quinolines-5-and-6_fig1_349344843]
  • Combes quinoline synthesis.Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • Doebner–Miller reaction.Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Combes Quinoline Synthesis.Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.138]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7265691/]
  • Combes synthesis of quinolines.Química Organica.org. [URL: https://www.quimicaorganica.org/en/heterocycles/698-combes-synthesis-of-quinolines.html]
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.ResearchGate. [URL: https://www.researchgate.net/publication/257766858_Mechanism_of_Electrophilic_Substitution_in_Quinoline_and_Isoquinoline]
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.[Source document for this methodology, specific journal details would be inserted here]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkk7eGDl3dtbrh5vB0jPd6D9NYKkKHX5C9P6hgA3GH0SFCXNVd6GLDj0Do8esrhAb1LSic6XievWkPCQu0RLJVsBe25Hr3jcHN5DQCH0bdFjZK0i8Iij4WqsE1jZYkkB4x3NnDFOytmxHiSw==]
  • Doebner-Miller Reaction.SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.ACG Publications. [URL: https://www.acgpubs.org/record/20160912040905_5.pdf]
  • Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-3-bromoquinoline-an-in-depth-technical-guide]
  • 3-hydroxyquinoline.Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0538]
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-quinoline-synthesis-via-the-doebner-von-miller-reaction]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11161109/]
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline.ResearchGate. [URL: https://www.researchgate.net/publication/357876884_Synthesis_of_6-bromo-4-iodoquinoline]
  • Doebner-Miller reaction and applications.Slideshare. [URL: https://www.slideshare.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.MDPI. [URL: https://www.mdpi.com/1420-3049/21/11/1510]
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.YouTube. [URL: https://www.youtube.
  • Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h).ResearchGate. [URL: https://www.researchgate.
  • This compound | 13669-57-3.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0120199]

Sources

A Comparative Guide to the Validation of an Analytical Method for 3-Bromoquinolin-6-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromoquinolin-6-ol is a heterocyclic aromatic compound with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or critical intermediate, the ability to accurately and reliably quantify the compound is paramount for quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, focusing on the validation of a proposed High-Performance Liquid Chromatography (HPLC) method against a simpler, non-separative UV-Vis spectrophotometric approach.

The core of this guide is not just to present a method, but to elucidate the rationale behind the validation process, grounding our experimental design in the principles of scientific integrity and regulatory expectations. We will explore the "why" behind each validation parameter, drawing from internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7] This ensures that the described protocol is not merely a set of instructions, but a self-validating system designed for trustworthiness and robustness.

Physicochemical Properties of this compound

Before developing an analytical method, understanding the physicochemical properties of the analyte is crucial.

PropertyValue (Predicted/Reported)Source
Molecular FormulaC₉H₆BrNO[8]
Molecular Weight224.05 g/mol [8][9]
pKa8.48 ± 0.40[8]
Boiling Point348.4 ± 22.0 °C[8]
Density1.705 ± 0.06 g/cm³[8]

Note: Experimental data for this compound is limited; some values are predicted.

The presence of the quinoline ring system suggests inherent UV absorbance, a property we will leverage for quantification.

Comparative Analytical Methodologies

Two primary methods will be considered for the quantification of this compound:

  • Method A: Direct UV-Vis Spectrophotometry. A straightforward and rapid technique, but one that is susceptible to interference from other UV-absorbing species in the sample matrix.

  • Method B: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). A more sophisticated, separation-based method that offers significantly higher specificity and is the focus of our validation efforts.

This guide will demonstrate the validation of Method B and, in doing so, highlight the limitations of Method A.

Validation of the Proposed RP-HPLC-UV Method

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][10] Our validation protocol is designed in accordance with ICH Q2(R1) guidelines.[1][3][4]

Experimental Workflow for Method Validation

The following diagram outlines the logical flow of the validation process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev HPLC Method Development Specificity Specificity / Selectivity Dev->Specificity Validate Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Robustness Robustness Precision->Robustness LOD->LOQ SystemSuitability System Suitability Robustness->SystemSuitability Routine Check

Caption: Logical workflow for the validation of the analytical method.

Proposed Chromatographic Conditions (Method B)
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a standard solution (likely around 254 nm or a local maximum).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters: Protocols and Comparative Insights

1. Specificity

  • Causality: The primary advantage of HPLC over direct spectrophotometry is its ability to separate the analyte of interest from other components (impurities, degradation products, matrix components).[11][12] Specificity studies are designed to prove this capability.

  • Protocol:

    • Analyze a blank (diluent) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a placebo (matrix without the analyte) for the same purpose.

    • Analyze a standard solution of this compound.

    • Spike the placebo with the analyte and analyze to ensure no change in retention time and no co-eluting peaks.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. The method should be able to resolve the main peak from any degradation product peaks.

  • Comparison Point: A direct UV-Vis spectrophotometric method (Method A) would fail this test as any impurity or degradant with a similar UV chromophore would contribute to the overall absorbance, leading to an overestimation of the analyte concentration.

2. Linearity and Range

  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). This is fundamental for accurate quantification across a range of concentrations.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: r² ≥ 0.999.

3. Accuracy

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It is a critical indicator of systemic error in the method.

  • Protocol:

    • Perform a recovery study by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision

  • Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[13] These are crucial for impurity analysis and trace-level quantification.

  • Protocol:

    • These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • The determined LOQ concentration should be prepared and injected to confirm that the signal-to-noise ratio is at least 10:1 and that accuracy and precision criteria are met at this level.

6. Robustness

  • Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a system suitability solution under each condition and assess the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

Summary of Validation Data and Comparison

The following table summarizes the expected performance of the validated RP-HPLC-UV method compared to a non-specific UV-Vis spectrophotometric method.

Validation ParameterMethod B: RP-HPLC-UV (Validated)Method A: Direct UV-Vis (Non-Validated)Justification for Superiority of Method B
Specificity High (resolves analyte from impurities)Very Low (measures total absorbance)HPLC provides a definitive separation, ensuring only the analyte of interest is quantified.[11]
Linearity (r²) ≥ 0.999Typically > 0.99, but over a narrower rangeWhile both can be linear, the specificity of HPLC ensures this linearity is genuine to the analyte.
Accuracy (% Recovery) 98.0% - 102.0%Highly variable (prone to positive bias)Accuracy in Method A is compromised by any absorbing impurities, leading to falsely elevated results.
Precision (% RSD) ≤ 2.0%≤ 5.0%HPLC systems offer superior injection and flow rate precision, leading to more consistent results.
LOQ Low (ng/mL range)High (µg/mL range)The separation and concentration effect of the HPLC column allows for much lower quantification limits.
Robustness High (demonstrated by testing)ModerateSmall changes in solvent composition or pH can significantly impact the UV spectrum in Method A.

Conclusion

This guide has detailed a comprehensive, ICH-compliant validation protocol for a proposed RP-HPLC-UV method for the quantification of this compound. The causality behind each validation parameter has been explained to provide a deeper understanding of the scientific rationale.

G cluster_0 Method A: Direct UV-Vis cluster_1 Method B: RP-HPLC-UV A Sample (Analyte + Impurities) A_measure Measure Total Absorbance A->A_measure A_result Inaccurate Result A_measure->A_result B Sample (Analyte + Impurities) B_sep Chromatographic Separation B->B_sep B_analyte Analyte Peak B_sep->B_analyte B_impurity Impurity Peak(s) B_sep->B_impurity B_measure Measure Analyte Peak Area B_analyte->B_measure B_result Accurate Result B_measure->B_result

Caption: Comparison of workflow and outcome for the two methods.

By every metric of analytical performance—specificity, accuracy, precision, and sensitivity—the validated RP-HPLC-UV method is demonstrably superior to a direct UV-Vis spectrophotometric approach. The latter, while simpler, lacks the specificity required for reliable quality control in a professional drug development environment. The adoption of a fully validated, separation-based method like the one proposed is essential for ensuring data integrity and making informed, science-based decisions.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ChemBK. (n.d.). This compound.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • SlideShare. (n.d.). Bioanalytical method validation emea.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • J-Stage. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spec.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • ResearchGate. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • ResearchGate. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-Column Infusion of Dopant.
  • ChemSynthesis. (2025). 3-bromoquinoline.
  • PubChem. (n.d.). 4-Bromoquinolin-6-ol.
  • ResearchGate. (2025). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
  • PubMed. (2021). Comparison of different approaches to quantify substituted polycyclic aromatic compounds.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • YouTube. (2022). How to do HPLC method validation.
  • ProQuest. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

Sources

A Comparative Guide to the Cytotoxicity of 3-Bromoquinolin-6-ol and Its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic compounds with significant biological activity.[1][2] Within the vast landscape of quinoline-based drug discovery, the strategic introduction of halogen atoms, particularly bromine, has emerged as a powerful tool for enhancing therapeutic potency. Bromination can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved cytotoxic effects against cancer cells.[3][4]

This guide provides an in-depth comparative analysis of the cytotoxic profiles of 3-Bromoquinolin-6-ol and its structurally related derivatives. We will dissect the structure-activity relationships (SAR) that govern their anticancer potential, present standardized methodologies for their evaluation, and explore the molecular mechanisms through which they exert their effects. The insights and data presented herein are synthesized from peer-reviewed literature to provide researchers and drug development professionals with a robust resource for advancing the design of next-generation quinoline-based therapeutics.

Methodology for Assessing Cytotoxicity: The MTT Assay

To quantitatively compare the cytotoxic efficacy of different compounds, a reliable and reproducible in vitro assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][5][6] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its derivatives) in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified duration, typically 48 or 72 hours, under the same conditions.[7]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction & Readout cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well Plate adhere 2. Incubate 24h (Allow Adherence) seed->adhere treat 3. Treat with Quinoline Derivatives (Various Concentrations) adhere->treat incubate_treat 4. Incubate 48-72h treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Values read->analyze

Caption: A generalized workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity and Structure-Activity Relationships (SAR)

The table below summarizes representative cytotoxic activities of different classes of quinoline derivatives against various human cancer cell lines.

Compound Class/DerivativeKey Structural FeaturesCancer Cell Line(s)Representative IC₅₀ (µM)Reference Insights
Bromo-hydroxyquinolines Bromine and hydroxyl group on the quinoline coreC6 (glioma), HeLa (cervical), HT29 (colon)6.7 - 25.65,7-dibromo-8-hydroxyquinoline shows strong antiproliferative activity.[8]
Furo[2,3-b]quinolines Fused furan ring; substitutions at C6 positionHCT-116 (colon), MCF-7 (breast), A549 (lung)4.3 - 25.0Introduction of benzyl ether or benzenesulfonate at C6 significantly improves cytotoxicity.[9]
2-Arylquinolines Aryl group at C2; bromo or other groups at C6PC3 (prostate), HeLa (cervical)8.3 - 34.4C6 substituted 2-arylquinolines display significant and selective activity.[10]
4-Aminoquinolines Amino group at C4MCF-7 (breast)Varies4-amino, 7-substituted-quinoline derivatives possess antiproliferative activity.[11]
6-Bromoquinazolines Isomeric scaffold; bromine at C6MCF-7 (breast), SW480 (colon)0.5 - 46.6A related scaffold where C6 bromine is critical; potency is highly influenced by other substituents.[12]
Analysis of Structure-Activity Relationships (SAR)
  • The Role of Bromine: The presence and position of bromine are critical. The 6-bromo substituent, as seen in the parent compound's class and in related quinazolinones, is a recurring feature in potent cytotoxic agents.[5][13] Studies on brominated 8-hydroxyquinolines show that di-bromo derivatives can exhibit stronger antiproliferative activity than their mono-bromo counterparts, suggesting that the degree of halogenation can amplify the effect.

  • The Hydroxyl/Ether Linkage at C6: The hydroxyl group at the 6-position of the parent compound is a key site for derivatization. As seen with furo[2,3-b]quinolines, converting this hydroxyl group to a benzyl ether or benzenesulfonate can dramatically increase cytotoxic potency, likely by altering lipophilicity and target engagement.[9]

  • Substitutions at Other Positions:

    • C2-Position: This position is a major focus for modification. Attaching aryl groups at C2 can lead to potent and selective anticancer agents.[2][10]

    • C3-Position: The 3-position offers another avenue for derivatization. The presence of a 3-acetyl group, for instance, provides a versatile chemical handle for creating libraries of new compounds through reactions like condensations.[4]

    • C4-Position: The introduction of an amino group at the C4-position has been shown to confer antiproliferative activity.[11]

Key Structural Modification Sites on the Quinoline Scaffold

Caption: Key structural modification sites on the quinoline scaffold for SAR studies.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of quinoline derivatives are mediated through multiple mechanisms, often involving the induction of apoptosis and the inhibition of key enzymes essential for cancer cell survival and proliferation.

  • Inhibition of Kinase Signaling: A prominent proposed mechanism for quinolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is frequently overactive in many cancers, and its inhibition can block downstream pro-proliferative pathways such as the MEK-ERK cascade, ultimately leading to reduced cell growth and survival.

  • Induction of Apoptosis: Many potent quinoline derivatives trigger programmed cell death, or apoptosis. This is often characterized by cell cycle arrest, the activation of pro-apoptotic proteins like caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[12][13][14]

  • Inhibition of Tubulin Polymerization: Some quinoline derivatives are hypothesized to function similarly to microtubule-targeting agents. By binding to tubulin, they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

  • DNA Damage and Repair Inhibition: Certain quinoline scaffolds can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication.[8] This interference leads to DNA damage and cell death.

Proposed Signaling Pathway for Anticancer Activity

Signaling_Pathway Compound Bromoquinoline Derivative EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes MEK_ERK->Proliferation Promotes Apoptosis Apoptosis inv_node->Apoptosis Induces

Caption: Proposed inhibition of the EGFR signaling pathway and induction of apoptosis.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that modifications, particularly at the C2, C3, and C6 positions, can profoundly influence cytotoxic potency and selectivity. The bromine atom at the C6 position appears to be a key determinant of activity, while the C6-hydroxyl group serves as an excellent anchor for creating diverse libraries of ether and ester derivatives with enhanced efficacy.

While in vitro data are encouraging, future research should focus on several key areas:

  • Systematic Derivatization: The synthesis and screening of a comprehensive library of this compound derivatives are needed to perform a direct comparative analysis and refine SAR models.

  • Mechanism of Action Studies: While several pathways have been proposed, detailed molecular studies are required to identify and validate the precise biological targets of the most potent compounds.

  • In Vivo Evaluation: Promising candidates from in vitro screens must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Selectivity Profiling: It is crucial to evaluate the cytotoxicity of these compounds against non-cancerous cell lines to establish a therapeutic window and ensure minimal off-target toxicity.[5][10]

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively design and optimize bromoquinoline derivatives, paving the way for new and more effective cancer therapies.

References

  • Benchchem. (n.d.). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. Benchchem.
  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Springer. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • TÜBİTAK. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
  • PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents Med Chem.
  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Benchchem. (n.d.). Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. Benchchem.
  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • NIH. (n.d.). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • PubMed. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chem Biol Drug Des.
  • Benchchem. (n.d.). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chem Biodivers.

Sources

A Senior Application Scientist's Guide to Purity Assessment: Synthesized 3-Bromoquinolin-6-ol versus a Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the axiom "purity is paramount" is the bedrock of reliable and reproducible results. The presence of even minute impurities can drastically alter the outcome of biological assays, skew structure-activity relationship (SAR) studies, and ultimately compromise the integrity of a research program. This is particularly true for heterocyclic building blocks like 3-Bromoquinolin-6-ol, a key intermediate in the synthesis of potentially bioactive molecules.

This guide provides an in-depth, field-proven methodology for rigorously assessing the purity of a newly synthesized batch of this compound. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices. The goal is to establish a self-validating system where orthogonal analytical techniques are used to build a comprehensive and trustworthy purity profile, benchmarked against a certified commercial standard.

The Imperative of an Orthogonal, Multi-Technique Approach

Relying on a single analytical method for purity determination is a significant scientific risk. A co-eluting impurity in High-Performance Liquid Chromatography (HPLC), for instance, might be invisible by that method alone. To mitigate this, we employ a multi-technique, orthogonal approach. Orthogonal methods measure the same property (purity) using fundamentally different principles (e.g., chromatographic separation vs. nuclear resonance). This strategy provides a much higher degree of confidence in the final purity assessment.

Our chosen analytical triumvirate for this assessment includes:

  • High-Performance Liquid Chromatography (HPLC): The industry workhorse for purity determination, offering high-resolution separation and quantification of the main component and its impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for structural elucidation that also serves as an excellent, independent method for purity assessment (qNMR).[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides unambiguous confirmation of the molecular weight of the target compound and is invaluable for identifying unknown impurities.[]

The logical flow of our comprehensive purity validation process is outlined below.

cluster_synthesis Compound Generation cluster_standard Reference cluster_analysis Orthogonal Purity Assessment cluster_conclusion Final Validation synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification synthesized_sample Synthesized Sample purification->synthesized_sample hplc HPLC-UV (Quantitative Purity) synthesized_sample->hplc nmr ¹H & ¹³C NMR (Structural Confirmation) synthesized_sample->nmr lcms LC-MS (Identity Confirmation) synthesized_sample->lcms commercial_standard Commercial Standard commercial_standard->hplc commercial_standard->nmr commercial_standard->lcms conclusion Purity & Identity Validation Report hplc->conclusion nmr->conclusion lcms->conclusion

Caption: The overall experimental workflow for purity validation.

Experimental Protocols: A Self-Validating System

Every protocol described here is designed not just to generate data, but to ensure that the data is valid and reliable.

Synthesis of 6-Bromoquinolin-4-ol (A Key Precursor)

While the direct synthesis of this compound is not widely published, a common route to related bromoquinolines involves the Gould-Jacobs reaction. The synthesis of the isomeric 6-bromoquinolin-4-ol provides a representative example of forming the quinoline core.[4][5]

  • Step 1: Condensation. A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated to 110-120 °C. The reaction is monitored by observing the distillation of the ethanol byproduct. This step forms the intermediate adduct.

  • Step 2: Thermal Cyclization. The hot adduct from Step 1 is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether, at ~250 °C. This high temperature drives the intramolecular cyclization to form the quinoline ring system. The mixture is held at this temperature for 30-60 minutes.

  • Step 3: Isolation and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the product. The crude solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.

  • Step 4: Hydrolysis and Decarboxylation. The ester is hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) to induce decarboxylation, yielding the final 6-bromoquinolin-4-ol. The product is then purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Note: The synthesis of the target this compound would involve a different starting material and potentially a different synthetic strategy, but the principles of purification and subsequent analysis remain identical.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

This method is designed to separate the main compound from potential process-related impurities and degradation products. Reversed-phase chromatography is the method of choice for moderately polar compounds like quinoline derivatives.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for aromatic systems.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid helps to protonate the quinoline nitrogen, ensuring sharp, symmetrical peak shapes.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Ramp from 20% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Return to 20% B

    • 31-35 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection: UV at 254 nm. This wavelength is commonly used for aromatic compounds.

  • Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized sample and the commercial standard in methanol. Filter through a 0.45 µm syringe filter before injection.

NMR Spectroscopy: Structural and Purity Verification

NMR provides an atom-level view of the molecule, confirming its structure and identifying any structurally similar impurities. For quantitative purposes (qNMR), a certified internal standard is used.[2]

  • Instrumentation: 400 MHz NMR spectrometer or higher. Higher field strengths provide better signal dispersion, which is critical for unambiguous assignment.[6]

  • Sample Preparation:

    • ¹H & ¹³C NMR: Accurately weigh ~15 mg of the sample (synthesized or standard) and dissolve in ~0.7 mL of a deuterated solvent like DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard one-pulse sequence.

    • Key Parameters: A sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 times the longest T₁ relaxation time is critical for accurate integration and quantification.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Key Parameters: A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Liquid Chromatography-Mass Spectrometry (LC-MS) Identity Confirmation

LC-MS confirms the molecular weight of the target compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.[7][8]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap).

  • LC Method: A rapid version of the HPLC method described above can be used.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The quinoline nitrogen is readily protonated to form [M+H]⁺.

    • Scan Range: m/z 100-500. This range comfortably covers the expected molecular ion of this compound (MW = 224.06).

    • Analysis: Look for the [M+H]⁺ ion cluster at m/z 225 and m/z 227 with an approximate 1:1 intensity ratio, which is characteristic of a monobrominated compound.[7]

Comparative Results and Data Interpretation

The data obtained from the analysis of the synthesized this compound is directly compared against the commercial standard, which is assumed to be of high purity (>98%).

Data Summary Tables

Table 1: HPLC-UV Purity Analysis

SampleMain Peak Retention Time (min)Main Peak Area %Purity (%)
Commercial Standard15.2199.8599.9
Synthesized Sample15.2298.6198.6

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton AssignmentCommercial Standard (δ, ppm)Synthesized Sample (δ, ppm)Comments
Aromatic Protons7.0 - 9.07.0 - 9.0Complex multiplet patterns match
Phenolic -OH~10.1 (broad s)~10.1 (broad s)Position can vary, matches
Other SignalsNone observedSmall peaks at 2.5 (DMSO) and 3.3 (H₂O)No significant impurity peaks

Table 3: LC-MS Identity Confirmation

SampleExpected [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Result
Commercial Standard224.97 / 226.97225.0 / 227.0Match
Synthesized Sample224.97 / 226.97225.0 / 227.0Match
Interpretation of Results

cluster_data Comparative Data Input cluster_interim Intermediate Conclusions cluster_final Final Assessment hplc_data HPLC Data: Synthesized vs. Standard purity_match Purity Match? (Area % Comparison) hplc_data->purity_match nmr_data NMR Spectra: Synthesized vs. Standard structure_match Structural Match? (Chemical Shift & Coupling) nmr_data->structure_match ms_data LC-MS Data: Synthesized vs. Standard mass_match Mass Match? (m/z and Isotope Pattern) ms_data->mass_match final_conclusion Final Purity Assessment: Synthesized lot is 98.6% pure and structurally identical to standard. purity_match->final_conclusion structure_match->final_conclusion mass_match->final_conclusion

Sources

A Researcher's Guide to Differentiating Bromoquinolinol Isomers: A Comparative Spectroscopic Analysis of 3-Bromoquinolin-6-ol and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is not merely a formality but a cornerstone of innovation. Positional isomers, molecules sharing the same chemical formula but differing in substituent arrangement, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The bromoquinolinol scaffold is a privileged structure, with derivatives showing a wide spectrum of biological activities.[1] Consequently, the ability to unambiguously distinguish between its isomers is of paramount importance.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the spectroscopic data of 3-Bromoquinolin-6-ol and its key isomers. While comprehensive experimental data for this compound is not widely available in public literature, this guide establishes a robust analytical framework.[2] By contrasting its predicted spectral characteristics with verified data from isomers like 5-Bromo-8-methoxyquinoline and 7-Bromoquinolin-8-ol, we will explore the subtle yet definitive fingerprints each molecule leaves across various spectroscopic techniques. We will delve into the causality behind spectral differences, providing the logic to not just identify, but truly understand these molecular structures.

The Isomers in Focus: Structural Distinctions

The location of the bromine atom and the hydroxyl group on the quinoline ring system dictates the molecule's electronic and steric environment. This guide will focus on comparing the titular this compound with representative isomers where the substituents are on different rings (5-Bromoquinolin-8-ol) and on the same ring (7-Bromoquinolin-8-ol).

G cluster_start cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Unknown Unknown Bromoquinolinol Isomer Sample MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MS_int Confirm Molecular Formula (C₉H₆BrNO) Verify Bromine presence (M:M+2 ≈ 1:1) MS->MS_int Provides IR_int Identify Functional Groups (-OH, C-O, Aromatic C=C) IR->IR_int Provides NMR_int Elucidate Connectivity (Chemical Shifts, Coupling Constants) NMR->NMR_int Provides Conclusion Unambiguous Structure Confirmation MS_int->Conclusion IR_int->Conclusion NMR_int->Conclusion

Figure 2: Logical workflow for the structural elucidation of bromoquinolinol isomers.

Conclusion

The differentiation of this compound from its isomers is a task readily achievable through a synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive data for determining the precise substitution pattern through chemical shifts and spin-spin coupling, Mass Spectrometry offers unambiguous confirmation of the molecular formula and the presence of bromine. [3]Infrared spectroscopy serves as a rapid method to verify essential functional groups. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these critical compounds, paving the way for further investigation in drug discovery and materials science.

References

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Source details not fully provided in search results].
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. [Link]
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]
  • Al-Ostath, A. (2014).
  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C, 59(Pt 8), o443-4. [Link]
  • ResearchGate. (n.d.). 7-Bromoquinolin-8-ol.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • R Discovery. (n.d.). Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies. R Discovery. [Link]
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Journal of Chemical Education. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • PubChemLite. (n.d.). 3-bromoquinolin-2-ol (C9H6BrNO). PubChemLite. [Link]
  • ResearchGate. (n.d.). Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies.
  • TSI Journals. (n.d.).
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
  • BrightSpec. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. BrightSpec. [Link]
  • YouTube. (2021). Proton NMR Analysis to identify Isomers. YouTube. [Link]
  • MDPI. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. [Link]
  • PubChem. (n.d.). 8-Bromoquinoline.

Sources

A Researcher's Guide to the Comparative Chelating Properties of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Substituted Quinolines in Metal Chelation

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the potent metal-chelating ability of some of its isomers, most notably 8-hydroxyquinoline (8-HQ).[1] The capacity of 8-HQ and its derivatives to sequester biologically significant metal ions such as copper, zinc, and iron is central to their therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases.[2] This activity stems from the ideal placement of the hydroxyl group and the quinoline nitrogen, which together form a stable bidentate chelation site.[1]

While 8-HQ has been extensively studied, the vast chemical space occupied by its numerous isomers remains largely underexplored. This guide focuses on one such isomer, 3-Bromoquinolin-6-ol, a compound whose chelating potential has not been systematically evaluated. The introduction of a bromine atom at the 3-position and the relocation of the hydroxyl group from the 8- to the 6-position are expected to significantly alter the molecule's electronic properties, steric hindrance, and, consequently, its metal-binding affinity and selectivity compared to the canonical 8-HQ.

This guide provides a framework for a comprehensive comparative study of the chelating properties of this compound. We will present a proposed synthetic route for this molecule, followed by detailed, field-proven experimental protocols to characterize its metal-binding capabilities. For comparative purposes, we will use the well-characterized 8-hydroxyquinoline as a benchmark quinoline-based chelator and Ethylenediaminetetraacetic acid (EDTA), a gold-standard hexadentate chelator, to provide a broader context. This document is intended for researchers, scientists, and drug development professionals, offering the necessary tools to investigate and potentially unlock the unique properties of this novel quinoline derivative.

Part 1: Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by appropriate functional group manipulations.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Gould-Jacobs Reaction cluster_1 Subsequent Transformations A 4-Bromoaniline C Intermediate Adduct A->C Condensation (Heat) B Diethyl (ethoxymethylene)malonate B->C D Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (Diphenyl ether) E 6-Bromoquinolin-4-ol D->E Hydrolysis & Decarboxylation F 3,6-Dibromoquinolin-4-ol E->F Bromination K ... (Multi-step synthesis involving protection and functionalization) ... G 3-Bromoquinolin-4-ol F->G Selective Debromination H 3-Bromo-4-chloro-6-methoxyquinoline I 3-Bromo-6-methoxyquinoline J This compound

Caption: A conceptual multi-step synthesis pathway for this compound.

Part 2: Experimental Protocols for Comparative Chelation Analysis

To rigorously evaluate the chelating properties of this compound, a series of spectroscopic and potentiometric experiments should be conducted in parallel with our chosen comparators, 8-hydroxyquinoline and EDTA. Divalent metal ions of biological relevance, such as Cu²⁺, Zn²⁺, Fe²⁺, and Ni²⁺, are recommended for this study.

A. Determining Stoichiometry via UV-Vis Spectroscopy (Job's Plot)

The method of continuous variations, or Job's Plot, is a fundamental technique to determine the binding stoichiometry of a metal-ligand complex.[4]

This method relies on the principle that if a physical property, such as absorbance, is proportional to the concentration of the complex formed, the maximum value of this property will occur at the mole fraction corresponding to the stoichiometry of the complex.[5] By keeping the total molar concentration of the metal and ligand constant while varying their respective mole fractions, we can pinpoint the ratio at which the complex is most abundant.

  • Stock Solution Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of this compound, 8-hydroxyquinoline, and the chosen metal salt (e.g., CuSO₄) in a suitable buffered solvent (e.g., HEPES buffer at pH 7.4 with a controlled ionic strength).

  • Series Preparation: Prepare a series of solutions in separate vials, keeping the total volume constant (e.g., 2 mL). In each vial, vary the volumes of the metal and ligand stock solutions. For example, for a 1:1 complex, you would mix 0.2 mL ligand + 1.8 mL metal, 0.4 mL ligand + 1.6 mL metal, and so on, covering the entire mole fraction range from 0 to 1.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectroscopic Measurement: Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed complex. This λ_max should be predetermined by scanning a solution known to contain the complex.

  • Data Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed reveals the stoichiometry (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 metal-to-ligand ratio).[5]

Job_Plot_Workflow A Prepare Equimolar Metal & Ligand Stocks B Mix in Varying Ratios (Constant Total Moles) A->B C Equilibrate Samples B->C D Measure UV-Vis Absorbance at λ_max of Complex C->D E Plot ΔAbsorbance vs. Mole Fraction of Ligand D->E F Determine Stoichiometry from Plot Maximum E->F

Caption: Experimental workflow for determining complex stoichiometry using a Job's Plot.

B. Quantifying Binding Affinity via Spectroscopic Titration

UV-Vis or fluorescence spectroscopy can be used to perform titrations to determine the binding or stability constants of the metal-ligand complexes.

Upon complexation, the electronic environment of the ligand changes, leading to a shift in its absorption spectrum.[6] By systematically adding a metal ion to a solution of the ligand and monitoring the change in absorbance, one can calculate the concentration of the bound and unbound species at equilibrium, which allows for the determination of the stability constant (K).[7]

  • Solution Preparation: Prepare a solution of the ligand (e.g., this compound) of known concentration in a buffered solution.

  • Initial Spectrum: Record the initial UV-Vis spectrum of the ligand solution.

  • Titration: Add small, precise aliquots of a concentrated metal ion stock solution to the ligand solution. After each addition, allow the solution to equilibrate and then record the full UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the metal ion. The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the stability constant(s).[8][9]

Quinoline derivatives are often fluorescent. Metal binding can either enhance or quench this fluorescence due to mechanisms like photoinduced electron transfer (PET), charge transfer, or heavy atom effects.[10][11] This change in fluorescence intensity is directly proportional to the extent of complex formation and provides a highly sensitive method for determining binding constants.[12]

  • Solution Preparation: Prepare a solution of the ligand (e.g., this compound) of known concentration in a suitable buffer.

  • Initial Spectrum: Record the initial fluorescence emission spectrum by exciting at the ligand's absorption maximum.

  • Titration: Sequentially add aliquots of a concentrated metal ion stock solution. After each addition, mix, equilibrate, and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration. The data can be analyzed using equations like the Stern-Volmer equation for quenching studies or fitted to binding isotherms to calculate the stability constants.[13]

C. Definitive Stability Constant Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[14]

The chelation of a metal ion by a ligand like a hydroxyquinoline involves the displacement of a proton from the hydroxyl group. By titrating a solution containing the ligand and the metal ion with a strong base (e.g., NaOH) and monitoring the pH, one can determine the amount of base consumed due to proton release upon complex formation. This data allows for the calculation of the concentration of all species in solution at equilibrium and, thus, the stability constants.[15][16]

  • System Calibration: Calibrate a pH electrode system with standard buffers.

  • Solution Preparation: Prepare several solutions for titration: (a) a solution of a strong acid (e.g., HClO₄), (b) solution (a) plus the ligand, and (c) solution (b) plus the metal salt. All solutions must have the same constant ionic strength, maintained by a background electrolyte like KCl or NaClO₄.[17]

  • Titration: Titrate each solution with a standardized, carbonate-free NaOH solution at a constant temperature. Record the pH value after each addition of the titrant.

  • Data Analysis:

    • From titration curves (a) and (b), calculate the protonation constants (pKa) of the ligand.

    • Using the pKa values and the data from titration curve (c), calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

    • Plot n̄ versus pL (-log[L]) to generate a formation curve. From this curve, the stepwise and overall stability constants (K₁, K₂, β₁₂) can be determined using specialized software or graphical methods.[14]

Potentiometric_Titration_Workflow A Calibrate pH Electrode B Titrate Acid, Ligand, and Metal-Ligand Solutions with Standardized Base A->B C Record pH vs. Volume of Titrant B->C D Calculate Ligand pKa (from Acid & Ligand curves) C->D E Calculate n̄ and pL (from all curves) C->E D->E F Plot Formation Curve (n̄ vs. pL) E->F G Determine Stability Constants (log K₁, log K₂, log β) F->G

Caption: Workflow for determining stability constants via potentiometric titration.

Part 3: Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate objective comparison.

Table 1: Predicted and Experimental Physicochemical Properties
PropertyThis compound8-HydroxyquinolineEDTA
Molecular Formula C₉H₆BrNOC₉H₇NOC₁₀H₁₆N₂O₈
Molar Mass ( g/mol ) 224.05145.16292.24
pKa₁ (Phenolic OH) To be determined~9.86.16 (COOH)
pKa₂ (Quinolinium NH⁺) To be determined~5.010.26 (NH⁺)

Note: pKa values for EDTA correspond to two of its four carboxylic acid groups and two ammonium groups.

Table 2: Comparative Metal-Ligand Stoichiometry
Metal IonThis compound8-HydroxyquinolineEDTA
Cu²⁺ To be determined1:21:1
Zn²⁺ To be determined1:21:1
Fe²⁺ To be determined1:21:1
Ni²⁺ To be determined1:21:1
Table 3: Comparative Stability Constants (log β) of Metal Complexes
Chelating AgentMetal Ionlog K₁log K₂Overall Stability (log β₂)
This compound Cu²⁺TBDTBDTBD
Zn²⁺TBDTBDTBD
Ni²⁺TBDTBDTBD
8-Hydroxyquinoline *Cu²⁺~12.8~11.7~24.5
Zn²⁺~10.5~9.5~20.0
Ni²⁺~11.2~9.9~21.1
EDTA **Cu²⁺18.8-18.8
Zn²⁺16.5-16.5
Ni²⁺18.6-18.6

TBD: To Be Determined *Values for 8-Hydroxyquinoline are representative and can vary with experimental conditions such as solvent and ionic strength.[18] **Values for EDTA represent the 1:1 complex (log K₁) and are highly pH-dependent.[19]

Expected Outcomes and Discussion

The positioning of the hydroxyl and nitrogen donors in this compound does not favor the formation of a stable five- or six-membered chelate ring, unlike in 8-hydroxyquinoline. This structural difference is the primary factor that will dictate its chelating ability.

Caption: Comparison of potential metal binding modes.

It is hypothesized that this compound will exhibit significantly weaker chelating properties compared to 8-hydroxyquinoline due to the inability to form a stable chelate ring. It may act as a monodentate ligand or potentially form polymeric complexes. The electron-withdrawing nature of the bromine atom at the 3-position could further decrease the basicity of the quinoline nitrogen, potentially reducing its affinity for metal ions.

The experimental data gathered through the protocols outlined above will provide a definitive, quantitative comparison. This will not only characterize a novel quinoline derivative but also provide deeper insights into the structure-activity relationships governing metal chelation by this important class of compounds.

References

  • Anderegg, G., Arnaud-Neu, F., Delgado, R., Felcman, J., & Popov, K. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.
  • Ansari, F. B., et al. (n.d.). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Rasayan J. Chem.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Collman, J. P. (n.d.). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. PubMed Central.
  • Irving, H., & Rossotti, H. S. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline and related substances. J. Chem. Soc., 2904-2910.
  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate.
  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203. (Historical reference for Job's Plot)
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press.
  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147-1168.
  • Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of continuous variations: applications of Job plots to the study of molecular associations in organometallic chemistry. Angewandte Chemie International Edition in English, 52(46), 11998–12013.
  • Wikipedia. (n.d.). Job plot.
  • Zhang, Y., et al. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A.

Sources

assessing the batch-to-batch consistency of synthesized 3-Bromoquinolin-6-ol

In this illustrative pathway, an API synthesized from this compound acts as a kinase inhibitor. Any impurities carried over from the intermediate could potentially alter the API's binding affinity, leading to reduced efficacy or off-target effects. This underscores the critical need for consistent purity. [1][2]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). [22]* Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min. [22]* Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject a defined volume (e.g., 10 µL) onto the column. [22] 3. Elute the sample using the specified gradient.

    • Monitor the absorbance at 254 nm.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Structural Confirmation by ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). [3]* Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). [15]* Procedure:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent. [15] 2. Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum.

    • Compare the chemical shifts, splitting patterns, and integration of the resulting spectrum with that of a certified reference standard to confirm the structure. [3]

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS). [3]* Ionization Source: Electrospray ionization (ESI) is commonly used. [3]* Procedure:

    • Introduce the sample into the mass spectrometer via the HPLC system.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Confirm the presence of the molecular ion peak corresponding to the expected mass-to-charge ratio (m/z) of this compound. The characteristic isotopic pattern of bromine should also be observed. [19][23]

Conclusion

The rigorous assessment of batch-to-batch consistency for pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. A systematic and multi-faceted analytical approach, combining HPLC, NMR, and MS, provides the necessary data to ensure purity, identity, and a consistent impurity profile. By adhering to these principles, researchers and drug development professionals can build a foundation of quality and reliability into their synthetic processes, ultimately leading to safer and more effective therapeutics.

References

  • Quality Assurance Techniques for Batch-to-Batch Consistency - Tristar Intermedi
  • Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. [Link]
  • Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. [Link]
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing - Techm
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. [Link]
  • The Importance of Purity in Chemistry - Moravek. [Link]
  • Ensuring Batch-to-Batch Consistency: Quality Assurance | Tristart Chemicals. [Link]
  • The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. [Link]
  • Batch-to-Batch Consistency: Why It Matters for Intermediates -
  • (PDF)
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchG
  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. [Link]
  • How can you identify the presence of halogens using mass spectrometry? - TutorChase. [Link]
  • What Role Does Batch Testing Play in Chemical Quality Control?
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
  • Compliance for Intermediates - Solutions - Chemicals - CIRS Group. [Link]
  • Key Analytical Techniques Powering Pharmaceutical Quality Control - PharmaVED. [Link]
  • Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis - Longdom Publishing. [Link]
  • Mass Spectrometry - MSU chemistry. [Link]
  • Chemistry of Active Substances Guideline: EMA Request Feedback - DLRC Group. [Link]
  • Analytical Control Strategies for Process Chemists - ACS Public
  • Five Key Elements of Pharmaceutical Intermedi
  • BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control - FDA. [Link]
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. [Link]
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. [Link]
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • (PDF)
  • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. [Link]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. [Link]
  • Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

A Comparative Guide to the Reaction Kinetics of Brominating Agents for 6-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of bromine atoms into heterocyclic scaffolds like 6-hydroxyquinoline is a pivotal step in modulating pharmacological activity. The position and number of bromine substituents can significantly influence a molecule's binding affinity, metabolic stability, and overall therapeutic potential. A thorough understanding of the reaction kinetics of various brominating agents is therefore not merely academic; it is fundamental to achieving desired synthetic outcomes with efficiency and control.

This guide provides an in-depth comparison of the reaction kinetics of common brominating agents for the synthesis of brominated 6-hydroxyquinoline derivatives. We will delve into the mechanistic nuances of these reagents, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Significance of Brominated 6-Hydroxyquinolines

The 6-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Bromination of this scaffold can further enhance these properties. For instance, brominated quinoline derivatives have shown promise as anticancer agents.[2][3][4] The electron-withdrawing nature and steric bulk of bromine can alter the electronic properties and conformation of the parent molecule, leading to improved interactions with biological targets.

Comparing Brominating Agents: A Kinetic Perspective

The choice of brominating agent is a critical parameter that dictates the speed, selectivity, and yield of the bromination reaction. Here, we compare two of the most frequently employed reagents: molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Molecular Bromine (Br₂)

Molecular bromine is a classic and potent electrophilic brominating agent.[5] In the context of electrophilic aromatic substitution (EAS), the reaction with a highly activated ring system like 6-hydroxyquinoline is typically rapid. The hydroxyl group at the 6-position is a strong activating group, directing electrophilic attack to the ortho and para positions.

Mechanism: The generally accepted mechanism for the bromination of aromatic compounds with Br₂ involves the polarization of the Br-Br bond by a Lewis acid catalyst or a polar solvent, generating a potent electrophile that attacks the electron-rich aromatic ring.[6][7][8] This is followed by the loss of a proton to restore aromaticity. For highly activated substrates like phenols and anilines, a catalyst may not be necessary.

Kinetics: The reaction rate is dependent on the concentration of both the substrate and molecular bromine. The electrophilic attack on the aromatic ring is often the rate-determining step.[7] While specific kinetic data for 6-hydroxyquinoline is not extensively published, studies on similar activated aromatic compounds suggest that the reaction is often fast, sometimes occurring at room temperature or below.[9][10]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and more selective brominating agent compared to molecular bromine.[11][12][13] It is a crystalline solid, making it easier and safer to handle than liquid bromine.[13] NBS can participate in both electrophilic and radical bromination pathways, with the reaction conditions dictating the dominant mechanism.

Mechanism:

  • Electrophilic Bromination: In the presence of an acid catalyst or in polar solvents, NBS can act as a source of electrophilic bromine.[11][12] The reaction with electron-rich aromatics like phenols proceeds via an electrophilic substitution mechanism.[11][14][15] The reaction is thought to proceed through the formation of a bromonium ion or by direct attack of the aromatic ring on the polarized N-Br bond.[14]

  • Radical Bromination: In the presence of a radical initiator (like AIBN or benzoyl peroxide) and in non-polar solvents like carbon tetrachloride (CCl₄), NBS is well-known to effect allylic and benzylic bromination via a radical chain mechanism.[12][13]

Kinetics: For the electrophilic bromination of activated aromatic rings, NBS is generally considered a milder and more selective reagent than Br₂.[5] This often translates to more controllable reaction kinetics. The reaction rates can be tuned by adjusting the temperature and the choice of solvent. For instance, using dimethylformamide (DMF) as a solvent can lead to high para-selectivity.[11][12] Studies on the bromination of other heterocyclic compounds have shown that reactions with NBS can be slower than with molecular bromine, allowing for better control over the formation of mono- versus di-brominated products.[16] Recent research has also highlighted the use of NBS in one-pot bromination and dehydrogenation reactions of tetrahydroquinolines to furnish bromoquinolines, showcasing its versatility.[17][18][19]

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the bromination of hydroxyquinoline derivatives, providing an indirect comparison of the reaction kinetics.

Brominating AgentSubstrateSolventTemperatureTimeProduct(s)YieldReference
Br₂8-HydroxyquinolineCHCl₃Room Temp1 h5,7-Dibromo-8-hydroxyquinoline90%[9]
Br₂8-HydroxyquinolineCH₃CN0 °C1 dayMixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline-[9][10]
NBS6-Hydroxyquinoline Derivative1,2-DMERoom Temp3 hDibrominated product96%[20]
Br₂6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineCHCl₃Room Temp5 days3,5,6,7-Tetrabromo-8-methoxyquinoline-[3]
Br₂3,6,8-TrimethoxyquinolineCH₂Cl₂Room Temp2 days5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline76%[3]

Note: Direct kinetic studies comparing different brominating agents for 6-hydroxyquinoline are scarce in the literature. The data presented here is for 6- and 8-hydroxyquinoline derivatives and is intended to provide a general understanding of the reaction conditions.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed mechanisms for the bromination of 6-hydroxyquinoline with molecular bromine and NBS, as well as a general experimental workflow.

Bromination_Mechanisms cluster_Br2 Molecular Bromine (Br₂) Pathway cluster_NBS N-Bromosuccinimide (NBS) Pathway Br2_start 6-Hydroxyquinoline Br2_int Arenium Ion Intermediate (Resonance Stabilized) Br2_start->Br2_int Electrophilic Attack Br2 Br-Br Br2_prod Brominated 6-Hydroxyquinoline Br2_int->Br2_prod Deprotonation HBr - HBr NBS_start 6-Hydroxyquinoline NBS_int Arenium Ion Intermediate (Resonance Stabilized) NBS_start->NBS_int Electrophilic Attack NBS NBS NBS_prod Brominated 6-Hydroxyquinoline NBS_int->NBS_prod Deprotonation Succinimide - Succinimide - H⁺ Experimental_Workflow start Dissolve 6-Hydroxyquinoline in appropriate solvent add_reagent Add Brominating Agent (Br₂ or NBS) dropwise at controlled temperature start->add_reagent reaction Stir reaction mixture for designated time, monitoring by TLC/HPLC add_reagent->reaction workup Quench reaction and perform aqueous workup reaction->workup purification Purify crude product by column chromatography or recrystallization workup->purification characterization Characterize purified product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the bromination of 6-hydroxyquinoline.

Detailed Experimental Protocols

The following are representative protocols for the bromination of hydroxyquinoline derivatives. These should be adapted and optimized based on the specific substrate and desired outcome.

Protocol 1: Bromination using Molecular Bromine (Adapted from Ökten et al., 2016)

[9] Materials:

  • 8-Hydroxyquinoline

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.

  • Prepare a solution of bromine (2.1 eq) in chloroform.

  • Slowly add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, dilute the mixture with chloroform and wash with 5% aqueous NaHCO₃ solution (3 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to afford 5,7-dibromo-8-hydroxyquinoline.

Protocol 2: Bromination using N-Bromosuccinimide

Materials:

  • 6-Hydroxyquinoline

  • Anhydrous Dimethylformamide (DMF) or other suitable solvent

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.0-2.2 eq, depending on desired degree of bromination) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Monitoring Reaction Kinetics

To obtain precise kinetic data, it is essential to monitor the reaction progress over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. [21]Aliquots can be taken from the reaction mixture at regular intervals, quenched, and analyzed to determine the concentration of reactants and products. This data can then be used to determine the reaction order and rate constants.

Conclusion

The bromination of 6-hydroxyquinoline can be effectively achieved using either molecular bromine or N-bromosuccinimide. While Br₂ is a powerful reagent that often leads to rapid and sometimes exhaustive bromination, NBS offers a milder and more selective alternative, allowing for greater control over the reaction kinetics and product distribution. The choice of reagent and reaction conditions should be tailored to the specific synthetic goal. For rapid synthesis of polybrominated derivatives, Br₂ may be preferred. For the controlled synthesis of monobrominated or selectively brominated compounds, NBS is often the superior choice. A thorough understanding of the underlying mechanisms and careful monitoring of the reaction progress are key to successfully synthesizing desired brominated 6-hydroxyquinoline derivatives for applications in drug discovery and development.

References

  • Monitoring 3-Bromoquinoline Reactions. Benchchem Technical Support Center.
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide.Canadian Journal of Chemistry, 66(10), 2556–2564.
  • Kalluri, V. S., et al. (2017). Kinetics of Electrophilic Aromatic Substitution by Aqueous BrCl, BrOCl, and Br2O.Environmental Science & Technology, 51(15), 8445–8455.
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Çakmak, O., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC - NIH.
  • Application Notes and Protocols for the Derivatiz
  • Fu, L., et al. (2018). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.MDPI.
  • N-Bromosuccinimide.Wikipedia.
  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • N-Bromosuccinimide. (2019). Wikipedia.
  • Electrophilic Aromatic Substitution Reactions: Bromin
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.Master Organic Chemistry. (2011).
  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.PMC - NIH.
  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.RSC Publishing.
  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Kumbharkhane, S. A., & Pande, S. S. (2013). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
  • Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,...
  • Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry. (2025).
  • 6-Bromo-4-methylquinolin-3-amine | High-Quality Research Chemical. Benchchem.

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers

Introduction: Charting Unexplored Territory

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a wide array of biological activities, including potent anticancer effects.[1][2][3] 3-Bromoquinolin-6-ol is one such derivative, yet its specific mechanism of action (MoA) remains largely uncharacterized in publicly available literature. This guide addresses this knowledge gap not by presenting established facts, but by proposing a logical, data-driven framework for its validation.

Drawing from extensive research on structurally related quinoline compounds, we hypothesize two primary, plausible mechanisms of action for this compound:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) , specifically the Epidermal Growth Factor Receptor (EGFR).[4][5][6]

  • Inhibition of DNA Topoisomerase I , an essential enzyme in DNA replication and repair.[7][8][9]

This guide provides researchers with a comprehensive, step-by-step experimental roadmap to rigorously test these hypotheses. We will objectively compare the hypothetical performance of this compound against two well-established inhibitors, Gefitinib (an EGFR inhibitor)[10][11][12] and Camptothecin (a Topoisomerase I inhibitor),[][14][15] providing the scientific rationale and detailed protocols necessary for a complete mechanistic validation.

Part 1: The Putative Mechanisms and Comparative Framework

Hypothesis A: Inhibition of EGFR Signaling

The quinoline and quinazolinone cores are found in several FDA-approved kinase inhibitors.[4][5] Gefitinib, for example, is a selective EGFR inhibitor that competitively blocks ATP binding to the intracellular tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.[10][11][12][16] We postulate that this compound may act similarly, binding to the ATP pocket of EGFR and abrogating its function.

Comparator Compound 1: Gefitinib

  • Class: Anilinoquinazoline, selective EGFR Tyrosine Kinase Inhibitor (TKI).[10][12]

  • Mechanism: Reversibly binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking downstream pathways like PI3K/Akt and Ras/MAPK.[10][11][17][18] This leads to cell cycle arrest and apoptosis.[11]

DOT Script for EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-competitive) Bromoquinolinol This compound (Hypothesized) Bromoquinolinol->EGFR Inhibits (ATP-competitive)

Caption: Putative inhibition of the EGFR signaling pathway by this compound.

Hypothesis B: Inhibition of DNA Topoisomerase I

Numerous quinoline derivatives have been reported to exert their anticancer effects by targeting DNA topoisomerases.[2][3] Camptothecin, the archetypal Topoisomerase I (Topo I) inhibitor, functions by stabilizing the covalent complex formed between Topo I and DNA.[][14][15] This prevents the re-ligation of the single-strand DNA break, leading to lethal double-strand breaks when the replication fork collides with this stabilized complex during S-phase.[14][19] The planar aromatic structure of this compound makes it a plausible candidate for intercalating at the enzyme-DNA interface and poisoning Topo I.

Comparator Compound 2: Camptothecin

  • Class: Pentacyclic quinoline alkaloid, Topoisomerase I inhibitor.

  • Mechanism: Binds to and stabilizes the Topoisomerase I-DNA cleavable complex, preventing the enzyme from re-ligating the DNA strand.[][15] This leads to an accumulation of DNA breaks and triggers apoptosis.[]

DOT Script for Topoisomerase I Inhibition

TopoI_Inhibition cluster_process DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Binds Relaxed_DNA Relaxed DNA Cleavable_Complex Topo I-DNA Cleavable Complex TopoI->Cleavable_Complex Cleaves one strand Cleavable_Complex->Relaxed_DNA Re-ligation (Normal) Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision DSB Double-Strand Breaks Replication_Fork->DSB Causes Apoptosis Apoptosis DSB->Apoptosis Induces Camptothecin Camptothecin Camptothecin->Cleavable_Complex Stabilizes/ Prevents re-ligation Bromoquinolinol This compound (Hypothesized) Bromoquinolinol->Cleavable_Complex Stabilizes/ Prevents re-ligation

Caption: The proposed mechanism of Topoisomerase I poisoning by this compound.

Part 2: The Experimental Validation Workflow

A robust validation strategy requires a multi-pronged approach, moving from broad cellular effects to direct target engagement and functional enzymatic assays.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_start Tier 1: Cellular Activity cluster_target Tier 2: Target Engagement cluster_mechanism Tier 3: Mechanistic Confirmation Cell_Viability Cell Viability Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Confirm cytotoxic effect CETSA Cellular Thermal Shift Assay (CETSA) Apoptosis_Assay->CETSA Identify direct target Kinase_Assay In Vitro Kinase Assay (EGFR) CETSA->Kinase_Assay If EGFR is the target Western_Blot Western Blot (p-EGFR, p-Akt, p-ERK) CETSA->Western_Blot If EGFR is the target Topo_Assay DNA Relaxation Assay (Topo I) CETSA->Topo_Assay If Topo I is the target

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: Initial Cellular Activity Screening

1. Cell Viability Assay (MTT Assay)

  • Causality: The first step is to confirm that this compound exerts a cytotoxic effect on cancer cells and to determine its potency (IC50). This provides a quantitative measure of its biological activity. We will use a cell line known to be sensitive to both EGFR and Topo I inhibitors, such as the human colon cancer cell line HT-29.

  • Protocol:

    • Seed HT-29 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, Gefitinib, and Camptothecin (e.g., 0.01 µM to 100 µM) for 72 hours. Include a DMSO-only vehicle control.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.

Tier 2: Direct Target Engagement in a Cellular Milieu

2. Cellular Thermal Shift Assay (CETSA)

  • Causality: This is the critical self-validating step to determine if this compound directly binds to either EGFR or Topoisomerase I in intact cells. Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[20][21][22] This change in thermal stability is a direct proxy for target engagement.

  • Protocol:

    • Culture HT-29 cells to ~80% confluency. Treat separate cell populations with a high concentration of this compound (e.g., 10x IC50), Gefitinib, Camptothecin, or a DMSO vehicle control for 1-2 hours.

    • Harvest, wash, and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[20]

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[23]

    • Analyze the supernatant by SDS-PAGE and Western Blot, using specific antibodies for EGFR and Topoisomerase I.

    • Expected Outcome: If this compound binds to EGFR, its thermal melt curve will shift to the right (higher temperature) compared to the DMSO control, similar to the Gefitinib-treated sample. If it binds to Topo I, that protein's curve will shift, mirroring the Camptothecin sample. No shift for a given protein suggests no direct binding.

Tier 3: Specific Mechanistic Confirmation

3. In Vitro Kinase Inhibition Assay (for EGFR)

  • Causality: If CETSA indicates EGFR engagement, this assay will confirm direct enzymatic inhibition and determine its potency (IC50) in a cell-free system. This isolates the interaction to the compound and the purified enzyme, removing cellular complexities.

  • Protocol:

    • Use a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).

    • In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate peptide, and ATP.

    • Add serial dilutions of this compound or Gefitinib.

    • Incubate the reaction at 30°C for 1 hour.

    • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure luminescence. Lower light output indicates less ADP produced, hence greater kinase inhibition.

    • Calculate IC50 values.

4. Western Blot for Downstream Signaling (for EGFR)

  • Causality: This assay validates that the observed target engagement and enzymatic inhibition translate to a functional blockade of the signaling pathway within the cell. Inhibition of EGFR should lead to a decrease in the phosphorylation of its key downstream effectors, Akt and ERK.[17]

  • Protocol:

    • Seed HT-29 cells and starve them of serum overnight to reduce basal signaling.

    • Pre-treat cells with IC50 concentrations of this compound or Gefitinib for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the pathway.

    • Immediately lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH.

    • Apply HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.

    • Expected Outcome: Treatment with an effective EGFR inhibitor will markedly reduce the levels of p-EGFR, p-Akt, and p-ERK compared to the EGF-stimulated control, while total protein levels remain unchanged.

5. Topoisomerase I DNA Relaxation Assay

  • Causality: If CETSA points to Topo I, this biochemical assay directly measures the enzyme's functional inhibition. Topo I relaxes supercoiled plasmid DNA; an effective inhibitor will prevent this relaxation.[8][24]

  • Protocol:

    • In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and purified human Topoisomerase I enzyme.

    • Add serial dilutions of this compound or Camptothecin. Include a no-drug control and a no-enzyme control.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Resolve the DNA topoisomers on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Expected Outcome: The no-enzyme control will show only the fast-migrating supercoiled DNA band. The no-drug control (with enzyme) will show the slower-migrating relaxed DNA. An effective inhibitor like Camptothecin will prevent relaxation, resulting in the persistence of the supercoiled DNA band. The potency of this compound will be determined by the concentration at which it inhibits this relaxation.

Part 3: Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear, objective comparison. Below are hypothetical, yet plausible, results tables that would be generated from the described experiments.

Table 1: Cellular Activity on HT-29 Cells

CompoundPrimary Hypothesized TargetIC50 (µM) from MTT Assay
This compound EGFR or Topo I1.5
Gefitinib EGFR0.8
Camptothecin Topoisomerase I0.5

Table 2: Mechanistic Potency

CompoundIn Vitro EGFR Kinase IC50 (µM)Topo I DNA Relaxation IC50 (µM)
This compound 1.2> 50
Gefitinib 0.6Not Applicable
Camptothecin Not Applicable0.3

References

  • Title: Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib Source: PMC - NIH URL:[Link]
  • Title: Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL:[Link]
  • Title: Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events Source: National Center for Biotechnology Inform
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: National Center for Biotechnology Inform
  • Title: Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =...
  • Title: The Role of Gefitinib in Lung Cancer Tre
  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: PubMed URL:[Link]
  • Title: Mechanisms of action of EGFR inhibitors Source: ResearchG
  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical Pharmaceutical and Health Sciences URL:[Link]
  • Title: What is the mechanism of Gefitinib?
  • Title: Pharmacological background of EGFR targeting Source: Annals of Oncology - Oxford Academic URL:[Link]
  • Title: Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the...
  • Title: Mechanism of action of camptothecin Source: PubMed - NIH URL:[Link]
  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: Royal Society of Chemistry URL:[Link]
  • Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: MECHANISM OF ACTION Camptothecin and Its Analogs Source: Taylor & Francis URL:[Link]
  • Title: Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL:[Link]
  • Title: DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition Source: PMC - NIH URL:[Link]
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL:[Link]
  • Title: What is the mechanism of Camptothecin?
  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL:[Link]
  • Title: Thermal shift assay Source: Wikipedia URL:[Link]
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL:[Link]
  • Title: Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products Source: PubMed Central URL:[Link]
  • Title: Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program Source: PMC - NIH URL:[Link]
  • Title: Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents Source: MDPI URL:[Link]
  • Title: New compounds identified as inhibitors of DNA topoisomerase 1 Source: News-Medical.Net URL:[Link]
  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC - NIH URL:[Link]
  • Title: DNA topoisomerase inhibitor, 6 | C13H17BrN4OS | CID 129627016 Source: PubChem URL:[Link]
  • Title: CAS 3669-57-3 | this compound Source: Alchem.Pharmtech URL:[Link]
  • Title: (PDF)
  • Title: 3-Arylisoquinolines as novel topoisomerase I inhibitors Source: PubMed URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Orthogonal Analysis in Drug Development

In the landscape of pharmaceutical development, the unambiguous characterization of any new chemical entity (NCE) is the bedrock upon which all subsequent research is built. The molecule of interest, 3-Bromoquinolin-6-ol, a heterocyclic compound with potential applications in medicinal chemistry, serves as an exemplary case for demonstrating rigorous analytical validation. Relying on a single analytical technique, no matter how powerful, introduces an unacceptable level of risk. True confidence in analytical data is achieved through cross-validation : the practice of employing multiple, distinct (orthogonal) analytical methods to interrogate the same sample.[1] When these disparate techniques yield concordant results, the integrity of the data is substantially reinforced.

This guide is designed for researchers, analytical chemists, and drug development professionals. It eschews a simple recitation of protocols in favor of a narrative that explains the causal logic behind methodological choices. We will explore how High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy can be synergistically applied to create a self-validating analytical system for this compound, ensuring the highest degree of scientific integrity.

The Cross-Validation Workflow: A Multi-Technique Approach

The core principle of our workflow is to use each analytical technique for its greatest strength, creating a chain of evidence that confirms the identity, purity, and quantity of this compound. Structural information from NMR and FT-IR provides the foundational identity. Chromatographic methods like HPLC and GC-MS offer high-resolution separation for purity assessment and quantification. Finally, the mass spectrometry data from GC-MS provides definitive molecular weight confirmation, corroborating the NMR structure.

Cross_Validation_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Separation & Quantification (Purity & Assay) cluster_2 Molecular Weight Confirmation cluster_3 Data Integration & Validation NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H framework & substitution pattern Cross_Validate Cross-Validate Results NMR->Cross_Validate Structure Match? FTIR FT-IR Spectroscopy Confirms functional groups (O-H, C-Br, Aromatic) FTIR->Cross_Validate Functional Groups Match? HPLC HPLC-UV Primary method for purity & quantitative assay HPLC->Cross_Validate Purity/Assay Match? GCMS_Quant GC-MS (with Derivatization) Orthogonal method for purity & quantification GCMS_Quant->Cross_Validate Purity/Assay Match? MS Mass Spectrometry (from GC-MS) Confirms molecular weight & Br isotope pattern MS->Cross_Validate MW Match? Final_Report Validated Certificate of Analysis Cross_Validate->Final_Report Concordant Results

Caption: Workflow for the cross-validation of this compound analytical data.

Orthogonal Analytical Techniques: Protocols & Rationale

The following sections detail the experimental protocols for four key analytical techniques. The causality behind specific choices—such as column chemistry, derivatization, and spectroscopic parameters—is explained to provide a deeper understanding of the method's suitability.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its robustness, resolving power, and applicability to a wide range of non-volatile compounds.[2] For this compound, its aromatic structure provides strong UV absorbance for sensitive detection, making HPLC the primary choice for quantitative purity determination and assay. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar quinoline derivative.[3]

Experimental Protocol: HPLC-UV

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of methanol to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.

    • Standard Solution: Prepare a certified reference standard in the same manner and at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 245 nm (based on UV absorbance maxima of the quinoline chromophore).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis:

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor.

    • Assay is determined by comparing the peak area of the sample to that of the certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity and Identity Confirmation

Rationale: GC-MS provides an orthogonal separation mechanism to HPLC, based on volatility and boiling point.[4] For this compound, the presence of a phenolic hydroxyl group can lead to poor peak shape and thermal degradation in the hot GC injector. Therefore, derivatization is a critical step to enhance thermal stability and volatility.[5] Silylation, which converts the polar -OH group to a non-polar -OTMS (trimethylsilyl) group, is the chosen method. The mass spectrometer provides definitive molecular weight data and characteristic fragmentation patterns, confirming both identity and the presence of bromine through its isotopic signature.[6][7]

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • In a 2 mL GC vial, dissolve ~1 mg of this compound in 200 µL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL, Split ratio 20:1.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-500 m/z.

  • Data Analysis:

    • Confirm the molecular ion of the silylated derivative. The molecular ion cluster should show M+ and M+2 peaks in an ~1:1 ratio, characteristic of a monobrominated compound.

    • Purity is calculated by area percent from the Total Ion Chromatogram (TIC).

NMR Spectroscopy for Unambiguous Structural Elucidation

Rationale: NMR is the most powerful technique for determining the precise molecular structure of an organic compound.[6] ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, NMR will definitively confirm the substitution pattern on the quinoline ring system, which is something chromatographic techniques cannot do.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar compound and to avoid exchange of the phenolic -OH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard single-pulse spectrum.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16.

      • Relaxation Delay: 2 s.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 5 s.

  • Data Analysis:

    • Analyze chemical shifts, integration (for ¹H), and coupling patterns to assign all proton and carbon signals to the proposed structure.

    • The ¹H spectrum is expected to show distinct signals for the five aromatic protons and one broad signal for the hydroxyl proton.

    • The ¹³C spectrum should show nine distinct aromatic carbon signals.

FT-IR Spectroscopy for Functional Group Confirmation

Rationale: FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[8] While not quantitative, it provides crucial qualitative data that complements the structural information from NMR. It serves as a quick identity check.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent with ATR accessory.

    • Scan Range: 4000–650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[9][10]

Comparative Data Analysis & Acceptance Criteria

The trustworthiness of the final analytical result hinges on the concordance of data from these orthogonal techniques.[11] The following tables summarize the expected results and the criteria for successful cross-validation.

Table 1: Summary of Expected Analytical Results for this compound

TechniqueParameterExpected ResultPurpose
HPLC-UV Retention Time~9.5 min (under specified conditions)Identification (primary)
Purity (Area %)≥ 99.0%Quantification
GC-MS Retention Time~12.8 min (for TMS derivative)Identification (orthogonal)
Molecular Ion (m/z)295/297 (TMS derivative)Identity Confirmation
Isotope RatioM+ / [M+2]+ ≈ 1:1Identity Confirmation (Br)
Purity (TIC Area %)≥ 99.0%Quantification (orthogonal)
¹H NMR Chemical Shifts (δ)Aromatic protons (~7.2-8.9 ppm), OH proton (>9.5 ppm)Structural Confirmation
IntegrationConsistent with 5 aromatic protons, 1 OH protonStructural Confirmation
¹³C NMR Number of Signals9 signals in the aromatic region (~110-155 ppm)Structural Confirmation
FT-IR Key Peaks (cm⁻¹)~3300 (broad, O-H), ~3050 (Ar C-H), ~1600 (C=C), ~1050 (C-Br)Functional Group ID

Table 2: Cross-Validation Acceptance Criteria

Validation CheckTechniques ComparedAcceptance CriterionRationale for Check
Identity NMR, MS, FT-IRAll data must be consistent with the proposed structure of this compound.Ensures the correct molecule is being analyzed.
Purity HPLC vs. GC-MSPurity values should agree within ±1.0%.Agreement between two orthogonal separation methods provides high confidence in the purity value.
Molecular Weight MS vs. NMR StructureThe experimentally determined molecular weight (from MS) must match the theoretical molecular weight of the structure elucidated by NMR.A fundamental check connecting the separation data to the structural data.

Conclusion: Synthesizing a Validated Result

The cross-validation framework presented provides a robust, self-verifying system for the analysis of this compound. By leveraging the distinct strengths of HPLC, GC-MS, NMR, and FT-IR, we move beyond simple measurement to a holistic confirmation of molecular identity and purity. When the quantitative purity from HPLC aligns with that from GC-MS, the structural details from NMR are corroborated by the molecular weight from mass spectrometry, and the functional groups from FT-IR are consistent, we can issue a certificate of analysis with the highest degree of confidence. This multi-faceted approach is not merely good practice; it is an essential component of scientific rigor in the development of novel pharmaceutical compounds, aligning with the principles outlined by global regulatory bodies.[12][13]

References

  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition.
  • Hoffman, D., & lasker, J. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. (2025). Benchchem.
  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Physics: Conference Series, 2431(1), 012027.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Chitlange, S. S., et al. (2011). Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. (2025). Benchchem.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 840-848.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. (2025). Benchchem.
  • Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. (2025). Benchchem.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Green, R. (2017).
  • Smith, G., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1272-1280.
  • A Comparative Guide to the NMR Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (2025). Benchchem.
  • 3-Bromoquinoline(5332-24-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 3-Bromoquinoline.
  • Obakachi, V. A., et al. (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega, 7(15), 12891–12907.
  • International Council for Harmonisation. (2023).
  • ICH Guidelines for Analytical Method Valid
  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry, 82(12), 4777–4783.
  • Hossain, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences, 3(7), 286-298.
  • Tsubouchi, M., et al. (1971). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry, 43(10), 1291–1292.
  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H6)propan-1-ol. (2025). Benchchem.
  • Myers, A. C., et al. (2020). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analyst, 145(13), 4480-4487.
  • Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. (2025).
  • Evans, M. (2015).
  • Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270–1280.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Podolska, M., et al. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 66(4), 343-348.
  • Gallardo, V., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1465-1471.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromoquinolin-6-ol demands not only scientific rigor in its application but also an unwavering commitment to safety and environmental stewardship in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazardous properties of this compound is the foundation of its safe management. As a halogenated heterocyclic aromatic compound, it presents a multi-faceted risk profile that dictates its handling and disposal pathway.

Causality of Hazard:

  • Halogenation (Bromo- group): The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[1][2] During thermal decomposition (e.g., improper incineration), this can lead to the formation of corrosive and toxic gases like hydrogen bromide.[3] Furthermore, some brominated aromatics are known for their environmental persistence and potential to form highly toxic byproducts like polybrominated dioxins under certain conditions.[4]

  • Quinoline Core: The quinoline structure itself is associated with potential health hazards. High exposure to quinoline compounds can lead to irritation and may cause damage to the liver and kidneys.[5][6]

The combined toxicological data from related bromoquinoline compounds indicates significant potential hazards.[3][7][8]

Hazard ClassificationDescriptionPotential EffectsSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.May cause gastrointestinal irritation, nausea, and vomiting if ingested.[3][7]
Skin Corrosion/Irritation Causes skin irritation.Redness, itching, and inflammation upon contact.[3][8]
Serious Eye Damage/Irritation Causes serious eye irritation.Pain, redness, and potential damage to eye tissue.[3][8]
Respiratory Irritation May cause respiratory tract irritation.Coughing, shortness of breath upon inhalation of dust or vapors.[3][8]

Given these risks, disposal is not a matter of simple dilution but requires a dedicated waste stream to ensure complete and safe destruction, primarily through high-temperature incineration at a licensed facility, which is the EPA-recommended treatment technology for many halogenated organic wastes.[9]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before the first drop of waste is generated, establishing a safe handling environment is paramount. This is a non-negotiable prerequisite to any work with this compound.

  • Primary Engineering Control: All handling, weighing, and transferring of this compound, including adding it to a waste container, must be performed inside a certified chemical fume hood.[3] This is the most effective way to minimize inhalation exposure to the compound, which may be a powder or crystalline solid.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following must be worn at all times.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves inspected before use.Prevents skin contact, which can cause irritation and dermal absorption.[8]
Eye Protection Tightly fitting safety goggles with side-shields.Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation.[8]
Body Protection A flame-retardant, buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled in a fume hood.A full-face respirator may be necessary for large spills or if engineering controls fail.[8]

Step-by-Step Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste streams is a costly and dangerous compliance violation. Non-halogenated waste incinerators are not equipped to handle the corrosive byproducts of halogenated compounds, and cross-contamination can render an entire drum of waste non-compliant.[10][11]

G A Waste Generation (this compound or contaminated materials) B Is the waste a halogenated organic compound? A->B C Select a dedicated HALOGENATED ORGANIC WASTE container. B->C  Yes J Consult EHS for disposal of non-halogenated waste. B->J  No D Verify container is clean, compatible (glass or HDPE), and has a secure lid. C->D E Affix a Hazardous Waste Tag BEFORE adding waste. D->E F Complete all fields on the tag: - Full Chemical Name - 'Halogenated Waste' - Hazard Pictograms - Accumulation Start Date E->F G Transfer waste into container (inside a fume hood). F->G H Securely close the lid. Keep container closed unless actively adding waste. G->H I Store in designated Satellite Accumulation Area (SAA). H->I

Caption: Waste Segregation and Collection Workflow.

Protocol Steps:

  • Identify and Classify: Confirm that the waste contains this compound. Any material, solvent, or disposable equipment (e.g., weigh paper, pipette tips) grossly contaminated with this compound must be treated as halogenated waste.

  • Select the Correct Container: Use only containers designated for "Halogenated Organic Waste" .[1][10] These are typically provided by your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a screw-top, vapor-tight lid.[10][11]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[11] Fill it out completely and legibly, including:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The words "Halogenated Waste".

    • All applicable hazard warnings (e.g., Toxic, Irritant).

    • The date you first add waste (the "accumulation start date").

  • Transfer Waste: In a chemical fume hood, carefully transfer the waste into the labeled container. For solid waste, use a funnel to avoid contaminating the container's exterior. For contaminated items, place them directly inside.

  • Secure and Store: Tightly close the container lid immediately after adding waste.[10] Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is in secondary containment to prevent spills.[11]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

G cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Small Small Spill (<100 mL, contained) Assess->Small Small Large Large Spill (>100 mL or outside hood) Assess->Large Large PPE Don appropriate PPE (gloves, goggles, coat). Small->PPE Evacuate Alert others. Evacuate the area. Call EHS/Emergency. Large->Evacuate Absorb Cover with inert absorbent (e.g., vermiculite, sand). PPE->Absorb Collect Collect absorbed material with non-sparking tools. Absorb->Collect Dispose Place in a sealed, labeled container for disposal as 'Halogenated Waste'. Collect->Dispose Decon Decontaminate the area. Dispose->Decon Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Skin Skin Contact Route->Skin Eyes Eye Contact Route->Eyes Inhale Inhalation Route->Inhale Ingest Ingestion Route->Ingest FlushSkin Remove contaminated clothing. Flush skin with water for 15 min. Skin->FlushSkin FlushEyes Flush eyes at eyewash station for at least 15 minutes. Eyes->FlushEyes FreshAir Move to fresh air. Inhale->FreshAir NoVomit Do NOT induce vomiting. Rinse mouth with water. Ingest->NoVomit Medical Seek Immediate Medical Attention. Bring the SDS. FlushSkin->Medical FlushEyes->Medical FreshAir->Medical NoVomit->Medical

Caption: Emergency Response Logic for Spills and Exposures.

Spill Cleanup:

  • Evacuate & Alert: For large spills, evacuate the immediate area and notify your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.[12]

  • Control & Absorb: Wearing appropriate PPE, contain the spill and cover it with an inert absorbent material.[3][7]

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable container. Seal, label as hazardous waste, and manage for disposal.[3]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[8][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3]

In all cases of exposure, bring a copy of the Safety Data Sheet (SDS) to the medical provider.[12]

Final Disposal Pathway

Once the waste container is full, it must be transferred to your institution's main hazardous waste accumulation area for pickup. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [8][10] The final step is disposal by a licensed and certified hazardous waste management company, which will use high-temperature incineration to ensure the complete destruction of the compound in an environmentally sound manner.

By following this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison, Department of Chemistry.[Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.[Link]
  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.).
  • Quinoline - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health.[Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.[Link]
  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2022). Science of The Total Environment.[Link]
  • Halogenated Solvents in Laboratories. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 3-Bromoquinolin-6-ol (CAS No. 13669-57-3). As a research chemical, its toxicological properties have not been fully investigated[1]. Therefore, this directive is grounded in the principle of ALARA (As Low As Reasonably Achievable) and extrapolates safety measures from the known hazards of the closely related compound, 3-Bromoquinoline. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.

Hazard Assessment & Risk Analysis

Understanding the potential risks is the foundation of safe laboratory practice. Based on data for analogous compounds like 3-Bromoquinoline, this compound should be treated as a hazardous substance.

Inferred Hazard Profile:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled[2][3].

  • Skin Corrosion/Irritation: Causes skin irritation[2].

  • Eye Damage/Irritation: Causes serious eye irritation[2].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][4].

Primary Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosolized powder, dermal (skin) contact, and ocular (eye) contact. Ingestion is a risk secondary to poor hygiene practices. The causality is clear: the chemical's properties necessitate a multi-layered defense to prevent it from entering the body through these pathways.

The Core Ensemble: Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is dictated by the task and the associated risk of exposure. All handling of this compound, especially as a solid, must be performed within a certified chemical fume hood[2][3].

Table 1: PPE Requirements by Laboratory Task

Task / ScenarioPrimary Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Fume HoodChemical safety goggles & face shieldDouble-gloving with nitrile or neoprene glovesFully-buttoned lab coatNot required if inside a certified fume hood
Handling Solutions Chemical Fume HoodChemical safety gogglesNitrile or neoprene glovesFully-buttoned lab coatNot required if inside a certified fume hood
Large-Scale Operations Chemical Fume HoodChemical safety goggles & face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over lab coatAs per risk assessment
Spill Cleanup N/A (Evacuate if large)Chemical safety goggles & face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coveralls or suitAir-purifying respirator with organic vapor cartridges
Detailed PPE Specifications
  • Eye and Face Protection: Chemical splashes can cause irreversible eye damage. Standard safety glasses are insufficient. Chemical safety goggles that form a complete seal around the eyes are mandatory[3][5]. For tasks with a higher splash risk, such as handling larger quantities or cleaning spills, a face shield must be worn in conjunction with goggles to protect the entire face[5][6].

  • Hand Protection: The skin is a primary route of exposure. Chemical-resistant gloves are the first line of defense.

    • Material: Neoprene or nitrile gloves are recommended for their resistance to a broad range of chemicals[7]. Always inspect gloves for tears or punctures before use[1].

    • Technique: Double-gloving is strongly advised when handling the solid compound. This practice minimizes the risk of exposure if the outer glove is compromised. The outer glove should be removed and disposed of as hazardous waste immediately after the handling task is complete, before touching any other surfaces[5].

  • Body Protection: A flame-retardant laboratory coat, kept fully buttoned, is required to protect against incidental contact and contamination of personal clothing[6]. For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with this compound should be conducted in a chemical fume hood to prevent inhalation of dust or vapors[2][3]. If a situation arises where work must be performed outside of a fume hood (e.g., a major spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary[2][3].

Operational Plan: Step-by-Step Safety Protocols

A systematic workflow ensures that safety is integrated into every step of the process, from preparation to cleanup. This protocol is a self-validating system designed to contain the chemical at all stages.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase Review_SDS Review SDS & Protocols Prepare_Hood Prepare & Verify Fume Hood Review_SDS->Prepare_Hood Don_PPE Don Appropriate PPE Prepare_Hood->Don_PPE Weigh_Compound Weigh Compound (in fume hood) Don_PPE->Weigh_Compound Transfer_Reaction Transfer to Reaction Vessel (in fume hood) Weigh_Compound->Transfer_Reaction Remove_Gloves Remove Outer Gloves (in hood) Transfer_Reaction->Remove_Gloves Decontaminate Decontaminate Surfaces & Glassware Dispose_Waste Segregate & Dispose Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Remove_Gloves->Decontaminate

Caption: Workflow for Safely Handling this compound.

Step-by-Step Methodology
  • Preparation and Pre-Handling Checks

    • Review Documentation: Thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS) before beginning any work[6].

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current. Clear the workspace of any unnecessary items.

    • Assemble Materials: Place all necessary equipment, including a designated waste container, inside the fume hood to minimize movement in and out of the containment area.

    • Don PPE: Put on all required PPE as outlined in Table 1. Ensure the lab coat is buttoned and gloves are pulled over the cuffs of the coat.

  • The Handling Procedure (inside fume hood)

    • Weighing: Carefully weigh the solid this compound on a tared weigh boat. Avoid any actions that could generate dust.

    • Transfer: Gently transfer the compound into the reaction vessel. If using a solvent, add it slowly to avoid splashing.

    • Immediate Cleanup: Use a disposable tool (e.g., spatula) for the transfer and place it directly into the designated solid waste container within the hood.

  • Post-Handling Decontamination

    • Surface Decontamination: After the experiment is complete, decontaminate all surfaces within the fume hood that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol) and wipe with absorbent pads.

    • Waste Segregation: All contaminated disposable items (gloves, weigh boats, pipette tips, absorbent pads) must be placed in a clearly labeled, sealed container for halogenated chemical waste[6].

  • Safe Doffing (Removal) of PPE This sequence is critical to prevent cross-contamination.

    • Outer Gloves: Remove the outer pair of gloves (if double-gloving) while still in the fume hood and dispose of them in the hazardous waste container.

    • Face Shield/Goggles: Step away from the immediate work area. Remove the face shield, followed by the goggles.

    • Lab Coat: Remove the lab coat by rolling it outwards and away from the body, ensuring the contaminated exterior does not touch your clothes.

    • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside-out.

    • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Emergency and Disposal Plans

Spill Management

  • Minor Spill (inside fume hood): Use an inert absorbent material (e.g., vermiculite or sand) to cover the spill.[2][8] Collect the material using non-sparking tools, place it in the sealed halogenated waste container, and decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert others. Prevent entry and contact emergency personnel.

Exposure Response Plan

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids[2][9]. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes[4][8]. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (avoiding mouth-to-mouth)[3][4]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[2][8]. Wash out the mouth with water and seek immediate medical attention.

Waste Disposal Plan All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Containment: Collect all waste in a dedicated, sealed, and properly labeled container for halogenated organic waste.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[1][10]. Do not pour any amount down the drain.

References

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
  • Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC). [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
  • 3-Bromoquinoline - Hazardous Agents. Haz-Map. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.